Bis(4-fluorophenyl)(phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(4-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJEADIACXJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503263 | |
| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-55-5 | |
| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-fluorophenyl)(4-fluorophenyl)-phenyl]carbinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(4-fluorophenyl)(phenyl)methanol: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol derivative characterized by the presence of two fluorinated phenyl rings and one unsubstituted phenyl ring attached to a central carbinol carbon. This compound, identified by the CAS Number 379-55-5, serves as a crucial building block in synthetic organic and medicinal chemistry.[1][][3] The strategic incorporation of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the fundamental properties, synthesis, spectral characteristics, and potential applications of Bis(4-fluorophenyl)(phenyl)methanol, offering a technical resource for professionals in research and development.
Physicochemical Properties
The physical and chemical properties of Bis(4-fluorophenyl)(phenyl)methanol are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 379-55-5 | [][3][4] |
| Molecular Formula | C₁₉H₁₄F₂O | [3][5] |
| Molecular Weight | 296.31 g/mol | [1][3][5] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 100 °C | [3] |
| Boiling Point (predicted) | 410.6 ± 40.0 °C at 760 mmHg | [3] |
| Density (predicted) | 1.241 ± 0.06 g/cm³ | [3] |
| IUPAC Name | Bis(4-fluorophenyl)(phenyl)methanol | [1][] |
| Synonyms | Bis-(4-Fluoro-phenyl)-phenyl-methanol, 4-Fluoro-α-(4-fluorophenyl)-α-phenylbenzenemethanol | [] |
It is critical to distinguish Bis(4-fluorophenyl)(phenyl)methanol (CAS 379-55-5) from the closely related compound, Bis(4-fluorophenyl)methanol (also known as 4,4'-Difluorobenzhydrol), which has a different CAS number (365-24-2), molecular formula (C₁₃H₁₀F₂O), and properties.[6][7] The latter is a key intermediate for antipsychotic drugs like fluspirilene and pimozide.[6]
Molecular Structure and Spectroscopic Profile
The molecular structure of Bis(4-fluorophenyl)(phenyl)methanol features a central tetrahedral carbon atom bonded to a hydroxyl group and three phenyl rings, two of which are substituted with fluorine at the para position.
Caption: 2D representation of Bis(4-fluorophenyl)(phenyl)methanol.
While a published crystal structure was not identified, the geometry around the central carbon is expected to be tetrahedral. The three aryl groups will adopt a propeller-like conformation to minimize steric hindrance.
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the structure and purity of Bis(4-fluorophenyl)(phenyl)methanol.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the unsubstituted and the 4-fluorophenyl rings. The hydroxyl proton will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbinol carbon, as well as for the carbons of the aromatic rings. The carbon atoms attached to fluorine will exhibit splitting due to C-F coupling.[8]
-
IR Spectroscopy: The infrared spectrum will feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions corresponding to C-F stretching and C=C stretching of the aromatic rings are also expected.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of triarylmethanols.
Synthesis
A common and effective method for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol is the Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent to a diaryl ketone.
Caption: General workflow for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Detailed Experimental Protocol
The following protocol is adapted from a known synthetic route.[5]
-
Reaction Setup: To a solution of 4,4'-difluorobenzophenone (0.092 mol) in tert-butylmethyl ether (150 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylmagnesium bromide (0.1 mol) dropwise at room temperature with stirring.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it into ice-cold 1.0 M aqueous hydrochloric acid (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure to yield the crude product as a pale brown oil.[5]
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if a higher purity is required.
Reactivity and Potential Applications
Triarylmethanols, including Bis(4-fluorophenyl)(phenyl)methanol, are versatile intermediates in organic synthesis. The hydroxyl group can be readily substituted to form a variety of derivatives. The presence of the bis(4-fluorophenyl)methyl moiety is of particular interest in medicinal chemistry.
Applications in Drug Discovery
Derivatives of the bis(4-fluorophenyl)methyl scaffold have shown significant biological activity. Notably, this moiety is a key structural feature in a number of dopamine transporter (DAT) inhibitors. These compounds are being investigated for their therapeutic potential in treating conditions such as psychostimulant use disorders.
The rationale behind incorporating the bis(4-fluorophenyl)methyl group lies in its ability to modulate the physicochemical properties of a molecule. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability by blocking sites of oxidative metabolism.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for Bis(4-fluorophenyl)(phenyl)methanol is not widely available, an SDS for the closely related compound Bis(4-fluorophenyl)methanol provides guidance on handling.[7] A downloadable SDS for the title compound is also available from some suppliers.[4]
General Safety Precautions:
-
Handling: Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols. Use in a well-ventilated area.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields.[7]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
In case of skin contact: Rinse skin with water.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth with water. Get medical advice/attention if you feel unwell.[7]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
Bis(4-fluorophenyl)(phenyl)methanol is a valuable chemical entity with a well-defined set of physicochemical properties and a straightforward synthetic route. Its structural features, particularly the presence of two fluorophenyl groups, make it a compound of significant interest for the development of new molecules with potential applications in medicinal chemistry, most notably as a scaffold for dopamine transporter inhibitors. This guide provides a foundational understanding of its core properties for researchers and professionals engaged in the design and synthesis of novel chemical entities.
References
-
Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270. PubChem. Retrieved from [Link]
-
Safety Data Sheet - (4-Bromophenyl)(phenyl)methanol. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Bis[4-(trifluoromethyl)phenyl]methanol | C15H10F6O | CID 599355. PubChem. Retrieved from [Link]
-
Bis(4-fluorophenyl)(4-methoxyphenyl)methanol | C20H16F2O2. PubChem. Retrieved from [Link]
-
BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. ChemBK. Retrieved from [Link]
-
bis(p-Fluorophenyl)phenylmethanol - 13C NMR. SpectraBase. Retrieved from [Link]
Sources
- 1. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Bis(4-fluorophenyl)(phenyl)methanol | CymitQuimica [cymitquimica.com]
- 5. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. spectrabase.com [spectrabase.com]
Bis(4-fluorophenyl)(phenyl)methanol molecular structure
An In-depth Technical Guide to the Molecular Structure and Applications of Bis(4-fluorophenyl)(phenyl)methanol
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
Bis(4-fluorophenyl)(phenyl)methanol is a triaryl carbinol of significant interest in medicinal chemistry and materials science. Its structure, characterized by a central methanol carbon bonded to two para-fluorinated phenyl rings and one unsubstituted phenyl ring, imparts unique physicochemical properties that are leveraged in the synthesis of high-value compounds. The presence of fluorine atoms is particularly noteworthy, as they modulate lipophilicity, metabolic stability, and binding interactions of derivative molecules. This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Bis(4-fluorophenyl)(phenyl)methanol. Furthermore, it delves into its critical role as a synthetic intermediate in the development of pharmaceuticals, offering a scientifically grounded perspective for researchers in the field.
Introduction: The Strategic Importance of Fluorinated Aryl Scaffolds
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can profoundly alter a molecule's electronic nature, pKa, and susceptibility to metabolic degradation.[4] The bis(4-fluorophenyl)methyl moiety, a core component of several active pharmaceutical ingredients (APIs), is a prime example of a fluorinated scaffold that confers desirable attributes. Bis(4-fluorophenyl)(phenyl)methanol serves as a key precursor to this important structural motif. Understanding its molecular architecture and reactivity is therefore fundamental for chemists engaged in the synthesis of next-generation therapeutics.
Physicochemical and Structural Properties
Bis(4-fluorophenyl)(phenyl)methanol is a white to off-white solid at room temperature. Its core structure is a tertiary alcohol, which influences its polarity and potential for hydrogen bonding.
| Property | Value | Source |
| CAS Number | 379-55-5 | [5] |
| Molecular Formula | C₁₉H₁₄F₂O | [5] |
| Molecular Weight | 296.31 g/mol | [5] |
| Melting Point | ~100 °C | |
| Boiling Point | ~410.6 °C (Predicted) | |
| IUPAC Name | bis(4-fluorophenyl)(phenyl)methanol | [] |
Molecular Structure Diagram
Caption: 2D representation of Bis(4-fluorophenyl)(phenyl)methanol.
Synthesis and Purification
The most prevalent and industrially scalable synthesis of Bis(4-fluorophenyl)(phenyl)methanol is achieved through a Grignard reaction. This classic organometallic approach allows for the efficient formation of the tertiary alcohol from readily available starting materials.
Synthesis Workflow
Caption: Grignard reaction workflow for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.[7]
Materials:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (solution in THF or ether)
-
Anhydrous tert-butylmethyl ether (or other suitable ether solvent)
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-difluorobenzophenone (1.0 eq.) in anhydrous tert-butylmethyl ether.
-
Grignard Addition: Add phenylmagnesium bromide (1.1 eq.) dropwise to the stirring solution at room temperature. An exothermic reaction is expected. Maintain a gentle reflux by controlling the rate of addition.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1.0 M HCl. This step protonates the intermediate magnesium alkoxide and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL for a 20g scale reaction).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, often as a pale brown oil.
-
Purification (Optional): For many subsequent reactions, the crude product is of sufficient purity.[7] If higher purity is required, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
Expert Insight: The rigorous exclusion of water is paramount in Grignard reactions, as the organomagnesium reagent is highly basic and will be quenched by protic solvents. The use of anhydrous solvents and flame-dried glassware is a critical, non-negotiable step for success.
Spectroscopic and Structural Characterization
A comprehensive structural elucidation of Bis(4-fluorophenyl)(phenyl)methanol relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons of the three phenyl rings. The hydroxyl proton will appear as a singlet, the chemical shift of which is concentration and solvent-dependent, but typically in the range of 2-5 ppm.
¹³C NMR: The carbon NMR spectrum will provide distinct signals for each unique carbon environment.
| Carbon Type | Expected Chemical Shift (ppm) | Rationale |
| C-OH (Carbinol Carbon) | ~80-90 | The electronegative oxygen atom deshields this carbon, shifting it downfield. |
| C-F (Fluorinated Rings) | ~160-165 (d, ¹JCF ≈ 245 Hz) | The direct attachment of fluorine causes a significant downfield shift and a large one-bond coupling constant. |
| Aromatic CH (Fluorinated Rings) | ~115-130 (d, with ²JCF and ³JCF) | Carbons ortho and meta to the fluorine will show smaller C-F couplings. |
| Aromatic C (ipso, Fluorinated Rings) | ~140-145 (d) | The carbon attached to the carbinol center will be a doublet due to coupling with fluorine. |
| Aromatic CH (Unsubstituted Ring) | ~125-130 | Standard chemical shifts for monosubstituted benzene rings. |
| Aromatic C (ipso, Unsubstituted Ring) | ~145-150 | The quaternary carbon attached to the carbinol center. |
Note: Predicted chemical shifts are based on standard values and may vary with solvent and experimental conditions.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3600-3200 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. The broadness indicates hydrogen bonding. |
| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the aromatic rings. |
| ~1600, ~1500 | C=C stretch (aromatic) | Characteristic absorptions for the phenyl rings. |
| ~1250-1150 | C-F stretch | A strong absorption indicative of the carbon-fluorine bond. |
| ~1100-1000 | C-O stretch | Confirms the presence of the tertiary alcohol C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 296. Common fragmentation pathways would likely involve the loss of a water molecule (M-18), or cleavage of the phenyl or fluorophenyl groups.[9][10]
Applications in Drug Development
Bis(4-fluorophenyl)(phenyl)methanol is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile and crucial building block for more complex molecules, particularly in the synthesis of antipsychotic drugs.
Precursor to Antipsychotic Agents
This molecule is a key intermediate in the synthesis of diphenylbutylpiperidine antipsychotics, such as Pimozide and Fluspirilene .[11] These drugs are potent dopamine D2 receptor antagonists and are used in the management of schizophrenia and other psychotic disorders.[11][12]
Caption: Role of Bis(4-fluorophenyl)(phenyl)methanol as a precursor in API synthesis.
The Rationale for the Bis(4-fluorophenyl)methyl Moiety:
The bis(4-fluorophenyl)methyl group is a 'privileged' structure in central nervous system (CNS) drug design. Its significance can be attributed to several factors:
-
Lipophilicity: The two phenyl rings provide the necessary lipophilicity for the drug to cross the blood-brain barrier and reach its target receptors in the CNS. The fluorine atoms can further modulate this property.[13]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing fluorine atoms at the para-positions of the phenyl rings blocks sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This leads to a longer half-life and improved bioavailability of the drug.
-
Receptor Binding: The bulky, rigid nature of the diphenylmethyl group provides a specific three-dimensional scaffold that can fit into the binding pocket of the dopamine D2 receptor, contributing to the high affinity and selectivity of these drugs.[12]
Conclusion
Bis(4-fluorophenyl)(phenyl)methanol is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its structure is a carefully orchestrated assembly of features that make it an invaluable tool for medicinal chemists. The tertiary alcohol provides a reactive handle for further synthetic transformations, while the fluorinated phenyl rings offer a proven method to enhance the metabolic stability and receptor-binding properties of derivative drug candidates. A thorough understanding of its synthesis, structure, and reactivity, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage the unique advantages of fluorinated scaffolds in the pursuit of novel and effective therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link][2]
-
Javed, R., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5894. [Link][3]
-
Patsnap Synapse. (2024). What is the mechanism of Fluspirilene? [Link][12]
-
Mehta, M., et al. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(6), 709-726. [Link][13]
-
Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link][4]
-
Patsnap Synapse. (2024). What is Fluspirilene used for? [Link][11]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. National Center for Biotechnology Information. [Link][5]
-
ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. [Link]
-
SpectraBase. (n.d.). bis(p-Fluorophenyl)phenylmethanol. [Link][8]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link][9]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. What is Fluspirilene used for? [synapse.patsnap.com]
- 12. What is the mechanism of Fluspirilene? [synapse.patsnap.com]
- 13. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for producing bis(4-fluorophenyl)(phenyl)methanol (CAS No. 379-55-5), a triarylmethanol of significant interest in medicinal chemistry. This molecule serves as a critical building block in the synthesis of various pharmaceutical agents, most notably the long-acting antipsychotic drug fluspirilene.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of the Grignard reaction as the primary synthetic route. It details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. Furthermore, it explores the synthesis of key precursors via Friedel-Crafts acylation, providing a holistic view of the manufacturing process from fundamental starting materials.
Introduction and Strategic Importance
Bis(4-fluorophenyl)(phenyl)methanol is a tertiary alcohol characterized by a central carbon atom bonded to two 4-fluorophenyl groups and one phenyl group. Its strategic importance lies in its role as a key precursor for complex molecular architectures. The bis(4-fluorophenyl)methyl moiety is a core structural feature in several diphenylbutylpiperidine antipsychotics, including fluspirilene, which are used in the management of chronic schizophrenia.[1][4] The synthesis of this intermediate is therefore a crucial step in the overall production of these important therapeutic agents. The efficiency, scalability, and purity of the synthetic route to bis(4-fluorophenyl)(phenyl)methanol directly impact the viability of the final drug product.
Retrosynthetic Analysis and Pathway Selection
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections at the central carbinol carbon. This leads to two logical and well-established synthetic strategies rooted in fundamental organometallic and electrophilic aromatic substitution reactions.
-
Pathway A (Grignard/Organolithium Addition): The most direct approach involves the disconnection of a C-C bond between the central carbon and one of the aryl rings. This identifies a carbonyl compound (a benzophenone derivative) as the electrophile and an organometallic species (a Grignard or organolithium reagent) as the nucleophile. This pathway is favored for its high efficiency and convergence.
-
Pathway B (Friedel-Crafts Reaction): While not a direct route to the tertiary alcohol, the Friedel-Crafts reaction is the premier industrial method for synthesizing the diaryl ketone precursors required for Pathway A.[5]
This guide will focus primarily on the Grignard reaction (Pathway A) due to its widespread use and directness, while also detailing the synthesis of the necessary ketone precursor via the Friedel-Crafts reaction.
Primary Synthesis Route: The Grignard Reaction
The Grignard reaction is the cornerstone for synthesizing tertiary alcohols like bis(4-fluorophenyl)(phenyl)methanol.[6] It involves the nucleophilic addition of an organomagnesium halide to the electrophilic carbonyl carbon of a ketone or ester.[7][8]
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the carbonyl carbon of the benzophenone derivative. This forms a tetrahedral magnesium alkoxide intermediate. The reaction is typically irreversible due to the high basicity of the Grignard reagent.[7] A subsequent aqueous acidic workup is essential to protonate the alkoxide, yielding the final tertiary alcohol, and to dissolve the magnesium salts (e.g., Mg(OH)Cl) formed during the process.[9]
Sources
- 1. Fluspirilene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluspirilene | C29H31F2N3O | CID 3396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Fluspirilene used for? [synapse.patsnap.com]
- 5. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Bis(4-fluorophenyl)(phenyl)methanol IUPAC name
An In-depth Technical Guide to Bis(4-fluorophenyl)(phenyl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bis(4-fluorophenyl)(phenyl)methanol, a triaryl-substituted carbinol of significant interest in medicinal chemistry and materials science. The document details the compound's formal IUPAC nomenclature, structural features, and key physicochemical properties. A central focus is the detailed, step-by-step protocol for its synthesis via the Grignard reaction, including an explanation of the underlying chemical principles and experimental choices. Furthermore, this guide discusses standard analytical techniques for its characterization and highlights its critical application as a synthetic intermediate in the development of novel therapeutics, particularly atypical dopamine transporter (DAT) inhibitors. This document serves as a vital resource for researchers leveraging this fluorinated building block in drug discovery and advanced material synthesis.
Introduction: Significance of a Fluorinated Triarylmethanol
Bis(4-fluorophenyl)(phenyl)methanol is a specialized organic compound characterized by a central methanol carbon atom bonded to two 4-fluorophenyl groups and one phenyl group. The incorporation of fluorine atoms is a well-established strategy in modern drug design, often employed to modulate electronic properties, enhance metabolic stability, and improve binding affinity to biological targets.
While structurally related to compounds used in the synthesis of antipsychotics and polymers, bis(4-fluorophenyl)(phenyl)methanol has emerged as a key building block in its own right. Its primary value lies in its utility as a precursor for more complex molecular architectures, particularly in the field of neuropharmacology. Recent research has demonstrated its role as a critical intermediate in the synthesis of atypical dopamine transporter (DAT) inhibitors, which are being investigated for their therapeutic potential in treating psychostimulant use disorders[1]. This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this important chemical entity.
Nomenclature and Structural Identification
Correctly identifying a chemical compound is fundamental to reproducible science. The nomenclature and standard identifiers for bis(4-fluorophenyl)(phenyl)methanol are well-defined in chemical literature and databases.
-
IUPAC Name : The systematic name assigned by the International Union of Pure and Applied Chemistry is bis(4-fluorophenyl)-phenylmethanol [2][].
-
CAS Number : The unique identifier assigned by the Chemical Abstracts Service is 379-55-5 [2][][4][5].
-
Synonyms : The compound is also known by several other names, including Bis-(4-Fluoro-phenyl)-phenyl-methanol and 4-Fluoro-α-(4-fluorophenyl)-α-phenylbenzenemethanol[2][].
The molecule's structure consists of a tetrahedral carbon atom (the carbinol carbon) at its core, which imparts a distinct three-dimensional conformation that is critical for its function as a synthetic intermediate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. The key properties of bis(4-fluorophenyl)(phenyl)methanol are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 296.31 g/mol | [2][][5] |
| Appearance | Solid (at STP) | Inferred from melting point |
| Melting Point | 100 °C | [][5] |
| Boiling Point | 410.6 ± 40.0 °C at 760 mmHg (Predicted) | [][5] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | [2][] |
| InChI Key | HRLJEADIACXJQZ-UHFFFAOYSA-N | [2][] |
Synthesis: The Grignard Reaction Pathway
The most common and efficient synthesis of bis(4-fluorophenyl)(phenyl)methanol is achieved through the nucleophilic addition of a phenyl Grignard reagent to a diaryl ketone precursor. This classic organometallic reaction is reliable and scalable.
Synthesis Workflow Diagram
Caption: Grignard synthesis of bis(4-fluorophenyl)(phenyl)methanol.
Detailed Experimental Protocol
This protocol is adapted from established synthetic methods[6].
Materials:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (solution in an ether solvent)
-
Anhydrous tert-butylmethyl ether (t-BuOMe)
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-difluorobenzophenone (1.0 eq) in anhydrous t-butylmethyl ether (t-BuOMe).
-
Expert Insight: The use of anhydrous solvent and an inert atmosphere is critical. Grignard reagents are potent bases and nucleophiles that react destructively with water and oxygen.
-
-
Grignard Addition: To the stirring solution, add phenylmagnesium bromide (1.1 eq) dropwise via a dropping funnel at room temperature. An exothermic reaction may be observed.
-
Causality: The electron-rich phenyl group of the Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of the difluorobenzophenone, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.
-
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Expert Insight: Heating ensures the reaction proceeds to completion, maximizing the yield of the desired product.
-
-
Workup and Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1.0 M aqueous HCl.
-
Causality: The acidic workup serves two purposes: it protonates the magnesium alkoxide intermediate to form the final hydroxyl group of the alcohol product, and it neutralizes any unreacted Grignard reagent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers.
-
Expert Insight: The product is organic-soluble and will move into the ethyl acetate layer, separating it from inorganic salts.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Causality: The brine wash removes residual water, and Na₂SO₄ is a drying agent that removes the final traces of moisture before solvent evaporation. The crude material can be further purified by column chromatography or recrystallization if necessary.
-
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized bis(4-fluorophenyl)(phenyl)methanol, a suite of standard analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence of aromatic and hydroxyl protons, while ¹³C NMR verifies the carbon skeleton. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₉H₁₄F₂O[2][].
-
Infrared (IR) Spectroscopy: Used to identify functional groups, most notably a broad absorption band characteristic of the O-H stretch of the alcohol group.
Researchers can access existing spectral data for this compound through public databases such as PubChem[2].
Applications in Research and Drug Development
The primary application of bis(4-fluorophenyl)(phenyl)methanol is as a sophisticated building block in organic synthesis. Its pre-installed triaryl-methanol scaffold is particularly valuable in creating drug candidates with complex three-dimensional structures.
Key Application Area: Atypical Dopamine Transporter (DAT) Inhibitors
A significant and high-impact application is in the synthesis of novel atypical dopamine transporter (DAT) inhibitors. These compounds are of high interest as potential pharmacotherapies for psychostimulant addiction[1]. Unlike typical DAT inhibitors (e.g., cocaine), which produce high abuse liability, atypical inhibitors are designed to normalize dopamine levels without causing a euphoric rush. Bis(4-fluorophenyl)(phenyl)methanol serves as a key starting material for synthesizing molecules that have shown improved metabolic stability and retain the desired atypical inhibitor profile in preclinical studies[1].
Safety and Handling
Bis(4-fluorophenyl)(phenyl)methanol is a chemical intended for laboratory use by trained professionals. Standard safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
SDS: Always consult the material's Safety Data Sheet (SDS) for complete hazard, handling, and disposal information before use.
Conclusion
Bis(4-fluorophenyl)(phenyl)methanol, with the definitive IUPAC name bis(4-fluorophenyl)-phenylmethanol, is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its synthesis via the robust Grignard pathway is accessible and well-documented. The true value of this molecule is realized in its application as a key intermediate for constructing novel therapeutics, most notably next-generation DAT inhibitors. For researchers in drug development, a thorough understanding of this building block's properties and synthesis is essential for advancing the design of new and effective treatments for complex neurological disorders.
References
-
Title: Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL Source: ChemBK URL: [Link]
-
Title: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile Source: PubMed Central, National Institutes of Health URL: [Link]
Sources
- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis(4-fluorophenyl)(phenyl)methanol | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Investigation of Bis(4-fluorophenyl)(phenyl)methanol: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectral data for the compound bis(4-fluorophenyl)(phenyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure of this triarylmethanol derivative.
Introduction: The Significance of Bis(4-fluorophenyl)(phenyl)methanol
Bis(4-fluorophenyl)(phenyl)methanol, with the chemical formula C₁₉H₁₄F₂O, belongs to the class of triarylmethanols. These compounds are not only valuable synthetic intermediates in organic chemistry but also serve as core structural motifs in various pharmacologically active molecules. The presence of two fluorophenyl groups and one phenyl group attached to a central carbinol carbon gives this molecule distinct electronic and steric properties, making its unambiguous characterization crucial for any research and development endeavor. Spectroscopic analysis is the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will walk through the acquisition and interpretation of its NMR, IR, and MS data, offering insights into the experimental choices and the logic behind the spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean information about the connectivity of atoms, their chemical environment, and even their spatial arrangement. For bis(4-fluorophenyl)(phenyl)methanol, we will examine ¹H, ¹³C, and ¹⁹F NMR data.
Methodologies for NMR Data Acquisition
Protocol for NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity bis(4-fluorophenyl)(phenyl)methanol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution, which is essential for acquiring high-resolution spectra.
-
-
Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
For ¹⁹F NMR, a direct observation experiment is performed. The wide chemical shift range of ¹⁹F necessitates a larger spectral width compared to ¹H NMR.
-
Causality in Experimental Choices: The use of a high-field spectrometer is crucial for resolving the complex aromatic regions in the ¹H and ¹³C NMR spectra of triarylmethanols. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. Proton decoupling in ¹³C NMR simplifies the spectrum and improves the signal-to-noise ratio by collapsing multiplets into singlets.
Interpretation of NMR Spectral Data
The following tables summarize the expected and observed NMR spectral data for bis(4-fluorophenyl)(phenyl)methanol.
Table 1: ¹H NMR Spectral Data for Bis(4-fluorophenyl)(phenyl)methanol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 13H | Aromatic Protons (C₆H₅ and C₆H₄F) |
| ~2.50 | Singlet | 1H | Hydroxyl Proton (-OH) |
Note: The exact chemical shifts of the aromatic protons will be complex due to overlapping signals and second-order coupling effects. The hydroxyl proton signal may be broad and its chemical shift can vary depending on concentration and solvent.
Table 2: ¹³C NMR Spectral Data for Bis(4-fluorophenyl)(phenyl)methanol
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 (d, ¹JCF ≈ 245 Hz) | C-F of Fluorophenyl Rings |
| ~140-145 | Quaternary Carbons (ipso-carbons of phenyl rings) |
| ~127-130 | Aromatic CH Carbons |
| ~114-116 (d, ²JCF ≈ 21 Hz) | Aromatic CH Carbons ortho to Fluorine |
| ~82 | Carbinol Carbon (-C-OH) |
Note: The carbon attached to fluorine will appear as a doublet due to one-bond coupling with ¹⁹F. The carbons ortho to the fluorine will also show coupling, but with a smaller coupling constant.
Table 3: ¹⁹F NMR Spectral Data for Bis(4-fluorophenyl)(phenyl)methanol
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -115 | Multiplet | Fluorine on Phenyl Rings |
Note: The chemical shift is referenced to an external standard, typically CFCl₃. The multiplicity will depend on the coupling to the ortho and meta protons.
Workflow for NMR Spectral Analysis:
Caption: Workflow for NMR data acquisition and interpretation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can detect the presence of specific bonds.
Methodology for IR Data Acquisition
Protocol for FTIR-ATR Data Acquisition:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid bis(4-fluorophenyl)(phenyl)methanol directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
Causality in Experimental Choices: The ATR technique is chosen for its simplicity and the minimal sample preparation required for solid samples. A background scan is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely from the sample.
Interpretation of IR Spectral Data
Table 4: Key IR Absorptions for Bis(4-fluorophenyl)(phenyl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Broad | O-H stretch (from the hydroxyl group) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, 1500, 1450 | Strong to Medium | Aromatic C=C ring stretches |
| ~1220 | Strong | C-F stretch |
| ~1100-1000 | Strong | C-O stretch (of the tertiary alcohol) |
The broadness of the O-H stretching band is a characteristic feature of alcohols and is due to hydrogen bonding. The strong C-F stretching absorption is a clear indicator of the fluorophenyl groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Methodology for MS Data Acquisition
Protocol for Electron Ionization (EI) MS Data Acquisition:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Causality in Experimental Choices: Electron ionization is a common and robust ionization technique for relatively volatile and thermally stable organic molecules. The 70 eV energy is standardized to ensure that fragmentation patterns are reproducible and can be compared with library spectra.
Interpretation of Mass Spectral Data
The molecular weight of bis(4-fluorophenyl)(phenyl)methanol is 296.31 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 296.
Predicted Fragmentation Pathway:
The molecular ion is expected to be unstable and undergo fragmentation. Key predicted fragmentation pathways include:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z 295.
-
Loss of a hydroxyl radical: [M-OH]⁺ at m/z 279.
-
Loss of a phenyl group: [M-C₆H₅]⁺ leading to the bis(4-fluorophenyl)methyl cation at m/z 219.
-
Loss of a fluorophenyl group: [M-C₆H₄F]⁺ leading to the (4-fluorophenyl)(phenyl)methyl cation at m/z 201.
-
Formation of the tropylium ion: A common rearrangement in aromatic compounds can lead to a peak at m/z 91.
-
Formation of the fluorotropylium ion: A peak at m/z 109.
Diagram of a Key Fragmentation Pathway:
Caption: A major fragmentation pathway for bis(4-fluorophenyl)(phenyl)methanol.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of bis(4-fluorophenyl)(phenyl)methanol. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl and fluorophenyl moieties. Mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This guide has outlined the theoretical basis, practical methodologies, and interpretative logic essential for the confident spectroscopic characterization of this important triarylmethanol derivative.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Supporting Information for: Zhu, N., Su, M., Wan, W. M., Li, Y., & Bao, H. (2020). Visible-Light-Induced Reductive Coupling of Aldehydes and Ketones with Hydrazines. Organic Letters, 22(3), 991-996. [Link] - Note: While the primary article focuses on a different reaction, the supporting information contains the relevant NMR spectra used for this guide.
An In-Depth Technical Guide to the Solubility Profile of Bis(4-fluorophenyl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility profile of bis(4-fluorophenyl)(phenyl)methanol, a triarylmethanol derivative of interest in pharmaceutical research. Recognizing the frequent absence of extensive public data for specific compounds, this document is structured as a detailed experimental road map. It is designed to empower researchers to generate a robust and reliable solubility profile, from initial physicochemical estimations to full aqueous and organic solubility determinations. The protocols herein are grounded in established pharmacopeial methods and incorporate principles of analytical method validation in line with ICH guidelines, ensuring the integrity and reproducibility of the generated data. This guide emphasizes not just the 'how' but the 'why' behind methodological choices, fostering a deeper understanding of the principles of solubility science.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including its dissolution rate, absorption, and ultimately, its bioavailability.[1] A comprehensive understanding of a compound's solubility in various media is therefore paramount during the early stages of drug discovery and development. Bis(4-fluorophenyl)(phenyl)methanol, with its triarylmethanol scaffold, is anticipated to exhibit low aqueous solubility due to its significant hydrophobic character. This guide outlines a systematic approach to fully characterize its solubility profile.
Foundational Physicochemical Characterization
A thorough understanding of the intrinsic properties of bis(4-fluorophenyl)(phenyl)methanol is the logical first step in designing a solubility study.
Key Physicochemical Properties
A summary of the known and predicted properties of bis(4-fluorophenyl)(phenyl)methanol is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄F₂O | [2] |
| Molar Mass | 296.31 g/mol | [2][3] |
| Melting Point | 100 °C | [3] |
| Boiling Point (Predicted) | 410.6 ± 40.0 °C | [3] |
| Calculated logP | 3.9 | [2] |
| Predicted pKa (acidic) | ~13-15 | Estimated based on similar structures and computational models[4][5] |
The high calculated logP value suggests poor aqueous solubility, a key consideration for the experimental design. The hydroxyl group introduces a potential for ionization, making the determination of its pKa crucial for understanding pH-dependent solubility.
Preliminary pKa Estimation: A Computational Approach
The acidity of the tertiary alcohol in bis(4-fluorophenyl)(phenyl)methanol is expected to be very weak. An experimental determination of such a high pKa can be challenging. Therefore, a computational estimation is a valuable starting point. Various Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can provide a predicted pKa value.[6][7] The introduction of electron-withdrawing fluorine atoms on the phenyl rings is expected to slightly increase the acidity (lower the pKa) compared to an unsubstituted analogue.[8] This predicted pKa will inform the pH range to be investigated in the aqueous solubility studies.
Caption: Workflow for the computational estimation of pKa.
Thermodynamic Solubility Determination: The Gold Standard
For drug development, understanding the true equilibrium or thermodynamic solubility is crucial, as it represents the most stable state of the system.[9][10] This is distinct from kinetic solubility, which can often be an overestimation due to the formation of metastable supersaturated solutions.[11][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]
Experimental Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Caption: Generalized workflow of the shake-flask method.
Protocol for Solubility in Organic Solvents
Objective: To determine the thermodynamic solubility of bis(4-fluorophenyl)(phenyl)methanol in a range of pharmaceutically relevant organic solvents.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol (purity >99%)
-
HPLC-grade solvents: Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), and others as required.[14]
-
Glass vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of bis(4-fluorophenyl)(phenyl)methanol to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate for a predetermined period (e.g., 48-72 hours). A time-to-equilibrium study should be performed initially to confirm this duration is sufficient.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the validated range of the analytical method.
-
Analyze the diluted filtrate using a validated analytical method (see Section 5) to determine the concentration of the dissolved compound.
-
Repeat the experiment in triplicate for each solvent.
Protocol for pH-Dependent Aqueous Solubility
Objective: To determine the thermodynamic solubility of bis(4-fluorophenyl)(phenyl)methanol as a function of pH.
Materials:
-
Same as in 3.2, with the addition of:
-
Aqueous buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and higher pH values informed by the predicted pKa). Buffers should have sufficient capacity and be prepared with controlled ionic strength.
Procedure:
-
Follow the same procedure as for organic solvents (Section 3.2), replacing the organic solvent with the appropriate aqueous buffer in each vial.
-
After analysis of the supernatant, measure and record the final pH of each solution to ensure it has not significantly changed during the experiment.
-
Plot the determined solubility as a function of the final measured pH.
pKa Determination: An Experimental Approach
Given the predicted high pKa, potentiometric titration in a mixed solvent system followed by extrapolation to aqueous conditions is a suitable method.[15]
Protocol for Potentiometric Titration
Objective: To experimentally determine the pKa of the hydroxyl group of bis(4-fluorophenyl)(phenyl)methanol.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
Co-solvent (e.g., methanol/water mixtures)
-
Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl)
-
Potentiometer with a calibrated pH electrode
-
Temperature-controlled titration vessel
Procedure:
-
Dissolve a precisely weighed amount of the compound in a series of co-solvent mixtures (e.g., 20%, 40%, 60% methanol in water).
-
Titrate the solution with the standardized base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the half-equivalence point for each co-solvent mixture, which corresponds to the apparent pKa (psKa) in that medium.
-
Extrapolate the psKa values to 0% co-solvent to estimate the aqueous pKa. The Yasuda-Shedlovsky plot is a common extrapolation method.[15]
Analytical Method Development and Validation
A validated analytical method is essential for the accurate quantification of the dissolved compound in the solubility studies. Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are viable options.
UV-Vis Spectrophotometry
Principle: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance of light at a specific wavelength, following the Beer-Lambert law.[16]
Method Development & Validation:
-
Wavelength Selection: Scan a solution of known concentration across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Linearity: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to establish the linear range and generate a calibration curve.
-
Accuracy and Precision: Analyze samples of known concentration to determine the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) of the method.
-
Specificity: Assess the potential for interference from components of the buffer or co-solvents.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. It offers high specificity and sensitivity.
Method Development & Validation:
-
Column and Mobile Phase Selection: For a non-polar compound like bis(4-fluorophenyl)(phenyl)methanol, a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and/or methanol and water is a good starting point.
-
Detector Selection: A UV detector is suitable due to the aromatic rings in the structure.
-
Validation: The method must be validated according to ICH guidelines (Q2(R2)) for parameters including specificity, linearity, range, accuracy, precision, and robustness.[17][18][19]
Caption: Key parameters for analytical method validation.
Data Presentation and Interpretation
The results of the solubility studies should be presented clearly and concisely to allow for straightforward interpretation.
Tabulated Solubility Data
The solubility in various organic solvents should be summarized in a table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
pH-Solubility Profile
The aqueous solubility data should be presented as a plot of log(Solubility) versus pH. This profile is critical for predicting the behavior of the compound in the gastrointestinal tract and for formulation development.[20]
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for determining the complete solubility profile of bis(4-fluorophenyl)(phenyl)methanol. By following the detailed protocols for physicochemical characterization, thermodynamic solubility determination in organic and aqueous media, experimental pKa measurement, and analytical method validation, researchers can generate high-quality, reliable data. This information is indispensable for informed decision-making in the drug discovery and development process, enabling the rational design of formulations and predicting the in vivo performance of this promising compound.
References
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Available at: [Link]
-
Chemistry For Everyone. (2024). What Affects Solubility Of Organic Compounds? YouTube. Available at: [Link]
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
-
Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Available at: [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]
- Avdeef, A. (2007). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Analytica Chimica Acta.
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]
- Hou, T., & Wang, J. (2006). Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors.
-
Scribd. (n.d.). ICH Guidelines for Analytical Validation. Available at: [Link]
-
LabOnline. (2021). Solubility factors when choosing a solvent. Available at: [Link]
- S-Y. Park, et al. (2015). Prediction of pKa values using the PM6 semiempirical method. PeerJ.
- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review.
-
Graphviz. (n.d.). Graphviz. Available at: [Link]
-
Solubility of Things. (n.d.). UV-VIS spectroscopy: Significance and symbolism. Available at: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ResearchGate. (n.d.). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Available at: [Link]
-
Stack Abuse. (2017). A Quick Introduction to Graphviz. Available at: [Link]
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... Available at: [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. Available at: [Link]
-
ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. Available at: [Link]
-
MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available at: [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Available at: [Link]
-
Stack Overflow. (2023). Graphviz - optimising a graph representing AWS Personalize model training pipeline. Available at: [Link]
-
RSC Publishing. (n.d.). The effect of fluorine substitution in alcohol–amine complexes. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
GitHub. (n.d.). xcyan/graphviz: Graph Visualization Tools. Available at: [Link]
-
CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Available at: [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
NIH. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available at: [Link]
-
Slideshare. (n.d.). Phase solubility analysis and pH solubility profile. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. Available at: [Link]
-
Semantic Scholar. (n.d.). [PDF] The effect of fluorine substitution in alcohol-amine complexes. Available at: [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ovid.com [ovid.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 14. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 15. caymanchem.com [caymanchem.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. crcom.se [crcom.se]
Bis(4-fluorophenyl)(phenyl)methanol physical and chemical properties
An In-depth Technical Guide to Bis(4-fluorophenyl)(phenyl)methanol
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Bis(4-fluorophenyl)(phenyl)methanol (CAS No. 379-55-5). Designed for researchers, chemists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this fluorinated triarylmethanol. Detailed experimental protocols, safety considerations, and in-depth data analysis are presented to support laboratory and research applications. The strategic incorporation of fluorine atoms significantly influences molecular properties, making this compound a subject of interest for creating novel chemical entities with tailored biological and material characteristics.
Introduction and Strategic Importance
Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol derivative characterized by the presence of two fluorine atoms on separate phenyl rings. Its chemical structure, a central carbinol carbon bonded to two 4-fluorophenyl groups and one phenyl group, makes it a valuable intermediate in organic synthesis. The presence of fluorine is of particular significance in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3]
In drug discovery, the strategic placement of fluorine can block metabolic pathways, enhance membrane permeability, and modulate the pKa of nearby functional groups, ultimately improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][4] Triarylmethanols, as a class, are precursors to a wide array of compounds, including dyes, molecular probes, and pharmacologically active molecules. This guide serves as a foundational resource for leveraging the unique properties of Bis(4-fluorophenyl)(phenyl)methanol in advanced scientific applications.
Key Identifiers:
-
IUPAC Name: bis(4-fluorophenyl)-phenylmethanol[][6]
-
Synonyms: Bis-(4-Fluoro-phenyl)-phenyl-methanol, 4-Fluoro-α-(4-fluorophenyl)-α-phenylbenzenemethanol[]
Physicochemical and Spectroscopic Properties
The accurate characterization of a chemical compound is fundamental to its application. The properties of Bis(4-fluorophenyl)(phenyl)methanol are summarized below.
Physical and Chemical Properties
A compilation of the core physical and chemical data for Bis(4-fluorophenyl)(phenyl)methanol is presented in Table 1. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.
Table 1: Physicochemical Properties of Bis(4-fluorophenyl)(phenyl)methanol
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₄F₂O | [7][9][10] |
| Molecular Weight | 296.31 g/mol | [6][7][9] |
| Appearance | Pale brown oil (crude) | [10] |
| Melting Point | 100 °C | [7] |
| Boiling Point | 410.6 ± 40.0 °C (Predicted) | [7] |
| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [7] |
| Purity | Typically ≥97% | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and purity confirmation.
-
¹H NMR: Proton NMR provides information on the hydrogen environments within the molecule.
-
¹³C NMR: Carbon NMR is used to identify all unique carbon atoms. Data is available in public databases such as SpectraBase.[11]
-
IR Spectroscopy: Infrared spectroscopy helps identify functional groups. The spectrum would be expected to show a characteristic broad peak for the O-H stretch of the alcohol group and peaks corresponding to C-F and C-H aromatic stretches.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. The monoisotopic mass is calculated as 296.10127139 Da.[6]
Public chemical databases like PubChem offer access to spectral information for this compound.[6]
Synthesis and Reactivity
Synthetic Pathway: The Grignard Reaction
The most common and reliable method for synthesizing triarylmethanols like Bis(4-fluorophenyl)(phenyl)methanol is the Grignard reaction.[12][13][14] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[12]
The synthesis proceeds via the reaction of phenylmagnesium bromide with 4,4'-difluorobenzophenone.[10] The phenyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzophenone derivative. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.[10][12]
Reactivity Profile
The reactivity of Bis(4-fluorophenyl)(phenyl)methanol is dominated by the hydroxyl group and the aromatic rings.
-
Alcohol Reactivity: The tertiary alcohol can undergo reactions typical of its class, such as esterification or conversion to an alkyl halide.
-
Aromatic Ring Reactivity: The phenyl rings can undergo electrophilic aromatic substitution, although the fluorine atoms are deactivating.
Experimental Protocol: Grignard Synthesis
This section provides a detailed, self-validating protocol for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol, adapted from established procedures for triarylmethanol synthesis.[10][12][14]
Causality and Trustworthiness: The success of a Grignard reaction is critically dependent on maintaining anhydrous (water-free) conditions.[15] Water is acidic enough to protonate and destroy the Grignard reagent, which is a strong base. All glassware must be rigorously dried, and anhydrous solvents must be used.
Materials:
-
4,4'-Difluorobenzophenone (0.092 mol)
-
Phenylmagnesium bromide (1.0 M solution in THF or ether, 0.1 mol)
-
Anhydrous diethyl ether or tert-butyl methyl ether (t-BME)[10]
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator before use.
-
Reactant Preparation: Dissolve 4,4'-difluorobenzophenone (20 g, 0.092 mol) in anhydrous t-butyl methyl ether (150 mL) in the reaction flask.[10]
-
Grignard Reagent Addition: Add the phenylmagnesium bromide solution (100 mL, 0.1 mol) to the dropping funnel. Add the Grignard solution dropwise to the stirring benzophenone solution at room temperature.[10] The slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux for 3 hours to ensure the reaction goes to completion.[10]
-
Quenching and Workup: Cool the reaction mixture to room temperature. In a separate flask, prepare a mixture of ice-cold 1.0 M HCl (100 mL).[10] Slowly and carefully pour the reaction mixture into the acidic ice solution with vigorous stirring. This step quenches any unreacted Grignard reagent and protonates the alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).[10] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).[10] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product is a pale brown oil.[10] For many subsequent reactions, this crude material can be used without further purification after drying under a vacuum.[10] If higher purity is required, purification by column chromatography on silica gel can be performed.
Applications and Research Interest
The unique properties conferred by the fluorine atoms make Bis(4-fluorophenyl)(phenyl)methanol and its derivatives valuable in several fields.
Pharmaceutical Intermediates
Triarylmethanols are important structural motifs and intermediates. A closely related compound, Bis(4-fluorophenyl)methanol, is a key building block for synthesizing several antipsychotic drugs, including fluspirilene, pimozide, and penfluridol.[16] This highlights the utility of the bis(4-fluorophenyl) carbinol core in constructing complex, biologically active molecules. While specific applications for the phenyl-substituted title compound are less documented, its structure suggests potential as an intermediate for novel therapeutics where the additional phenyl group can be used to modulate properties like solubility or to explore new binding interactions.
Materials Science
The related compound, Bis(4-fluorophenyl)methanol, is used to synthesize aromatic polyethers via nucleophilic aromatic substitution.[16] The hydroxyl group can be functionalized for use in graft polymerization.[16] Similarly, Bis(4-fluorophenyl)(phenyl)methanol could serve as a monomer or functionalizing agent in the development of high-performance polymers with enhanced thermal stability and specific optical properties derived from its fluorinated aromatic structure.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[17] Use only in a well-ventilated area, preferably a chemical fume hood.[17][18] Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[18] A recommended storage temperature is 2-8°C.[7]
-
First Aid:
-
Skin Contact: Rinse skin with plenty of water.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[17]
-
Inhalation: Move the person to fresh air.[17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[17][18]
-
In all cases of exposure, seek medical advice if you feel unwell.[17]
-
-
Fire Hazards: The compound is combustible. In case of fire, hazardous combustion products like carbon oxides and hydrogen fluoride may be produced.[17] Use extinguishing media appropriate for the surrounding fire.[17]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[17]
References
-
ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL - Physico-chemical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. PubChem Compound Database. Retrieved from [Link]
-
University of the Pacific. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Daugulis, O., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. National Institutes of Health. Retrieved from [Link]
-
Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]
-
Unknown. (n.d.). Preparation of triphenyl methanol by grignard reaction. Retrieved from [Link]
-
Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(4-fluorophenyl)(4-methoxyphenyl)methanol. PubChem Compound Database. Retrieved from [Link]
- Taha, M., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules.
- Royal Society of Chemistry. (2021).
- Royal Society of Chemistry. (n.d.).
-
Wiley-VCH GmbH. (n.d.). bis(p-Fluorophenyl)phenylmethanol. SpectraBase. Retrieved from [Link]
- Goud, S. R., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews.
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
- Wiley-VCH GmbH. (n.d.). 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}phenyl methyl ether. SpectraBase.
- Remete, A. M., et al. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Bis(4-fluorophenyl)(phenyl)methanol | CymitQuimica [cymitquimica.com]
- 9. labshake.com [labshake.com]
- 10. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theochem.mercer.edu [theochem.mercer.edu]
- 15. cerritos.edu [cerritos.edu]
- 16. ossila.com [ossila.com]
- 17. downloads.ossila.com [downloads.ossila.com]
- 18. Bis(4-fluorophenyl)methanol(365-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Discovery and History of Bis(4-fluorophenyl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-fluorophenyl)(phenyl)methanol, a triarylmethanol derivative, holds a significant position in synthetic organic chemistry, primarily as a key intermediate in the production of the broad-spectrum antifungal agent, flutrimazole. This technical guide provides a comprehensive overview of the discovery, historical context, and synthesis of this important compound. It delves into the foundational principles of organofluorine chemistry and the Grignard reaction, which are central to its preparation. Detailed experimental protocols, mechanistic insights, and a timeline of its development are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction: The Emergence of a Key Precursor
Bis(4-fluorophenyl)(phenyl)methanol, with the CAS number 379-55-5, is a white to off-white solid at room temperature.[1] Its molecular structure features a central methanol carbon atom bonded to two 4-fluorophenyl groups and one phenyl group. This seemingly simple molecule's importance lies in its role as a crucial building block in the pharmaceutical industry.
The strategic placement of fluorine atoms on the phenyl rings significantly influences the molecule's reactivity and the properties of its derivatives. The high electronegativity and small size of fluorine atoms can alter the electronic properties of the aromatic rings and enhance the metabolic stability of resulting drug molecules. This has made fluorinated organic compounds, like bis(4-fluorophenyl)(phenyl)methanol, highly valuable in medicinal chemistry.
The primary driver for the study and large-scale synthesis of bis(4-fluorophenyl)(phenyl)methanol has been its use in the production of flutrimazole. Flutrimazole is an imidazole antifungal agent used topically to treat a variety of skin mycoses. It functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes. The synthesis of flutrimazole relies on the availability of bis(4-fluorophenyl)(phenyl)methanol as a starting material.
This guide will explore the historical context that led to the synthesis of such fluorinated triarylmethanols, detail the prevalent synthetic methodologies, and provide practical, in-depth protocols for its preparation.
Historical Context: A Convergence of Chemical Disciplines
The story of bis(4-fluorophenyl)(phenyl)methanol is intertwined with two significant advancements in organic chemistry: the development of organofluorine chemistry and the discovery of the Grignard reaction.
The Dawn of Organofluorine Chemistry
The introduction of fluorine into organic molecules has had a profound impact on the properties of the resulting compounds. The field of organofluorine chemistry began to flourish in the mid-20th century, driven by the need for new materials with unique properties, including enhanced stability and biological activity. The development of selective fluorination techniques allowed chemists to strategically incorporate fluorine atoms into complex molecules, paving the way for the synthesis of a vast array of fluorinated pharmaceuticals, agrochemicals, and materials.
The Grignard Reaction: A Revolution in Carbon-Carbon Bond Formation
Discovered by Victor Grignard in 1900, a breakthrough that earned him the Nobel Prize in Chemistry in 1912, the Grignard reaction provided a robust and versatile method for forming carbon-carbon bonds.[2] This reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, such as an aldehyde, ketone, or ester.[2] The formation of a tertiary alcohol from a ketone and a Grignard reagent is a particularly powerful transformation that is central to the synthesis of triarylmethanols.
The convergence of these two fields—the ability to create fluorinated aromatic building blocks and the power of the Grignard reaction to assemble them—set the stage for the synthesis of compounds like bis(4-fluorophenyl)(phenyl)methanol.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of bis(4-fluorophenyl)(phenyl)methanol is provided in the table below.
| Property | Value |
| CAS Number | 379-55-5 |
| Molecular Formula | C₁₉H₁₄F₂O |
| Molecular Weight | 296.31 g/mol [3] |
| Appearance | White to off-white powder/solid |
| Melting Point | 100 °C[1] |
| Boiling Point | 410.6 ± 40.0 °C (Predicted)[1] |
| Density | 1.241 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in many organic solvents. |
Spectroscopic data is crucial for the identification and characterization of the compound. While specific spectra are not detailed here, typical analytical techniques would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.
Synthesis of Bis(4-fluorophenyl)(phenyl)methanol: A Detailed Examination
The most common and industrially viable method for the synthesis of bis(4-fluorophenyl)(phenyl)methanol is the Grignard reaction. This involves the reaction of a phenylmagnesium halide with 4,4'-difluorobenzophenone.
The Grignard Reaction: Mechanism and Rationale
The Grignard reaction proceeds through the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the ketone. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.
The overall synthetic transformation can be depicted as follows:
Caption: General workflow for the Grignard synthesis of bis(4-fluorophenyl)(phenyl)methanol.
The key steps in the mechanism are:
-
Formation of the Grignard Reagent: Phenylmagnesium halide is prepared by reacting a phenyl halide (e.g., bromobenzene) with magnesium metal in an anhydrous ether.
-
Nucleophilic Attack: The phenyl Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone. This breaks the carbon-oxygen pi bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction mixture is then treated with a dilute acid (e.g., aqueous HCl or NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol product, bis(4-fluorophenyl)(phenyl)methanol, and a magnesium salt.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the laboratory-scale synthesis of bis(4-fluorophenyl)(phenyl)methanol.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4,4'-Difluorobenzophenone
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes or other suitable recrystallization solvent
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
Caption: Detailed workflow for the synthesis of bis(4-fluorophenyl)(phenyl)methanol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Any moisture will quench the Grignard reagent, forming benzene and reducing the yield of the desired product. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Iodine Activation: A small crystal of iodine is often added to the magnesium turnings to activate the metal surface. The iodine reacts with the magnesium to form magnesium iodide, which helps to disrupt the passivating oxide layer on the magnesium, exposing fresh metal to react with the alkyl halide.
-
Controlled Addition: The addition of both the bromobenzene (for Grignard formation) and the 4,4'-difluorobenzophenone solution is done dropwise to control the exothermic nature of the reactions. This prevents the solvent from boiling too vigorously and minimizes side reactions.
-
Acidic Workup: The choice of acidic workup (e.g., NH₄Cl vs. HCl) can be important. Saturated aqueous ammonium chloride is a milder quenching agent than hydrochloric acid and is often preferred to avoid potential acid-catalyzed side reactions of the tertiary alcohol product.
-
Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent is critical to obtain a high yield of pure product. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Applications in Drug Development: The Gateway to Flutrimazole
The primary and most significant application of bis(4-fluorophenyl)(phenyl)methanol is as a direct precursor to the antifungal drug flutrimazole. The synthesis of flutrimazole involves the conversion of the hydroxyl group of the methanol to a better leaving group, followed by nucleophilic substitution with imidazole.
The structural features of bis(4-fluorophenyl)(phenyl)methanol are carried through to the final drug molecule, where the two fluoro-substituted phenyl rings and the unsubstituted phenyl ring are crucial for its antifungal activity. The fluorine atoms, in particular, are known to enhance the drug's metabolic stability and binding affinity to the target enzyme.
Conclusion
Bis(4-fluorophenyl)(phenyl)methanol, while not a compound with direct therapeutic applications itself, represents a cornerstone in the synthesis of an important antifungal medication. Its history is a testament to the power of fundamental organic reactions, like the Grignard reaction, and the strategic use of fluorine in medicinal chemistry. Understanding the discovery, historical context, and synthetic methodologies of this key intermediate provides valuable insights for researchers and professionals in the fields of drug discovery, process chemistry, and synthetic organic chemistry. The continued importance of fluorinated pharmaceuticals ensures that the chemistry and applications of molecules like bis(4-fluorophenyl)(phenyl)methanol will remain a relevant and important area of study.
References
- Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
- Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
- Google Patents.
-
MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). [Link]
-
PrepChem.com. Synthesis of bis(4-fluorophenyl)phenylphosphine oxide. [Link]
-
PubChem. Bis(4-fluorophenyl)(phenyl)methanol. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
ChemBK. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. [Link]
Sources
- 1. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
Unveiling the Bio-Potential of Bis(4-fluorophenyl)(phenyl)methanol: A Technical Guide for Preclinical Investigation
Abstract
Bis(4-fluorophenyl)(phenyl)methanol, a triarylmethanol derivative, represents a compelling scaffold for biological investigation. While its direct therapeutic applications are not yet fully elucidated, its structural motifs, particularly the presence of fluorine atoms, suggest a rich potential for diverse biological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the latent antifungal, antibacterial, and cytotoxic properties of this compound. We delve into the rationale behind prioritizing these screening avenues, present detailed, field-proven experimental protocols for robust evaluation, and offer insights into the interpretation of results. This document is intended to serve as a practical roadmap for the preclinical assessment of bis(4-fluorophenyl)(phenyl)methanol and similarly structured molecules.
Introduction: The Rationale for Investigating Bis(4-fluorophenyl)(phenyl)methanol
Bis(4-fluorophenyl)(phenyl)methanol (CAS No. 379-55-5) is a member of the triarylmethanol class of organic compounds, characterized by a central carbon atom bonded to three aryl groups and a hydroxyl group.[1] The synthesis of this compound is well-documented, typically achieved through the Grignard reaction of a phenylmagnesium bromide with 4,4'-difluorobenzophenone.[2] While its primary documented use is as a synthetic intermediate in the production of antipsychotic drugs like fluspirilene, pimozide, and penfluridol, its inherent structural features warrant a broader investigation into its bioactivities.[3][4]
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and relatively small size can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of two 4-fluorophenyl moieties in the target compound makes it a prime candidate for exhibiting enhanced biological effects.
This guide will focus on three key areas of potential biological activity:
-
Antifungal Activity: The structural similarity to known antifungal agents and the general antimicrobial potential of fluorinated compounds.
-
Antibacterial Activity: Exploring its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Anticancer (Cytotoxic) Activity: Investigating its potential to inhibit the proliferation of cancer cell lines, a common characteristic of bioactive triarylmethane derivatives.
Synthesis Overview
The synthesis of bis(4-fluorophenyl)(phenyl)methanol is typically achieved via a Grignard reaction. The general procedure involves the dropwise addition of phenylmagnesium bromide to a solution of 4,4'-difluorobenzophenone in an appropriate solvent like tert-butylmethyl ether.[2] The reaction mixture is then refluxed, followed by an acidic workup to yield the desired product.[2]
Investigating Potential Antifungal Activity
The prevalence of fungal infections, particularly in immunocompromised individuals, necessitates the discovery of novel antifungal agents. The structural class of triarylmethanols has been explored for various biological activities, and the introduction of fluorine can enhance antifungal potency.
Rationale for Antifungal Screening
The rationale for screening bis(4-fluorophenyl)(phenyl)methanol for antifungal activity is based on the known antimicrobial properties of fluorinated compounds and the broad biological activities of triarylmethanols. Many antifungal drugs incorporate fluorine to improve their efficacy and pharmacokinetic profiles.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of bis(4-fluorophenyl)(phenyl)methanol against pathogenic yeast, such as Candida albicans, and filamentous fungi, like Aspergillus niger.[5][6][7]
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
Procedure:
-
Compound Preparation: Prepare a stock solution of bis(4-fluorophenyl)(phenyl)methanol in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
For yeasts, grow the culture on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For filamentous fungi, grow the culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640 medium.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentrations may range from 0.125 to 64 µg/mL.
-
Add 100 µL of the diluted compound to each well.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (a known antifungal agent), a negative control (inoculum with DMSO vehicle), and a sterility control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the negative control. This can be determined visually or by measuring the absorbance at 530 nm.[6]
Workflow Diagram: Antifungal MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Exploring Potential Antibacterial Activity
The increasing threat of antibiotic-resistant bacteria necessitates the search for new antibacterial agents. Fluorinated compounds have a proven track record in this area, with fluoroquinolones being a prominent example.
Rationale for Antibacterial Screening
The rationale for evaluating bis(4-fluorophenyl)(phenyl)methanol for antibacterial activity is twofold: the established success of fluorinated compounds as antibacterial agents and the potential for the triarylmethanol scaffold to interact with bacterial targets.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted for determining the MIC of the test compound against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][9]
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
Procedure:
-
Compound Preparation: Prepare a stock solution of bis(4-fluorophenyl)(phenyl)methanol in DMSO.
-
Inoculum Preparation: Grow bacterial cultures in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
-
Add 100 µL of the diluted compound to each well.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include positive, negative, and sterility controls.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration that prevents visible bacterial growth.
Assessing Potential Anticancer (Cytotoxic) Activity
Many triarylmethane derivatives exhibit cytotoxic properties and have been investigated as potential anticancer agents. The presence of fluorophenyl groups may enhance this activity.
Rationale for Cytotoxicity Screening
The structural similarity of bis(4-fluorophenyl)(phenyl)methanol to other compounds with known anticancer activity, coupled with the potential for fluorine to enhance cellular uptake and target interaction, provides a strong rationale for cytotoxicity screening.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
DMSO
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[10]
-
Compound Treatment:
-
Prepare serial dilutions of bis(4-fluorophenyl)(phenyl)methanol in complete medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Workflow Diagram: Cytotoxicity MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Data Presentation and Interpretation
All quantitative data from the described assays should be presented in clear, well-structured tables for easy comparison. This includes MIC values for antifungal and antibacterial assays and IC50 values for cytotoxicity assays. An example data table is provided below.
| Compound | C. albicans MIC (µg/mL) | S. aureus MIC (µg/mL) | MCF-7 IC50 (µM) |
| Bis(4-fluorophenyl)(phenyl)methanol | |||
| Positive Control 1 (e.g., Fluconazole) | N/A | N/A | |
| Positive Control 2 (e.g., Ciprofloxacin) | N/A | N/A | |
| Positive Control 3 (e.g., Doxorubicin) | N/A | N/A |
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological evaluation of bis(4-fluorophenyl)(phenyl)methanol. The described protocols for antifungal, antibacterial, and cytotoxicity testing are robust and widely accepted in the field. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of microbial strains or cell lines, and in vivo efficacy studies. The exploration of this and related fluorinated triarylmethanols may lead to the discovery of novel therapeutic agents.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Retrieved from [Link]
-
PMC. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]
-
PMC - NIH. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Retrieved from [Link]
-
PMC. (2013). Triarylmethanols bearing bulky aryl groups and the NOESY/EXSY experimental observation of two-ring-flip mechanism for helicity reversal of molecular propellers. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) In vitro antifungal susceptibility testing. Retrieved from [Link]
-
ACS Publications. (2020). Dynamic Induction of Optical Activity in Triarylmethanols and Their Carbocations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kürti, L. (2022). Triarylmethanols. Retrieved from [Link]
-
Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Retrieved from [Link]
-
MDPI. (2024). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Retrieved from [Link]
-
PubMed. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Retrieved from [Link]
-
MDPI. (n.d.). Antibacterial Activity and Components of the Methanol-Phase Extract from Rhizomes of Pharmacophagous Plant Alpinia officinarum Hance. Retrieved from [Link]
-
NIH. (n.d.). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Retrieved from [Link]
-
NIH. (n.d.). Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria. Retrieved from [Link]
-
Brieflands. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Antifungal Activity and Molecular Docking of Phenol, 2, 4-Bis (1, 1-Dimethylethyl) - Produced By Plant Growth-Promoting Mangrove. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]
-
PMC - NIH. (n.d.). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. Retrieved from [Link]
-
PubMed. (2011). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Retrieved from [Link]
-
NIH. (2013). Antibacterial/Antifungal Activity and Synergistic Interactions between Polyprenols and Other Lipids Isolated from Ginkgo Biloba L. Leaves. Retrieved from [Link]
-
PMC - NIH. (n.d.). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Retrieved from [Link]
-
NIH. (2021). Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients. Retrieved from [Link]
-
Biology, Medicine, & Natural Product Chemistry. (n.d.). Phytochemicals Composition and Anti-bacterial Activity of Methanol Leaves Extract of Vernonia amygdalina. Retrieved from [Link]
Sources
- 1. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. Buy Bis(4-fluorophenyl)methanol | 365-24-2 [smolecule.com]
- 5. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Cornerstone of Neuropharmacological Innovation: A Technical Guide to Bis(4-fluorophenyl)(phenyl)methanol as a Starting Material in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor and a metabolic blocker—offer a compelling rationale for its use in the design of novel therapeutics. Bis(4-fluorophenyl)(phenyl)methanol, a triarylmethanol bearing two para-fluorophenyl substituents, represents a pivotal starting material in this domain. Its structural rigidity, coupled with the electronic properties imparted by the fluorine atoms, makes it a versatile precursor for a range of neurologically active compounds. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of bis(4-fluorophenyl)(phenyl)methanol in the discovery of next-generation pharmaceuticals, with a particular focus on atypical dopamine transporter (DAT) inhibitors and antipsychotic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 379-55-5 | [1][] |
| Molecular Formula | C₁₉H₁₄F₂O | [1] |
| Molecular Weight | 296.31 g/mol | [1] |
| Melting Point | 100 °C | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as ethyl acetate | [3] |
Spectroscopic Signature: A Guide to Identification and Purity Assessment
The unambiguous identification and purity assessment of Bis(4-fluorophenyl)(phenyl)methanol are critical for its successful application in drug synthesis. The following spectroscopic data provide a characteristic fingerprint for this compound.
| Technique | Characteristic Peaks/Shifts |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and 4-fluorophenyl rings, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the fluorine atoms showing characteristic splitting, and a signal for the carbinol carbon.[4] |
| ¹⁹F NMR | A single resonance characteristic of the fluorine atoms in the 4-fluorophenyl groups.[5] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, and strong absorptions in the aromatic region (around 1500-1600 cm⁻¹ and 700-800 cm⁻¹). |
Synthesis of Bis(4-fluorophenyl)(phenyl)methanol: A Practical Approach
The most common and efficient method for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol is the Grignard reaction.[3] This organometallic reaction allows for the formation of a new carbon-carbon bond between the electrophilic carbonyl carbon of a ketone and the nucleophilic carbon of the Grignard reagent.
Detailed Experimental Protocol: Grignard Synthesis
This protocol provides a step-by-step methodology for the laboratory-scale synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Materials:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (solution in a suitable ether, e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-difluorobenzophenone (0.092 mol) in anhydrous tert-butylmethyl ether (150 mL).[3]
-
Addition of Grignard Reagent: To the stirred solution at room temperature, add phenylmagnesium bromide (0.1 mol) dropwise from the addition funnel.[3] An exothermic reaction is expected. Maintain a gentle reflux by controlling the rate of addition and, if necessary, by external cooling.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 3 hours to ensure complete conversion.[3]
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold 1.0 M aqueous HCl (100 mL).[3] This will quench the reaction and protonate the alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).[3] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale brown oil.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure Bis(4-fluorophenyl)(phenyl)methanol.
Applications in Drug Discovery: A Gateway to Neurologically Active Compounds
The true value of Bis(4-fluorophenyl)(phenyl)methanol lies in its role as a versatile starting material for the synthesis of a variety of neurologically active compounds. The bis(4-fluorophenyl)methyl moiety is a key pharmacophore in several approved drugs and clinical candidates.
Antipsychotic Agents: Targeting Dopamine D2 Receptors
A significant application of bis(4-fluorophenyl)methanol derivatives is in the synthesis of long-acting antipsychotic drugs of the diphenylbutylpiperidine class, such as penfluridol, fluspirilene, and pimozide.[6] These drugs are potent antagonists of the dopamine D2 receptor and are used in the management of schizophrenia and other psychotic disorders.[7][8] The general synthetic strategy involves the alkylation of a piperidine derivative with a 4,4-bis(4-fluorophenyl)butyl halide, which is in turn synthesized from a bis(4-fluorophenyl)methanol precursor.
Atypical Dopamine Transporter (DAT) Inhibitors: A Novel Approach to Substance Use Disorders
More recently, the bis(4-fluorophenyl)methyl scaffold has been instrumental in the development of atypical dopamine transporter (DAT) inhibitors. These compounds are being investigated as potential therapeutics for psychostimulant use disorders (e.g., cocaine and methamphetamine addiction).[9] Unlike typical DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation leading to a rapid and pronounced increase in synaptic dopamine and subsequent abuse liability, atypical inhibitors are thought to stabilize a more inward-facing or occluded conformation of the DAT.[10][11][12] This results in a more modulated increase in dopamine levels, potentially reducing the reinforcing effects of psychostimulants without producing significant abuse potential itself.
The dopamine transporter is a membrane protein that facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating dopaminergic signaling. The transporter cycles through several conformational states to bind, translocate, and release dopamine.
Conclusion: A Versatile Scaffold for Future Neurological Therapies
Bis(4-fluorophenyl)(phenyl)methanol and its derivatives have proven to be invaluable starting materials in the quest for novel therapeutics targeting the central nervous system. The strategic placement of fluorine atoms confers advantageous properties that have been successfully exploited in the development of both established antipsychotic agents and promising new treatments for substance use disorders. The ability of this scaffold to generate compounds that modulate the conformational dynamics of key neurological targets like the dopamine transporter underscores its continued importance in drug discovery. As our understanding of the molecular basis of neurological disorders deepens, the versatility and tunability of the bis(4-fluorophenyl)methyl scaffold will undoubtedly continue to inspire the design of innovative and effective medicines.
References
-
Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. PubMed Central. Available at: [Link]
-
The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation. PubMed Central. Available at: [Link]
-
The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]
-
Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. PubMed Central. Available at: [Link]
-
Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. ResearchGate. Available at: [Link]
-
Bis(4-fluorophenyl)(phenyl)methanol. PubChem. Available at: [Link]
-
Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PubMed Central. Available at: [Link]
-
This journal is © The Royal Society of Chemistry 2021. The Royal Society of Chemistry. Available at: [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Available at: [Link]
-
Bis[4-(trifluoromethyl)phenyl]methanol. PubChem. Available at: [Link]
-
bis-(4-Trifluoromethyl-phenyl)-methanol - Optional[Vapor Phase IR]. SpectraBase. Available at: [Link]
-
Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter: synthesis and comparative molecular field analysis. PubMed. Available at: [Link]
-
Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ResearchGate. Available at: [Link]
-
Supporting information for. The Royal Society of Chemistry. Available at: [Link]
-
bis(p-Fluorophenyl)phenylmethanol - Optional[19F NMR]. SpectraBase. Available at: [Link]
-
Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. PubMed. Available at: [Link]
-
Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. MDPI. Available at: [Link]
-
bis(p-Fluorophenyl)phenylmethanol - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
Comparison of the 1 H NMR spectra of bis-(4-fluorophenyl)-disulfide (4,...). ResearchGate. Available at: [Link]
-
Supporting information. The Royal Society of Chemistry. Available at: [Link]
-
BIS-(4-FLUOROPHENYL)-4-HYDROXYPHENYLMETHANE - Optional[19F NMR]. SpectraBase. Available at: [Link]
-
4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... ResearchGate. Available at: [Link]
-
Methanol, bis(4-bromophenyl)-. NIST WebBook. Available at: [Link]
-
(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. Available at: [Link]
-
Fluspirilene. PubChem. Available at: [Link]
-
Infrared Spectroscopy. Michigan State University Chemistry. Available at: [Link]
-
PIMOZIDE. gsrs. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. University of Colorado Boulder. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. fvs.com.py [fvs.com.py]
- 8. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
Bis(4-fluorophenyl)(phenyl)methanol analogues and derivatives
An In-depth Technical Guide to Bis(4-fluorophenyl)(phenyl)methanol Analogues and Derivatives: Synthesis, Properties, and Applications
Abstract
The bis(4-fluorophenyl)(phenyl)methanol scaffold represents a cornerstone in medicinal chemistry and materials science. Its unique trifluoromethyl structural motif imparts favorable physicochemical properties, leading to a diverse range of biological activities and applications in polymer synthesis. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical characteristics, and notable applications of analogues and derivatives based on this core structure. A significant focus is placed on derivatives exhibiting atypical dopamine transporter (DAT) inhibition, a promising avenue for the development of therapeutics for psychostimulant use disorders.
Introduction: The Significance of the Bis(4-fluorophenyl)(phenyl)methanol Core
The triarylmethanol framework is a prevalent structure in a variety of pharmacologically active compounds and polymers[1]. The introduction of fluorine atoms into this scaffold, as seen in bis(4-fluorophenyl)(phenyl)methanol, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets[]. The precursor, bis(4-fluorophenyl)methanol, also known as 4,4'-difluorobenzhydrol, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotic drugs like fluspirilene, pimozide, and penfluridol[3]. Furthermore, its hydroxyl group allows for its use in the synthesis of aromatic polyethers and graft polymers through nucleophilic aromatic substitution[3][4].
This guide will delve into the synthetic methodologies for creating bis(4-fluorophenyl)(phenyl)methanol and its derivatives, explore their structure-activity relationships, particularly in the context of dopamine transporter modulation, and discuss their broader applications.
Synthesis of the Core Scaffold and its Analogues
The primary and most traditional method for synthesizing unsymmetrical triarylmethanols such as bis(4-fluorophenyl)(phenyl)methanol is the Grignard reaction[1][5][6][7][8][9]. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or ester[5][7][8][9].
Grignard Reaction Protocol for Bis(4-fluorophenyl)(phenyl)methanol
This protocol details the synthesis of the core compound from 4,4'-difluorobenzophenone and phenylmagnesium bromide[7].
Reaction Scheme:
Caption: Grignard synthesis of bis(4-fluorophenyl)(phenyl)methanol.
Materials and Reagents:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (solution in a suitable ether solvent)
-
Anhydrous diethyl ether or tert-butylmethyl ether[7]
-
1.0 M Hydrochloric acid (HCl), ice-cold
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 4,4'-difluorobenzophenone (e.g., 20 g, 0.092 mol) in anhydrous tert-butylmethyl ether (150 mL) in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser[7].
-
Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (e.g., 100 mL of a 1.0 M solution, 0.1 mol) dropwise to the stirring solution at room temperature[7]. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 3 hours to ensure complete consumption of the starting material[7].
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold 1.0 M HCl (100 mL) with stirring[7]. This step protonates the intermediate magnesium alkoxide and dissolves the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL)[7]. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a pale brown oil[7].
-
Purification: The crude product can be used in subsequent steps without further purification or can be purified by column chromatography on silica gel[10][11].
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The presence of moisture would quench the reagent, preventing the desired reaction with the ketone[5][12].
-
Inert Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired byproducts.
-
Acidic Work-up: The use of dilute acid is crucial for the protonation of the alkoxide intermediate to form the final alcohol product and to dissolve the magnesium salts (Mg(OH)Br) formed during the reaction[12].
Alternative Synthetic Routes
While the Grignard reaction is a staple, other methods for synthesizing unsymmetrical triarylmethanols have been developed. A notable alternative is the tandem C(sp³)–H arylation/oxidation of diarylmethanes[13][14]. This method avoids the use of pre-formed organometallic reagents and utilizes air as the oxidant, offering a more environmentally benign approach[13][14].
Characterization of Bis(4-fluorophenyl)(phenyl)methanol and its Derivatives
The structural elucidation of these compounds relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The characteristic chemical shifts of the aromatic protons and carbons, along with the signal for the hydroxyl proton (which may be broad and its position solvent-dependent), provide definitive structural information[15][16][17].
-
Mass Spectrometry (MS): ESI-MS is commonly used to determine the molecular weight of the synthesized compounds, further confirming their identity[15][16][17].
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.
Derivatives as Atypical Dopamine Transporter (DAT) Inhibitors
A significant area of research for derivatives of this scaffold is in the development of atypical dopamine transporter (DAT) inhibitors as potential treatments for psychostimulant use disorders[12][15][18][19].
Mechanism of Action of Atypical DAT Inhibitors
Typical DAT inhibitors, such as cocaine, block the reuptake of dopamine, leading to a rapid increase in synaptic dopamine levels, which is associated with their reinforcing and addictive properties. Atypical DAT inhibitors also block dopamine reuptake but do so without producing the cocaine-like behavioral effects[3][20][21][22]. This difference in pharmacological profile is thought to be due to their distinct interactions with the dopamine transporter. Atypical inhibitors are believed to stabilize the DAT in an inward-facing or occluded conformation, which is different from the outward-facing conformation favored by cocaine[13][18][19][23]. This may lead to a slower onset of DAT occupancy and a more gradual increase in dopamine levels, thus avoiding the abuse potential[20][21].
Caption: Contrasting mechanisms of typical and atypical DAT inhibitors.
Structure-Activity Relationships (SAR)
Extensive SAR studies have been conducted on a series of (bis(4-fluorophenyl)methyl)sulfinylalkyl alicyclic amines[12][15][18]. These studies have provided valuable insights into how structural modifications affect DAT binding affinity, selectivity over other monoamine transporters (like the serotonin transporter, SERT), and metabolic stability.
Key SAR Findings:
-
Alicyclic Amine Moiety: Replacement of a piperazine ring with a homopiperazine or piperidine ring system is generally well-tolerated for DAT binding[24]. Piperidine analogues, in particular, have shown improved metabolic stability in rat liver microsomes[24].
-
Terminal Nitrogen Functionalization: Modifications to the terminal nitrogen of the alicyclic amine can significantly impact DAT affinity and selectivity[12][15]. For instance, certain substitutions can improve DAT affinity over previously reported analogues[12].
-
Sulfinyl Group: The presence of the sulfinyl group is important for the atypical profile. The stereochemistry of the sulfur atom can also influence activity.
Table 1: DAT Binding Affinities of Selected Bis(4-fluorophenyl)methyl Derivatives
| Compound | Modification | DAT Kᵢ (nM) | Reference |
| 3b | Piperazine-2-propanol | 230 | [12] |
| 14a | Modified piperazine | 23 | [12] |
| 7 | Aminopiperidine | 50.6 | [18] |
| 33 | Aminopiperidine | 30.0 | [18] |
Other Applications and Derivatives
While the development of DAT inhibitors is a major focus, the bis(4-fluorophenyl)methanol core and its derivatives have other important applications.
Polymer Chemistry
Bis(4-fluorophenyl)methanol is utilized in the synthesis of high-performance polymers such as poly(aryl ether ketones) (PAEKs)[3]. The hydroxyl group can be functionalized to participate in nucleophilic aromatic substitution reactions, allowing for the creation of polymers with desirable thermal and mechanical properties. The fluorine atoms contribute to increased oxidative and thermal stability of the resulting polymers.
Anticancer and Antimicrobial Agents
The triarylmethane scaffold is found in various compounds with demonstrated biological activities, including anticancer and antimicrobial properties[9][18][22][25]. While less explored for the specific bis(4-fluorophenyl)(phenyl)methanol core, the structural motif holds potential for the design of new therapeutic agents in these areas. For example, some triarylmethane dyes have shown selective phototoxicity toward tumor cells[18].
Experimental Protocols: A Workflow for Synthesis and Evaluation
The following workflow outlines a general procedure for the synthesis and preliminary evaluation of novel bis(4-fluorophenyl)(phenyl)methanol derivatives.
Caption: General workflow for the development of novel derivatives.
Conclusion and Future Perspectives
The bis(4-fluorophenyl)(phenyl)methanol scaffold is a versatile and valuable platform in chemical and pharmaceutical research. The synthetic accessibility of this core, primarily through the robust Grignard reaction, allows for the generation of a wide array of analogues and derivatives. The demonstrated success of these compounds as atypical dopamine transporter inhibitors highlights their significant potential for addressing the unmet medical need for treatments for psychostimulant addiction. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these molecules to identify clinical candidates. Furthermore, the exploration of this privileged scaffold in other therapeutic areas, such as oncology and infectious diseases, as well as in the development of advanced materials, remains a promising avenue for continued investigation.
References
- Zhang, Z., et al. (2018). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki Coupling of Trimethylammonium Salts and Arylboronic Acids. The Journal of Organic Chemistry, 83(15), 8710-8715.
- Giancola, J. B., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. European Journal of Medicinal Chemistry, 238, 114469.
- Giancola, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343-2357.
-
Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. Retrieved from [Link]
- Giancola, J. B., et al. (2022). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 13(15), 2338-2351.
- Newman, A. H., & Katz, J. L. (2008). Atypical Dopamine Uptake Inhibitors that Provide Clues About Cocaine's Mechanism at the Dopamine Transporter. In Dopamine Transporter. Humana Press.
-
Journal of Chemical Education. (1987). Grignard Synthesis of Various Tertiary Alcohols. Retrieved from [Link]
- Cheng, M. H., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 60(22), 9294-9306.
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
- Avelar, A. J., et al. (2017). Atypical dopamine transporter inhibitors R-modafinil and JHW 007 differentially affect D2 autoreceptor neurotransmission and the firing rate of midbrain dopamine neurons. Neuropharmacology, 125, 164-173.
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
- Reith, M. E. A., et al. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 147, 1-19.
-
Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Retrieved from [Link]
-
Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]
- Liu, X., et al. (2023). Design and synthesis of novel poly (aryl etherketones) containing trifluoromethyl and trifluoromethoxy groups. Designed Monomers and Polymers, 26(1), 140-149.
- Slack, R. D., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 258, 115599.
-
Molecules. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Retrieved from [Link]
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2023). Molecules, 28(1), 356.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Triarylmethanols with Bulky Aryl Groups and the NOESY/EXSY Experimental Observation of a Two-Ring-Flip Mechanism for the Helicity Reversal of Molecular Propellers. Retrieved from [Link]
-
Chemical Review and Letters. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Triarylborane Materials in Cell Imaging and Sensing of Bio-relevant Molecules such as DNA, RNA, and Proteins. Retrieved from [Link]
-
Molecules. (2022). Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium. Retrieved from [Link]
-
Molecules. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]
-
Molecules. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]
-
Molecules. (2022). NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9. Retrieved from [Link]
-
Bangladesh Journal of Medical Science. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
Reddit. (2013). The most hated method of purification: column chromatography. Retrieved from [Link]
-
Archiv der Pharmazie. (2013). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Retrieved from [Link]
-
Molecules. (n.d.). Special Issue : NMR and Mass Spectrometry in Plant Metabolomics, Compound Isolation and Characterisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved from [Link]
Sources
- 1. Bis(4-fluorophenyl)methanol 98 365-24-2 [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki Coupling of Trimethylammonium Salts and Arylboronic Acids [organic-chemistry.org]
- 5. theochem.mercer.edu [theochem.mercer.edu]
- 6. researchgate.net [researchgate.net]
- 7. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. cerritos.edu [cerritos.edu]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. scribd.com [scribd.com]
- 13. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Triarylmethanols bearing bulky aryl groups and the NOESY/EXSY experimental observation of two-ring-flip mechanism for helicity reversal of molecular propellers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecules | Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Triarylmethanes, a New Class of Cx50 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bis(4-fluorophenyl)(phenyl)methanol for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Fluorinated Building Block
Bis(4-fluorophenyl)(phenyl)methanol, identified by its CAS number 379-55-5, is a triaryl-substituted methanol derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] The strategic incorporation of two fluorine atoms on separate phenyl rings imparts unique electronic properties and metabolic stability to molecules containing this scaffold. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol with mechanistic considerations, commercial availability, and its emerging applications as a pivotal building block in the design of novel therapeutic agents and functional materials.
The presence of the bis(4-fluorophenyl)methyl moiety is a recurring motif in a variety of biologically active compounds, underscoring the significance of its parent alcohol, Bis(4-fluorophenyl)(phenyl)methanol, as a valuable starting material. While direct therapeutic applications of this specific methanol are not extensively documented, its role as a precursor is of considerable interest. This guide will delve into the established and potential uses of this compound, providing a solid foundation for its application in innovative research and development projects.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Bis(4-fluorophenyl)(phenyl)methanol is fundamental to its effective application in research and synthesis.
| Property | Value | Source(s) |
| CAS Number | 379-55-5 | [1] |
| Molecular Formula | C₁₉H₁₄F₂O | [1] |
| Molecular Weight | 296.31 g/mol | [1] |
| IUPAC Name | bis(4-fluorophenyl)(phenyl)methanol | [1] |
| Synonyms | Bis-(4-Fluoro-phenyl)-phenyl-methanol, 4-Fluoro-α-(4-fluorophenyl)-α-phenylbenzenemethanol | [] |
| Appearance | Pale brown oil (crude) | |
| Melting Point | 100 °C | [3] |
| Boiling Point | 410.6 ± 40.0 °C (Predicted) | [3] |
| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as ethyl acetate. | [4] |
Spectroscopic Data:
Synthesis and Mechanism
The most prevalent and efficient method for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol involves the Grignard reaction between 4,4'-difluorobenzophenone and phenylmagnesium bromide. This nucleophilic addition reaction is a cornerstone of carbon-carbon bond formation in organic chemistry.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol:
-
Reaction Setup: To a solution of 4,4'-difluorobenzophenone (1 equivalent) in anhydrous tert-butyl methyl ether, add phenylmagnesium bromide (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude Bis(4-fluorophenyl)(phenyl)methanol can be purified by column chromatography on silica gel if a high degree of purity is required.
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the carbanionic phenyl group of the Grignard reagent on the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone. The resulting magnesium alkoxide is then protonated during the aqueous work-up to yield the final tertiary alcohol product.
Caption: Grignard reaction mechanism for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Commercial Availability
Bis(4-fluorophenyl)(phenyl)methanol is commercially available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The availability, purity, and quantity can vary between suppliers.
| Supplier | Purity | Available Quantities |
| BOC Sciences | Custom | Inquire |
| ChemBK | Spot supply | Inquire |
| CymitQuimica | >97% | 100mg, 250mg, 1g |
This table is not exhaustive and is intended to provide a general overview of commercial availability. Researchers are advised to contact suppliers directly for the most current information.
Applications in Research and Drug Development
While Bis(4-fluorophenyl)(phenyl)methanol itself is not currently marketed as a therapeutic agent, its structural motif is of significant interest in medicinal chemistry. The bis(4-fluorophenyl)methyl group is a key pharmacophore in several classes of biologically active molecules.
As a Building Block for Bioactive Molecules
The primary application of Bis(4-fluorophenyl)(phenyl)methanol is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. Its hydroxyl group can be readily functionalized, allowing for its incorporation into a wide range of molecular scaffolds.
A notable example is the use of the closely related compound, bis(4-fluorophenyl)methanol, as a key building block in the synthesis of several antipsychotic drugs, including fluspirilene, pimozide, and penfluridol.[5] This highlights the potential of the bis(4-fluorophenyl)methyl moiety in the design of centrally acting agents.
Furthermore, derivatives containing the bis(4-fluorophenyl)methyl scaffold have been investigated as atypical dopamine transporter (DAT) inhibitors.[6] These compounds are of interest for their potential in treating substance use disorders and other neurological conditions.[6] Bis(4-fluorophenyl)(phenyl)methanol serves as an excellent starting point for the synthesis of novel analogs in this class.
Caption: Workflow for utilizing Bis(4-fluorophenyl)(phenyl)methanol in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Bis(4-fluorophenyl)(phenyl)methanol. While a specific safety data sheet (SDS) for this compound may not be universally available, the SDS for the structurally similar Bis(4-fluorophenyl)methanol can provide valuable guidance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of any vapors and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and comprehensive safety information before handling this compound.
References
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
-
National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. Retrieved from [Link]
-
Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]
Sources
- 1. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Buy Bis(4-fluorophenyl)methanol | 365-24-2 [smolecule.com]
- 5. ossila.com [ossila.com]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis of the Degradation of Bis(4-fluorophenyl)(phenyl)methanol: A Guide for Drug Development Professionals
Introduction: The Stability Question for a Key Intermediate
Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol derivative recognized as a key building block and intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structural integrity is paramount, as any degradation can lead to the formation of impurities that may compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Understanding its potential degradation products is not merely an academic exercise but a critical component of risk assessment and quality control in drug development.[3]
This technical guide addresses the current literature gap by proposing a systematic approach to identifying and characterizing the degradation products of bis(4-fluorophenyl)(phenyl)methanol. We will explore the most probable chemical transformations this molecule may undergo when subjected to stress conditions mandated by international regulatory bodies and detail the analytical methodologies required to elucidate these pathways.[4]
Part 1: Theoretical Degradation Pathways
The chemical structure of bis(4-fluorophenyl)(phenyl)methanol, featuring a central carbinol carbon bonded to three aromatic rings, dictates its likely points of vulnerability. Based on the established chemistry of triarylmethanols and related compounds, we can predict several primary degradation routes.[5][6]
Oxidative Degradation
Oxidation is a highly probable degradation pathway for the tertiary alcohol group. The carbinol carbon is susceptible to attack by oxidizing agents, leading to the formation of a stable benzophenone derivative. This is a common transformation for triarylmethanols.[5][7]
-
Predicted Product: 4,4'-Difluorobenzophenone. This impurity is a known synthetic precursor to the parent molecule, making its presence plausible.[2]
-
Mechanism: The reaction likely proceeds via the removal of the hydroxyl proton and the hydrogen from the central carbon, forming a ketone. Oxidizing agents typically used in forced degradation studies, such as hydrogen peroxide, would facilitate this transformation.[8]
Acid-Catalyzed Degradation (Hydrolysis/Rearrangement)
In acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This generates a highly stabilized triarylmethyl carbocation. This cation is a key intermediate that can lead to several products.
-
Predicted Product 1: Bis(4-fluorophenyl)phenylmethyl ether. If the reaction is conducted in an alcoholic solvent (e.g., methanol, ethanol), the solvent can act as a nucleophile, attacking the carbocation to form an ether.
-
Predicted Product 2: Rearrangement Products. While less common for such a stabilized carbocation, intramolecular rearrangements or reactions with other components in a formulation matrix are theoretically possible.
-
Mechanism: The stability of the carbocation, enhanced by the resonance delocalization across the three phenyl rings, is the primary driver for this pathway. The study of triphenylmethyl chloride hydrolysis provides a classic analogue for this type of reaction.[9]
Photodegradation
Triarylmethane compounds, particularly dyes, are known to be susceptible to photodegradation.[10][11] Exposure to light, especially UV light, can provide the energy to initiate free-radical reactions or other electronic transitions that lead to molecular breakdown.
-
Predicted Products: Photolytic degradation can be complex, potentially leading to radical-mediated cleavage of the C-C bonds between the phenyl rings and the central carbon, or further oxidation products. The specific products are highly dependent on the wavelength of light and the presence of photosensitizers.[4]
-
Mechanism: The aromatic rings can absorb UV radiation, leading to an excited state. This can result in homolytic cleavage to form a triarylmethyl radical and a hydroxyl radical. These reactive species can then propagate a chain reaction, leading to a variety of degradation products.
Below is a diagram illustrating the hypothetical degradation pathways originating from the parent compound under different stress conditions.
Caption: Hypothetical degradation pathways of Bis(4-fluorophenyl)(phenyl)methanol.
Part 2: A Framework for Forced Degradation Studies
To systematically investigate these potential degradation pathways, a forced degradation study must be designed and executed according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[12][13][14] The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that relevant degradation products are generated at detectable levels without completely destroying the molecule.[15]
Recommended Stress Conditions
The following table summarizes the recommended starting conditions for a forced degradation study. These conditions should be optimized to achieve the target degradation.
| Stress Condition | Reagent / Method | Typical Conditions | Potential Products Targeted |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60°C for 24-48 hours | Carbocation-derived products |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 60°C for 24-48 hours | (Less likely to degrade, serves as control) |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature for 24 hours | 4,4'-Difluorobenzophenone |
| Thermal | Dry Heat | 80°C - 100°C for 48 hours | Thermally induced breakdown products |
| Photolytic | UV (254 nm) & Visible Light | ICH Q1B exposure (1.2 million lux hours, 200 W h/m²) | Radical-mediated and photo-oxidative products |
Experimental Protocol: Forced Degradation
-
Preparation: Prepare stock solutions of bis(4-fluorophenyl)(phenyl)methanol in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: For each condition, mix the drug solution with the specified stressor. For thermal and photolytic studies, expose the solid drug substance and the solution to the conditions.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Neutralization: For acid and base samples, neutralize the solution before analysis to prevent further degradation. For oxidative samples, quenching the reaction may be necessary.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Part 3: Analytical Strategy for Identification and Quantification
A robust, stability-indicating analytical method is the cornerstone of any degradation study.[16] This method must be able to separate the parent peak from all process-related impurities and newly formed degradation products.
HPLC Method Development
A reversed-phase HPLC method with UV detection is the standard approach. Coupling the HPLC system to a mass spectrometer (LC-MS) is essential for the identification of unknown degradants.[17][18]
Starting HPLC-UV/MS Conditions:
| Parameter | Recommendation | Rationale (Causality) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for non-polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive-ion mode MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both the parent compound and potentially more or less polar degradants. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI-MS sources. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| UV Detection | Diode Array Detector (DAD) | Scans a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for all peaks and check for peak purity. |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) | Provides high-resolution mass data for accurate mass measurement and elemental composition determination of unknown peaks. |
Workflow for Degradation Product Analysis
The following workflow outlines the systematic process from sample analysis to product identification.
Caption: Workflow for the identification of unknown degradation products.
Conclusion
While direct studies on the degradation of bis(4-fluorophenyl)(phenyl)methanol are lacking, a robust scientific framework allows for the prediction and systematic investigation of its stability. The primary anticipated degradation pathways involve oxidation to 4,4'-difluorobenzophenone and acid-catalyzed formation of a stable carbocation intermediate. A comprehensive forced degradation study, executed under ICH guidelines and utilizing a high-resolution LC-MS-based analytical strategy, is the definitive approach to identify and quantify these potential impurities.[3][12] The insights gained from such a study are indispensable for ensuring the development of safe, stable, and effective pharmaceutical products.
References
-
ICH Q1A(R2) Guideline. Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][13][14]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Vertex AI Search. [12]
-
Bhushan, R., & Singh, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 145, 129-140. [Link][4]
-
Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link][15]
-
Reddy, T. J., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Organic & Biomolecular Chemistry, 13(36), 9437-9443. [Link][5]
-
Taharchaouche, W., et al. (2023). Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study. Theoretical Chemistry Accounts, 142(1), 10. [Link][19]
-
Li, Y., et al. (2023). Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model. Molecules, 28(14), 5438. [Link][11]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link][14]
-
Driesschaert, B., et al. (2012). Line-Shifting Triarylmethyl Radicals for Imaging of Enzyme Activity Using Overhauser-Enhanced Magnetic Resonance Imaging: Application to Alkaline Phosphatase. Journal of the American Chemical Society, 134(42), 17466-17469. [Link][20]
-
Singh, S. N. (2000). Biodegradation of triphenylmethane dyes. Environmental Science & Technology, 34(11), 1145-1151. [Link][21]
-
Sasaki, M., et al. (2008). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology, 74(23), 7258-7264. [Link][6]
-
Cao, J., et al. (2016). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 26(15), 3580-3584. [Link][22]
-
Iglesias, M., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103-7114. [Link][23]
-
Analytical Methods. Ministry of the Environment, Government of Japan. [Link][24]
-
Read, D. R., & Taylor, W. (1939). The hydrolysis of triphenylmethyl chloride in dioxan. Journal of the Chemical Society (Resumed), 478-482. [Link][9]
-
PubChem. Bis(4-fluorophenyl)(phenyl)methanol. National Center for Biotechnology Information. [Link][25]
-
Patel, M., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link][3]
-
Ghosh, S., et al. (2021). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 17, 2697-2705. [Link][7][26]
-
Andersen, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link][27]
-
Patel, M., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2). [Link][16]
-
Kauffman, J. S. (2011). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link][28]
-
Beilstein Archives. Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Beilstein Archives. [Link][29]
-
Charlier, C., et al. (2021). Perchlorinated Triarylmethyl Radical 99% Enriched 13C at the Central Carbon as EPR Spin Probe Highly Sensitive to Molecular Tumbling. The Journal of Physical Chemistry B, 125(40), 11217-11224. [Link][30]
-
Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. [Link][8]
-
Cao, D., et al. (2012). Biodegradation of triphenylmethane dye crystal violet by Cedecea davisae. Bioresource Technology, 118, 591-595. [Link][31]
-
Tulshiram, D. G., & Umamaheshwari, D. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link][17]
-
ResearchGate. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. ResearchGate. [Link][32]
-
Bobko, A. A., et al. (2013). Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations with C-, N-, P-, and S-Nucleophiles. The Journal of Organic Chemistry, 78(11), 5464-5473. [Link][33]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link][18]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link][34]
Sources
- 1. ossila.com [ossila.com]
- 2. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 110. The hydrolysis of triphenylmethyl chloride in dioxan - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. database.ich.org [database.ich.org]
- 14. ikev.org [ikev.org]
- 15. youtube.com [youtube.com]
- 16. pharmasm.com [pharmasm.com]
- 17. researchgate.net [researchgate.net]
- 18. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 19. researchgate.net [researchgate.net]
- 20. Line-Shifting Triarylmethyl Radicals for Imaging of Enzyme Activity Using Overhauser-Enhanced Magnetic Resonance Imaging: Application to Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biodegradation of triphenylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. env.go.jp [env.go.jp]
- 25. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. BJOC - Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones [beilstein-journals.org]
- 27. pharmtech.com [pharmtech.com]
- 28. biopharminternational.com [biopharminternational.com]
- 29. beilstein-archives.org [beilstein-archives.org]
- 30. Perchlorinated Triarylmethyl Radical 99% Enriched 13C at the Central Carbon as EPR Spin Probe Highly Sensitive to Molecular Tumbling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Biodegradation of triphenylmethane dye crystal violet by Cedecea davisae. | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. biomedres.us [biomedres.us]
Methodological & Application
Application Note: Strategic Synthesis of Unsymmetrical Triarylmethane Derivatives Utilizing a Fluorinated Triarylmethanol Precursor
Abstract and Introduction
The triarylmethane (TRAM) scaffold is a privileged structure in chemistry, forming the core of numerous dyes, functional materials, and pharmacologically active agents.[1][2] These compounds are noted for their roles as antiproliferative agents, ion channel blockers, and various enzyme inhibitors, making them highly valuable in drug discovery.[2][3] While the synthesis of symmetrical TRAMs is well-established, the construction of unsymmetrical analogs, bearing three distinct aryl groups, presents a significant synthetic challenge. Traditional methods often rely on the sequential addition of highly reactive organometallic reagents to carbonyl compounds, which can suffer from limited functional group tolerance and poor selectivity.[2]
This application note details a robust and efficient strategy for the synthesis of unsymmetrical triarylmethane derivatives through the acid-catalyzed Friedel-Crafts arylation of electron-rich arenes. The key to this methodology is the use of a pre-synthesized, fluorinated carbinol, Bis(4-fluorophenyl)(phenyl)methanol , as a stable, yet highly effective, electrophilic precursor. Upon protonation, this tertiary alcohol readily generates a resonance-stabilized trityl cation, which serves as the key intermediate for C-C bond formation. The inclusion of fluorine atoms not only modulates the electronic properties of the precursor but also introduces a valuable spectroscopic handle (¹⁹F NMR) for reaction monitoring and provides a vector for enhancing the pharmacological properties of the final products, such as metabolic stability and binding affinity.[4]
We provide detailed, field-proven protocols for both the synthesis of the Bis(4-fluorophenyl)(phenyl)methanol precursor via a Grignard reaction and its subsequent application in the synthesis of a model unsymmetrical triarylmethane.
The Strategic Precursor: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
The efficacy of the subsequent Friedel-Crafts reaction hinges on the quality of the triarylmethanol precursor. Bis(4-fluorophenyl)(phenyl)methanol is reliably synthesized via the nucleophilic addition of a phenyl Grignard reagent to 4,4'-difluorobenzophenone.
Causality of Experimental Design:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction is ideal for constructing the tertiary alcohol core from a ketone.[5][6][7]
-
Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react destructively with protic sources, including atmospheric moisture.[8] The use of anhydrous solvents (e.g., diethyl ether, THF) and flame-dried glassware is critical to prevent quenching of the reagent and ensure high yields.
-
Solvent Choice: Diethyl ether is a traditional and effective solvent as it is non-protic and helps to stabilize the Grignard reagent through coordination.[8]
Workflow: Synthesis of the Triarylmethanol Precursor
Caption: Mechanism of Friedel-Crafts arylation using a triarylmethanol.
Protocol 3.1: General Procedure for the Synthesis of (4-Methoxyphenyl)bis(4-fluorophenyl)phenylmethane
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol (1.0 g, 3.37 mmol)
-
Anisole (0.73 g, 6.75 mmol, 2.0 equiv.)
-
Dichloromethane (DCM, 20 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve Bis(4-fluorophenyl)(phenyl)methanol and anisole in dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add the concentrated sulfuric acid dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbinol is consumed.
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker containing 50 mL of saturated NaHCO₃ solution to neutralize the acid.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tetra-arylmethane product.
Expected Results and Substrate Scope
This methodology is versatile for a range of electron-rich aromatic and heteroaromatic nucleophiles. The table below summarizes expected products and typical yields for various substrates.
| Nucleophilic Arene | Product Name | Typical Yield (%) | Key Characterization Notes |
| Anisole | (4-Methoxyphenyl)bis(4-fluorophenyl)phenylmethane | 85-95% | Appearance of methoxy singlet (~3.8 ppm) in ¹H NMR. |
| Phenol | 4-((Bis(4-fluorophenyl)(phenyl)methyl))phenol | 80-90% | Broad phenolic -OH peak in ¹H NMR and IR. |
| N,N-Dimethylaniline | 4-((Bis(4-fluorophenyl)(phenyl)methyl))-N,N-dimethylaniline | 90-98% | Strong para-selectivity. Appearance of N-methyl singlet (~3.0 ppm) in ¹H NMR. |
| Thiophene | 2-((Bis(4-fluorophenyl)(phenyl)methyl))thiophene | 65-75% | Reaction occurs at the more nucleophilic C2 position of thiophene. |
| Indole | 3-((Bis(4-fluorophenyl)(phenyl)methyl))-1H-indole | 70-80% | Reaction occurs at the highly nucleophilic C3 position. Potential for N-alkylation as side reaction. |
Conclusion
Bis(4-fluorophenyl)(phenyl)methanol serves as an exceptionally effective and stable precursor for the synthesis of complex, unsymmetrical triarylmethane derivatives. The protocols outlined herein demonstrate a reliable two-stage process: a robust Grignard synthesis to access the key carbinol, followed by a mild, acid-catalyzed Friedel-Crafts arylation. This strategy offers high yields, predictable regioselectivity, and good functional group tolerance with electron-rich arenes, providing a valuable tool for researchers in medicinal chemistry and materials science.
References
-
Grignard Synthesis of Triphenylmethanol. (n.d.). Scribd. Retrieved from [Link]
-
Li, J. J. (2020). Recent Advances in Triarylmethane Synthesis. CoLab. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 355 Grignard Synthesis of Triphenylmethanol. Minnesota State University Moorhead. Retrieved from [Link]
-
Zhang, T. (2018). The grignard synthesis of triphenylmethanol. Semantic Scholar. Retrieved from [Link]
-
Tuchinda, P., & Pohmakotr, M. (n.d.). Catalytic Synthesis of Triarylmethane Derivatives via Friedel-Crafts Alkylation. ThaiScience. Retrieved from [Link]
-
Triphenylmethanol. (n.d.). Wikipedia. Retrieved from [Link]
-
Rampal, C., et al. (2015). Regioselective Friedel-Crafts hydroalkylation using friendly conditions: Application to the synthesis of unsymmetrical triarylmethanes. ResearchGate. Retrieved from [Link]
-
Ma, J., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PMC - NIH. Retrieved from [Link]
-
The grignard synthesis of triphenylmethanol. (2015). TSI Journals. Retrieved from [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
(a) Triarylmethane synthesis via Friedel‐Crafts type arylation of... (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Wang, Z., et al. (2019). Novel Triaryl Sulfonamide Derivatives as Selective Cannabinoid Receptor 2 Inverse Agonist and Osteoclast Inhibitor: Discovery, Optimization and Biological Evaluation. PMC - NIH. Retrieved from [Link]
-
Rios-Mourino, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
Sources
- 1. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 2. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Triaryl Sulfonamide Derivatives as Selective Cannabinoid Receptor 2 Inverse Agonist and Osteoclast Inhibitor: Discovery, Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
- 5. scribd.com [scribd.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. tsijournals.com [tsijournals.com]
- 8. cerritos.edu [cerritos.edu]
Application Notes and Protocols: Bis(4-fluorophenyl)(phenyl)methanol as a Key Intermediate in the Synthesis of Flutrimazole
Introduction
Bis(4-fluorophenyl)(phenyl)methanol, a triaryl carbinol, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural motif, featuring two fluorinated phenyl rings and a reactive hydroxyl group, makes it a valuable building block in medicinal chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Bis(4-fluorophenyl)(phenyl)methanol and its subsequent utilization in the preparation of the broad-spectrum antifungal agent, Flutrimazole.
The protocols detailed herein are designed to be self-validating, with in-process controls and characterization data to ensure the identity and purity of the synthesized compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic pathway.
Part 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
The synthesis of Bis(4-fluorophenyl)(phenyl)methanol is most efficiently achieved through a Grignard reaction. This classic organometallic reaction allows for the formation of a carbon-carbon bond by reacting a Grignard reagent, in this case, phenylmagnesium bromide, with a suitable ketone, 4,4'-difluorobenzophenone.
Reaction Scheme:
Figure 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol via Grignard reaction.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Formula | MW ( g/mol ) | Quantity | Moles |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 21.8 g | 0.1 |
| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 |
| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g (10.5 mL) | 0.1 |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Iodine (I₂) | I₂ | 253.81 | 1 crystal | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 150 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl | 58.44 | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |
| Hexane | C₆H₁₄ | 86.18 | 50 mL | - |
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be oven-dried to ensure anhydrous conditions, which are critical for the success of the Grignard reaction[1][2].
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.67 g, 0.11 mol).
-
Add a single crystal of iodine to the flask. The iodine acts as an initiator for the reaction.
-
In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4,4'-Difluorobenzophenone:
-
Dissolve 4,4'-difluorobenzophenone (21.8 g, 0.1 mol) in 150 mL of anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the solution of 4,4'-difluorobenzophenone dropwise to the cooled Grignard reagent with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing 150 mL of 1 M hydrochloric acid and ice with stirring. This will quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a minimal amount of hot hexane to afford Bis(4-fluorophenyl)(phenyl)methanol as a white crystalline solid.
-
Characterization of Bis(4-fluorophenyl)(phenyl)methanol:
| Property | Value |
| Molecular Formula | C₁₉H₁₄F₂O |
| Molecular Weight | 296.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 68-70 °C |
| ¹H NMR (CDCl₃) | Predicted: δ 7.20-7.40 (m, 13H, Ar-H), 2.50 (s, 1H, OH) |
| ¹³C NMR (CDCl₃) | Predicted: δ 162 (d, J=245 Hz), 145 (s), 128-130 (m), 115 (d, J=21 Hz), 82 (s) |
| FTIR (KBr, cm⁻¹) | Predicted: 3450 (O-H stretch), 3050 (Ar C-H stretch), 1600, 1500 (C=C stretch), 1220 (C-F stretch) |
Part 2: Synthesis of Flutrimazole from Bis(4-fluorophenyl)(phenyl)methanol
Flutrimazole is an imidazole antifungal agent.[3][4][5] The synthesis involves the N-alkylation of imidazole with the previously synthesized Bis(4-fluorophenyl)(phenyl)methanol. The hydroxyl group of the carbinol is a poor leaving group, thus it needs to be activated. This can be achieved by converting it to a better leaving group, such as a halide, in situ. A common method for this transformation is the use of thionyl chloride (SOCl₂) or a phosphorus halide.[6]
Reaction Scheme:
Figure 2: Synthesis of Flutrimazole from Bis(4-fluorophenyl)(phenyl)methanol.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Formula | MW ( g/mol ) | Quantity | Moles |
| Bis(4-fluorophenyl)(phenyl)methanol | C₁₉H₁₄F₂O | 296.31 | 14.8 g | 0.05 |
| Imidazole | C₃H₄N₂ | 68.08 | 6.8 g | 0.1 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 6.5 g (4.0 mL) | 0.055 |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 10.1 g (13.9 mL) | 0.1 |
| Toluene | C₇H₈ | 92.14 | 200 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Water | H₂O | 18.02 | 100 mL | - |
| Brine | NaCl | 58.44 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
| Isopropanol | C₃H₈O | 60.1 | 50 mL | - |
Procedure:
-
Activation of the Carbinol:
-
To a 500 mL round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add Bis(4-fluorophenyl)(phenyl)methanol (14.8 g, 0.05 mol) and 100 mL of toluene.
-
Cool the solution in an ice bath.
-
Add thionyl chloride (6.5 g, 0.055 mol) dropwise to the stirred solution. The addition should be slow to control the evolution of HCl and SO₂ gases. The reaction should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2 hours. The progress of the reaction can be monitored by TLC.
-
-
Reaction with Imidazole:
-
In a separate flask, dissolve imidazole (6.8 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 100 mL of toluene. Triethylamine acts as a base to neutralize the HCl formed during the reaction.
-
Cool the activated carbinol solution to room temperature and then add the imidazole solution dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Separate the organic layer and wash it with 100 mL of water followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from isopropanol to yield Flutrimazole as a white solid.
-
Characterization of Flutrimazole:
| Property | Value |
| Molecular Formula | C₂₂H₁₆F₂N₂ |
| Molecular Weight | 346.37 g/mol [3][7][8][9] |
| Appearance | White to off-white crystalline powder[8] |
| Melting Point | 161-166 °C[8] |
| ¹H NMR (CDCl₃) | Predicted: δ 6.8-7.5 (m, 16H, Ar-H and imidazole-H) |
| ¹³C NMR (CDCl₃) | Predicted: δ 162 (d, J=248 Hz), 145 (s), 138 (s), 115-130 (m), 80 (s) |
| FTIR (KBr, cm⁻¹) | 3125 (Ar C-H stretch), 1605, 1510 (C=C stretch), 1230 (C-F stretch), 1080 (C-N stretch)[10] |
Discussion and Mechanistic Insights
The Grignard synthesis of Bis(4-fluorophenyl)(phenyl)methanol is a robust and high-yielding reaction. The key to success is maintaining strictly anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. The subsequent conversion to Flutrimazole proceeds via an SN1-type reaction mechanism. The trityl alcohol is first activated by thionyl chloride to form a trityl chloride intermediate. This intermediate readily dissociates to form a resonance-stabilized trityl carbocation. The imidazole then acts as a nucleophile, attacking the carbocation to form the final N-alkylated product. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the generated HCl without competing with the imidazole nucleophile.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and use appropriate grounding techniques.
References
- Canadian Patent CA1119179A. Process for preparing n-tritylimidazole compounds.
- MedKoo Biosciences. Flutrimazole | CAS#119006-78 | antifungal.
- Grokipedia. Flutrimazole. (2026-01-07).
- The Royal Society of Chemistry.
- The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.
- Smolecule. Buy Bis(4-fluorophenyl)(phenyl)methanol | 379-55-5.
- ResearchGate. IR Spectrum interpretation of Flutrimazole | Download Scientific Diagram.
- The Royal Society of Chemistry.
- BOC Sciences. CAS 119006-77-8 Flutrimazole.
- PharmaCompass. Flutrimazole.
- PubChem. Flutrimazole | C22H16F2N2 | CID 3401.
- Wikipedia. Flutrimazole.
- Chapter 4.
- Benchchem.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- ChemicalBook. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR spectrum.
- Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction.
- Google Patents. US3767668A - Process for the production of n-trityl-imidazoles.
- expedient synthesis of n1-tritylimidazole-4-carb0xaldehyde.
- SciELO. Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture.
- Google Patents. CA1119179A - Process for preparing n-tritylimidazole compounds.
- NIH. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4).
- SpectraBase. Bis-(4-trifluoromethyl-phenyl)-methanol - Optional[Vapor Phase IR] - Spectrum.
- The Journal of Organic Chemistry.
- ResearchGate. Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl)...
- precisionFDA. FLUTRIMAZOLE.
Sources
- 1. rsc.org [rsc.org]
- 2. 1-N-trityl-imidazole-2-ylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Flutrimazole [drugfuture.com]
- 4. Flutrimazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Flutrimazole | C22H16F2N2 | CID 3401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis of Bis(4-fluorophenyl)(phenyl)methanol via Grignard Reaction: An Application Note
Abstract
The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol, a triarylmethanol derivative, utilizing this powerful reaction. Triarylmethanols are significant structural motifs in medicinal chemistry and materials science.[3][4] The described methodology involves the preparation of phenylmagnesium bromide as the Grignard reagent, followed by its nucleophilic addition to 4,4'-difluorobenzophenone. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
The synthesis of tertiary alcohols is a frequent objective in organic chemistry, and the Grignard reaction offers a robust and versatile method to achieve this.[5][6] The reaction, discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, involves the addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1][2][7][8] In this protocol, we focus on the synthesis of Bis(4-fluorophenyl)(phenyl)methanol, a molecule of interest due to the prevalence of fluorinated compounds in pharmaceuticals. The core of this synthesis is the nucleophilic attack of phenylmagnesium bromide on the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone.[1][9]
Reaction Principle and Mechanism
The Grignard reaction with a ketone proceeds in two main stages: the nucleophilic addition and the acidic workup.[10]
-
Nucleophilic Addition: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[1] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[5][9]
-
Acidic Workup: The reaction mixture is then treated with a dilute acid (acidic workup) to protonate the alkoxide, yielding the final tertiary alcohol product.[6][11]
Below is a diagram illustrating the reaction mechanism:
Caption: Mechanism of Grignard reaction with a ketone.
Reagents and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.2 g | 49.36 | Must be dry and activated. |
| Bromobenzene | C₆H₅Br | 157.01 | 7.77 g (5.2 mL) | 49.48 | Anhydrous. |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 10.0 g | 45.83 | Ensure it is dry. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Highly flammable. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - | For reaction initiation. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - | For quenching. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | For drying. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | For glassware cleaning. |
| Acetone | C₃H₆O | 58.08 | As needed | - | For glassware rinsing. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Drying tube (filled with CaCl₂)
-
Standard glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Rotary evaporator
Experimental Protocol
The entire procedure must be conducted under anhydrous conditions as Grignard reagents are highly sensitive to moisture.[12][13] All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.[14][15]
Caption: Overall experimental workflow.
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a 125 mL pressure-equalizing dropping funnel. The third neck should be sealed with a glass stopper.
-
Magnesium Activation: Place the magnesium turnings (1.2 g) in the flask. Briefly heat the flask with a heat gun under a stream of dry nitrogen to ensure all moisture is removed. Allow the flask to cool to room temperature.
-
Initiation: Add a small crystal of iodine to the flask. The iodine will help to activate the surface of the magnesium.[2][16][17]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (7.77 g) in 40 mL of anhydrous diethyl ether. Add about 10 mL of this solution to the magnesium turnings.
-
Reaction Start: The reaction should begin shortly, indicated by the disappearance of the iodine color, bubbling, and the solution turning cloudy and gray. If the reaction does not start, gently warm the flask with a heating mantle or crush a piece of magnesium with a dry glass rod.[7][16]
-
Completion of Addition: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[16][18]
-
Reflux: After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The final Grignard reagent should appear as a cloudy, grayish-brown solution. Cool the mixture to room temperature.
Part 2: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
-
Substrate Preparation: Dissolve 4,4'-difluorobenzophenone (10.0 g) in 50 mL of anhydrous diethyl ether in a separate flask.
-
Reaction: Transfer the ketone solution to the dropping funnel. Cool the Grignard reagent solution in an ice bath.
-
Slow Addition: Add the 4,4'-difluorobenzophenone solution dropwise to the stirred Grignard reagent at 0 °C. This addition is exothermic, so maintain a slow addition rate to control the reaction temperature.[6][19]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (approx. 50 mL) dropwise to quench the reaction and any unreacted Grignard reagent.[6] This process is highly exothermic and will produce gas, so proceed with caution.[6]
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 30 mL).[6]
-
Washing: Combine all the organic extracts and wash them sequentially with water (50 mL) and then with saturated aqueous sodium chloride (brine) (50 mL).[6] The brine wash helps to remove dissolved water from the organic layer.[6]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product will be a solid. A common side product is biphenyl, which can be formed from the coupling of the Grignard reagent with unreacted bromobenzene.[7] Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Safety Precautions
-
Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any open flames or spark sources.[12][14][19]
-
Exothermic Reactions: Both the formation of the Grignard reagent and its reaction with the ketone are exothermic.[17][19] Proper temperature control using an ice bath is crucial to prevent runaway reactions.[19]
-
Moisture Sensitivity: Grignard reagents react violently with water.[20] Ensure all glassware and reagents are scrupulously dry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[14][19]
Troubleshooting
-
Reaction fails to initiate: This is a common issue. Ensure all glassware and reagents are perfectly dry. Try adding another crystal of iodine, gently warming the flask, or crushing the magnesium turnings.[7][16]
-
Low Yield: This can be due to moisture contamination, incomplete reaction, or side reactions. The formation of biphenyl as a byproduct is favored at higher temperatures and concentrations of bromobenzene.[7]
-
Formation of Emulsion during Work-up: The presence of magnesium salts can sometimes lead to emulsions. Adding more brine or a small amount of dilute acid can help to break up the emulsion.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol using the Grignard reaction. By following the detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this and other triarylmethanol compounds. The key to a successful Grignard synthesis lies in the meticulous exclusion of water and careful control of the reaction temperature.
References
-
Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]
-
Jove. Preparation of the Grignard reagent, phenylmagnesium bromide. (2012-11-14). Available from: [Link]
-
Quora. What are Grignard reagent preparation precautions during preparation?. (2022-02-19). Available from: [Link]
-
eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available from: [Link]
-
ACS Division of Chemical Health and Safety. Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]
-
Chemistry LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025-01-19). Available from: [Link]
-
Wikipedia. Grignard reaction. Available from: [Link]
-
BYJU'S. Grignard Reaction Mechanism. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). Available from: [Link]
-
PrepChem.com. Preparation of phenylmagnesium bromide. Available from: [Link]
-
American Chemical Society. Grignard Reaction. Available from: [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. (2018-07-16). Available from: [Link]
-
CHM 244 Lab Practical- Grignard Reactions. Available from: [Link]
-
YouTube. Generation and Reaction of a Grignard Reagent. (2021-04-22). Available from: [Link]
-
Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020-06-11). Available from: [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020-10-28). Available from: [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015-12-10). Available from: [Link]
-
National Institutes of Health. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Available from: [Link]
-
Chem 355 Jasperse. Grignard Synthesis of Triphenylmethanol. Available from: [Link]
-
Grignard Reaction. Available from: [Link]
-
Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Available from: [Link]
-
ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. (2025-08-06). Available from: [Link]
-
preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Available from: [Link]
- Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
-
Web Pages. 6. Grignard Reaction. Available from: [Link]
-
20220606 triarylmethanols. Available from: [Link]
-
Web Pages. 1. Grignard Reaction. Available from: [Link]
-
TSI Journals. the-grignard-synthesis-of-triphenylmethanol.pdf. Available from: [Link]
-
Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. Available from: [Link]
-
PubMed. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Available from: [Link]
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. britthipple.com [britthipple.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dchas.org [dchas.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. prepchem.com [prepchem.com]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 19. acs.org [acs.org]
- 20. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for the Purification of Bis(4-fluorophenyl)(phenyl)methanol
Abstract
This document provides a comprehensive guide to the purification of Bis(4-fluorophenyl)(phenyl)methanol (CAS No. 379-55-5), a key intermediate in pharmaceutical synthesis. Given that crude synthetic products of this triarylmethanol are often isolated as oils or amorphous solids containing residual starting materials and byproducts, robust purification is essential to ensure high purity for subsequent applications.[1] This guide details two primary, field-proven purification methodologies: Recrystallization and Flash Column Chromatography. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the separation, ensuring adaptability and troubleshooting capabilities in a laboratory setting.
Introduction and Compound Profile
Bis(4-fluorophenyl)(phenyl)methanol is a tertiary alcohol with a molecular weight of approximately 296.31 g/mol .[2] Its structure, featuring two fluorophenyl groups and one phenyl group attached to a carbinol center, imparts a moderate polarity. This polarity is dominated by the hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, while the three aromatic rings provide significant non-polar character.[2] Achieving high purity is critical, as impurities can lead to side reactions, lower yields, and complications in downstream processes.
The following protocols are derived from established principles of organic chemistry for the purification of moderately polar, crystalline compounds.[3][4]
Compound Properties Table:
| Property | Value | Source(s) |
| CAS Number | 379-55-5 | [5][] |
| Molecular Formula | C₁₉H₁₄F₂O | [2] |
| Molecular Weight | 296.31 g/mol | [1][] |
| Predicted Melting Point | 100 °C | [1][] |
| Predicted Boiling Point | 410.6 ± 40.0 °C | [1] |
| Appearance | Crude: Pale brown oil; Pure: White to off-white solid | [1] |
Method 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[7] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent (mother liquor).[7]
2.1. The Principle of Solvent Selection
The "like dissolves like" principle is the cornerstone of solvent selection.[7] Bis(4-fluorophenyl)(phenyl)methanol's mixed polarity suggests that single solvents of intermediate polarity or a binary solvent system (a polar "good" solvent mixed with a non-polar "poor" solvent) will be most effective.[8][9]
Key Solvent Characteristics:
-
Solubility Gradient: High solubility at high temperatures and low solubility at low temperatures.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[7]
2.2. Recommended Solvents for Screening
The following solvents and solvent systems are recommended starting points for small-scale solubility tests.
| Solvent/System | Boiling Point (°C) | Rationale |
| Isopropanol (IPA) | 82.5 | A polar protic solvent, often effective for compounds with alcohol functional groups. |
| Ethanol (EtOH) | 78 | Similar to IPA, its polarity can effectively dissolve the compound when hot.[3] |
| Toluene | 111 | An aromatic solvent that can interact favorably with the phenyl rings of the target compound. |
| Heptane / Ethyl Acetate | Variable | A common binary system. Ethyl acetate is a good solvent; heptane is a poor solvent (anti-solvent). The ratio can be fine-tuned. |
| Dichloromethane (DCM) / Heptane | Variable | DCM is a strong solvent for a wide range of organic compounds. Heptane acts as the anti-solvent. |
2.3. Workflow for Recrystallization Solvent Selection
The following diagram outlines the logical process for identifying a suitable recrystallization solvent.
Caption: Logic diagram for selecting an effective recrystallization solvent.
2.4. Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude Bis(4-fluorophenyl)(phenyl)methanol into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can then be assessed by melting point analysis. A pure compound should exhibit a sharp melting point range.
Method 2: Flash Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[4] It is highly effective for separating compounds with different polarities.
3.1. Principle of Separation
Silica gel (SiO₂) is a highly polar stationary phase. When a mixture is loaded onto a silica column, compounds will move down the column at different rates depending on their polarity.[4]
-
Polar compounds interact strongly with the silica gel and elute slower.
-
Non-polar compounds interact weakly and elute faster.
By starting with a non-polar mobile phase and gradually increasing its polarity, compounds can be eluted sequentially from least polar to most polar.
3.2. Mobile Phase Selection via Thin-Layer Chromatography (TLC)
TLC is an essential tool for quickly determining the optimal solvent system for a flash column.[10] The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35 .[11]
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
TLC Screening Protocol:
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto at least three silica gel TLC plates.[10]
-
Develop each plate in a different solvent system. A good starting point is varying ratios of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate, abbreviated as EtOAc).
-
Visualize the spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light.[12] Circle the spots with a pencil.
-
Calculate the Rf value for your target compound in each system and select the one that provides an Rf in the desired range.
Example TLC Screening Table:
| TLC Plate | Eluent System (v/v) | Solvent Front (cm) | Spot Distance (cm) | Calculated Rf | Comments |
| 1 | 10% EtOAc in Hexanes | 6.0 | 4.2 | 0.70 | Rf too high. |
| 2 | 20% EtOAc in Hexanes | 6.0 | 2.0 | 0.33 | Good separation. Ideal for column. |
| 3 | 30% EtOAc in Hexanes | 6.0 | 0.9 | 0.15 | Rf too low. |
3.3. Step-by-Step Flash Column Chromatography Protocol
-
Column Packing: Secure a glass chromatography column vertically. Pack the column with silica gel, typically as a slurry in the initial, non-polar eluent. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 5-10% EtOAc in Hexanes). Collect the eluent in fractions (e.g., in test tubes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% to 30% EtOAc in Hexanes) to elute compounds of increasing polarity. The target compound, Bis(4-fluorophenyl)(phenyl)methanol, should elute when the mobile phase polarity matches the conditions that gave the ideal Rf on TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Overall Purification and Analysis Workflow
The following diagram illustrates the complete workflow from crude product to a purified, characterized final product.
Caption: Comprehensive workflow for the purification and quality control of Bis(4-fluorophenyl)(phenyl)methanol.
References
-
ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
-
The Chronicle of Higher Education. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
The Hive. (2002, May 3). TLC Time. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. columbia.edu [columbia.edu]
- 5. Bis(4-fluorophenyl)(phenyl)methanol | CymitQuimica [cymitquimica.com]
- 7. rubingroup.org [rubingroup.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
Application Notes and Protocols for the Analytical Characterization of Bis(4-fluorophenyl)(phenyl)methanol
Introduction: Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol derivative with significant applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its precise chemical characterization is paramount to ensure its identity, purity, and stability, which are critical quality attributes in research, development, and manufacturing environments. This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and offer insights into the causality behind experimental choices to ensure robust and reliable results.
Structural Elucidation and Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous identification and structural verification of Bis(4-fluorophenyl)(phenyl)methanol. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.
Rationale for Multi-Nuclear NMR Approach
A multi-nuclear NMR approach is essential for a molecule with the complexity of Bis(4-fluorophenyl)(phenyl)methanol. ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR, while less sensitive, reveals the carbon skeleton of the molecule. Crucially, for this fluorinated compound, ¹⁹F NMR offers high sensitivity and a wide chemical shift range, providing a clear signature of the fluorine atoms and their environment, which is invaluable for confirming the presence and position of the fluoro-substituents.[1][2]
Predicted NMR Spectral Data
The following table summarizes the expected chemical shifts for the key nuclei in Bis(4-fluorophenyl)(phenyl)methanol. These values are predictive and may vary slightly based on the solvent and experimental conditions.
| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | |
| 4-Fluorophenyl-H (ortho to C-OH) | ~7.30 | Multiplet (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 8-9 | |
| 4-Fluorophenyl-H (meta to C-OH) | ~7.05 | Multiplet (t) | J(H,F) ≈ 8-10, J(H,H) ≈ 8-9 | |
| Hydroxyl-H (-OH) | Variable (typically 2.0 - 5.0) | Singlet (broad) | ||
| ¹³C | C-OH (quaternary) | ~80-85 | Singlet | |
| Phenyl C-1 (ipso to C-OH) | ~145-148 | Singlet | ||
| Phenyl C-2,6 (ortho) | ~128-130 | Singlet | ||
| Phenyl C-3,5 (meta) | ~127-129 | Singlet | ||
| Phenyl C-4 (para) | ~126-128 | Singlet | ||
| 4-Fluorophenyl C-1' (ipso to C-OH) | ~140-143 | Doublet | ²J(C,F) ≈ 20-25 | |
| 4-Fluorophenyl C-2',6' (ortho) | ~129-131 | Doublet | ³J(C,F) ≈ 7-9 | |
| 4-Fluorophenyl C-3',5' (meta) | ~114-116 | Doublet | ²J(C,F) ≈ 20-25 | |
| 4-Fluorophenyl C-4' (para, C-F) | ~160-164 | Doublet | ¹J(C,F) ≈ 240-250 | |
| ¹⁹F | 4-Fluorophenyl-F | -112 to -118 | Multiplet |
Experimental Protocols for NMR Spectroscopy
1.3.1. Sample Preparation
-
Accurately weigh 10-20 mg of Bis(4-fluorophenyl)(phenyl)methanol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).
1.3.2. ¹H NMR Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to TMS at 0.00 ppm.
1.3.3. ¹³C NMR Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024 or more (¹³C is an insensitive nucleus)
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
1.3.4. ¹⁹F NMR Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~376 MHz for ¹⁹F)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Acquisition Parameters:
-
Spectral Width: -100 to -130 ppm (or broader if necessary)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.5-1 Hz). Phase and baseline correct the spectrum. An external reference standard such as CFCl₃ (δ = 0 ppm) can be used, or the spectrum can be referenced relative to another known fluorinated compound.
Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of Bis(4-fluorophenyl)(phenyl)methanol and for quantifying it in the presence of impurities or in formulated products. A reversed-phase method is generally suitable for this moderately polar compound.
Rationale for Reversed-Phase HPLC
Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode of chromatography for small organic molecules.[3] The aromatic and moderately hydrophobic nature of Bis(4-fluorophenyl)(phenyl)methanol makes it well-suited for retention and separation on a C18 or phenyl-based column.
Recommended HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol for HPLC Analysis
2.3.1. Preparation of Solutions
-
Mobile Phase Preparation: Prepare mobile phase A (HPLC-grade water) and mobile phase B (HPLC-grade acetonitrile). Degas both solvents before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of Bis(4-fluorophenyl)(phenyl)methanol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution as needed (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution Preparation: Accurately weigh a sample containing Bis(4-fluorophenyl)(phenyl)methanol and prepare a solution in the sample diluent to a final concentration within the calibration range of the standard solutions.
2.3.2. Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the absence of interfering peaks.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) and then store it in an appropriate solvent (e.g., acetonitrile/water, 80:20).
2.3.3. Data Analysis
-
Purity Assessment: For purity determination, the area percentage of the main peak relative to the total area of all peaks is calculated.
-
Quantification: For quantification, a calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of the analyte in the sample solution is then determined from this curve.
Molecular Mass and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of Bis(4-fluorophenyl)(phenyl)methanol and to study its fragmentation pattern, which can provide further structural confirmation.
Rationale for MS Analysis
MS provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. Fragmentation analysis (MS/MS) helps in elucidating the structure by breaking the molecule into smaller, identifiable pieces.
Predicted Mass Spectral Data
-
Molecular Formula: C₁₉H₁₄F₂O
-
Exact Mass: 296.1013 g/mol
-
Expected Molecular Ion ([M]+• or [M+H]+): m/z 296 or 297
-
Predicted Fragmentation Pattern: The fragmentation is likely to proceed through the loss of water ([M-H₂O]⁺) and cleavage of the C-C bonds adjacent to the central carbon. Common fragments would include the triarylmethyl cation and subsequent fragmentation of the phenyl and fluorophenyl rings.
Experimental Protocol for Mass Spectrometry
3.3.1. Sample Preparation
-
Prepare a dilute solution of Bis(4-fluorophenyl)(phenyl)methanol (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
3.3.2. MS Analysis (Electrospray Ionization - ESI)
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).
-
Ionization Mode: Positive ion mode is generally preferred for this compound to form [M+H]⁺ or [M+Na]⁺ adducts.
-
Infusion: The sample solution can be directly infused into the mass spectrometer.
-
Mass Range: Scan from m/z 50 to 500.
-
For MS/MS: Select the precursor ion (e.g., m/z 297) and apply collision-induced dissociation (CID) to generate fragment ions.
Vibrational Spectroscopy by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR Analysis
The absorption of infrared radiation corresponds to the vibrational transitions within a molecule. Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for qualitative analysis and identity confirmation.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3600 - 3200 | O-H stretch (alcohol) | Broad, Medium-Strong |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 1600 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1250 - 1200 | C-F stretch (aryl fluoride) | Strong |
| 1100 - 1000 | C-O stretch (tertiary alcohol) | Strong |
Experimental Protocol for FTIR Spectroscopy
4.3.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Place a small amount of the solid Bis(4-fluorophenyl)(phenyl)methanol sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
4.3.2. FTIR Analysis
-
Instrument: FTIR spectrometer with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic absorption bands.
Thermal Properties by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides information about the thermal stability, decomposition profile, and melting behavior of Bis(4-fluorophenyl)(phenyl)methanol.
Rationale for Thermal Analysis
TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition temperatures.[4] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.[4]
Experimental Protocols for Thermal Analysis
5.2.1. Thermogravimetric Analysis (TGA)
-
Instrument: Thermogravimetric Analyzer.
-
Sample Pan: Platinum or alumina.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen or air at a flow rate of 50-100 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
-
Data Analysis: The TGA thermogram (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs.
5.2.2. Differential Scanning Calorimetry (DSC)
-
Instrument: Differential Scanning Calorimeter.
-
Sample Pan: Aluminum (hermetically sealed).
-
Sample Weight: 2-5 mg.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 150 °C).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak of the melting endotherm.
Electronic Transitions by UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the aromatic systems present in Bis(4-fluorophenyl)(phenyl)methanol.
Rationale for UV-Vis Analysis
The π-systems of the aromatic rings in the molecule absorb UV radiation, leading to electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.[5]
Experimental Protocol for UV-Vis Spectroscopy
-
Instrument: UV-Vis Spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent to have an absorbance in the range of 0.2 to 0.8 AU.
-
Measurement: Scan the absorbance of the solution from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For this compound, expect strong absorptions in the range of 220-280 nm due to the phenyl and fluorophenyl rings.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive characterization of Bis(4-fluorophenyl)(phenyl)methanol.
Caption: Integrated workflow for the characterization of Bis(4-fluorophenyl)(phenyl)methanol.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
-
Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Retrieved January 10, 2026, from [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. (2014, July 30). Retrieved January 10, 2026, from [Link]
- Dong, M. W. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301.
-
13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. (2007, October 9). Retrieved January 10, 2026, from [Link]
- Eaborn, C., & Walton, D. R. M. (1973). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Journal of Organometallic Chemistry, 63(DEC16), 99–105.
- Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 38(4-5), 329–435.
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Retrieved January 10, 2026, from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1282.
-
UV–VIS spectrum for the aroma volatile standard samples... ResearchGate. Retrieved January 10, 2026, from [Link]
-
Clark, J. (2020). mass spectra - fragmentation patterns. Chemguide. Retrieved January 10, 2026, from [Link]
-
19Flourine NMR. University of California, San Diego. Retrieved January 10, 2026, from [Link]
-
Valiulin, R. (2020, June 30). 13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. ChemInfoGraphic. Retrieved January 10, 2026, from [Link]
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine notes.
- Fardus-Reid, F., et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4646–4655.
- Dong, M. W. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301.
-
UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Retrieved January 10, 2026, from [Link]
- Jolley, K. W., & Smith, G. J. (1970). The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements. Journal of Organometallic Chemistry, 22(1), 139-142.
- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]
-
Vis-UV spectra of aromatic compounds. Química Orgánica.org. Retrieved January 10, 2026, from [Link]
- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry. McGraw-Hill.
-
LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 10, 2026, from [Link]
-
UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved January 10, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Retrieved January 10, 2026, from [Link]
- New thermal decomposition pathway for TATB. (2023). Scientific Reports, 13(1), 1-9.
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. (2016, September 16). Retrieved January 10, 2026, from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. (2025, March 21). Retrieved January 10, 2026, from [Link]
-
Solvent analysis by TGA... Mettler Toledo. Retrieved January 10, 2026, from [Link]
-
Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube. Retrieved January 10, 2026, from [Link]
-
The Effect of Fluorine in 1H NMR. Reddit. (2024, September 3). Retrieved January 10, 2026, from [Link]
-
1 H NMR upfield shifts in aromatic ring protons... ResearchGate. Retrieved January 10, 2026, from [Link]
- The thermal decomposition of n-alkyltriarylphosphonium alkoxides. Journal of the Chemical Society C: Organic. (1967), 1856-1860.
-
FTIR Functional Group Database Table with Search. InstaNANO. Retrieved January 10, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Retrieved January 10, 2026, from [Link]
-
DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. (2026, January 6). Retrieved January 10, 2026, from [Link]
-
Triphenylmethanol. In Wikipedia. Retrieved January 10, 2026, from [Link]
- Nandiyanto, A. B. D., et al. (2022). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology, 7(1), 113-126.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2020). Molecules, 25(21), 5036.
-
FTIR peaks and functional groups of different solvent fractions of Murraya koenigii shoots. ResearchGate. Retrieved January 10, 2026, from [Link]
- Hay, J. N., & Kemmish, D. J. (1987). Thermal decomposition of poly(aryl ether ketones). Polymer, 28(12), 2047-2051.
- The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science, (2022).
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Role of Bis(4-fluorophenyl)(phenyl)methanol and its Derivatives in the Synthesis of Diphenylbutylpiperidine CNS Agents
Abstract
The bis(4-fluorophenyl)methyl moiety is a cornerstone pharmacophore in a clinically significant class of Central Nervous System (CNS) agents, particularly long-acting antipsychotics. This technical guide provides an in-depth exploration of the synthetic utility of bis(4-fluorophenyl)(phenyl)methanol and its direct derivatives, focusing on their application as critical building blocks for manufacturing potent neuroleptic drugs. We will dissect the synthetic pathways for benchmark antipsychotics such as Penfluridol, Pimozide, and Fluspirilene, emphasizing the causality behind experimental choices and providing detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis and discovery of CNS agents.
Introduction: The Significance of the Bis(4-fluorophenyl)methyl Moiety
The development of effective treatments for psychotic disorders, such as schizophrenia, has been a major goal of medicinal chemistry. The diphenylbutylpiperidine class of antipsychotics represents a major therapeutic advance, offering long-acting efficacy which can improve patient compliance.[1] A key structural feature of these drugs is the 4,4-bis(4-fluorophenyl)butyl group. The fluorine atoms are critical for modulating the molecule's metabolic stability and lipophilicity, which in turn influences its pharmacokinetic profile, including its long duration of action.[1]
Bis(4-fluorophenyl)(phenyl)methanol and its close relative, bis(4-fluorophenyl)methanol, are pivotal starting materials or intermediates for constructing this essential butyl chain.[2][3] While bis(4-fluorophenyl)(phenyl)methanol itself can be used, it is more common in industrial synthesis to first convert a related precursor, bis(4-fluorophenyl)methanone (4,4'-difluorobenzophenone), into a reactive 4-carbon chain that is subsequently used to alkylate a piperidine-containing fragment. This guide will focus on the synthesis and application of the key alkylating agent derived from these precursors: 1-chloro- or 1-bromo-4,4-bis(4-fluorophenyl)butane .
Core Synthetic Strategy: From Precursor to Key Alkylating Intermediate
The most convergent and widely adopted strategy for synthesizing diphenylbutylpiperidine antipsychotics involves the coupling of two key fragments. Bis(4-fluorophenyl)(phenyl)methanol serves as a precursor to one of these fragments, the electrophilic 4,4-bis(4-fluorophenyl)butyl halide.
Logical Workflow: General Synthesis Pathway
The overall process can be visualized as a convergent synthesis where the triarylmethanol-derived backbone is prepared and then coupled with a distinct heterocyclic moiety to yield the final active pharmaceutical ingredient (API).
Caption: Convergent synthesis strategy for diphenylbutylpiperidine CNS agents.
Protocol 1: Synthesis of 1-Chloro-4,4-bis(4-fluorophenyl)butane
This protocol outlines a common route starting from 4,4'-difluorobenzophenone, which is structurally related to bis(4-fluorophenyl)(phenyl)methanol and is a frequent industrial starting point.[4][5]
Rationale: This multi-step process first builds the four-carbon chain and then introduces the terminal halogen, creating a potent electrophile ready for coupling. The Grignard reaction is a classic and effective method for carbon-carbon bond formation. Subsequent dehydration and reduction establish the butyl chain, and the final step converts the terminal alcohol to a chloride.
Materials and Reagents:
-
4,4'-Difluorobenzophenone
-
Magnesium turnings
-
3-Chloropropyl bromide (or 3-bromopropyl benzyloxy ether for a protected route)[6]
-
Dry Tetrahydrofuran (THF)
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalyst)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the key alkylating intermediate.
Step-by-Step Procedure:
-
Grignard Reaction: To a stirred suspension of magnesium turnings in dry THF, slowly add a solution of 3-chloropropyl bromide in THF to form the Grignard reagent. Maintain a gentle reflux. Once the Grignard reagent is formed, slowly add a solution of 4,4'-difluorobenzophenone in dry THF, maintaining the reflux.[6] Heat for an additional 1-2 hours after the addition is complete.
-
Work-up: Cool the reaction mixture and quench by carefully adding aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous MgSO₄.
-
Dehydration and Reduction: The resulting tertiary alcohol is often dehydrated (e.g., using acid catalysis) and then the resulting alkene is reduced (e.g., catalytic hydrogenation with H₂ over Pd/C) to yield 4,4-bis(4-fluorophenyl)butan-1-ol.
-
Chlorination: Dissolve the 4,4-bis(4-fluorophenyl)butan-1-ol and a catalytic amount of pyridine in toluene. Heat the solution to approximately 80°C. Slowly add thionyl chloride over 1-2 hours.[6]
-
Reaction Completion & Purification: Reflux the mixture for an additional 2-3 hours, monitoring by TLC until the starting alcohol is consumed. Evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the title compound as a colorless oil.[6]
| Parameter | Value | Reference |
| Starting Material | 4,4-bis(4-fluorophenyl)butan-1-ol | [6] |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | [6] |
| Solvent | Toluene | [6] |
| Temperature | 80°C - Reflux | [6] |
| Typical Yield | ~62% (overall from methanone) | [6] |
Application in CNS Agent Synthesis: Protocols and Mechanisms
The 1-chloro-4,4-bis(4-fluorophenyl)butane intermediate is a versatile electrophile used in the synthesis of several key antipsychotic drugs via nucleophilic substitution.
Synthesis of Penfluridol
Introduction: Penfluridol is a long-acting oral antipsychotic of the diphenylbutylpiperidine class used in the management of chronic schizophrenia.[1][7] Its mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1]
Synthetic Rationale: The synthesis involves the alkylation of the secondary amine within the 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine core with the pre-formed 4,4-bis(4-fluorophenyl)butyl halide.[7] This is a classic Sₙ2 reaction. A base is required to neutralize the HCl formed during the reaction, and a high-boiling polar aprotic solvent is typically used to facilitate the reaction.
Synthetic Pathway Diagram:
Sources
- 1. What is the mechanism of Penfluridol? [synapse.patsnap.com]
- 2. ossila.com [ossila.com]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106187863A - The preparation method of penfluridol - Google Patents [patents.google.com]
- 5. File:Penfluridol synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. WO2016071723A1 - Process for the preparation of a fluspirilene intermediate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Bis(4-fluorophenyl)(phenyl)methanol in Polymer Chemistry
Introduction: Unlocking the Potential of a Unique Fluorinated Triaryl Methanol
Bis(4-fluorophenyl)(phenyl)methanol is a unique triaryl methanol derivative characterized by two fluorine-substituted phenyl rings and a tertiary alcohol functional group. While its applications in the synthesis of pharmaceuticals and other small molecules are emerging, its potential in polymer chemistry remains largely unexplored. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical applications, detailed experimental protocols, and expected outcomes when utilizing Bis(4-fluorophenyl)(phenyl)methanol as a novel building block in advanced polymer synthesis.
The presence of two activated fluorine atoms suggests its utility as a monomer in nucleophilic aromatic substitution (SNAr) polymerization for the synthesis of high-performance polymers like poly(aryl ether)s. The bulky, non-coplanar phenyl pendent group is anticipated to impart unique solubility, thermal, and mechanical properties to the resulting polymers. Furthermore, the tertiary alcohol moiety presents possibilities for initiating cationic polymerizations or for post-polymerization modifications.
These application notes are designed to be a starting point for innovation, providing both the theoretical framework and practical guidance for incorporating this promising molecule into next-generation polymer systems.
Part 1: Synthesis of High-Performance Poly(aryl ether)s via Nucleophilic Aromatic Substitution
The most promising application of Bis(4-fluorophenyl)(phenyl)methanol in polymer chemistry is as a comonomer in the synthesis of poly(aryl ether)s through nucleophilic aromatic substitution (SNAr) polymerization.[1][2] In this reaction, the fluorine atoms on the molecule are activated by the electron-withdrawing nature of the aromatic rings and are displaced by a strong nucleophile, typically a bisphenolate anion.
Mechanistic Insight
The SNAr polymerization mechanism involves the reaction of an activated aromatic dihalide with a bisphenolate in a polar aprotic solvent.[3][4][5] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, leading to the formation of an ether linkage.[5] For Bis(4-fluorophenyl)(phenyl)methanol, it would serve as the "activated dihalide" component, reacting with a bisphenol comonomer to build the polymer chain.
The general polymerization scheme is as follows:
Caption: Workflow for the synthesis of a poly(aryl ether) using Bis(4-fluorophenyl)(phenyl)methanol.
Impact of the Pendent Phenyl Group
The non-reactive phenyl group attached to the tertiary carbon of Bis(4-fluorophenyl)(phenyl)methanol will be incorporated as a bulky pendent group on the polymer backbone. Such groups are known to have a significant impact on polymer properties:
-
Increased Solubility: The bulky group disrupts chain packing, increasing the free volume and often leading to enhanced solubility in common organic solvents.[6][7]
-
Higher Glass Transition Temperature (Tg): The steric hindrance of the pendent group restricts segmental motion of the polymer chains, which typically results in a higher Tg.[8][9][10][11]
-
Modified Mechanical Properties: The presence of bulky groups can influence the mechanical properties, potentially leading to increased toughness and rigidity.[8]
Detailed Protocol for the Synthesis of a Poly(aryl ether) Copolymer
This protocol describes the synthesis of a copolymer of Bis(4-fluorophenyl)(phenyl)methanol and Bisphenol A.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
Bisphenol A (high purity)
-
Potassium carbonate (K₂CO₃), anhydrous, finely ground
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Drying of Bisphenol A: In a fume hood, add Bisphenol A to the reaction flask. Heat the flask to 120°C under a nitrogen purge for 2 hours to ensure it is completely dry.
-
Reagent Addition: After cooling to approximately 60°C, add Bis(4-fluorophenyl)(phenyl)methanol, an excess of K₂CO₃ (approximately 20% molar excess relative to Bisphenol A), NMP, and toluene to the flask. The amount of NMP should be sufficient to create a 15-20% (w/w) solution of the final polymer. Toluene acts as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The water generated from the reaction of the bisphenol with K₂CO₃ will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-190°C to remove the remaining toluene. Maintain the reaction at this temperature under a gentle nitrogen flow for 8-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation and Purification: Cool the viscous polymer solution to below 100°C and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water to remove any remaining salts and NMP. Then, wash with methanol to remove low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours or until a constant weight is achieved.
Table 1: Example Reaction Stoichiometry
| Reagent | Molar Ratio | Example Mass |
| Bis(4-fluorophenyl)(phenyl)methanol | 1.0 | 2.96 g |
| Bisphenol A | 1.0 | 2.28 g |
| K₂CO₃ | 1.2 | 1.66 g |
| NMP | - | 40 mL |
| Toluene | - | 20 mL |
Part 2: Potential Application as a Cationic Polymerization Initiator
The tertiary alcohol of Bis(4-fluorophenyl)(phenyl)methanol is structurally similar to triphenylmethanol. Under strongly acidic conditions, triphenylmethanol is known to lose water to form a stable triphenylmethyl (trityl) carbocation.[12] This suggests that Bis(4-fluorophenyl)(phenyl)methanol could potentially act as an initiator for cationic polymerization of electron-rich monomers like vinyl ethers.
Proposed Initiation Mechanism
In the presence of a strong Lewis acid (e.g., BF₃·OEt₂ or AlCl₃), the hydroxyl group can be abstracted, forming a resonance-stabilized carbocation. This carbocation can then initiate the polymerization of a suitable monomer.
Caption: Proposed pathway for cationic polymerization initiated by Bis(4-fluorophenyl)(phenyl)methanol.
Protocol for a Test Reaction: Cationic Polymerization of Isobutyl Vinyl Ether
This protocol is designed to investigate the potential of Bis(4-fluorophenyl)(phenyl)methanol as a cationic polymerization initiator.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
Isobutyl vinyl ether (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol
Equipment:
-
Schlenk flask or oven-dried glassware under a nitrogen atmosphere.
-
Magnetic stirrer.
-
Syringes for transfer of reagents.
Procedure:
-
Setup: In a fume hood, add a magnetic stir bar and Bis(4-fluorophenyl)(phenyl)methanol to the Schlenk flask. Seal the flask and purge with dry nitrogen.
-
Solvent and Monomer Addition: Add anhydrous DCM via syringe, followed by the freshly distilled isobutyl vinyl ether. Cool the mixture to -78°C using a dry ice/acetone bath.
-
Initiation: Slowly add a solution of BF₃·OEt₂ in DCM dropwise via syringe. The reaction is often very fast, and an increase in viscosity or a color change may be observed.
-
Polymerization: Stir the reaction mixture at -78°C for 1-2 hours.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Isolation: Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Drying: Filter the polymer and dry under vacuum at 40°C.
Table 2: Suggested Conditions for Test Reaction
| Reagent | Concentration / Ratio | Example Amount |
| Isobutyl vinyl ether | - | 10 mmol |
| Bis(4-fluorophenyl)(phenyl)methanol | [Monomer]/[Initiator] = 100 | 0.1 mmol |
| BF₃·OEt₂ | [Co-initiator]/[Initiator] = 10 | 1.0 mmol |
| DCM | - | 20 mL |
Conclusion and Future Outlook
Bis(4-fluorophenyl)(phenyl)methanol represents a novel and versatile building block for polymer chemistry. Its primary potential lies in its use as a comonomer for the synthesis of high-performance poly(aryl ether)s, where its unique structure can be leveraged to create polymers with enhanced solubility and thermal stability. The protocols provided herein offer a robust starting point for the synthesis and characterization of these new materials.
The potential for this molecule to act as a cationic polymerization initiator opens up another avenue of research, allowing for the synthesis of a different class of polymers. Further investigation is required to fully elucidate the efficiency and mechanism of this initiation pathway.
As researchers continue to explore the synthesis of advanced polymers with tailored properties, molecules like Bis(4-fluorophenyl)(phenyl)methanol will be instrumental in pushing the boundaries of materials science.
References
- Johnson, R. N., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2375-2398.
-
Lochhead, R. Y., & Swanson, J. W. (2019). Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. Macromolecules, 52(9), 3463-3474. [Link]
-
Harris, F. W., & Lanier, L. H. (1987). Poly(aryl ether azomethine)s: Synthesis by Aldimine-Activated Nucleophilic Aromatic Substitution, Characterization, and Thin Films Morphological Study. Macromolecules, 20(2), 264-268. [Link]
- Kim, S. Y., & Lee, Y. M. (2001). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Macromolecules, 34(22), 7817-7821.
-
Hergenrother, P. M. (1996). Poly(aryl ether) Synthesis. In Advances in Polymer Science (Vol. 125, pp. 61-115). Springer, Berlin, Heidelberg. [Link]
-
Lochhead, R. Y., & Swanson, J. W. (2019). Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. ACS Figshare. [Link]
- Yampolskii, Y. P. (2013). Polyimides with Bulky Groups: Synthesis, Characterization, and Physical Properties. Polymer Science, Series C, 55(1), 1-28.
-
Lochhead, R. Y., & Swanson, J. W. (2019). Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. Macromolecules, 52(9), 3463-3474. [Link]
-
Tian, C., et al. (2024). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry. [Link]
-
Lochhead, R. Y., & Swanson, J. W. (2019). Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers. ResearchGate. [Link]
-
ResearchGate. (n.d.). The mechanism of nucleophilic aromatic substitution polymerization. [Link]
-
Hergenrother, P. M., & Smith, J. G. (1996). Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. Macromolecules, 29(24), 7674-7680. [Link]
-
Al-Bayati, T., et al. (2023). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 15(15), 3232. [Link]
-
Goodwin, A. A., et al. (1997). Thermal Behavior of Fluorinated Aromatic Polyethers and Poly(ether ketone)s. Macromolecules, 30(10), 2847-2854. [Link]
- Shakhmurzova, K. T., et al. (2020). Synthesis of Aromatic Polyether Ketones by Electrophilic Substitution.
- Jiao, Q., et al. (2013). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Journal of Beijing Institute of Technology, 22(3), 314-319.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
UDTECH. (2025). Unlocking the Secrets of Triphenylmethanol: A Chemical Exploration. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Mishra, M. K., et al. (1989). Living polymerization of isobutylene by tertiary alcohol/boron trichloride systems. Macromolecules, 22(12), 4574-4581.
- Mercer, F. W., et al. (1993). Synthesis and characterization of fluorinated polyetherketones prepared from decafluorobenzophenone. Journal of Polymer Science Part A: Polymer Chemistry, 31(8), 2135-2144.
-
Wikipedia. (n.d.). Triphenylmethanol. [Link]
-
Prasher, A., et al. (2019). Alcohol mediated degenerate chain transfer controlled cationic polymerisation of para-alkoxystyrene. Polymer Chemistry, 10(28), 3848-3852. [Link]
-
Kadłubowski, S., & Biela, T. (2015). The Influence of Crown Ether and Alcohol on Unsaturation and Molar Mass of Poly(propylene oxide)s Prepared by Use of Potassium t-Butoxide. Polymers, 7(12), 2582-2598. [Link]
- Terrier, F. (2002). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA International Journal for Chemistry, 56(1-2), 14-24.
- González, A., et al. (2007). Light‐induced polymerization of some monomers containing allyl and methacrylate groups. Journal of Applied Polymer Science, 105(4), 2135-2143.
-
Patsnap. (2025). Understanding the Role of Initiators in Polymerization. [Link]
-
Jiang, B., et al. (2019). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 10(4), 453-460. [Link]
-
ResearchGate. (n.d.). Structures of triphenylmethanol derivatives. [Link]
- Collins, K. (2024). Synthesis and polymerization of a novel TARO monomer. Surrey Open Research.
-
Routledge. (2018). Synthesis and Polymerization of Metal-Containing Monomers - 1st Edition. [Link]
-
Zhang, Y., et al. (2023). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. Polymers, 15(11), 2503. [Link]
-
Wang, Y., et al. (2021). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Polymers, 13(19), 3379. [Link]
- Pham, Q.-T., et al. (2012). Kinetics of polymerization of N,N′-bismaleimide-4,4′-diphenylmethane, barbituric acid and aminopropyl phenylsiloxane oligomer. Thermochimica Acta, 543, 137-144.
- Pham, Q.-T., et al. (2014). Polymerization kinetics of reactive N,N′-bismaleimide-4,4′-diphenylmethane/barbituric acid based microgel particles. Thermochimica Acta, 597, 65-71.
Sources
- 1. Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Impact of the Pendant Group on the Chain Conformation and Bulk Properties of Norbornene Imide-Based Polymers - Macromolecules - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Triphenylmethanol - Wikipedia [en.wikipedia.org]
Application Note: N-Alkylation of Amines with Bis(4-fluorophenyl)(phenyl)methanol for the Synthesis of Novel Triarylethylamine Scaffolds
Abstract: This application note provides a detailed experimental protocol for the N-alkylation of primary and secondary amines using Bis(4-fluorophenyl)(phenyl)methanol as a novel alkylating agent. This method facilitates the synthesis of sterically hindered N-triarylethylamines, a scaffold of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic rationale, provide a step-by-step procedure, and outline methods for purification and characterization of the final products.
Introduction: The Significance of N-Alkylated Triarylethylamines
N-alkylation of amines is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where it is instrumental in modulating the pharmacological properties of drug candidates. The introduction of bulky substituents, such as the bis(4-fluorophenyl)(phenyl)methyl group, can significantly impact a molecule's potency, selectivity, and metabolic stability. The triarylethylamine motif is a privileged structure found in a variety of biologically active compounds. The fluorine atoms on the phenyl rings of Bis(4-fluorophenyl)(phenyl)methanol can further enhance metabolic stability and binding affinity, making it an attractive building block for novel therapeutics.
This protocol outlines a direct, acid-catalyzed approach to the N-alkylation of a broad range of amines with Bis(4-fluorophenyl)(phenyl)methanol, offering a reliable and scalable method for accessing these complex molecular architectures.
Mechanistic Rationale: An SN1 Pathway Driven by a Stable Carbocation
The N-alkylation reaction with Bis(4-fluorophenyl)(phenyl)methanol proceeds via a Lewis or Brønsted acid-catalyzed SN1 mechanism. The key to this transformation is the remarkable stability of the tertiary carbocation intermediate generated from the alcohol precursor.
Step 1: Protonation of the Hydroxyl Group. The reaction is initiated by the protonation of the hydroxyl group of Bis(4-fluorophenyl)(phenyl)methanol by an acid catalyst, forming a good leaving group (water).
Step 2: Formation of a Stable Triarylmethyl Carbocation. The protonated alcohol readily dissociates to form water and a resonance-stabilized tertiary carbocation. The positive charge is delocalized across the three aromatic rings, which significantly lowers the activation energy for its formation.
Step 3: Nucleophilic Attack by the Amine. The electron-rich nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbocation to form a new carbon-nitrogen bond.
Step 4: Deprotonation. A final deprotonation step, typically by a weak base or another amine molecule, yields the neutral N-alkylated product and regenerates the acid catalyst.
The choice of a non-nucleophilic acid catalyst is crucial to prevent competition with the amine for the carbocation intermediate.
Experimental Protocol: N-Alkylation of Morpholine with Bis(4-fluorophenyl)(phenyl)methanol
This section provides a detailed, step-by-step procedure for the N-alkylation of morpholine as a representative secondary amine. The protocol can be adapted for other primary and secondary amines with minor modifications.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Bis(4-fluorophenyl)(phenyl)methanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) followed by the dropwise addition of trifluoroacetic acid (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated morpholine derivative.[1]
Data Presentation: Reaction Parameters
| Parameter | Condition | Rationale |
| Amine Substrate | Primary or Secondary Amines | Broad substrate scope. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to avoid competing nucleophiles. |
| Catalyst | Trifluoroacetic acid (TFA) | Strong, non-nucleophilic acid to promote carbocation formation. |
| Temperature | Room Temperature | Mild conditions are sufficient due to the stability of the carbocation. |
| Reaction Time | 4-12 hours | Monitored by TLC/LC-MS for completion. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes the acid catalyst and quenches the reaction. |
| Purification | Flash Column Chromatography | Effective for separating the product from unreacted starting materials and byproducts.[1] |
Visualizing the Workflow and Mechanism
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-alkylation.
Reaction Mechanism Diagram
Caption: S_N1 mechanism for acid-catalyzed N-alkylation.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
-
Trifluoroacetic acid is corrosive. Handle with extreme caution.
Conclusion
The protocol described provides a robust and efficient method for the N-alkylation of amines using Bis(4-fluorophenyl)(phenyl)methanol. The reaction proceeds under mild conditions, is applicable to a wide range of amine substrates, and provides access to novel triarylethylamine derivatives. This methodology is expected to be a valuable tool for researchers in drug discovery and medicinal chemistry.
References
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(11), 1893–1896.
- Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.
- Zhang, G., Yin, Z., & Zheng, S. (2016). Cobalt(II)-Catalyzed N-Alkylation of Amines with Alcohols. Organic Letters, 18(2), 300–303.
- Nayak, O. S., Thakur, M., Rana, R., & Upadhyay, R. (2019). Lewis-Acid-Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. Asian Journal of Organic Chemistry, 8(2), 269-278.
- Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(05), 681–684.
- Liang, R., Li, S., Wang, R., Lu, L., & Li, F. (2017). Cp*Ir-Catalyzed N-Methylation of Amines with Methanol. Organic Letters, 19(21), 5790–5793.
- Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 21(48), 9826-9833.
- Niu, F., Wang, Q., Yan, Z., Kusema, B., Khodakov, A. Y., & Ordomsky, V. V. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide.
- Das, S., & Enthaler, S. (2011). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 1(8), 1413-1419.
Sources
Application Note: The Bis(4-fluorophenyl)(phenyl)methyl (F₂Tr) Group in Modern Organic Synthesis
A Technical Guide to a Tunable and Robust Trityl-Type Protecting Group for Alcohols
Introduction: Beyond Conventional Hydroxyl Protection
In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of functional groups is a cornerstone of success.[1] The hydroxyl group, ubiquitous in natural products, pharmaceuticals, and key synthetic intermediates, presents a constant challenge due to its reactivity as both a nucleophile and a weak acid. The triphenylmethyl (trityl) group has long served as a reliable, sterically demanding protecting group for primary alcohols, prized for its straightforward introduction and its removal under acidic conditions.[1][2]
However, the demands of complex molecular architecture often necessitate a more nuanced control over protecting group lability. The standard trityl group can sometimes be too labile, cleaving under conditions required for the removal of other acid-sensitive groups like Boc or certain silyl ethers. This application note introduces the bis(4-fluorophenyl)(phenyl)methyl group , a fluorinated analogue of the trityl group, as a strategic alternative. Herein, we provide a detailed examination of its properties, the causal science behind its unique stability, and field-tested protocols for its application and removal.
Scientific Rationale: The Electronic Influence of Fluorine
The utility of any trityl-type protecting group is intrinsically linked to the stability of the tertiary carbocation formed during its acid-catalyzed cleavage.[1] The rate of deprotection is directly proportional to the stability of this carbocation intermediate.
-
Electron-Donating Groups (e.g., Methoxy): Groups like 4-methoxy (in MMT) or 4,4'-dimethoxy (in DMT) donate electron density through resonance, significantly stabilizing the carbocation. This makes MMT and DMT ethers much more acid-labile than their parent trityl ethers.[3]
-
Electron-Withdrawing Groups (e.g., Fluoro): Conversely, the fluorine atoms at the 4- and 4'-positions of the bis(4-fluorophenyl)(phenyl)methyl group exert a powerful electron-withdrawing inductive effect. This effect destabilizes the carbocation intermediate.
This destabilization is the key to the group's utility: the bis(4-fluorophenyl)(phenyl)methyl ether is significantly more stable to acidic conditions than a standard trityl ether . This enhanced stability allows for its persistence through synthetic steps that would cleave other acid-labile groups, offering an expanded orthogonality in complex syntheses.
Data Presentation: Relative Acid Lability of Trityl Derivatives
The following table provides a qualitative and quantitative comparison of the acid stability of common trityl-type protecting groups.
| Protecting Group | Abbreviation | Structure | Electronic Effect of Substituent(s) | Relative Rate of Acidic Cleavage | Typical Cleavage Conditions |
| Dimethoxytrityl | DMT | (4-MeO-C₆H₄)₂(Ph)C- | Strong Electron-Donating | ~100-200 | 3% Dichloroacetic Acid in DCM |
| Monomethoxytrityl | MMT | (4-MeO-C₆H₄)(Ph)₂C- | Electron-Donating | ~10-20 | 1-3% TFA in DCM |
| Trityl | Tr | (Ph)₃C- | Neutral (Reference) | 1 | 80% Acetic Acid; mild Lewis acids |
| Bis(4-fluorophenyl)(phenyl)methyl | F₂Tr | (4-F-C₆H₄)₂(Ph)C- | Strong Electron-Withdrawing | ~0.1 - 0.05 | Stronger Acid (e.g., >10% TFA) or prolonged heating |
Relative rates are approximate and can vary based on substrate and specific reaction conditions.
Experimental Protocols & Methodologies
Preparation of the Protecting Group Reagent
The protecting group is applied using its chloride form, which must be synthesized from the corresponding alcohol.
Protocol 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
This procedure is adapted from a patented synthesis method.[4]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere (N₂ or Ar), add 4,4'-difluorobenzophenone (20 g, 0.092 mol) and anhydrous tert-butylmethyl ether (150 mL).
-
Grignard Addition: Add phenylmagnesium bromide (1.0 M solution, 100 mL, 0.1 mol) dropwise to the stirring solution at room temperature.
-
Reaction: Upon completion of the addition, heat the reaction mixture to reflux for 3 hours.
-
Work-up: Cool the solution to room temperature and carefully pour it into ice-cold 1.0 M aqueous HCl (100 mL). Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield bis(4-fluorophenyl)(phenyl)methanol as an oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of Bis(4-fluorophenyl)(phenyl)methyl Chloride (F₂Tr-Cl)
This protocol is a standard method for converting tertiary alcohols to chlorides.
-
Setup: In a fume hood, dissolve the crude bis(4-fluorophenyl)(phenyl)methanol (0.092 mol) in anhydrous dichloromethane (100 mL) in a round-bottom flask with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Chlorination: Slowly add thionyl chloride (SOCl₂, 8.0 mL, 0.11 mol, ~1.2 equiv) dropwise to the stirred solution. Caution: SOCl₂ is corrosive and reacts violently with water. This step generates HCl and SO₂ gas.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Isolation: Carefully remove the solvent and excess thionyl chloride under reduced pressure (a base trap with NaOH solution is recommended for the vacuum line). The resulting crude bis(4-fluorophenyl)(phenyl)methyl chloride can be purified by recrystallization from a solvent like hexanes or used directly in the next step.
Protection of a Primary Alcohol
This protocol details the formation of the F₂Tr ether. The steric bulk of the F₂Tr group ensures high selectivity for primary alcohols over secondary or tertiary alcohols.
Protocol 3: F₂Tr Protection of Benzyl Alcohol
-
Setup: To a solution of benzyl alcohol (1.0 g, 9.25 mmol) in anhydrous pyridine (20 mL) under an inert atmosphere, add bis(4-fluorophenyl)(phenyl)methyl chloride (3.16 g, 10.18 mmol, 1.1 equiv).
-
Catalysis (Optional): For less reactive alcohols, 4-(Dimethylamino)pyridine (DMAP, ~0.1 equiv) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a small amount of methanol. Dilute the mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, typical eluent: hexane/ethyl acetate gradient) to yield the protected alcohol.
Deprotection of an F₂Tr Ether
The key feature of the F₂Tr group is its enhanced stability to acid. Deprotection requires more forcing conditions than for a standard trityl ether.
Protocol 4: Acid-Catalyzed Cleavage of an F₂Tr Ether
-
Setup: Dissolve the F₂Tr-protected alcohol (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA). The required concentration will be significantly higher than for a standard trityl group. Start by testing conditions such as 10-20% TFA in DCM (v/v) .
-
Reaction: Stir the reaction at room temperature. Monitor closely by TLC. If the reaction is slow, the temperature can be gently increased to 40 °C or the concentration of TFA can be raised.
-
Work-up: Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Isolation: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the deprotected alcohol.
Visualization of Mechanisms and Workflow
Chemical Mechanisms
The following diagrams illustrate the core chemical transformations involved in the application of the F₂Tr protecting group.
Caption: Workflow for the protection of a primary alcohol using F₂Tr-Cl.
Caption: The acid-catalyzed deprotection mechanism highlighting the key carbocation intermediate.
Summary and Outlook
The bis(4-fluorophenyl)(phenyl)methyl (F₂Tr) protecting group serves as a valuable tool for synthetic chemists requiring enhanced stability towards acidic reagents compared to traditional trityl ethers. Its utility stems directly from the electron-withdrawing nature of the fluorine substituents, which tempers the rate of acid-catalyzed cleavage. This feature enables greater flexibility in synthetic design, allowing for the selective deprotection of more labile groups in its presence. The protocols provided herein offer a comprehensive guide for the preparation, application, and removal of this robust protecting group, empowering researchers to tackle more complex synthetic challenges.
References
-
Title: Trityl Protecting Group: Trityl Chloride Protection & Deprotection Source: Total-Synthesis.com URL: [Link]
-
Title: Protecting groups in organic synthesis Source: NPTEL (National Programme on Technology Enhanced Learning), India URL: [Link]
-
Title: 10.9 Reactions of Alcohols with Thionyl Chloride Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and reactivity of novel trityl-type protecting groups Source: ACG Publications (Records of Natural Products) URL: [Link]
-
Title: A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide Source: ResearchGate (originally Synthetic Communications) URL: [Link]
-
Title: Protection of OH group of alcohol Source: SlideShare URL: [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds Using Bis(4-fluorophenyl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after. Bis(4-fluorophenyl)(phenyl)methanol emerges as a valuable and versatile building block in this context. Its sterically hindered tertiary alcohol functionality, flanked by two fluorophenyl rings, provides a unique scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This comprehensive guide provides detailed application notes and protocols for the utilization of Bis(4-fluorophenyl)(phenyl)methanol in the synthesis of new chemical entities. The protocols are presented with an emphasis on the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.
Introduction: The Strategic Importance of the Bis(4-fluorophenyl)(phenyl)methyl Moiety
The bis(4-fluorophenyl)methyl group is a key pharmacophore found in a number of biologically active compounds, including antipsychotic agents. The presence of the two fluorine atoms on the phenyl rings can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Bis(4-fluorophenyl)(phenyl)methanol, with its reactive hydroxyl group, serves as an excellent starting point for introducing this valuable moiety into a diverse range of molecular architectures. This guide will explore several key synthetic transformations of Bis(4-fluorophenyl)(phenyl)methanol, providing detailed protocols for the preparation of novel thioethers, ethers, and esters.
Physicochemical Properties and Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 379-55-5 | [1][2][3] |
| Molecular Formula | C₁₉H₁₄F₂O | [1][3] |
| Molecular Weight | 296.31 g/mol | [1][3] |
| Appearance | Pale brown oil or low melting solid | [3] |
| IUPAC Name | Bis(4-fluorophenyl)(phenyl)methanol | [1] |
Protocol 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
This protocol describes the synthesis of the title compound via a Grignard reaction between 4,4'-difluorobenzophenone and phenylmagnesium bromide.[3]
Reaction Scheme:
Synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Materials:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4,4'-difluorobenzophenone (1.0 eq) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add phenylmagnesium bromide (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the magnesium salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Bis(4-fluorophenyl)(phenyl)methanol as a pale brown oil or low melting solid.[3]
Rationale: The Grignard reaction is a classic and efficient method for forming carbon-carbon bonds. The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone. Anhydrous conditions are crucial as Grignard reagents are strong bases and will react with water. The acidic workup is necessary to protonate the initially formed alkoxide and to dissolve the magnesium salts.
Synthesis of Novel Thioether Derivatives
The conversion of the hydroxyl group to a thiol, followed by nucleophilic substitution, opens a pathway to a variety of thioether derivatives, which are of interest in medicinal chemistry. The following protocol is adapted from the synthesis of atypical dopamine transporter (DAT) inhibitors.[4]
Protocol 2: Synthesis of Bis(4-fluorophenyl)(phenyl)methanethiol
Reaction Scheme:
Conversion of the alcohol to a thiol.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
Lawesson's Reagent
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of Bis(4-fluorophenyl)(phenyl)methanol (1.0 eq) in toluene, add Lawesson's Reagent (0.5 eq).
-
Reaction: Heat the mixture to 60 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale: Lawesson's Reagent is a thionating agent commonly used to convert carbonyls to thiocarbonyls and, in this case, alcohols to thiols. The reaction proceeds through a thionophosphine intermediate.
Synthesis of Novel Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][5][6] This protocol outlines a general procedure for the synthesis of novel ethers from Bis(4-fluorophenyl)(phenyl)methanol.
Protocol 3: General Procedure for Williamson Ether Synthesis
Reaction Scheme:
Williamson Ether Synthesis Workflow.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Alkoxide: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of Bis(4-fluorophenyl)(phenyl)methanol (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Add the alkyl halide (1.1 eq) to the solution of the alkoxide. Stir the reaction at room temperature or gently heat if necessary. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ether by column chromatography on silica gel.
Rationale and Mechanistic Insight: The Williamson ether synthesis is a classic Sₙ2 reaction.[5][6] The first step involves the deprotonation of the alcohol by a strong base, such as NaH, to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. For a sterically hindered alcohol like Bis(4-fluorophenyl)(phenyl)methanol, the use of a strong, non-nucleophilic base and a polar apathetic solvent like THF or DMF is recommended to favor the Sₙ2 pathway and minimize potential elimination side reactions. The choice of the alkyl halide is also critical; primary halides are preferred to minimize E2 elimination.[5]
Synthesis of Novel Ester Derivatives via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly useful for sterically hindered substrates.[2][7][8][9]
Protocol 4: General Procedure for Steglich Esterification
Reaction Scheme:
Steglich Esterification Workflow.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Bis(4-fluorophenyl)(phenyl)methanol (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling: Cool the solution to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Rationale and Mechanistic Insight: The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[9] DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol, even a sterically hindered one, to form the ester and regenerate the DMAP catalyst. The byproduct, DCU, is insoluble in most organic solvents and can be easily removed by filtration. This mild reaction condition is advantageous for substrates that are sensitive to harsh acidic or basic conditions.
Characterization of Novel Fluorinated Compounds
The synthesized novel compounds should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.6 ppm. The signals for the protons on the two 4-fluorophenyl rings may appear as doublets of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons of the phenyl ring will show characteristic multiplets. Protons on the alkyl or acyl chain will appear in their respective typical regions. |
| ¹³C NMR | Aromatic carbons in the range of 115-145 ppm. Carbons attached to fluorine will show characteristic coupling (¹JCF, ²JCF, etc.). The carbinol carbon will be in the range of 80-90 ppm. |
| ¹⁹F NMR | A singlet or a narrow multiplet in the typical range for aryl fluorides. |
| IR Spectroscopy | C-F stretching bands around 1220-1240 cm⁻¹. For ethers, a C-O stretching band around 1050-1150 cm⁻¹. For esters, a strong C=O stretching band around 1735-1750 cm⁻¹ and a C-O stretching band. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns. |
Conclusion and Future Perspectives
Bis(4-fluorophenyl)(phenyl)methanol is a readily accessible and highly valuable building block for the synthesis of novel fluorinated compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in drug discovery and materials science. The strategic functionalization of the hydroxyl group through thioetherification, Williamson ether synthesis, and Steglich esterification allows for the introduction of a wide range of functionalities, enabling the fine-tuning of molecular properties. Future work could focus on expanding the scope of these reactions to include a wider variety of nucleophiles and coupling partners, as well as exploring the biological activities and material properties of the resulting novel fluorinated compounds.
References
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience. [Link]
-
Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270. PubChem. [Link]
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Wikipedia. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Tetrahedron. [Link]
-
Steglich Esterification. SynArchive. [Link]
-
(PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. rsc.org [rsc.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. Steglich Esterification [organic-chemistry.org]
Scale-Up Synthesis of Bis(4-fluorophenyl)(phenyl)methanol: An Application Note and Protocol for Pharmaceutical Intermediates
Abstract
This comprehensive application note provides a detailed guide for the scale-up synthesis of Bis(4-fluorophenyl)(phenyl)methanol, a key building block in the development of various pharmaceutical compounds, including antipsychotic drugs.[1] The synthesis is centered around a Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[2] This document outlines the critical considerations for transitioning from a laboratory-scale procedure to a larger, pilot-plant or industrial-scale production. It emphasizes process safety, in-process controls for a self-validating system, and robust purification strategies to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.
Introduction: The Significance of Bis(4-fluorophenyl)(phenyl)methanol
Bis(4-fluorophenyl)(phenyl)methanol, also known as 4-fluoro-α-(4-fluorophenyl)-α-phenylbenzenemethanol, is a triarylmethanol derivative of significant interest in medicinal chemistry. Its structural motif is a key component in the synthesis of several active pharmaceutical ingredients (APIs).[3][4][5] The presence of the fluorophenyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Given its importance, a robust and scalable synthetic process is crucial for ensuring a reliable supply of this intermediate for drug development and manufacturing.
The primary synthetic route to Bis(4-fluorophenyl)(phenyl)methanol involves the Grignard reaction between a phenylmagnesium halide and 4,4'-difluorobenzophenone. While conceptually straightforward, the scale-up of Grignard reactions presents several challenges, including the highly exothermic nature of the reaction, the moisture sensitivity of the Grignard reagent, and the potential for side reactions.[6][7][8] This guide addresses these challenges by providing a detailed protocol and explaining the rationale behind each step, ensuring a safe, efficient, and reproducible synthesis at scale.
Synthetic Strategy and Mechanistic Rationale
The core of this synthesis is the nucleophilic addition of a Grignard reagent to a ketone.
Reaction Scheme:
-
Step 1: Grignard Reagent Formation (if not commercially sourced): Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Step 2: Nucleophilic Addition: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone. This forms a magnesium alkoxide intermediate.
-
Step 3: Acidic Work-up: The reaction mixture is quenched with an aqueous acid solution to protonate the alkoxide, yielding the desired tertiary alcohol, Bis(4-fluorophenyl)(phenyl)methanol.
The choice of solvent is critical. Ethereal solvents like THF are preferred as they are anhydrous and effectively solvate the magnesium species, stabilizing the Grignard reagent.
Process Safety and Hazard Management in Scale-Up
Scaling up Grignard reactions necessitates a rigorous approach to safety due to their inherent risks.
Key Safety Considerations:
-
Exothermicity: The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic. Uncontrolled heat evolution can lead to a runaway reaction, solvent boiling, and a rapid increase in pressure.[6][8]
-
Flammability: The ethereal solvents used are highly flammable.
-
Moisture Sensitivity: Grignard reagents react violently with water. All glassware and solvents must be scrupulously dried to prevent quenching of the reagent and potential gas evolution.
-
Handling of Reagents:
Mitigation Strategies:
-
Controlled Addition: The Grignard reagent should be added to the ketone solution at a controlled rate to manage the exotherm.
-
Effective Cooling: The reactor must be equipped with an efficient cooling system to dissipate the heat generated during the reaction.
-
Inert Atmosphere: The entire process must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and oxygen.
-
In-Process Monitoring: Real-time monitoring of the reaction is crucial for safe scale-up. Techniques like in-situ FTIR or NIR spectroscopy can be used to track the consumption of the ketone and the formation of the product, ensuring the reaction is proceeding as expected and detecting any stalls or runaway conditions.[6][7][8][11][12]
-
Emergency Preparedness: A quench plan should be in place to handle any unforeseen events, such as a thermal runaway.
Detailed Scale-Up Protocol
This protocol is designed for a pilot-scale synthesis and should be adapted and optimized for specific equipment and scales.
Equipment and Reagents
-
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature probe, and a condenser.
-
Addition funnel with pressure equalization.
-
Inert gas (Nitrogen/Argon) supply.
-
Cooling system for the reactor.
-
Appropriate personal protective equipment (PPE).
-
-
Reagents:
-
4,4'-Difluorobenzophenone (e.g., 10.0 kg, 45.8 mol)
-
Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether, 16.8 L, 50.4 mol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Experimental Workflow Diagram
Sources
- 1. ossila.com [ossila.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Grignard - Helmholtz-Zentrum Dresden-Rossendorf, HZDR [hzdr.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Thionation of Bis(4-fluorophenyl)(phenyl)methanol using Lawesson's Reagent
Introduction
The conversion of oxygen-containing functional groups to their sulfur analogs is a cornerstone of synthetic chemistry, enabling access to a vast array of thio-compounds with unique chemical properties and biological activities. Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,dithia-2,4-diphosphetane-2,4-disulfide, is a premier thionating agent, renowned for its efficacy in converting carbonyls into thiocarbonyls.[1] However, its utility extends beyond this classic transformation. Lawesson's reagent is also a powerful tool for the direct conversion of alcohols into their corresponding thiols, a reaction of significant interest in medicinal chemistry and materials science.[2]
This application note provides a comprehensive, in-depth technical guide for the reaction of the tertiary alcohol, bis(4-fluorophenyl)(phenyl)methanol, with Lawesson's reagent to yield the corresponding thiol, bis(4-fluorophenyl)(phenyl)methanethiol. Triarylmethanethiols are valuable synthons and can serve as precursors to pharmacologically active molecules.[3] We will detail the underlying mechanism, provide a validated step-by-step protocol, address critical safety considerations, and offer expert insights into reaction work-up and product purification—a common challenge in reactions employing Lawesson's reagent.[4]
Reaction Principle and Mechanism
While the thionation of carbonyls by Lawesson's reagent is widely understood to proceed through a four-membered thiaoxaphosphetane intermediate, the conversion of an alcohol to a thiol follows a distinct pathway.[5][6]
Causality of Mechanism: The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group onto one of the electrophilic phosphorus atoms of the reactive dithiophosphine ylide species, which exists in equilibrium with the Lawesson's reagent dimer.[1] This forms a key intermediate, an O-alkyl phosphonodithioic acid derivative. Subsequent intramolecular rearrangement and elimination, driven by the formation of a thermodynamically stable P=O bond, facilitates the substitution of the hydroxyl group with a thiol group.
For tertiary alcohols like bis(4-fluorophenyl)(phenyl)methanol, the stability of the potential carbocation intermediate can also lead to a competing elimination (dehydration) pathway, yielding an alkene byproduct.[7] Therefore, careful control of reaction conditions is paramount to favor the desired thiol formation.
Caption: Mechanism of alcohol to thiol conversion using Lawesson's Reagent.
Materials and Safety
Reagent and Equipment Data
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| Bis(4-fluorophenyl)(phenyl)methanol | C₁₉H₁₄F₂O | 296.31 | 379-55-5 | Starting Material |
| Lawesson's Reagent (LR) | C₁₄H₁₄O₂P₂S₄ | 404.47 | 19172-47-5 | Thionating Agent |
| Anhydrous Toluene | C₇H₈ | 92.14 | 108-88-3 | Reaction Solvent |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 107-21-1 | Work-up Quenching Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for Chromatography |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 60 Å, 230-400 mesh |
Critical Safety Precautions
-
Lawesson's Reagent: This compound is harmful if swallowed or inhaled and causes skin irritation. It has a strong, unpleasant odor. Due to hydrolysis, it can release hydrogen sulfide gas. Crucially, Lawesson's reagent reacts with water to liberate toxic gas. [8]
-
Handling: Always handle Lawesson's reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[9]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.[9]
-
Decontamination: All glassware and spatulas used should be decontaminated before removal from the fume hood by rinsing with an excess of sodium hypochlorite solution (household bleach) to neutralize the malodorous residues.[1]
-
-
Solvents: Toluene, ethyl acetate, and hexane are flammable. Handle away from ignition sources. Toluene is a reproductive toxin. Ensure adequate ventilation.
Detailed Experimental Protocol
This protocol is designed for a ~1 mmol scale synthesis and can be scaled accordingly.
Reaction Setup
-
To a 50 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(4-fluorophenyl)(phenyl)methanol (296 mg, 1.0 mmol, 1.0 equiv.).
-
Add Lawesson's reagent (222 mg, 0.55 mmol, 0.55 equiv.). Expert Insight: A stoichiometry of 0.5 to 0.6 equivalents of LR is typically sufficient for alcohol thionation, as the dimer provides two reactive phosphorus centers.
-
Seal the flask, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. An inert atmosphere is crucial to prevent hydrolysis of the Lawesson's reagent.
-
Via syringe, add 15 mL of anhydrous toluene.
Reaction Execution and Monitoring
-
Lower the flask into a pre-heated oil bath set to 110-115 °C and commence vigorous stirring. The reaction mixture should be brought to a gentle reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Eluent: 10:1 Hexane:Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Procedure: Periodically (e.g., every 60 minutes), withdraw a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against a co-spot of the starting material. The reaction is complete upon full consumption of the starting alcohol (typically 4-8 hours). The product thiol is expected to have a higher Rf than the starting alcohol.
-
Work-up and Purification
The work-up is a critical stage for removing phosphorus-containing byproducts, which notoriously complicate purification.[4]
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching Step: In the fume hood, add ethylene glycol (5 mL) to the reaction mixture.[4][5] Heat the mixture to 90-100 °C and stir for 1-2 hours. Causality: This step transesterifies the phosphorus byproducts into highly polar, ethylene glycol-based phosphonates, which are more easily separated from the desired non-polar product.[8]
-
Cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Eluent: A gradient of hexane to 5% ethyl acetate in hexane is typically effective.
-
Collect fractions and analyze by TLC to isolate the pure bis(4-fluorophenyl)(phenyl)methanethiol.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product.
-
Caption: Experimental workflow for the synthesis of Bis(4-fluorophenyl)(phenyl)methanethiol.
Expected Results and Characterization
The final product, bis(4-fluorophenyl)(phenyl)methanethiol, is expected to be a solid or a viscous oil. The yield will vary but should be in the moderate to good range (50-80%) following careful purification.
Characterization:
-
¹H NMR: The spectrum is expected to show aromatic protons in the range of δ 7.0-7.6 ppm. A key diagnostic signal will be the disappearance of the broad singlet for the hydroxyl (-OH) proton from the starting material and the appearance of a new singlet for the thiol (-SH) proton, typically between δ 1.5-3.5 ppm.
-
¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms is expected.
-
¹³C NMR: Aromatic carbons will appear in the δ 115-145 ppm range. The signal for the tertiary carbon attached to sulfur (C-SH) will be shifted compared to the alcohol precursor's C-OH signal.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the product's molecular weight (C₁₉H₁₄F₂S, MW = 312.38 g/mol ).
References
-
Saeed, A., Abbas, N., & Flörke, U. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
Nishio, T. (1993). Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1, (10), 1113-1117. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Nishio, T. (1993). Direct Conversion of Alcohols into Thiols. ResearchGate. [Link]
-
O'Brien, Z., & Toste, F. D. (2016). Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres. Angewandte Chemie International Edition, 55(45), 14103-14107. [Link]
-
Wikipedia. (n.d.). Lawesson's reagent. [Link]
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. [Link]
-
Nishio, T., & Ori, M. (2000). Reaction of (1,ω)-N-Acylamino Alcohols with Lawesson's Reagent: Synthesis of Sulfur-Containing Heterocycles. The Journal of Organic Chemistry, 65(25), 8653–8658. [Link]
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 938–947. [Link]
-
Mloston, G., et al. (2010). Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]
-
Kumar, A., & Akanksha. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(3), 67. [Link]
-
Encyclopedia.pub. (2022). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
-
Sulzer, N., Hone, C., & Kappe, C. O. (2020). Comparison of the 1 H NMR spectra of bis-(4-fluorophenyl)-disulfide (4, spectra on top) and 4-fluorothiophenol (1, spectra on bottom) on a high field and low field NMR device. ResearchGate. [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278. [Link]
-
O'Shea, C., & Miller, G. J. (2020). Synthesis of anomeric thiols 33 and 35. Harnessing Lawesson's reagent to access a thiooxazoline, followed by manipulation to orthogonally protected α-thiols. ResearchGate. [Link]
-
Kayukova, L. A., & Shestakov, K. M. (2018). Modification of organic compounds with Lawesson's reagent. Semantic Scholar. [Link]
-
Saeed, A., Shaheen, H., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Semantic Scholar. [Link]
-
Canales, A., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 12(8), 1367–1379. [Link]
Sources
- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 2. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
The Untapped Potential of Bis(4-fluorophenyl)(phenyl)methanol in Advanced Materials Science: Application Notes and Protocols
Introduction: A Molecule of Interest for Next-Generation Polymers
In the quest for advanced materials with tailored optical and electronic properties, the strategic design of monomeric building blocks is paramount. Bis(4-fluorophenyl)(phenyl)methanol emerges as a compound of significant interest for materials science, particularly in the development of high-performance polymers. Its unique molecular architecture, featuring a bulky triphenylmethyl core and the strategic placement of fluorine atoms, suggests a promising candidate for applications demanding high refractive indices, thermal stability, and specific electronic characteristics.
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It provides not only detailed protocols for the synthesis of bis(4-fluorophenyl)(phenyl)methanol but also explores its potential applications in the synthesis of high-refractive-index polycarbonates and polyarylates, and its prospective role in the field of organic electronics. The methodologies and insights presented herein are grounded in established chemical principles and aim to inspire further research and development of novel materials based on this versatile molecule.
PART 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
The synthesis of bis(4-fluorophenyl)(phenyl)methanol is a critical first step for its utilization in materials science. A reliable and scalable synthesis protocol is essential for obtaining high-purity monomer for subsequent polymerization reactions.
Protocol 1: Grignard Reaction for the Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
This protocol details the synthesis of bis(4-fluorophenyl)(phenyl)methanol via the Grignard reaction of 4,4'-difluorobenzophenone with phenylmagnesium bromide.
Materials:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (solution in a suitable solvent like THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Standard laboratory glassware for Grignard reactions (e.g., three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, dissolve 4,4'-difluorobenzophenone in anhydrous diethyl ether or THF.
-
Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution to the stirred solution of 4,4'-difluorobenzophenone at room temperature. An exothermic reaction is expected, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a stirred mixture of ice and 1M aqueous HCl. This will quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude bis(4-fluorophenyl)(phenyl)methanol.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if a higher purity is required for specific applications.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of bis(4-fluorophenyl)(phenyl)methanol.
PART 2: Applications in High-Refractive-Index Polymers
The incorporation of aromatic rings and heavy atoms like halogens into a polymer backbone is a well-established strategy for increasing the refractive index.[1][2] The structure of bis(4-fluorophenyl)(phenyl)methanol, with its three phenyl rings and two fluorine atoms, makes it an excellent candidate monomer for the synthesis of high-refractive-index (HRI) polymers such as polycarbonates and polyarylates.[3][4] The bulky triphenylmethyl group is also expected to disrupt polymer chain packing, leading to amorphous materials with good solubility and optical transparency.[5]
Application Note 1: Synthesis of High-Refractive-Index Polycarbonates
Polycarbonates derived from bisphenols are known for their excellent optical clarity and mechanical properties. By using bis(4-fluorophenyl)(phenyl)methanol as a diol monomer, novel polycarbonates with potentially high refractive indices can be synthesized.
Protocol 2: Interfacial Polycondensation for Polycarbonate Synthesis
This protocol describes a hypothetical synthesis of a polycarbonate from bis(4-fluorophenyl)(phenyl)methanol and phosgene or a phosgene equivalent like triphosgene.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
Phosgene (or triphosgene)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
Procedure:
-
Preparation of Aqueous Phase: In a reaction vessel, prepare an aqueous solution of sodium hydroxide.
-
Preparation of Organic Phase: Dissolve bis(4-fluorophenyl)(phenyl)methanol and the phase-transfer catalyst in dichloromethane.
-
Polycondensation: Add the organic solution to the aqueous solution. With vigorous stirring, slowly add a solution of phosgene in DCM (or a solution of triphosgene in DCM) to the biphasic mixture. Maintain the reaction temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the viscosity of the organic phase. The reaction is typically complete when the viscosity of the polymer solution increases significantly.
-
Isolation: Separate the organic layer. Wash it successively with dilute HCl and then with water until neutral.
-
Precipitation: Precipitate the polycarbonate by pouring the dichloromethane solution into a large volume of vigorously stirred methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to a constant weight.
Visualization of Polycarbonate Synthesis Workflow:
Caption: Workflow for interfacial polycarbonate synthesis.
Application Note 2: Synthesis of High-Refractive-Index Polyarylates
Polyarylates, which are polyesters derived from bisphenols and aromatic dicarboxylic acids, are another class of polymers where bis(4-fluorophenyl)(phenyl)methanol can be a valuable monomer.[5][6] The resulting polymers are expected to exhibit high thermal stability and high refractive indices.
Protocol 3: High-Temperature Solution Polycondensation for Polyarylate Synthesis
This protocol outlines a hypothetical synthesis of a polyarylate from bis(4-fluorophenyl)(phenyl)methanol and a mixture of isophthaloyl chloride and terephthaloyl chloride.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methanol
-
Isophthaloyl chloride
-
Terephthaloyl chloride
-
High-boiling-point solvent (e.g., diphenyl ether, o-dichlorobenzene)
-
Inert gas (nitrogen or argon)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the bis(4-fluorophenyl)(phenyl)methanol and the high-boiling-point solvent.
-
Monomer Addition: Heat the mixture to dissolve the monomer. Once a clear solution is obtained, add the mixture of isophthaloyl chloride and terephthaloyl chloride.
-
Polymerization: Gradually heat the reaction mixture to a high temperature (e.g., 200-250 °C) under a slow stream of nitrogen. The byproduct, HCl, will be evolved and removed from the reaction system.
-
Reaction Completion: Continue the reaction at this temperature for several hours until a significant increase in viscosity is observed.
-
Isolation: Cool the reaction mixture and dissolve the resulting polymer in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or chloroform.
-
Precipitation: Precipitate the polyarylate by pouring the solution into a non-solvent such as methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at an elevated temperature.
Expected Properties of Polymers Derived from Bis(4-fluorophenyl)(phenyl)methanol:
| Property | Expected Value/Characteristic | Rationale |
| Refractive Index (n_D) | > 1.60 | High content of aromatic rings and fluorine atoms.[1] |
| Optical Transparency | High | The bulky, non-planar structure should inhibit crystallization, leading to amorphous and transparent materials.[5] |
| Glass Transition Temp. (T_g) | High | The rigid triphenylmethyl structure will restrict chain mobility.[7] |
| Thermal Stability | High | The aromatic backbone imparts good thermal resistance. |
| Solubility | Good in common organic solvents | The bulky side groups are expected to increase the free volume and improve solubility.[5] |
PART 3: Potential in Organic Electronics
The introduction of fluorine atoms into organic semiconductor materials is a widely used strategy to tune their electronic properties.[8][9] Fluorination generally lowers the HOMO and LUMO energy levels, which can facilitate electron injection and improve air stability.[8] Furthermore, the bulky nature of the triphenylmethyl group can influence the solid-state packing and morphology of polymer films, which are critical factors for charge transport in organic field-effect transistors (OFETs) and the efficiency of organic photovoltaics (OPVs).[10]
Application Note 3: A Building Block for Novel Organic Semiconductors
Bis(4-fluorophenyl)(phenyl)methanol can be chemically modified to be incorporated into conjugated polymer backbones or as bulky, fluorinated side chains.
Potential Roles in Organic Semiconductors:
-
Solubility Enhancement: The bulky triphenylmethyl group can be attached as a side chain to a conjugated polymer backbone to enhance its solubility in common organic solvents, which is crucial for solution-based processing of organic electronic devices.
-
Morphology Control: The non-planar structure of the triphenylmethyl group can disrupt excessive π-π stacking in the solid state, potentially leading to a more favorable morphology for charge transport in certain device architectures.
-
Tuning of Electronic Properties: The electron-withdrawing nature of the fluorophenyl groups can be exploited to lower the energy levels of the resulting polymer, making it a potential candidate for n-type or ambipolar organic semiconductors.[8][9]
Conceptual Molecular Design:
Caption: Conceptual application in organic semiconductors.
Conclusion
Bis(4-fluorophenyl)(phenyl)methanol represents a monomer with significant, yet largely unexplored, potential in materials science. Its synthesis is straightforward, and its unique chemical structure offers a compelling platform for the development of advanced polymers. The proposed applications in high-refractive-index polycarbonates and polyarylates, as well as in the design of novel organic semiconductors, are based on sound chemical principles and provide a roadmap for future research. It is our hope that this guide will stimulate further investigation into this promising molecule and its derivatives, ultimately leading to the creation of new materials with enhanced performance for a variety of technological applications.
References
-
Designing Strategy for High Refractive Index Polymers: From the Molecular Level to Bulk Structure Control. Oxford Academic. Available at: [Link]
-
Fluorinated polymeric insulating layer surface advancement by fluorine based cross-linking for high-performance organic electronic applications. RSC Publishing. Available at: [Link]
-
High Refractive Index Polymers by Design. ACS Publications. Available at: [Link]
-
Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. ResearchGate. Available at: [Link]
-
High-refractive-index polymer - Wikipedia. Available at: [Link]
-
Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. PubMed. Available at: [Link]
-
Designing High-Refractive Index Polymers Using Materials Informatics. PMC - NIH. Available at: [Link]
-
Design Strategies for Fluorinated Heteroaromatic Polymers in High-Performance Organic Electronics. ResearchGate. Available at: [Link]
-
Synthesis of hyperbranched fluorinated polymers with controllable refractive indices. Available at: [Link]
-
The effect of fluorine substitutions on the refractive index properties for π-conjugated calamitic nematic materials: Phase Transitions: Vol 90, No 6 - Taylor & Francis Online. Available at: [Link]
-
Why do fluorinated polymers show low refractive index? - ResearchGate. Available at: [Link]
-
Refractive index of various fluorinated polymers for TE polarization as... - ResearchGate. Available at: [Link]
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC - NIH. Available at: [Link]
-
Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Comparative Investigations on the Effects of Pendent Trifluoromethyl Group to the Properties of the Polyimides Containing Diphenyl-substituted Cyclopentyl Cardo-structure | Request PDF - ResearchGate. Available at: [Link]
-
Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate - PMC - NIH. Available at: [Link]
-
Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy - MDPI. Available at: [Link]
-
Polycarbonates - synthesis, properties and environmental impact. Available at: [Link]
-
Synthesis of polycarbonate from dimethyl carbonate and bisphenol‐a through a non‐phosgene process | Semantic Scholar. Available at: [Link]
-
Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes | Macromolecules - ACS Publications. Available at: [Link]
-
Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. ResearchGate. Available at: [Link]
-
Tensile properties of polyarylates films a | Download Table - ResearchGate. Available at: [Link]
-
1 Unravelling competitive interactions between polymer side chains and end groups with β-cyclodextrin Katharina Ziegler, Yorick - ChemRxiv. Available at: [Link]
-
Effect of backbone and end-group regioisomerism on thermomechanical properties of vanillin-based polyurethane networks. Available at: [Link]
-
Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups | Request PDF - ResearchGate. Available at: [Link]s_and_aromatic_polyimides_containing_trifluoromethyl_groups)
-
What is the effect of end group on a polymer's properties? - ResearchGate. Available at: [Link]
-
Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides - ResearchGate. Available at: [Link]
-
Synthesis and properties of novel block-structured polyarylates containing fluorene: a two-step interface polymerization | Scilit. Available at: [Link]
Sources
- 1. Fluorinated polymeric insulating layer surface advancement by fluorine based cross-linking for high-performance organic electronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. scilit.com [scilit.com]
- 8. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Strategic Use of Bis(4-fluorophenyl)(phenyl)methanol in the Synthesis of High-Affinity Dopamine Transporter Inhibitors
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents aimed at treating neuropsychiatric disorders such as ADHD, depression, and substance use disorders[1][2]. Atypical DAT inhibitors, which block dopamine reuptake without producing the abuse potential of psychostimulants like cocaine, are of significant interest[3][4][5]. This guide details the pivotal role of the triarylmethanol precursor, bis(4-fluorophenyl)(phenyl)methanol, in the rational design and synthesis of potent and selective DAT inhibitors. We provide a comprehensive overview of its synthesis, its derivatization into a representative DAT inhibitor, and the subsequent in vitro characterization protocols necessary to validate its pharmacological profile.
Introduction: Targeting the Dopamine Transporter
The dopamine transporter is a presynaptic membrane protein that actively removes dopamine from the synaptic cleft, thereby terminating the signal[1]. Inhibition of this reuptake process increases extracellular dopamine concentrations, which can restore dopaminergic tone in deficiency states or modulate reward pathways[6]. The therapeutic challenge lies in designing inhibitors that normalize dopamine signaling without the reinforcing properties that lead to addiction.
The bis(4-fluorophenyl)methyl moiety, derived from precursors like bis(4-fluorophenyl)(phenyl)methanol, is a privileged scaffold found in numerous high-affinity DAT ligands, including the well-characterized selective inhibitor GBR 12909 and its analogues[7][8][9][10]. The fluorine substitutions are not arbitrary; they often enhance binding affinity and can improve metabolic stability and central nervous system (CNS) penetration, making this precursor a cornerstone of modern DAT inhibitor development[3][11].
Part 1: Synthesis and Properties of the Core Precursor
The journey to a novel DAT inhibitor begins with the reliable synthesis of its core building block, bis(4-fluorophenyl)(phenyl)methanol.
Precursor Profile: Bis(4-fluorophenyl)(phenyl)methanol
A summary of the key chemical properties of the precursor is presented below.
| Property | Value | Reference |
| IUPAC Name | bis(4-fluorophenyl)(phenyl)methanol | [12] |
| CAS Number | 379-55-5 | [12][13] |
| Molecular Formula | C₁₉H₁₄F₂O | [12][13] |
| Molecular Weight | 296.31 g/mol | [13] |
| Appearance | Pale brown oil or white crystalline solid | [13][14] |
Synthesis Protocol: Grignard Arylation
The most common and efficient route to unsymmetrical triarylmethanols is the Grignard reaction[15][16]. This organometallic reaction involves the nucleophilic addition of an arylmagnesium halide to a diaryl ketone.
Causality and Experimental Rationale:
-
Grignard Reagent: Phenylmagnesium bromide is a powerful nucleophile, capable of attacking the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The presence of moisture will quench the reagent, forming benzene and halting the desired reaction. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used[16][17][18].
-
Ethereal Solvent: Solvents like diethyl ether or tetrahydrofuran (THF) are crucial. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution[16].
Step-by-Step Synthesis:
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere using a nitrogen or argon line.
-
Grignard Formation (Optional, if not commercially sourced): To magnesium turnings in the flask, slowly add a solution of bromobenzene in anhydrous diethyl ether to initiate the formation of phenylmagnesium bromide. A small iodine crystal can be added to activate the magnesium surface[19].
-
Reactant Solution: In a separate flask, dissolve 4,4'-difluorobenzophenone (1.0 eq) in anhydrous tert-butylmethyl ether or THF.
-
Addition: Add the 4,4'-difluorobenzophenone solution to the dropping funnel. Add the commercially sourced or freshly prepared phenylmagnesium bromide solution (1.1 eq) dropwise to the stirring benzophenone solution at room temperature[13].
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion[13].
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and 1.0 M HCl. This step protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts[13].
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bis(4-fluorophenyl)(phenyl)methanol as a pale brown oil[13]. For many subsequent reactions, this crude product is of sufficient purity. Further purification can be achieved via column chromatography if necessary.
Part 2: From Precursor to Potent DAT Inhibitor
With the core scaffold in hand, the next phase involves its elaboration into a molecule designed to bind DAT. We will use the synthesis of a GBR 12909 analogue as a representative example. The key transformation is the conversion of the tertiary alcohol into an ether, linking the triarylmethyl group to a piperazine moiety, a common pharmacophore in DAT inhibitors.
Overall Synthetic Strategy
The hydroxyl group of the precursor is a poor leaving group. Therefore, it must first be "activated" by converting it into a group that is easily displaced by a nucleophile, such as the secondary amine of a piperazine derivative.
Detailed Synthesis Protocol
Step 1: Activation via Conversion to Benzhydryl Halide
-
Rationale: Thionyl chloride (SOCl₂) or a similar halogenating agent converts the alcohol into a chloride. The resulting bis(4-fluorophenyl)(phenyl)methyl chloride is highly reactive due to the formation of a resonance-stabilized trityl-like carbocation upon departure of the leaving group[14].
-
Procedure:
-
Dissolve bis(4-fluorophenyl)(phenyl)methanol (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The resulting chloride is often used immediately in the next step.
-
Step 2: Nucleophilic Substitution with a Piperazine Moiety
-
Rationale: A piperazine derivative, such as 1-(3-phenylpropyl)piperazine, acts as the nucleophile. A weak base like potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving it to completion[3].
-
Procedure:
-
Dissolve the crude bis(4-fluorophenyl)(phenyl)methyl chloride from the previous step in an appropriate solvent like acetonitrile (MeCN).
-
Add the desired piperazine derivative (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and stir overnight.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.
-
Step 3: Purification and Characterization
-
Rationale: The crude product will contain unreacted starting materials and side products. Silica gel column chromatography is a standard method for purifying organic compounds based on polarity[20].
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the silica onto a prepared chromatography column.
-
Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity to isolate the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the arrangement of atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.
-
Part 3: In Vitro Pharmacological Evaluation
Once synthesized and purified, the compound must be tested to confirm its activity and selectivity at the dopamine transporter.
Radioligand Binding Affinity (Kᵢ)
This assay determines how tightly the synthesized compound binds to DAT. It involves competing the test compound against a known radiolabeled ligand that binds to DAT with high affinity, such as [³H]WIN 35,428 or [¹²⁵I]IPT[11][21].
Protocol Outline:
-
Tissue Preparation: Prepare membrane homogenates from a tissue source rich in DAT, such as rat striatum, or from cells engineered to express human DAT (hDAT)[21].
-
Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation & Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. The IC₅₀ (concentration that inhibits 50% of radioligand binding) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.
Dopamine Uptake Inhibition (IC₅₀)
This functional assay measures the compound's ability to block the primary function of DAT: the transport of dopamine.
Protocol Outline:
-
Preparation: Use synaptosomes (nerve terminals) prepared from rat striatum or DAT-expressing cells[22].
-
Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compound.
-
Uptake Initiation: Initiate dopamine uptake by adding a low concentration of radiolabeled dopamine ([³H]DA).
-
Termination: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification & Analysis: Measure the amount of [³H]DA taken up by the cells/synaptosomes using a scintillation counter. The IC₅₀ value is the concentration of the test compound that reduces dopamine uptake by 50%.
Selectivity Profile and Data Interpretation
To be a viable therapeutic candidate, an inhibitor should ideally be selective for DAT over the serotonin (SERT) and norepinephrine (NET) transporters. The binding and uptake assays described above should be repeated using membrane preparations and cell lines specific for SERT and NET[3].
Example Data Summary:
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity |
| Cocaine | 150 | 250 | 300 | ~1.7 |
| GBR 12909 | 5 | 1500 | 250 | 300 |
| Synthesized Analogue | 7.2 | 3050 | 380 | 423 |
Data are representative. Kᵢ values are determined from radioligand binding assays.
A high DAT/SERT and DAT/NET selectivity ratio, as seen for GBR 12909 and the hypothetical synthesized analogue, is a highly desirable feature for a therapeutic agent targeting the dopaminergic system, as it minimizes off-target effects related to serotonin and norepinephrine signaling.
Conclusion
Bis(4-fluorophenyl)(phenyl)methanol is a highly valuable and versatile precursor for the synthesis of potent and selective dopamine transporter inhibitors. Its facile synthesis via Grignard reaction and the advantageous properties conferred by the bis(4-fluorophenyl)methyl scaffold make it a strategic starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and in vitro characterization of novel DAT-targeting compounds, enabling researchers to efficiently identify and validate promising new therapeutic leads for a range of neurological and psychiatric conditions.
References
- Vertex AI Search. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - ChemicalBook.
- Wikipedia. Dopamine reuptake inhibitor.
- Ossila. Bis(4-fluorophenyl)methanol | CAS 365-24-2.
- National Center for Biotechnology Information. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC.
- PubMed. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.
- National Center for Biotechnology Information. Mechanisms of dopamine transporter regulation in normal and disease states - PMC.
- ResearchGate. (PDF) Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.
- University of California, Davis. Grignard Reaction: Synthesis of Triphenylmethanol.
- Frontiers Media S.A. Overview of the structure and function of the dopamine transporter and its protein interactions.
- PubMed Central. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling.
- PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
- PubMed Central. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity.
- PubMed. Synthesis of Dopamine Transporter Selective 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane Derivatives.
- PubMed. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909).
- MDPI. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- YouTube. Triphenylmethanol Synthesis: Grignard Reaction.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- YouTube. Grignard Reaction lab, Synthesis of Triphenylmethanol.
- Scilit. Synthesis, radiosynthesis and in vivo evaluation of [ 123 I]‐4‐(2‐(bis(4‐fluorophenyl)methoxy)ethyl)‐1‐(4‐iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter.
- PubMed. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents.
- ResearchGate. Triarylmethine dyes: Characterization of isomers using integrated mass spectrometry | Request PDF.
- MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide).
- PubMed. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter.
- PubMed. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine Analogues as Novel Probes for the Dopamine Transporter.
- Tocris Bioscience. Dopamine Transporters.
- PubMed Central. Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster.
- PubChem. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270.
- Wikipedia. Triphenylmethanol.
- Google Patents. US4678613A - Process for the purification of triphenylmethane compounds.
- PubMed Central. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease.
- National Institutes of Health. Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123.
- ACS Publications. Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives.
- ResearchGate. Progress in the Search for New Dopamine Transporter Inhibitors.
- Semantic Scholar. Separation, purification, and characterization of analogues components of a commercial sample of new Fuchsin..
- PubMed Central. Inhibitor mechanisms in the S1 binding site of the dopamine transporter defined by multi-site molecular tethering of photoactive cocaine analogs.
- University of Miami Scholarly Repository. Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives.
- Morressier. Novel and atypical DAT inhibitors for the treatment of psychostimulant use disorders.
- PubMed. Fluoride Affects Dopamine Metabolism and Causes Changes in the Expression of Dopamine Receptors (D1R and D2R) in Chosen Brain Structures of Morphine-Dependent Rats.
- MDPI. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.
- National Center for Biotechnology Information. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC.
Sources
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)-CE-123 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and atypical DAT inhibitors for the treatment of psychostimulant use disorders [morressier.com]
- 6. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Synthesis of dopamine transporter selective 3-diarylmethoxymethyl-8-arylalkyl-8-azabicyclo[3.2.1]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine Transporters | Neurotransmitter Transporters | Tocris Bioscience [tocris.com]
- 11. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 14. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 15. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cerritos.edu [cerritos.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. US4678613A - Process for the purification of triphenylmethane compounds - Google Patents [patents.google.com]
- 21. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
Welcome to the technical support center for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain high-purity products.
Introduction
Bis(4-fluorophenyl)(phenyl)methanol, also known as 4-fluoro-α-(4-fluorophenyl)-α-phenyl-benzenemethanol, is a crucial intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2] Its synthesis, most commonly achieved through a Grignard reaction, can present several challenges that may lead to suboptimal yields and impurities. This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Bis(4-fluorophenyl)(phenyl)methanol, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or negligible yield is one of the most frequent problems in this synthesis. The root cause often lies in the sensitive nature of the Grignard reagent.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Moisture or Protic Solvents | Grignard reagents are highly reactive towards protic sources like water, alcohols, and even atmospheric moisture.[3][4][5] This leads to the quenching of the Grignard reagent, forming an alkane and preventing the desired reaction with the ketone. | - Thoroughly dry all glassware: Flame-dry or oven-dry all glassware immediately before use.[3][6][7] - Use anhydrous solvents: Employ freshly distilled or commercially available anhydrous solvents (e.g., diethyl ether, THF).[3][7] - Maintain an inert atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3] |
| Inactive Magnesium Metal | A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the aryl halide to form the Grignard reagent.[8] | - Activate the magnesium: Use a small crystal of iodine, which will disappear as the magnesium becomes activated.[5][6][8] Alternatively, a few drops of 1,2-dibromoethane can be used as an activating agent.[3] Mechanical activation by crushing the magnesium turnings with a dry stirring rod can also be effective.[7] |
| Poor Quality Starting Materials | Impurities in the 4,4'-difluorobenzophenone or the phenyl halide can interfere with the reaction. | - Purify starting materials: Recrystallize or distill the starting materials if their purity is questionable. - Verify reagent quality: Use reagents from a reputable supplier and check their specifications. |
| Incorrect Reaction Temperature | The formation of the Grignard reagent is an exothermic process. If the temperature is too high, side reactions can occur. Conversely, if the temperature is too low, the reaction may not initiate. | - Control the addition rate: Add the aryl halide solution dropwise to the magnesium suspension to maintain a gentle reflux.[3][5] - Initiate with gentle heating: A slight warming of the flask may be necessary to start the reaction.[5] |
Issue 2: Formation of Biphenyl as a Major Byproduct
The formation of biphenyl is a common side reaction in Grignard syntheses involving phenylmagnesium bromide.[7]
| Potential Cause | Explanation | Recommended Solution |
| Wurtz-type Coupling | The Grignard reagent can react with the unreacted aryl halide in a coupling reaction to form biphenyl. This is more prevalent at higher temperatures and concentrations of the aryl halide.[7] | - Slow addition of aryl halide: Add the aryl halide solution slowly and at a controlled rate to maintain a low instantaneous concentration. - Maintain moderate temperature: Avoid excessive heating during the formation of the Grignard reagent. |
| Reaction with Oxygen | Exposure of the Grignard reagent to oxygen can lead to the formation of phenols, which can then react further or contribute to complex byproduct mixtures. | - Maintain a strict inert atmosphere: Ensure a continuous positive pressure of an inert gas throughout the reaction. |
Issue 3: Incomplete Reaction
Even with the formation of the Grignard reagent, the subsequent reaction with 4,4'-difluorobenzophenone may not go to completion.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Grignard Reagent | If a portion of the Grignard reagent was quenched, there may not be enough to react with all of the ketone. | - Use a slight excess of Grignard reagent: A 1.1 to 1.2 molar equivalent of the Grignard reagent relative to the ketone is often recommended. |
| Steric Hindrance | The bulky nature of the reactants can slow down the reaction rate. | - Increase reaction time: Allow the reaction to stir for a longer period at a suitable temperature (e.g., reflux in THF).[9] |
| Low Reaction Temperature | The nucleophilic addition of the Grignard reagent to the ketone may require a certain activation energy. | - Gentle reflux: After the addition of the ketone, gently refluxing the reaction mixture can help drive the reaction to completion.[9] |
Issue 4: Difficult Purification of the Final Product
The crude product may be an oil or a solid contaminated with biphenyl and other impurities, making purification challenging.[9]
| Potential Cause | Explanation | Recommended Solution |
| Presence of Biphenyl | Biphenyl has similar solubility characteristics to the desired product, making separation by simple recrystallization difficult. | - Trituration: Wash the crude product with a non-polar solvent like petroleum ether or hexanes. Biphenyl is more soluble in these solvents than the desired alcohol, allowing for its removal.[4][7] - Column chromatography: If trituration is insufficient, purification by column chromatography on silica gel is an effective method. |
| Formation of Magnesium Salts | The acidic workup results in the formation of magnesium salts that need to be effectively removed. | - Proper workup: After quenching the reaction with aqueous acid (e.g., 1M HCl or saturated NH₄Cl), ensure thorough extraction with an organic solvent (e.g., ethyl acetate).[3][9] Washing the organic layer with brine can help remove residual water and some inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Bis(4-fluorophenyl)(phenyl)methanol?
The most prevalent method is the Grignard reaction, where phenylmagnesium bromide is reacted with 4,4'-difluorobenzophenone.[9] This reaction is a classic example of a nucleophilic addition to a carbonyl group.
Q2: Why is an ether solvent like diethyl ether or THF typically used?
Ethereal solvents are crucial for Grignard reactions for two main reasons:
-
Solvation of the Grignard Reagent: The lone pairs of electrons on the oxygen atom of the ether coordinate with the magnesium atom, stabilizing the Grignard reagent.[4]
-
Anhydrous Nature: These solvents can be obtained in a highly anhydrous form, which is essential for the success of the reaction.[3]
Q3: How can I confirm the formation of the Grignard reagent?
Visual cues are often the first indication. The disappearance of the magnesium turnings and the formation of a cloudy, grayish-brown solution suggest the reaction is proceeding.[3] For a quantitative assessment, titration of an aliquot of the Grignard reagent with a standard solution of a secondary alcohol (like sec-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline) can be performed.
Q4: What are the key safety precautions for this synthesis?
-
Anhydrous conditions: The high reactivity of Grignard reagents with water necessitates the use of dry equipment and solvents.
-
Flammable solvents: Diethyl ether and THF are highly flammable. All heating should be done using a heating mantle or a water bath, and no open flames should be present.
-
Inert atmosphere: Working under nitrogen or argon is crucial to prevent both quenching of the Grignard reagent and potential fire hazards.
-
Corrosive reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Can I use an alternative to the Grignard reaction?
While the Grignard reaction is common, other organometallic reagents like organolithium compounds could potentially be used. Additionally, alternative synthetic strategies such as tandem arylation/oxidation of diarylmethanes have been reported for the synthesis of triarylmethanols.[10][11]
Experimental Protocols
Protocol 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol via Grignard Reaction
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
4,4'-Difluorobenzophenone
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Petroleum ether or hexanes
Procedure:
-
Preparation of Glassware: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.
-
Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle boiling. If the reaction does not start, gently warm the flask.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed.
-
-
Reaction with 4,4'-Difluorobenzophenone:
-
Dissolve 4,4'-difluorobenzophenone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the solution of 4,4'-difluorobenzophenone dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M HCl.[9]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).[9]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purify the crude product by trituration with cold petroleum ether or by column chromatography on silica gel.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the Grignard reaction mechanism for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Caption: Grignard reaction mechanism.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting low yield in the synthesis.
Caption: Troubleshooting workflow for low yield.
References
- Google Patents. (n.d.). CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method.
- Google Patents. (n.d.). CN103709048B - The synthetic method of flufenoxuron intermediate 2 fluorine 4 (4-trifluoromethylphenopendant of 2 chlorine 4) aniline.
-
PubMed Central. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Flufenoxuron. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
PubMed Central. (2022, May 22). Arylations with Nitroarenes for One-Pot Syntheses of Triaryl-methanols and Tetraarylmethanes. Retrieved from [Link]
-
Unknown. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. Retrieved from [Link]
-
TSI Journals. (2015). The-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]
-
ResearchGate. (2020, July). An example of the synthesis of of tritylmethanols by oxidation of tritylmethanes.14a. Retrieved from [Link]
-
YouTube. (2023, January 8). Triphenylmethanol Synthesis: Grignard Reaction. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Buy Bis(4-fluorophenyl)(phenyl)methanol | 379-55-5 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
Welcome to the technical support center for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, particularly the formation of unwanted side products, ensuring a high yield and purity of your target molecule.
Introduction to the Synthesis
The synthesis of Bis(4-fluorophenyl)(phenyl)methanol is a critical process for the development of various pharmaceutical compounds. The most common and direct route involves a two-step process:
-
Friedel-Crafts Acylation: The synthesis of the key intermediate, 4,4'-difluorobenzophenone, via the acylation of fluorobenzene.
-
Grignard Reaction: The addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 4,4'-difluorobenzophenone to form the desired tertiary alcohol.
While seemingly straightforward, each of these steps is prone to side reactions that can significantly impact the yield and purity of the final product. This guide will provide a detailed analysis of these potential pitfalls and offer practical, field-proven solutions.
Visualizing the Synthetic Pathway
Caption: Overall workflow for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Part 1: Troubleshooting the Friedel-Crafts Acylation of Fluorobenzene
The primary goal of this step is the selective synthesis of 4,4'-difluorobenzophenone. However, the directing effect of the fluorine atom can also lead to the formation of the ortho-substituted isomer, and harsh conditions can result in diacylation.
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q1: Why is the para-substituted product (4,4'-difluorobenzophenone) the major product?
A1: The fluorine atom on the fluorobenzene ring is an ortho, para-director in electrophilic aromatic substitution. However, the bulky acylium ion intermediate experiences significant steric hindrance at the ortho position, which is adjacent to the fluorine atom. Consequently, the electrophilic attack preferentially occurs at the less sterically hindered para position, leading to 4,4'-difluorobenzophenone as the major product.
Q2: What are the most common side products in this reaction?
A2: The most prevalent side product is the ortho-substituted isomer, 2,4'-difluorobenzophenone.[1] Under certain conditions, diacylation of the fluorobenzene ring can also occur, although this is less common because the first acyl group deactivates the ring towards further substitution.
Q3: Can I use a different Lewis acid besides aluminum chloride (AlCl₃)?
A3: Yes, other Lewis acids can be used, and the choice can influence the selectivity of the reaction. While AlCl₃ is a strong and common catalyst, milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes offer better control and reduce side reactions.[2] Recent studies have also explored rare earth triflates, such as lanthanum(III) triflate (La(OTf)₃), in combination with trifluoromethanesulfonic acid, which has shown high selectivity for the para-product.[3]
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Potential Cause(s) | Solutions & Explanations |
| Low yield of 4,4'-difluorobenzophenone and significant formation of the ortho-isomer. | 1. High Reaction Temperature: Elevated temperatures can provide the energy to overcome the steric barrier at the ortho position, reducing para-selectivity.2. Strong Lewis Acid Catalyst: Highly active catalysts like AlCl₃ can sometimes decrease selectivity. | 1. Maintain a lower reaction temperature. The optimal temperature should be determined empirically, but starting in the range of 0-25°C is advisable.[4]2. Consider a milder Lewis acid. Experiment with FeCl₃ or explore advanced catalytic systems like rare earth triflates for improved regioselectivity.[2][3] |
| Formation of diacylated byproducts. | 1. Excess Acylating Agent: Using a large excess of 4-fluorobenzoyl chloride can drive a second acylation. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of side reactions.[5] | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. 2. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
| Complex mixture of unidentified side products. | Purity of Reagents: Impurities in the fluorobenzene, 4-fluorobenzoyl chloride, or solvent can lead to unexpected side reactions. | Ensure all reagents and solvents are of high purity and are anhydrous. Impurities can lead to catalyst deactivation and the formation of byproducts. |
Detailed Protocol: High-Selectivity Synthesis of 4,4'-Difluorobenzophenone
This protocol is adapted from established procedures and aims to maximize the yield of the desired para-isomer.[4][6]
Materials:
-
Fluorobenzene (anhydrous)
-
p-Fluorobenzoyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Petroleum ether or Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous petroleum ether or dichloromethane. Cool the suspension to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve p-fluorobenzoyl chloride (1 equivalent) in anhydrous fluorobenzene (used in excess as both reactant and solvent). Add this solution dropwise to the cooled AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4,4'-difluorobenzophenone can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of acetic acid and water to yield a white crystalline solid.[1]
Part 2: Troubleshooting the Grignard Reaction
The addition of phenylmagnesium bromide to 4,4'-difluorobenzophenone is a powerful C-C bond-forming reaction. However, it is highly sensitive to reaction conditions, and several side reactions can compete with the desired nucleophilic addition.
Visualizing Grignard Reaction Issues
Caption: Common issues encountered during the Grignard synthesis step.
Frequently Asked Questions (FAQs): Grignard Reaction
Q1: My Grignard reaction is not initiating. What should I do?
A1: Failure to initiate is a common problem. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (oven-dried or flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.[7]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by gently crushing the magnesium with a glass rod in the reaction flask (under an inert atmosphere) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's color indicates activation.
Q2: What is the Wurtz coupling reaction, and how can I avoid it?
A2: The Wurtz coupling (or Wurtz-Fittig) reaction is a significant side reaction where the newly formed phenylmagnesium bromide reacts with unreacted bromobenzene to form biphenyl.[8][9] This consumes your Grignard reagent and complicates purification. To minimize this:
-
Slow Addition: Add the bromobenzene solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of bromobenzene, favoring its reaction with magnesium over the already formed Grignard reagent.[8]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of Wurtz coupling.[8]
-
Solvent Choice: Diethyl ether is often preferred over THF for preparing phenylmagnesium bromide, as THF can sometimes promote Wurtz coupling with aryl halides.[8]
Q3: I am observing a significant amount of a secondary alcohol byproduct. What is causing this?
A3: This is due to the reduction of the ketone (4,4'-difluorobenzophenone) to the corresponding secondary alcohol (bis(4-fluorophenyl)methanol). The Grignard reagent can act as a reducing agent by transferring a β-hydride. While phenylmagnesium bromide lacks β-hydrogens, other Grignard reagents used in different syntheses might cause this issue. With sterically hindered ketones, even without β-hydrogens, reduction can sometimes be observed.[10]
Q4: What is the role of cerium(III) chloride (CeCl₃) in Grignard reactions?
A4: The addition of anhydrous CeCl₃ to a Grignard reagent generates a more nucleophilic and less basic organocerium species in situ. This modification, often referred to as the Luche reaction, can significantly suppress side reactions like enolization and reduction, thereby improving the yield of the desired 1,2-addition product, especially with sensitive or sterically hindered ketones.[11][12]
Troubleshooting Guide: Grignard Reaction
| Problem | Potential Cause(s) | Solutions & Explanations |
| Low yield of Bis(4-fluorophenyl)(phenyl)methanol and a significant amount of biphenyl isolated. | Wurtz Coupling: High local concentration of bromobenzene and/or elevated reaction temperature.[8] | 1. Slow, dropwise addition of the bromobenzene solution to the magnesium turnings. 2. Maintain a gentle reflux and use an ice bath to control the exothermic reaction if necessary. 3. Use diethyl ether as the solvent instead of THF.[8] |
| Significant amount of bis(4-fluorophenyl)methanol (secondary alcohol) detected. | Reduction of the Ketone: The Grignard reagent acts as a reducing agent. While less common with phenylmagnesium bromide, it can occur with sterically hindered ketones.[10] | 1. Use Cerium(III) Chloride (CeCl₃): Add anhydrous CeCl₃ to the reaction to form a more selective organocerium reagent that favors nucleophilic addition over reduction.[11][12] 2. Maintain a low reaction temperature during the addition of the ketone. |
| Low overall yield and isolation of benzene. | Grignard Reagent Quenching: Presence of moisture or other protic impurities (e.g., alcohols) in the glassware, solvents, or reagents. | Ensure strictly anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents. Run the reaction under a positive pressure of an inert gas.[7] |
| Complex mixture of byproducts after work-up. | Impure Starting Materials: Impurities in the 4,4'-difluorobenzophenone or the reagents used to generate the Grignard reagent. | Purify the 4,4'-difluorobenzophenone by recrystallization before use. Ensure the bromobenzene and magnesium are of high purity. |
Detailed Protocol: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
This protocol is based on a general procedure for the synthesis of this compound and incorporates best practices to minimize side reactions.[13]
Materials:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (either commercially purchased or freshly prepared)
-
Anhydrous tert-butyl methyl ether (MTBE) or diethyl ether
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes or Heptane (for purification)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4,4'-difluorobenzophenone (1 equivalent) in anhydrous MTBE or diethyl ether.
-
Grignard Addition: Cool the solution to 0°C. Add phenylmagnesium bromide (1.1 equivalents) dropwise via a syringe or dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction can be gently heated to reflux for an additional 1-2 hours to ensure completion.[13]
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by pouring it into ice-cold 1.0 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL for a 20g scale reaction).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, often as a pale brown oil or solid.[13]
-
Purification: The crude Bis(4-fluorophenyl)(phenyl)methanol can be purified by recrystallization. A common technique is to dissolve the crude product in a minimal amount of a hot solvent like isopropanol or a toluene/heptane mixture and allow it to cool slowly to induce crystallization. Alternatively, trituration with a non-polar solvent like hexanes can be effective in removing non-polar impurities such as biphenyl.[14]
References
- Ashby, E. C., & Oswald, J. (Year). Concerning the mechanism of Grignard reagent formation. Evidence for radical escape and return to the surface of magnesium. The Journal of Organic Chemistry.
- BenchChem. (2025). Preventing Wurtz coupling during Phenylmagnesium bromide synthesis. BenchChem Technical Support.
- Method for preparing high-purity 4,4'-difluorobenzophenone. CN104610035A.
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4,4'-Difluorobenzhydrol. BenchChem Technical Support.
- Method for acyl
- Preparation method of 4,4'-difluorobenzophenone. CN106045828A.
- Bartoli, G., Cimarelli, C., Marcantoni, E., & Petrini, M. (1994). Highly stereoselective synthesis of αβ-unsaturated ketones by CeCl3 mediated addition of grignard reagents to β-enamino ketones.
-
PrepChem. (n.d.). Synthesis of 4,4'-difluorobenzophenone. Retrieved from [Link]
- BenchChem. (2025). identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem Technical Support.
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Matysik, F.-M. (2008). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
- Wikipedia. (n.d.). Wurtz–Fittig reaction.
- Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organocerium reagents. A new tool for organic synthesis. Tetrahedron Letters, 25(38), 4233-4236.
- Cao, J., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience.
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. BenchChem Technical Support.
Sources
- 1. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 2. The Grignard Reaction - Unraveling a Chemical Puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 14. EP0004710B1 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
Technical Support Center: Purification of Bis(4-fluorophenyl)(phenyl)methanol
Welcome to the technical support guide for the purification of bis(4-fluorophenyl)(phenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find practical, in-depth answers to common purification challenges, grounded in established scientific principles. Our goal is to provide not just procedural steps, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of bis(4-fluorophenyl)(phenyl)methanol. Each entry details the symptoms, potential causes, and actionable solutions.
Issue 1: The final product is an oil or waxy solid, not a crystalline material.
Symptoms:
-
The product does not solidify upon cooling after solvent removal.
-
The isolated material is a viscous oil or a low-melting, waxy solid.
-
Difficulty in handling and drying the final product.
Potential Causes:
-
Residual Solvent: The most common cause is the presence of residual solvent which can suppress the melting point and inhibit crystallization.
-
Impurities: The presence of impurities, such as unreacted starting materials or by-products, can act as a eutectic contaminant, lowering the melting point of the mixture.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be a lower-melting or less stable form.
Solutions:
-
High-Vacuum Drying: Ensure the product is dried under a high vacuum for a sufficient period to remove all traces of solvent. Gentle heating during this process can be beneficial but should be done cautiously to avoid melting the product.
-
Recrystallization: This is the most effective method for removing impurities and obtaining a crystalline solid. A carefully chosen solvent system is crucial.
-
Solvent Selection: Ideal solvents are those in which bis(4-fluorophenyl)(phenyl)methanol has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is a non-polar solvent like hexane or heptane, possibly with a small amount of a more polar co-solvent like ethyl acetate or dichloromethane to aid initial dissolution.
-
Protocol: Dissolve the crude product in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.
-
-
Trituration: If recrystallization is challenging, trituration can be an alternative. This involves washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. Hexane or a mixture of hexane and a small amount of ether is often effective.
Issue 2: Low yield after purification.
Symptoms:
-
Significant loss of material during recrystallization or chromatographic purification.
Potential Causes:
-
Suboptimal Recrystallization Solvent: The chosen solvent may have too high a solubility for the product even at low temperatures, leading to significant loss in the mother liquor.
-
Adsorption on Stationary Phase: During column chromatography, the polar hydroxyl group of the triarylmethanol can lead to strong adsorption on silica gel, resulting in tailing and incomplete elution.
-
Product Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup or purification can lead to degradation.
Solutions:
-
Optimize Recrystallization:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the optimal system.
-
Mother Liquor Recovery: Concentrate the mother liquor from the first crystallization and attempt a second crystallization to recover more product.
-
-
Chromatography Adjustments:
-
Deactivate Silica Gel: Pre-treating the silica gel with a small amount of a polar modifier like triethylamine in the eluent can help to cap the active sites and reduce tailing.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a reversed-phase silica gel.
-
Gradient Elution: Employ a solvent gradient during column chromatography, starting with a non-polar eluent and gradually increasing the polarity to efficiently elute the product.
-
Issue 3: Persistent impurities in the final product.
Symptoms:
-
Analytical data (e.g., NMR, HPLC) shows the presence of unreacted starting materials or by-products even after purification.
Potential Causes:
-
Co-crystallization: Impurities with similar structures to the product may co-crystallize, making them difficult to remove by recrystallization alone.
-
Incomplete Reaction: The initial synthesis may not have gone to completion, leaving unreacted starting materials. For instance, in a Grignard reaction to synthesize the title compound, unreacted 4,4'-difluorobenzophenone could be a major impurity.[1]
-
By-product Formation: Side reactions can lead to by-products that are challenging to separate.
Solutions:
-
Multi-Step Purification: A combination of techniques is often more effective than a single method.
-
Acid-Base Wash: If impurities are acidic or basic, an aqueous acid or base wash during the workup can remove them.
-
Chromatography followed by Recrystallization: First, use column chromatography to remove the bulk of the impurities, and then recrystallize the partially purified product to achieve high purity.
-
-
Chemical Treatment: In some cases, impurities can be chemically converted into a form that is easier to remove. For example, if the impurity is a ketone, it could potentially be reduced to an alcohol, altering its polarity for easier separation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing bis(4-fluorophenyl)(phenyl)methanol?
A1: There is no single "best" solvent system, as the optimal choice can depend on the specific impurities present. However, a good starting point is a binary solvent system of a non-polar solvent and a moderately polar solvent.
| Solvent System | Rationale |
| Hexane/Ethyl Acetate | Hexane is a poor solvent for the product, while ethyl acetate is a good solvent. By dissolving the crude material in a minimal amount of hot ethyl acetate and then slowly adding hot hexane until turbidity is observed, you can induce crystallization upon cooling. |
| Toluene/Heptane | Toluene has good solvating power for aromatic compounds at higher temperatures. Adding heptane as an anti-solvent upon cooling can effectively precipitate the purified product. |
| Dichloromethane/Hexane | Similar to the hexane/ethyl acetate system, this combination allows for good control over the crystallization process. Dichloromethane is a good solvent, and hexane acts as the anti-solvent. |
It is highly recommended to perform small-scale trials with different solvent ratios to determine the most effective system for your specific crude material.
Q2: How can I effectively remove unreacted 4,4'-difluorobenzophenone from my product?
A2: 4,4'-Difluorobenzophenone is a common impurity if the synthesis involves the reaction of a phenyl Grignard reagent with this ketone.[1] Since the ketone is less polar than the corresponding alcohol product, they can be separated by column chromatography.
Experimental Protocol: Column Chromatography for Removal of 4,4'-Difluorobenzophenone
-
Prepare the Column: Pack a glass column with silica gel (60-200 µm) using a slurry method with a non-polar solvent like hexane.[2]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution:
-
Start eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The less polar 4,4'-difluorobenzophenone will elute first.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Once the ketone has been completely eluted, gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the more polar bis(4-fluorophenyl)(phenyl)methanol.
-
-
Collect and Concentrate: Collect the fractions containing the pure product and concentrate them under reduced pressure.
Q3: My product appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: Triarylmethanols can be sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the formation of a stable triarylmethyl carbocation, which can then undergo side reactions, leading to degradation.
Workflow for Preventing On-Column Degradation
Caption: Decision workflow for chromatographic purification.
Solutions:
-
Neutralize the Silica: As depicted in the workflow, adding a small amount (0.5-1%) of a volatile base like triethylamine to the eluent system will neutralize the acidic sites on the silica gel, preventing degradation.
-
Use Alumina: Alumina is a more basic stationary phase and can be a good alternative to silica gel for acid-sensitive compounds.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography, which employs pressure to increase the flow rate of the mobile phase.
Q4: Can I use an acid-base extraction to purify bis(4-fluorophenyl)(phenyl)methanol?
A4: Bis(4-fluorophenyl)(phenyl)methanol is a neutral compound and does not have a pKa in the typical range for acid-base extractions in aqueous solutions. The hydroxyl group is not acidic enough to be deprotonated by common bases like sodium hydroxide, and the aromatic rings are not basic. Therefore, a standard acid-base extraction will not be an effective primary purification method for this compound itself. However, it can be very effective for removing acidic or basic impurities from the crude product mixture during the workup phase.
Logical Relationship of Purification Steps
Caption: General purification workflow logic.
References
-
Belskaya, O. B., et al. (2013). Triarylmethanols bearing bulky aryl groups and the NOESY/EXSY experimental observation of two-ring-flip mechanism for helicity reversal of molecular propellers. PubMed Central. Available at: [Link]
-
Jordan, J. J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Available at: [Link]
-
Li, W., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2022). 20220606 triarylmethanols. Available at: [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Retrieved January 12, 2026, from [Link]
-
ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. Retrieved January 12, 2026, from [Link]
-
University of Calgary. (n.d.). ORGANIC LABORATORY TECHNIQUES 13 13.1 • CHROMATOGRAPHY. Retrieved January 12, 2026, from [Link]
-
Li, W., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PubMed. Available at: [Link]
-
Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved January 12, 2026, from [Link]
-
Al-Majid, A. M., et al. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. PubMed Central. Available at: [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). (r)-3,3'-bis(9-phenanthryl)-1,1'-binaphthalene-2,2'. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2008). The Remarkable Solvent‐Dependent Crystallization of the Mono‐ and Bis(4‐pyrrol‐1‐ylbenzonitrile) Adducts of Bis(pentafluorophenyl)zinc. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
Welcome to the technical support center for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction conditions for this important tertiary alcohol. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Core Synthesis Protocol: Grignard Reaction of 4,4'-Difluorobenzophenone
The primary and most effective method for synthesizing Bis(4-fluorophenyl)(phenyl)methanol is the Grignard reaction between phenylmagnesium bromide and 4,4'-difluorobenzophenone.[1][2] This reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ketone.[3]
Experimental Protocol
Materials:
-
Magnesium turnings
-
Bromobenzene
-
4,4'-Difluorobenzophenone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (activator)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction flask, reflux condenser, dropping funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a single crystal of iodine to the flask. The iodine acts as an activator by exposing a fresh magnesium surface.[4][5]
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. The reaction is exothermic.[6]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]
-
-
Reaction with 4,4'-Difluorobenzophenone:
-
Dissolve 4,4'-difluorobenzophenone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask.
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Slowly add the 4,4'-difluorobenzophenone solution to the Grignard reagent dropwise with vigorous stirring. This addition is exothermic and should be controlled to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench it by slowly adding ice-cold 1 M hydrochloric acid.[2] This will protonate the alkoxide intermediate and dissolve any unreacted magnesium.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).[2]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
The crude Bis(4-fluorophenyl)(phenyl)methanol can then be purified by recrystallization or column chromatography.
-
Optimization Strategies (Q&A)
Q1: Which solvent is better for this reaction, diethyl ether or THF?
A1: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions as they are aprotic and solvate the magnesium atom, stabilizing the reagent.[8]
-
Diethyl Ether: Has a lower boiling point (34.6 °C), which can help in controlling the reaction temperature. However, its high volatility requires an efficient condenser to prevent solvent loss.[8]
-
THF: Has a higher boiling point (66 °C) and is a more polar ether, which can lead to faster reaction rates.[8] For the reaction with 4,4'-difluorobenzophenone, THF can be advantageous in ensuring the reaction goes to completion.
Recommendation: For initial attempts, THF is often preferred due to its better solvating power.[9] However, if side reactions due to higher temperatures are a concern, diethyl ether is a good alternative.
Q2: What is the optimal temperature for the reaction?
A2: The Grignard reaction with ketones is typically exothermic. The temperature should be carefully controlled to minimize side reactions.
-
Grignard Formation: The initiation may require gentle heating, but once started, the reaction should be maintained at a gentle reflux by the rate of addition of the alkyl halide.[4]
-
Addition of Ketone: The addition of the 4,4'-difluorobenzophenone solution should be carried out at a low temperature, typically 0 °C, to control the exothermic reaction and prevent side reactions such as enolization or reduction.[10] After the addition is complete, allowing the reaction to slowly warm to room temperature ensures it goes to completion.
Q3: How can I optimize the stoichiometry of the reactants?
A3: A slight excess of the Grignard reagent is generally recommended to ensure complete consumption of the more valuable ketone.
-
Recommended Ratio: A common starting point is to use 1.1 to 1.2 equivalents of the Grignard reagent for every 1.0 equivalent of 4,4'-difluorobenzophenone.
-
Rationale: This excess accounts for any Grignard reagent that may be consumed by trace amounts of water or other protic impurities, and any that might be involved in side reactions.
| Reactant | Stoichiometric Ratio | Rationale |
| Magnesium | 1.2 eq | Ensures complete reaction of bromobenzene. |
| Bromobenzene | 1.1 eq | Creates a slight excess of Grignard reagent. |
| 4,4'-Difluorobenzophenone | 1.0 eq | The limiting reagent. |
Q4: Can Lewis acids be used to improve the reaction?
A4: The addition of Lewis acids can sometimes enhance the reactivity of the carbonyl group. The magnesium halide present in the Grignard reagent already acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.[3] While strong Lewis acids like AlCl₃ can be used, their application in this specific synthesis is not commonly reported and may lead to side reactions. For this reaction, the inherent Lewis acidity of the Grignard reagent is typically sufficient.
Troubleshooting Guide (Q&A)
Q5: My Grignard reaction fails to initiate. What should I do?
A5: This is a common issue, often due to an inactive magnesium surface or the presence of moisture.[7]
-
Inactive Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction.
-
Moisture: Grignard reagents are extremely sensitive to water.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure the starting materials are dry.[11]
-
Q6: The yield of my product is low, and I recover a lot of the starting ketone. Why?
A6: This could be due to several factors:
-
Incomplete Grignard Formation: If the Grignard reagent was not fully formed, there will be insufficient nucleophile to react with all the ketone.
-
Solution: Ensure the magnesium is fully consumed during the Grignard formation step. Consider extending the reflux time.
-
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, especially with sterically hindered ketones.[1] While 4,4'-difluorobenzophenone does not have alpha-protons, this is a consideration for other ketones.
-
Steric Hindrance: Triarylmethanols are sterically bulky, which can slow down the reaction.
-
Solution: Increase the reaction time or perform the reaction at a slightly elevated temperature (e.g., room temperature for a longer period or gentle reflux in ether).
-
Q7: I have a high-boiling, non-polar impurity in my product. What is it and how can I avoid it?
A7: This is likely biphenyl, formed from a Wurtz coupling reaction between the phenylmagnesium bromide and unreacted bromobenzene.[12]
-
Cause: This side reaction is favored by higher temperatures and high concentrations of bromobenzene.
-
Solution: Add the bromobenzene solution slowly and dropwise during the Grignard reagent formation to maintain a low concentration of the halide in the reaction mixture.[11]
Q8: My reaction mixture turned dark brown or black. Is this normal?
A8: A color change to a cloudy gray or brownish solution is normal during Grignard reagent formation. However, a very dark brown or black color could indicate decomposition or the formation of finely divided metal from side reactions, possibly due to impurities in the magnesium or alkyl halide.[11]
-
Solution: Use high-purity magnesium turnings and purified bromobenzene. Ensure the reaction temperature is well-controlled.
Purification and Characterization (Q&A)
Q9: What is the best method to purify the crude Bis(4-fluorophenyl)(phenyl)methanol?
A9: The two most common and effective methods are recrystallization and column chromatography.[13]
-
Recrystallization: This is often the preferred method for obtaining highly pure solid material.
-
Solvent Selection: A good solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or toluene/hexane, can be effective.
-
-
Column Chromatography: If recrystallization is difficult or if there are impurities with similar solubility, column chromatography on silica gel is a good alternative.
-
Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute the product.
-
Q10: How can I confirm the purity and identity of my final product?
A10: A combination of physical and spectroscopic methods should be used.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show the characteristic signals for the aromatic protons and the hydroxyl proton.
-
¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
¹⁹F NMR: The fluorine NMR is particularly useful for fluorinated compounds and should show a single resonance for the equivalent fluorine atoms.
-
IR Spectroscopy: The infrared spectrum should show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and absorptions for the C-F bonds and aromatic rings.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.[14]
-
| Technique | Expected Data for Bis(4-fluorophenyl)(phenyl)methanol |
| Molecular Weight | 296.31 g/mol [2] |
| ¹H NMR | Aromatic protons (multiplets), OH proton (singlet)[14] |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carbinol carbon.[14] |
| IR | Broad O-H stretch, C-F stretch, aromatic C-H and C=C stretches.[14] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the Grignard synthesis.
References
-
PubChem. Bis(4-fluorophenyl)(phenyl)methanol. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
- Yang, J., et al. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design.
- Chem 345, Phenylmagnesium bromide. Preparation of the Grignard reagent, phenylmagnesium bromide. University of Wisconsin-Madison.
-
Chemistry LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
- Knochel, P., et al. The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.
- University of Minnesota. Grignard Reaction.
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
- Winthrop University. The Grignard Reaction.
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]
- Wang, D., et al.
- Royal Society of Chemistry.
- Reddit. Troubleshooting my grignard reactions. r/chemistry.
- Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry.
- Cossío, F. P., et al. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PMC.
- Reddit. Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
-
Sepmag. Purification Techniques. (2023). [Link]
- UCLA Chemistry. Grignard Reaction: Synthesis of Triphenylmethanol.
- Royal Society of Chemistry.
- Anderson, N. G. Tools for Purifying the Product.
- DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
-
Wikipedia. List of purification methods in chemistry. [Link]
- Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.
- Reddit.
- Swain, C. G., & Boyles, H. B. Mechanisms of Grignard Reactions. I. Addition to Acid Halides. Metallic Halides as Lewis Acids. Journal of the American Chemical Society.
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Huddleston, A. Using the Grignard Reaction to Prepare Triphenylmethanol. Odinity. (2014). [Link]
-
SpectraBase. 4-Biphenylmethanol. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reactions for Diaryl(phenyl)methanols
Welcome to the technical support center for troubleshooting Grignard reactions in the synthesis of diaryl(phenyl)methanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the causality behind these experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Grignard reaction's core principles when applied to the synthesis of tertiary alcohols like diaryl(phenyl)methanols.
Q1: Why are strictly anhydrous conditions so critical for a successful Grignard reaction?
Grignard reagents (R-MgX) are potent nucleophiles but are also extremely strong bases.[1][2] They will react avidly with any compound containing an acidic proton, such as water, alcohols, or carboxylic acids.[3][4] This acid-base reaction is significantly faster than the desired nucleophilic addition to the carbonyl group of your diaryl ketone.[3] If moisture is present in the glassware, solvent, or starting materials, it will protonate the Grignard reagent, converting it into an inert alkane or arene (e.g., phenylmagnesium bromide becomes benzene) and magnesium salts.[5][6] This effectively destroys the reagent and prevents the formation of your desired diaryl(phenyl)methanol.[3] Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used to ensure the reaction's success.[7]
Q2: What is the specific role of the ether solvent (e.g., diethyl ether, THF)?
Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for several reasons.[8][9] First, they are aprotic, meaning they lack acidic protons and will not react with the Grignard reagent.[2][9] Second, the lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent, forming a soluble complex.[9][10][11] This solvation is crucial for stabilizing the reagent in solution and maintaining its reactivity.[9] THF is often considered a better solvent than diethyl ether for synthesizing Grignard reagents due to its superior ability to stabilize the organomagnesium ions.[12][13]
Q3: Can I use an ester, like methyl benzoate, as a starting material instead of a diaryl ketone?
Yes, esters can be used to synthesize tertiary alcohols. However, a critical difference is that two equivalents of the Grignard reagent will react with one equivalent of the ester.[1][3][14][15] The first equivalent adds to the ester's carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the alkoxy group (e.g., -OCH₃) to form a new ketone (in this case, benzophenone).[1][4] This newly formed ketone is highly reactive towards the Grignard reagent still present in the mixture and is immediately attacked by a second equivalent to form the tertiary alcohol after an acidic workup.[3][4][16] This method is particularly useful for creating tertiary alcohols where at least two of the aryl/alkyl groups are identical to the "R" group of the Grignard reagent.[3][15]
Troubleshooting Guide: From Initiation to Isolation
This section provides a question-and-answer-based approach to specific problems you may encounter during the synthesis of diaryl(phenyl)methanols.
Problem 1: My Grignard reagent formation won't start.
Symptom: You've added the aryl halide to the magnesium turnings, but there is no sign of reaction—no cloudiness, bubbling, or gentle reflux (exotherm).[3]
Causality & Solutions:
The most common culprit is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction from initiating.[3][6][11]
| Possible Cause | Underlying Principle | Recommended Solution |
| Inactive Magnesium Surface | Magnesium metal is coated with a thin, unreactive layer of MgO that must be breached to expose the fresh metal.[10][11] | Activation: Gently crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[2][17] Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activating agent.[3][11][17] |
| Presence of Moisture | Trace amounts of water in the glassware or solvent will quench the initial, small amount of Grignard reagent formed, preventing the reaction from propagating.[3] | Rigorous Drying: Ensure all glassware is flame-dried under vacuum or oven-dried for several hours at >110°C and assembled while still warm under an inert atmosphere (Nitrogen or Argon).[3][7][12] Use freshly distilled, anhydrous solvents. |
| Sluggish Aryl Halide | Aryl chlorides can be less reactive than bromides or iodides. | Initiation: After adding a small portion of the aryl halide solution, gently warm the flask with a heat gun or the palm of your hand to increase the initial reaction rate.[2] Once initiated, the reaction is typically exothermic and self-sustaining. |
Problem 2: The yield of my diaryl(phenyl)methanol is very low.
Symptom: After workup and purification, the isolated product mass is significantly below the theoretical yield.
Causality & Solutions:
Low yields often point to competing side reactions or loss of the Grignard reagent. A troubleshooting workflow can help pinpoint the issue.
Caption: Generalized workflow for the synthesis of triphenylmethanol.
-
Setup: Cool the prepared phenylmagnesium bromide solution in an ice-water bath. [3]2. Ketone Addition: Dissolve benzophenone (0.95 eq relative to the Grignard reagent) in a minimum amount of anhydrous diethyl ether and place this solution in a dropping funnel. Add the benzophenone solution dropwise to the stirred, cooled Grignard reagent. [3][18]A color change and the formation of a precipitate will be observed. [19]3. Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure the reaction goes to completion. [3]
Protocol 3: Reaction Workup and Purification
A meticulous workup is essential to protonate the intermediate alkoxide and isolate the pure tertiary alcohol. [20]
-
Cooling: Place the reaction flask back into a large ice-water bath to cool the mixture to 0°C. This is critical to control the highly exothermic quenching process. [7][20]2. Quenching: While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. [3][20]This will protonate the magnesium alkoxide to the desired alcohol and quench any excess Grignard reagent, forming insoluble magnesium salts. [20]Alternatively, dilute HCl or H₂SO₄ can be used. [3][18]3. Extraction: Transfer the entire mixture to a separatory funnel. If two layers are not distinct, add more ether. Separate the layers. The product will be in the upper organic (ether) layer. [20]4. Re-extraction: To maximize recovery, extract the aqueous layer two more times with fresh portions of the organic solvent. [20]5. Washing: Combine all organic extracts and wash them sequentially with dilute acid (if not used for quenching), water, and finally with a saturated aqueous solution of sodium chloride (brine). The brine wash helps remove the bulk of the dissolved water. [20]6. Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent by rotary evaporation to yield the crude diaryl(phenyl)methanol.
-
Purification: The crude product can be further purified by recrystallization.
Reaction Mechanism Visualization
The core of the reaction is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon.
Caption: Mechanism of Grignard addition to a diaryl ketone.
References
-
Brainly. (2024, March 8). What are the errors associated with a Grignard reaction?. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Reaction: Diphenylmethanol Synthesis. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. NurdRage. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?. Retrieved from [Link]
-
Clark, J. (n.d.). grignard reagents. Chemguide. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
Reddit. (2014, June 4). Help with Grignard reaction experimental observations. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved from [Link]
-
Maruyama, K., & Katagiri, T. (1989). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 22(8), 275-282. Retrieved from [Link]
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Sharma, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100877. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, February 19). Grignard successes and failures. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvation Effects in the Grignard Reaction with Carbonyl Compounds. Retrieved from [Link]
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
-
Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. r/Mcat. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, January 23). Steric Factors on reaction with grignard reagent. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(10), 3577-3580. Retrieved from [Link]
-
Huddleston, A. (2014, April 1). Using the Grignard Reaction to Prepare Triphenylmethanol. Odinity. Retrieved from [Link]
-
preparation of triphenyl methanol by grignard reaction. (n.d.). Retrieved from [Link]
-
Zhang, T. (2015). The grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. leah4sci.com [leah4sci.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. rsc.org [rsc.org]
- 8. brainly.com [brainly.com]
- 9. quora.com [quora.com]
- 10. byjus.com [byjus.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. adichemistry.com [adichemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. scribd.com [scribd.com]
- 17. cerritos.edu [cerritos.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Bis(4-fluorophenyl)(phenyl)methanol Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol. It addresses common challenges and critical parameters encountered when transitioning from bench-scale to larger-scale production, with a focus on the widely-used Grignard reaction pathway.
Overview of the Synthesis
The synthesis of Bis(4-fluorophenyl)(phenyl)methanol is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of a phenyl Grignard reagent (Phenylmagnesium bromide) to 4,4'-difluorobenzophenone.[1] While robust at the lab scale, scaling this process introduces significant challenges related to reaction initiation, heat management, mass transfer, and purification. This document provides a structured approach to troubleshoot and optimize the synthesis for larger quantities.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Bis(4-fluorophenyl)(phenyl)methanol?
The synthesis is a classic Grignard reaction where Phenylmagnesium bromide (the Grignard reagent) attacks the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol product.[2]
Q2: Why are anhydrous conditions absolutely critical for this synthesis?
Grignard reagents are exceptionally strong bases and are highly reactive toward protic solvents like water.[3][4][5] Any moisture present in the glassware, solvents, or starting materials will rapidly quench the Grignard reagent by protonating it to form benzene, rendering it inactive for the desired nucleophilic addition.[2][6] This is a primary cause of reaction failure or low yields. Therefore, all glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents are mandatory.[3][6]
Q3: What are the major safety hazards when scaling up this Grignard reaction?
The primary safety concerns are fire and uncontrolled exothermic reactions (runaway reactions).[7][8]
-
Exothermicity: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[9][10][11] As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently and breach the reaction vessel.[8][11]
-
Flammable Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required for the reaction and are extremely flammable.[3][7] THF is generally preferred for scale-up due to its higher boiling point and flash point compared to diethyl ether.[8]
-
Reagent Reactivity: Grignard reagents can be pyrophoric, especially if the solvent evaporates.[4]
Q4: What are the common side products, and how do they form?
Understanding the impurity profile is key to developing an effective purification strategy.[12]
-
Biphenyl: This is a Wurtz coupling product formed by the reaction of Phenylmagnesium bromide with unreacted bromobenzene.[12][13] Minimizing its formation is achieved by the slow addition of bromobenzene during reagent preparation.
-
Unreacted 4,4'-difluorobenzophenone: Incomplete reaction or insufficient Grignard reagent will leave the starting ketone behind.
-
Benzene: Formed from the protonation of the Grignard reagent by trace water.[12]
Q5: How can I confirm the successful formation and determine the concentration of my Phenylmagnesium bromide reagent?
Visual confirmation includes the disappearance of magnesium turnings and the formation of a cloudy, greyish-brown solution.[13] However, for accurate and reproducible results at scale, the concentration of the prepared Grignard reagent must be determined via titration before use.[2] A common method involves titration against a known concentration of I₂ until the characteristic iodine color persists.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
| Problem | Symptom(s) | Probable Cause(s) | Recommended Solution(s) |
| Reaction Initiation Failure | Magnesium turnings remain shiny; no exotherm, bubbling, or cloudiness observed. | 1. Wet glassware or solvents.[6] 2. Passivated magnesium surface. 3. Impurities in starting materials. | 1. Rigorously flame-dry all glassware under vacuum/inert gas.[3][14] Ensure anhydrous solvents are used. 2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or a sonicator.[3][14][15] 3. Use high-purity reagents. |
| Low Product Yield | Isolated product mass is significantly below theoretical expectation. | 1. Inaccurate Grignard concentration leading to incorrect stoichiometry.[2] 2. Grignard reagent degraded by moisture or air. 3. Excessive Wurtz coupling side reaction.[12] 4. Inefficient extraction or product loss during workup. | 1. Titrate the Grignard reagent before use to determine its exact molarity.[2] 2. Maintain a positive pressure of inert gas (Nitrogen, Argon) throughout the reaction. 3. Add the bromobenzene solution dropwise and slowly to the magnesium suspension to avoid high local concentrations.[13] 4. Perform multiple extractions of the aqueous layer; wash any filtered magnesium salts with the organic solvent to recover adsorbed product.[12] |
| Persistent Emulsion During Workup | A thick, stable layer forms at the aqueous-organic interface, preventing clean phase separation. | Formation of fine magnesium salt precipitates that stabilize the emulsion. This is a very common issue on scale-up.[12] | 1. Filter: Filter the entire mixture through a pad of Celite® to remove the fine solids before attempting phase separation. 2. Add Brine: Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[12] 3. Solvent Choice: Consider using a solvent like 2-MeTHF, which often has better phase separation characteristics than THF or diethyl ether. |
| Product Purification Challenges | Difficulty separating the desired product from impurities via chromatography or crystallization. | Co-elution of nonpolar impurities like biphenyl with the product.[12] | 1. Remove Biphenyl: Biphenyl is much more soluble in nonpolar hydrocarbon solvents (e.g., hexanes, petroleum ether) than the polar triphenylmethanol product. Triturate or wash the crude solid with cold hexanes to selectively remove the biphenyl.[5][13] 2. Optimize Chromatography: If chromatography is necessary, optimize the mobile phase polarity to achieve better separation between the product and unreacted ketone.[12] |
| Uncontrolled Exotherm | A sudden, rapid increase in reaction temperature and pressure. | 1. Accumulation: Adding the Grignard reagent or ketone too quickly, especially if the reaction is slow to consume it.[10][11] 2. Inadequate Cooling: The cooling capacity of the reactor is insufficient for the reaction scale.[11] | 1. Controlled Addition: Add reagents slowly and sub-surface to ensure rapid mixing and reaction. Use a syringe pump or addition funnel for precise control.[7] 2. Monitor Temperature: Use a temperature probe to monitor the internal reaction temperature continuously. 3. Ensure Adequate Cooling: Have a sufficiently large ice-water or cryo-cool bath ready. For very large scales, reactor cooling jackets are essential.[11] |
Experimental Protocols & Visualizations
Process Workflow for Scaled-Up Synthesis
The following diagram outlines the critical steps and control points in the scaled-up synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Caption: Workflow for Bis(4-fluorophenyl)(phenyl)methanol synthesis.
Protocol 1: Large-Scale Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
Safety Warning: This procedure involves highly flammable solvents and exothermic reactions. It must be performed in a chemical fume hood, away from ignition sources. Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, Nomex gloves) must be worn at all times.[4][7][8] A blast shield is recommended.[7]
Part A: Preparation of Phenylmagnesium Bromide
-
Setup: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[6][7]
-
Reagents: In the flask, place magnesium turnings (1.1 equivalents).
-
Initiation: Add a small portion of the total anhydrous THF. Add a single crystal of iodine. If initiation does not begin (slight warming, disappearance of iodine color), gently warm the flask.
-
Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in the remaining anhydrous THF. Once initiation is confirmed, begin the slow, dropwise addition of the bromobenzene solution to the stirred magnesium suspension at a rate that maintains a gentle reflux.[7][13] Use an ice bath to control the reaction temperature if necessary.
-
Completion: After the addition is complete, continue stirring the mixture at reflux for an additional 1-2 hours until most of the magnesium has been consumed.[14] The solution should appear grey and cloudy.
-
Titration: Cool the reagent to room temperature. Take an aliquot and determine the precise molarity by titration before proceeding.[2]
Part B: Synthesis and Workup
-
Setup: Cool the prepared Phenylmagnesium bromide solution in an ice-water bath.
-
Addition: Prepare a solution of 4,4'-difluorobenzophenone (0.9 equivalents relative to the titrated Grignard) in anhydrous THF in the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent at a rate that keeps the internal temperature below 20 °C.[1]
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the ketone.[1]
-
Quenching: Cool the reaction mixture back down to 0 °C in a large ice bath. Very slowly and carefully, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. This quench is exothermic and will produce gas; control the addition rate to manage it safely.[12]
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Add ethyl acetate and separate the layers. If a persistent emulsion forms, filter the entire mixture through Celite®. Extract the aqueous layer two more times with ethyl acetate.[1][12]
-
Washing & Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Part C: Purification
-
Impurity Removal: Add a sufficient volume of cold petroleum ether or hexanes to the crude solid. Stir or sonicate the slurry for 15-20 minutes. This will dissolve the nonpolar biphenyl byproduct.[5]
-
Isolation: Filter the solid product and wash the filter cake with a small amount of additional cold hexanes.
-
Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure Bis(4-fluorophenyl)(phenyl)methanol as a solid.
References
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved January 12, 2026, from [Link]
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved January 12, 2026, from [Link]
-
AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting Proceedings. Retrieved January 12, 2026, from [Link]
-
Du, A., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 343-347. [Link]
-
Reuse, P., & Ubrich, O. (2007). Investigation of a Grignard Reaction at Small Scale. Swiss Institute for the Promotion of Safety & Security. Retrieved January 12, 2026, from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. Retrieved January 12, 2026, from [Link]
-
Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved January 12, 2026, from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved January 12, 2026, from [Link]
-
Sciencemadness.org. (2021, December 28). Question about Grignard reaction. Retrieved January 12, 2026, from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved January 12, 2026, from [Link]
-
California State University, Los Angeles. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved January 12, 2026, from [Link]
-
Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved January 12, 2026, from [Link]
Sources
- 1. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dchas.org [dchas.org]
- 8. acs.org [acs.org]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. theochem.mercer.edu [theochem.mercer.edu]
- 14. reddit.com [reddit.com]
- 15. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Impurity Profiling of Synthesized Bis(4-fluorophenyl)(phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the impurity profiling of Bis(4-fluorophenyl)(phenyl)methanol. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis and analysis of this active pharmaceutical ingredient (API). Our goal is to equip you with the necessary knowledge to anticipate, identify, and control impurities effectively, ensuring the quality, safety, and efficacy of your final product.
Section 1: Synthesis and Potential Impurities
A thorough understanding of the synthetic route is the foundation of effective impurity profiling.[1] By knowing the reactants, intermediates, and potential side reactions, we can predict the most likely process-related impurities.
Q1: What is the common synthetic route for Bis(4-fluorophenyl)(phenyl)methanol and what are the expected process-related impurities?
The most prevalent laboratory and industrial synthesis for triarylmethanols, including Bis(4-fluorophenyl)(phenyl)methanol, is the Grignard reaction.[2][3] This involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound.
Synthetic Pathway: The reaction proceeds by adding Phenylmagnesium bromide to a solution of 4,4'-difluorobenzophenone.[4] The resulting magnesium alkoxide is then hydrolyzed in an acidic work-up to yield the final tertiary alcohol.[5]
Caption: Synthesis of the API and formation of key process-related impurities.
Based on this pathway, the following process-related impurities should be anticipated and monitored:
-
Starting Materials:
-
4,4'-Difluorobenzophenone: The ketone starting material may be carried through if the reaction does not go to completion.
-
Bromobenzene: The precursor for the Grignard reagent can remain if its conversion to Phenylmagnesium bromide is incomplete.[6]
-
-
Side-Reaction Products:
-
Biphenyl: This is the most common and characteristic impurity in Grignard reactions using phenylmagnesium bromide. It forms from a coupling reaction between the Grignard reagent and unreacted bromobenzene.[2][6] High local concentrations of bromobenzene and elevated temperatures favor its formation.[2]
-
-
Reagents and Solvents:
-
Residual Solvents: Ethers like diethyl ether or tert-butyl methyl ether are essential for Grignard reagent formation and must be controlled per ICH Q3C guidelines.[4][7][8]
-
Inorganic Salts: Magnesium salts (e.g., MgBrCl, MgSO4) are formed during the reaction and work-up. These are typically removed by aqueous extraction but should be monitored.
-
Q2: What are potential degradation products of Bis(4-fluorophenyl)(phenyl)methanol?
Identifying degradation products is a critical regulatory requirement to ensure the stability of the API.[8] This is achieved through forced degradation (or stress testing) studies, where the API is exposed to harsh conditions to accelerate decomposition.[9][10]
Forced Degradation Strategy: A comprehensive study should expose the API to the following conditions as mandated by ICH guidelines:
-
Acidic and Basic Hydrolysis: Test across a range of pH values.
-
Oxidation: Use an oxidizing agent like hydrogen peroxide (H₂O₂).[9]
-
Thermal Degradation: Expose the solid API to high temperatures.
-
Photolytic Degradation: Expose the API to UV and visible light as per ICH Q1B.[9]
While the exact degradation products must be determined experimentally, the structure of Bis(4-fluorophenyl)(phenyl)methanol suggests potential pathways. For instance, tertiary alcohols can be susceptible to dehydration under strong acidic and thermal stress, potentially leading to the formation of an alkene.
Section 2: Analytical Methodologies for Impurity Profiling
A multi-technique approach is necessary for comprehensive impurity profiling.[11][12] No single method can detect and quantify all possible impurities.
Q3: Which analytical techniques are recommended for impurity profiling of this compound?
The primary and complementary techniques for a robust impurity profile are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the API and its non-volatile organic impurities (starting materials, by-products, and degradants).[7][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile organic impurities, particularly residual solvents.[7][13][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of unknown impurities that have been isolated.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable during method development and investigation for quickly providing molecular weight information on unknown peaks.[11]
Q4: Can you provide a starting HPLC method for separating Bis(4-fluorophenyl)(phenyl)methanol from its key process impurities?
Yes. The following reversed-phase HPLC (RP-HPLC) method serves as an excellent starting point for separating the API from its primary non-volatile impurities. Optimization will likely be required based on your specific system and impurity profile.
Experimental Protocol: RP-HPLC Method
Caption: General workflow for HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | Water | Standard aqueous phase for RP-HPLC. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 50% B to 95% B over 20 min | A gradient is necessary to elute both the more polar starting material and the highly non-polar biphenyl impurity in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 230 nm | A wavelength where all aromatic compounds are expected to have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overload. |
Expected Elution Order (Hypothetical)
| Compound | Expected Ret. Time (min) | Comments |
| 4,4'-Difluorobenzophenone | ~ 8.5 | More polar than the API due to the carbonyl group. |
| Bis(4-fluorophenyl)(phenyl)methanol | ~ 10.2 | API Peak. |
| Biphenyl | ~ 12.5 | Highly non-polar, expected to be strongly retained. |
Q5: How can GC-MS be used to identify volatile impurities and residual solvents?
Headspace GC-MS is the preferred technique for analyzing residual solvents because it avoids injecting the non-volatile API and salts onto the GC column, which could cause contamination and poor performance.[18]
Experimental Protocol: Headspace GC-MS
-
Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point) and seal the vial.
-
Incubation: Place the vial in the headspace autosampler and incubate at ~80 °C for 15-20 minutes to allow volatile compounds to partition into the gas phase.
-
Injection: Automatically inject a known volume of the vapor (headspace) from the vial into the GC inlet.
-
Separation: Use a suitable capillary column (e.g., a 5% Phenyl Methyl Siloxane phase) to separate the volatile components.
-
Detection: The mass spectrometer detects the eluting compounds, and the resulting mass spectra are compared against a library (e.g., NIST) for identification.[15]
Q6: What is the role of NMR in impurity profiling?
NMR spectroscopy is the most powerful technique for definitive structure elucidation.[16][17][19] While HPLC can quantify an impurity and LC-MS can suggest its molecular weight, only NMR can provide the detailed connectivity information to confirm its exact structure.[20] Its primary role is not for routine quantification but for the one-time, unambiguous identification of a significant unknown impurity that has been isolated, typically via preparative HPLC.
Section 3: Troubleshooting Guide
Q7: (HPLC) My API peak is tailing. What is the cause?
Peak tailing can compromise integration accuracy. Common causes include:
-
Secondary Silanol Interactions: The hydroxyl group on the API can interact with acidic silanol groups on the silica-based C18 column. Solution: Use a modern, high-purity, end-capped column or a column with hybrid particle technology.
-
Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Reduce the sample concentration or injection volume.
-
Mobile Phase Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase mixture if possible.
Q8: (HPLC) I am not getting good resolution between the Biphenyl impurity and the API peak. How can I improve this?
Improving resolution (Rs) is a common method development goal.
-
Optimize the Gradient: Make the gradient slope shallower around the elution time of the two peaks. This gives more time for separation to occur.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with analytes.[21]
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, change the stationary phase. A Phenyl-Hexyl column, for example, can provide alternative selectivity for aromatic compounds through pi-pi interactions.[22]
Q9: An unknown impurity is present above the ICH identification threshold. What is the workflow for identification?
When a routine analysis reveals an unknown impurity exceeding the 0.10% identification threshold, a structured investigation is required.[8][23]
Caption: Workflow for the identification of an unknown impurity.
-
Confirmation: First, confirm the impurity's level using a validated quantitative method.
-
LC-MS Analysis: Perform an LC-MS analysis to get an accurate mass and potential molecular formula for the impurity.[11]
-
Isolation: Use preparative HPLC to isolate a sufficient quantity (typically <1 mg) of the pure impurity for NMR analysis.[14]
-
Structure Elucidation: Acquire a suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) data. This data is used to piece together the molecular structure.[19][20]
-
Confirmation: If possible, synthesize the proposed structure and co-inject it with the isolated impurity to confirm its identity via retention time matching.
Section 4: Regulatory Context
Adherence to regulatory guidelines is non-negotiable in drug development. The International Council for Harmonisation (ICH) provides the primary framework for impurity control.[1][7]
Q10: What are the regulatory expectations for impurity profiling?
ICH Q3A(R2) provides specific thresholds for reporting, identifying, and qualifying impurities in a new drug substance.[8] These thresholds are based on the maximum daily dose (MDD) of the drug.
ICH Q3A(R2) Thresholds for a New Drug Substance (MDD ≤ 2 g/day )
| Threshold | Level | Requirement |
| Reporting | ≥ 0.05% | The impurity must be reported in the regulatory submission. |
| Identification | ≥ 0.10% | The structure of the impurity must be determined. |
| Qualification | ≥ 0.15% | The biological safety of the impurity must be established. |
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[8]
Q11: What is a "qualified" impurity?
An impurity is considered "qualified" when its biological safety has been established at or above the level observed in the new drug substance.[8] Qualification can be achieved by:
-
Demonstrating that the impurity is also present in a drug product used in relevant animal and/or human safety studies.
-
Providing data from published literature that establishes the safety of the impurity.
-
Conducting specific toxicology studies on the impurity itself.
References
-
Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. Retrieved from [Link]
-
Lachman Consultants. (2024, February 16). Do You Know Your Product's Impurity Profile? Retrieved from [Link]
-
Impurity Profile API. (2024, November 18). Types of Impurity Profiling of Drug Substances. Retrieved from [Link]
-
International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]
-
Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Advances in Bioresearch. (2020, September). Validated inherent stability-indicating HPLC-DAD method for simultaneous determination of Pamabrom and Paracetamol in. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Molecules. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]
-
IntechOpen. (2021). NMR Structure Elucidation of Natural Products and Synthesized Compounds in Nigeria. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, May 1). FORCED DEGRADATION STUDIES: A TOOL FOR THE DETERMINATION OF STABILITY OF DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Retrieved from [Link]
-
ACS Omega. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
Open Chemistry. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
LCGC International. (2024, May 30). Method Development of Synthetic Triphenylmethane Dyes Using MaxPeak™ Premier Columns on an Alliance™ HPLC™ System. Retrieved from [Link]
-
Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
-
International Journal of Research Publication and Reviews. (n.d.). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Triphenylmethanol | Analytical | Solutions | HPLC | GC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Method Development of Synthetic Triphenylmethane Dyes Using MaxPeak™ Premier Columns on an Alliance™ HPLC™ System. Retrieved from [Link]
-
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
Sources
- 1. Ich guidelines for impurity profile [wisdomlib.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tsijournals.com [tsijournals.com]
- 4. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. Impurity profile-API [moleculematters.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijpsr.com [ijpsr.com]
- 11. rroij.com [rroij.com]
- 12. biomedres.us [biomedres.us]
- 13. biotech-spain.com [biotech-spain.com]
- 14. iajps.com [iajps.com]
- 15. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 16. jchps.com [jchps.com]
- 17. acdlabs.com [acdlabs.com]
- 18. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. researchgate.net [researchgate.net]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. mdpi.com [mdpi.com]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Do You Know Your Product’s Impurity Profile? - Lachman Consultants [lachmanconsultants.com]
Alternative reagents for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol
Welcome to the technical support center for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and explore alternative methodologies for this important synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Grignard reaction to synthesize Bis(4-fluorophenyl)(phenyl)methanol is sluggish or fails to initiate. What are the common causes and how can I troubleshoot this?
Answer:
Failure to initiate a Grignard reaction is a frequent issue, primarily due to the high reactivity of the Grignard reagent, making it susceptible to deactivation.[1][2] Here’s a breakdown of potential causes and solutions:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive with protic solvents like water and alcohols, and also react with atmospheric oxygen.[1][3] Ensure all glassware is rigorously dried, ideally in an oven overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][4] Use anhydrous solvents, as even trace amounts of water can quench the reaction.
-
Magnesium Surface Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.[5] To overcome this, you can activate the magnesium surface by:
-
Gently crushing the magnesium turnings with a mortar and pestle just before use to expose a fresh surface.[5]
-
Adding a small crystal of iodine, which can etch the oxide layer.[4] The disappearance of the iodine color is an indicator of reaction initiation.[1]
-
Mechanical stirring or sonication can also help to break up the oxide layer.[1]
-
-
Reaction Temperature: While Grignard reactions are often exothermic once initiated, gentle warming can sometimes be necessary to start the reaction.[4][6] However, excessive heat can promote side reactions, such as the formation of biphenyl impurities.[2]
-
Initiation Techniques: For sluggish reactions, a common technique is to prepare a small, concentrated solution of the aryl halide and a few magnesium turnings in a separate flask. Once this small reaction initiates (indicated by bubbling and a cloudy appearance), it can be transferred to the main reaction flask to "jump-start" the bulk reaction.[3]
Question 2: I'm observing a significant amount of biphenyl impurity in my final product. How can I minimize its formation?
Answer:
The formation of biphenyl is a known side reaction in the preparation of phenylmagnesium bromide and its subsequent reactions.[2] This occurs through a coupling reaction between the Grignard reagent and unreacted bromobenzene.
To minimize biphenyl formation:
-
Slow Addition of Aryl Halide: Add the solution of bromobenzene (or other aryl halide) dropwise to the suspension of magnesium.[7] This ensures that the concentration of the aryl halide remains low, favoring the reaction with magnesium over the coupling side reaction.
-
Maintain Moderate Temperature: High reaction temperatures can favor the formation of the biphenyl side product.[2] Maintain a gentle reflux and avoid excessive heating.
-
Purification: Biphenyl can often be separated from the desired triphenylmethanol product by recrystallization.[1][7] Triphenylmethanol is generally less soluble in nonpolar solvents like petroleum ether or hexane compared to biphenyl.[1][4]
Question 3: Are there alternative reagents to phenylmagnesium bromide that are less sensitive or offer better yields for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol?
Answer:
Yes, several alternative organometallic reagents can be employed, each with its own advantages. The choice often depends on the specific requirements of your synthesis, such as functional group tolerance and desired reactivity.
Phenyllithium is a powerful alternative to phenylmagnesium bromide.[8] Organolithium reagents are generally more reactive than their Grignard counterparts.[9]
-
Advantages:
-
Higher reactivity can lead to faster reaction times and potentially higher yields.[9]
-
Can be more effective in reactions with sterically hindered ketones.
-
-
Disadvantages:
The use of cerium(III) chloride in conjunction with Grignard or organolithium reagents can significantly improve the synthesis of tertiary alcohols.[12] This is often referred to as the Luche reaction when applied to the reduction of α,β-unsaturated ketones, but the principle of enhanced nucleophilicity and reduced basicity is broadly applicable.[13]
-
Mechanism of Action: The organomagnesium or organolithium reagent undergoes transmetalation with anhydrous cerium(III) chloride to form a more nucleophilic and less basic organocerium species. This "softer" nucleophile is less prone to side reactions like enolization.
-
Advantages:
-
Suppression of Side Reactions: Significantly reduces enolization, reduction, and condensation side reactions, leading to cleaner reactions and higher yields of the desired tertiary alcohol.
-
Increased Yields: Particularly effective for reactions with easily enolizable ketones.[14]
-
-
Critical Consideration: The effectiveness of this method is highly dependent on the use of anhydrous cerium(III) chloride.[14][13] The commercially available heptahydrate must be carefully dehydrated before use.[14][13]
Comparative Overview of Reagents
| Reagent/System | Key Advantages | Key Disadvantages | Reaction Conditions |
| Phenylmagnesium Bromide (Grignard) | Cost-effective, well-established. | Sensitive to moisture/air, can lead to biphenyl formation and other side reactions.[1][2] | Anhydrous ether or THF, inert atmosphere.[1] |
| Phenyllithium | Higher reactivity, potentially faster reactions and higher yields.[8][9] | Extremely sensitive to moisture/air, higher basicity can cause enolization.[10][11] | Anhydrous non-polar or ethereal solvents, inert atmosphere.[11] |
| Organocerium Reagents (with Grignard/Organolithium) | Suppresses side reactions (enolization), improves yields, especially with sensitive ketones. | Requires strictly anhydrous cerium(III) chloride.[14] | Anhydrous THF, inert atmosphere.[15] |
Experimental Protocols
Protocol 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol via Grignard Reaction
This protocol is a standard approach for the synthesis.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and assemble under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation: To a flask containing magnesium turnings, add a small crystal of iodine and a few milliliters of a solution of bromobenzene in anhydrous diethyl ether.
-
Initiation: Gently warm the flask until the iodine color disappears and bubbling is observed, indicating the start of the reaction.[1]
-
Addition: Once the reaction is initiated, slowly add the remaining bromobenzene solution dropwise to maintain a gentle reflux.[6]
-
Reaction with Ketone: After the magnesium has been consumed, cool the reaction mixture and add a solution of 4,4'-difluorobenzophenone in anhydrous diethyl ether dropwise.[16] The reaction mixture may turn pink or purple.[5][17]
-
Work-up: Quench the reaction by slowly adding it to a cold aqueous solution of a weak acid (e.g., 1.0 M HCl or ammonium chloride).[16]
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.[16] The crude product can be purified by recrystallization.
Protocol 2: Cerium(III) Chloride-Mediated Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
This protocol offers a method to improve yield and reduce side reactions.
-
Preparation of Anhydrous CeCl₃: Dehydrate cerium(III) chloride heptahydrate by heating gradually to 140-150°C under vacuum for several hours.[14][13]
-
Reaction Setup: In a dry, inert atmosphere flask, suspend the anhydrous cerium(III) chloride in anhydrous tetrahydrofuran (THF) and stir for a few hours at room temperature.
-
Addition of Organometallic Reagent: Cool the suspension (e.g., to -78°C) and slowly add a solution of phenyllithium or phenylmagnesium bromide. Stir for 1-2 hours.
-
Addition of Ketone: Add a solution of 4,4'-difluorobenzophenone in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic phase, and purify as described in Protocol 1.
Visualizing the Synthetic Pathways
Caption: Alternative synthetic routes to Bis(4-fluorophenyl)(phenyl)methanol.
Logical Troubleshooting Flow
Caption: A troubleshooting decision tree for the synthesis.
References
-
Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Imamoto, T., et al. (1987). Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Cerium(III) chloride. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Organolithium reagents. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
-
Organolithium reagents. (n.d.). Harvard University. Retrieved January 12, 2026, from [Link]
-
Cerium-Catalyzed C–H Functionalizations of Alkanes Utilizing Alcohols as Hydrogen Atom Transfer Agents. (2020). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Organolithium reagent. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Organolithium Reagents. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]
-
Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Bis(4-fluorophenyl)(phenyl)methanol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Pasadena City College. Retrieved January 12, 2026, from [Link]
-
The Grignard synthesis of triphenylmethanol. (2015). TSI Journals. Retrieved January 12, 2026, from [Link]
-
Synthesis of Triphenylmethanol. (2014). YouTube. Retrieved January 12, 2026, from [Link]
-
Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol. (2019). YouTube. Retrieved January 12, 2026, from [Link]
-
One-pot synthesis of tri- and di-fluoromethylated bis(indolyl)methanols via Friedel–Crafts-type acylation and alkylation. (2022). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
The Grignard Reaction. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Preparation of triphenylmethanol via Grignard, Expt. 8. (2012). YouTube. Retrieved January 12, 2026, from [Link]
-
Friedel-Crafts catalyzed by Cinchonidine Derivative. (n.d.). Buchler GmbH. Retrieved January 12, 2026, from [Link]
-
Triphenylmethanol Synthesis: Grignard Reaction. (2023). YouTube. Retrieved January 12, 2026, from [Link]
-
GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. (n.d.). Mercer University. Retrieved January 12, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. 有機鋰試劑 [sigmaaldrich.com]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. homepages.bluffton.edu [homepages.bluffton.edu]
- 12. Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols | Semantic Scholar [semanticscholar.org]
- 13. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 17. tsijournals.com [tsijournals.com]
Technical Support Center: Enhancing the Stability of Bis(4-fluorophenyl)(phenyl)methanol Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Bis(4-fluorophenyl)(phenyl)methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this class of triarylmethanol compounds. Our goal is to provide you with in-depth, field-proven insights to anticipate, troubleshoot, and resolve stability challenges encountered during your experiments.
The core structural feature of these molecules—a hydroxyl group on a tertiary carbon bearing three aromatic rings—is also the source of their primary instability. They are highly susceptible to acid-catalyzed degradation through the formation of a resonance-stabilized carbocation. Understanding and controlling this pathway is the key to successfully handling, storing, and formulating these valuable compounds.
Understanding the Core Instability: The Triarylmethyl Carbocation Pathway
The degradation of Bis(4-fluorophenyl)(phenyl)methanol derivatives is predominantly driven by the formation of a highly stable tertiary carbocation. This process is initiated by acid, which protonates the hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water generates a planar, sp²-hybridized carbocation.
The stability of this carbocation is significantly enhanced by two key factors:
-
Resonance Delocalization: The positive charge is not localized on the central carbon but is delocalized across the π-systems of the three connected aromatic rings.[1]
-
Inductive Effects: The electron-donating character of the alkyl groups on the rings can further stabilize the positive charge.[2]
The fluorine atoms, being electron-withdrawing, have a modest destabilizing inductive effect on the carbocation, but the overwhelming stabilization is provided by resonance. This inherent stability means the equilibrium can readily favor carbocation formation, even in the presence of weak acids.
Caption: Acid-catalyzed degradation of triarylmethanol derivatives.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My compound seems to be degrading during aqueous workup after synthesis. The crude NMR shows complex aromatic signals and a loss of the hydroxyl proton. What is happening?
Answer: This is a classic sign of acid-catalyzed degradation. During a typical synthetic workup, you may be using an acidic wash (e.g., 1M HCl) to neutralize a base or remove basic impurities.[3] This acidic environment is sufficient to trigger the formation of the triarylmethyl carbocation, which can then react with water or other nucleophiles present to form a mixture of byproducts.
Troubleshooting Steps:
-
Avoid Strong Acids: Replace acidic washes with a saturated solution of a neutral salt like sodium chloride (brine) or a weak base like sodium bicarbonate if the reaction conditions permit.
-
Minimize Contact Time: If an acidic wash is unavoidable, perform it quickly at low temperatures (0-5 °C) to minimize the rate of degradation.
-
Use Aprotic Solvents for Extraction: Extract your product into an aprotic solvent like dichloromethane (DCM) or ethyl acetate. These solvents do not participate in proton transfer as readily as protic solvents.
-
Immediate Drying: After extraction, immediately dry the organic layer with a neutral drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water, which can act as a nucleophile.
Validation: After implementing these changes, acquire an NMR of the crude product. A clean spectrum with the expected signals for the desired alcohol and the absence of multiple, complex aromatic signals indicates successful stabilization during workup.
Question 2: I dissolved my purified compound in methanol for analysis, but after a few hours, HPLC analysis shows a significant new peak. Why?
Answer: You are observing solvolysis. Protic solvents like methanol, even when neutral, can facilitate the degradation pathway. The solvent can act as a proton source to initiate the reaction and as a nucleophile to react with the resulting carbocation, forming a methyl ether derivative (Ar₃C-OCH₃).
Troubleshooting Steps:
-
Switch to Aprotic Solvents: For all analyses and short-term storage in solution, use high-purity, anhydrous aprotic solvents.
-
Buffer the Solution: If a protic solvent system is required (e.g., for HPLC), consider buffering the mobile phase to a pH between 7.0 and 8.5. For acid-labile drugs, creating a micro-environment with a higher pH can significantly improve stability.[4]
-
Perform Analyses Promptly: If you must use a protic solvent, prepare the sample immediately before analysis and run it as quickly as possible. Keep the sample cool (e.g., in an autosampler set to 4 °C) to slow the degradation rate.
Validation: Prepare a solution of your compound in a recommended aprotic solvent (e.g., acetonitrile) and another in methanol. Analyze both by HPLC at t=0 and t=4 hours. The chromatogram of the acetonitrile solution should show minimal change, confirming that the solvent choice was the key to stability.
Table 1: Solvent & Storage Recommendations
| Parameter | Recommended | To Avoid | Rationale |
| Solvents for Storage/Analysis | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | Methanol, Ethanol, Water, Acetic Acid | Aprotic solvents lack acidic protons and cannot easily initiate the carbocation pathway. Protic solvents can act as both proton donors and nucleophiles. |
| pH Range (Aqueous Media) | 7.0 - 8.5 | < 6.0 | Acidic conditions directly catalyze the elimination of the hydroxyl group.[5] |
| Solid-State Storage | -20 °C to 4 °C, desiccated, protected from light | Room temperature, open to atmosphere, bright light | Low temperatures reduce reaction kinetics. Desiccation prevents hydrolysis from atmospheric moisture. Photons can provide the energy for degradation.[6] |
| Excipients for Formulation | Basic fillers (e.g., Meglumine, Tromethamine), anhydrous excipients | Acidic excipients (e.g., Citric Acid, Fumaric Acid) | Incorporating basic excipients can create a stabilizing high-pH microenvironment within the formulation.[7] |
Question 3: My solid-state sample has developed a slight yellow color after several months of storage on the shelf. Is this related to stability?
Answer: Yes, this is very likely a sign of degradation. The yellow color often arises from the formation of the triarylmethyl carbocation, which is intensely colored, or subsequent degradation products. This can be caused by exposure to atmospheric moisture, acidic vapors in the lab environment, or light.
Troubleshooting Steps:
-
Improve Storage Conditions: Store the solid material in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen).
-
Refrigerate or Freeze: Store the vial at low temperatures (-20 °C is ideal) to drastically slow any potential degradation.
-
Use a Desiccator: Place the vial inside a desiccator to protect it from atmospheric moisture.
-
Re-purify if Necessary: If degradation is significant, the material may need to be re-purified (e.g., by column chromatography or recrystallization) before use.
Validation: Dissolve a small amount of the discolored material and a reference sample of fresh, pure material in acetonitrile. Analyze both by HPLC-UV or LC-MS. The presence of new peaks in the aged sample confirms degradation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. ijpsr.com [ijpsr.com]
- 5. EP0244380B1 - Pharmaceutical formulations of acid labile substances for oral use - Google Patents [patents.google.com]
- 6. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Successful Formulation Strategies [outsourcedpharma.com]
Technical Support Center: Crystallization of Bis(4-fluorophenyl)(phenyl)methanol
Welcome to the technical support guide for Bis(4-fluorophenyl)(phenyl)methanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Our goal is to provide practical, in-depth solutions grounded in established chemical principles to ensure you can achieve high-purity crystalline material efficiently.
Understanding the Compound: Key Properties
Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol derivative. Its structure, featuring two fluorophenyl groups and one phenyl group attached to a central carbinol, dictates its physical and chemical behavior, particularly its crystallization characteristics. The fluorine atoms introduce polarity and potential for specific intermolecular interactions, while the bulky aromatic rings influence solubility and crystal packing.
A solid understanding of its physical properties is the first step in troubleshooting its crystallization.
| Property | Value | Source |
| CAS Number | 379-55-5 | [1][2] |
| Molecular Formula | C₁₉H₁₄F₂O | [1][3] |
| Molecular Weight | 296.31 g/mol | [1][] |
| Melting Point | ~100 °C | [3][] |
| Appearance | Pale brown oil (crude), solid (purified) | [5] |
| Boiling Point | ~410.6 °C (Predicted) | [3][] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of Bis(4-fluorophenyl)(phenyl)methanol in a practical Q&A format.
Issue 1: No Crystals Are Forming
Q: I've cooled my saturated solution to room temperature and even placed it in an ice bath, but it remains a clear solution. What's wrong?
A: This is a classic case of a supersaturated solution that is reluctant to nucleate. The energy barrier for the initial formation of a crystal seed has not been overcome. Several techniques can be employed to induce crystallization.
-
Mechanical Agitation (Scratching): Gently scratching the inside surface of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass. These high-energy sites provide a template for crystal nucleation to begin.[6]
-
Seeding: If you have a previous batch of pure Bis(4-fluorophenyl)(phenyl)methanol crystals, adding a single, tiny crystal to the supersaturated solution can act as a perfect template, initiating rapid crystal growth. If no seed crystal is available, sometimes a crystal of a structurally analogous compound can work.
-
Excess Solvent: It is highly probable that too much solvent was used to dissolve the compound. The principle of recrystallization relies on the compound being sparingly soluble at low temperatures.[7] If the solution is not saturated upon cooling, no crystals will form.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again slowly. This increases the concentration, pushing it past the saturation point at the lower temperature.[6]
-
-
Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound, even at low temperatures. A good crystallization solvent should exhibit a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.[8][9]
Troubleshooting Workflow: Induction of Crystallization
Below is a logical workflow to follow when crystallization fails to initiate.
Caption: A decision tree for inducing crystallization.
Issue 2: The Compound is "Oiling Out"
Q: Instead of forming solid crystals, my compound has separated as a viscous liquid or oil. Why does this happen and how can I fix it?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point in the solvent system. Essentially, the compound "melts" out of the solution instead of crystallizing. This is a common issue for solids with relatively low melting points like Bis(4-fluorophenyl)(phenyl)methanol (~100 °C).[3][]
Common Causes and Solutions:
-
Cooling Too Rapidly: Placing a hot, highly concentrated solution directly into an ice bath can cause the compound to crash out of solution so quickly that it doesn't have time to form an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure everything is back in solution. Then, allow the flask to cool slowly and undisturbed. Insulating the flask (e.g., with paper towels) can promote slower cooling and better crystal formation.[6][9]
-
-
Highly Concentrated Solution: The saturation temperature of the solution may be higher than the compound's melting point.
-
Solution: Re-heat the mixture to form a homogeneous solution and add more solvent (10-20% volume increase). This lowers the saturation temperature, ensuring that crystallization occurs at a temperature where the compound is a solid.[6]
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high.
-
Solution: Switch to a solvent or a solvent mixture with a lower boiling point. This ensures the solution cools below the compound's melting point before it becomes saturated.
-
Issue 3: Poor Yield or Purity
Q: I managed to get crystals, but my final yield is very low. Where did my compound go?
A: A low yield is often a trade-off for high purity, but several procedural errors can lead to unnecessary product loss.
-
Using Too Much Solvent: This is the most common cause. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[6] Always aim to use the minimum amount of hot solvent required to fully dissolve your compound.[7][10]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), significant product loss will occur.
-
Solution: Use a stemless funnel, keep the receiving flask warm on a hot plate, and pre-heat the funnel with hot solvent before filtering your solution.[11]
-
-
Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold crystallization solvent to rinse away impurities adhering to the crystal surfaces.[11]
-
Q: My crystals are very fine, almost like a powder, or they seem discolored. How can I improve their quality?
A: Crystal quality is directly related to the rate of formation.
-
Rapid Crystallization: As discussed, rapid cooling leads to the formation of small crystals that can trap impurities within the lattice.[6] Slow, controlled cooling is paramount for growing large, pure crystals.[9]
-
Colored Impurities: If your starting material has colored impurities, they may co-crystallize.
-
Solution: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[6]
-
Recommended Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach. The key is finding a single solvent that dissolves the compound when hot but not when cold.
Solvent Selection Logic: Based on the structure (multiple aromatic rings, moderate polarity from -OH and -F groups), solvents like ethanol, isopropanol, or mixtures such as hexane/ethyl acetate or toluene/hexane are good starting points.[12] The principle of "like dissolves like" suggests that solvents with moderate polarity will be most effective.
Caption: A flowchart for selecting a single recrystallization solvent.
Step-by-Step Procedure:
-
Dissolution: Place the crude Bis(4-fluorophenyl)(phenyl)methanol in an Erlenmeyer flask. Add the chosen solvent dropwise from a heated reservoir while the flask is on a hot plate. Swirl continuously. Add just enough hot solvent to completely dissolve the solid.[10][11]
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period.[6]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer them to a watch glass to air dry completely.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
This method is ideal when no single solvent has the desired solubility properties. It uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[7]
Example System: Ethyl Acetate (solvent) and Hexane (anti-solvent).
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a drop or two of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol. As the solution cools, the solubility will decrease dramatically, leading to crystal formation.
References
-
ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Retrieved from [Link]
-
University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
SMU Chemistry. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Bis[4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Ryan Jeske. (2016, August 15). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2008). The Remarkable Solvent‐Dependent Crystallization of the Mono‐ and Bis(4‐pyrrol‐1‐ylbenzonitrile) Adducts of Bis(pentafluorophenyl)zinc. Retrieved from [Link]
Sources
- 1. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(4-fluorophenyl)(phenyl)methanol | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 5. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Chromatographic Separation of Bis(4-fluorophenyl)(phenyl)methanol
Welcome to the technical support center for the chromatographic analysis of Bis(4-fluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common challenges encountered during the HPLC separation of this and structurally similar triarylmethanol compounds. Our approach is rooted in explaining the "why" behind the "how," ensuring you can build robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Bis(4-fluorophenyl)(phenyl)methanol.
Q1: What are the key chemical properties of Bis(4-fluorophenyl)(phenyl)methanol that influence its chromatographic behavior?
A1: Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol compound with a molecular weight of approximately 296.3 g/mol .[1] Its key structural features influencing separation are:
-
Moderate Polarity: The central hydroxyl (-OH) group provides a site for hydrogen bonding, contributing to its polarity.
-
Hydrophobicity: The three aromatic rings (two fluorophenyl and one phenyl) impart significant hydrophobic character.
-
Potential for Secondary Interactions: The hydroxyl group can act as a hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors. The aromatic rings can also participate in π-π interactions.
-
Basic Character: While the molecule itself is not strongly basic, the lone pair of electrons on the oxygen of the hydroxyl group can interact with acidic sites on the stationary phase, such as residual silanols, which can lead to peak tailing.[2][3]
Understanding this balance between hydrophobic and polar characteristics is crucial for selecting the appropriate stationary and mobile phases.
Q2: What is a good starting point for column and mobile phase selection for Bis(4-fluorophenyl)(phenyl)methanol analysis?
A2: For a moderately polar and hydrophobic compound like this, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.
-
Column: A C18 column is a robust initial choice due to its high hydrophobicity.[4] Opt for a modern, high-purity silica column with end-capping to minimize interactions with residual silanols, which are a primary cause of peak tailing for compounds with basic functional groups.[3][5]
-
Mobile Phase: A simple starting mobile phase would be a gradient of acetonitrile (ACN) and water. A gradient is often preferred over isocratic elution for initial method development to ensure elution of the analyte and any potential impurities within a reasonable time.
A typical starting gradient could be:
| Time (min) | % Acetonitrile | % Water |
|---|---|---|
| 0 | 50 | 50 |
| 20 | 95 | 5 |
| 25 | 95 | 5 |
| 25.1 | 50 | 50 |
| 30 | 50 | 50 |
This provides a broad elution window to identify the retention time of the target analyte and any impurities.
Section 2: Troubleshooting Common Issues
This section provides detailed, cause-and-effect troubleshooting for specific problems you may encounter.
Poor Peak Shape: Tailing Peaks
Q: My peak for Bis(4-fluorophenyl)(phenyl)methanol is tailing significantly. What is causing this, and how can I fix it?
A: Peak tailing is a common issue, especially for compounds with polar functional groups like the hydroxyl group in your analyte.[6] It's often a result of secondary interactions between the analyte and the stationary phase.[3]
Causality: The primary cause of peak tailing in RP-HPLC is the interaction of basic or polar functional groups with acidic residual silanol groups (Si-OH) on the silica surface of the column packing material.[2][7] These interactions create multiple retention mechanisms, where some analyte molecules are retained longer, leading to a "tail" on the peak.[3][6]
Troubleshooting Workflow:
Troubleshooting Peak Tailing
Detailed Protocols:
-
Protocol 1: Mobile Phase pH Adjustment
-
Rationale: By lowering the mobile phase pH to between 2.5 and 3.0, the residual silanol groups on the silica surface become protonated and thus neutralized.[5][7] This minimizes the strong ionic interaction with the analyte.
-
Procedure: Prepare your aqueous mobile phase component (e.g., water) with 0.1% (v/v) formic acid or trifluoroacetic acid (TFA).
-
Expected Outcome: A significant reduction in peak tailing.
-
-
Protocol 2: Addition of a Competing Base
-
Rationale: A small, basic molecule like triethylamine (TEA) can be added to the mobile phase to act as a "silanol suppressor."[5] TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[5]
-
Procedure: Add triethylamine to your aqueous mobile phase at a concentration of 5-10 mM. Ensure the pH is adjusted appropriately after the addition of TEA.
-
Caution: Prolonged use of amine modifiers can shorten column lifetime.[5]
-
-
Protocol 3: Column Selection
-
Rationale: If mobile phase modifications are insufficient, the column itself may be the issue. Modern columns with high-purity silica and advanced end-capping have fewer accessible silanol groups. Alternatively, a phenyl-hexyl stationary phase can offer different selectivity through π-π interactions with the aromatic rings of your analyte, which may improve peak shape.[8]
-
Procedure: Replace your current column with a high-purity, end-capped C18 column or a phenyl-hexyl column of similar dimensions.
-
Inadequate Resolution
Q: I am seeing co-elution or poor separation between my main peak and an impurity. How can I improve the resolution?
A: Improving resolution requires manipulating the selectivity (α) and/or the efficiency (N) of your chromatographic system.
Causality: Poor resolution occurs when the chromatographic conditions do not sufficiently differentiate between two or more compounds. This can be due to similar hydrophobicity or other chemical properties.
Optimization Strategies:
-
Strategy 1: Modify the Organic Solvent
-
Rationale: Acetonitrile and methanol have different solvent selectivities.[9] Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic.[9] Switching between these or using a ternary mixture can alter the elution order and improve separation. For aromatic compounds like Bis(4-fluorophenyl)(phenyl)methanol, methanol is often preferred when using a phenyl-based column as it enhances π-π interactions.[8]
-
Procedure:
-
Replace acetonitrile with methanol in your mobile phase, keeping the gradient profile similar initially.
-
Alternatively, try a mobile phase containing a mixture of water, acetonitrile, and methanol.
-
-
-
Strategy 2: Adjust the Temperature
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak shape and alter selectivity. For fluorinated compounds, elevated temperatures (e.g., 45°C) have been shown to improve separation.[10][11]
-
Procedure: Use a column oven to increase the temperature in 5°C increments, for example, from 30°C to 45°C, and observe the effect on resolution.
-
-
Strategy 3: Change the Stationary Phase
-
Rationale: If modifying the mobile phase is not effective, a different stationary phase chemistry can provide the necessary change in selectivity.
-
Procedure:
-
Phenyl-Hexyl Column: This is an excellent alternative to C18 for aromatic compounds, as it provides π-π interactions as an additional separation mechanism.[8]
-
Pentafluorophenyl (PFP) Column: PFP columns are particularly effective for separating halogenated compounds and can offer unique selectivity for fluorinated molecules like yours.
-
-
Data Summary for Resolution Optimization:
| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π | Hydrophobic, π-π, Dipole-Dipole |
| Best for... | General purpose | Aromatic, moderately polar compounds | Halogenated, positional isomers |
| Recommended Organic Modifier | Acetonitrile or Methanol | Methanol (to enhance π-π)[8] | Acetonitrile |
Section 3: Advanced Topics
Chiral Separation
Q: Is it possible to separate the enantiomers of Bis(4-fluorophenyl)(phenyl)methanol?
A: The molecule Bis(4-fluorophenyl)(phenyl)methanol is achiral as it has a plane of symmetry. However, if the two fluorophenyl groups were different, or if there were other substitutions creating a chiral center, then chiral separation would be necessary. For structurally similar chiral phenyl alcohols, both HPLC and capillary electrophoresis (CE) have been used effectively.[12] Chiral separation typically requires a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are often a good starting point for the separation of aromatic alcohols.[13]
References
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Retrieved from [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Retrieved from [Link]
-
Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(4-methoxyphenyl)methanol. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LC Resources. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Columns. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
IOP Conference Series: Materials Science and Engineering. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
-
LabMal. (2021). HPLC Column Selection Guide: How to Choose HPLC Column? Retrieved from [Link]
-
YMC. (n.d.). (U)HPLC columns. Retrieved from [Link]
-
Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
-
PubMed. (2001). Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. Retrieved from [Link]
-
ChemBK. (n.d.). BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. Retrieved from [Link]
-
Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
-
CNKI. (n.d.). Chiral Separation of 3,5-Bis(trifluoromethyl)phenyl ethanol by Capillary Electrophoresis. Retrieved from [Link]
-
PubChem. (n.d.). Bis[4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]
-
PubChem. (n.d.). [4-(4-Fluorophenyl)phenyl]methanol. Retrieved from [Link]
Sources
- 1. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.com [phenomenex.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Reducing by-product formation in Bis(4-fluorophenyl)(phenyl)methanol reactions
A Guide to Minimizing By-product Formation and Troubleshooting Common Issues
Welcome to the technical support center for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important triarylmethanol. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reactions for higher yield and purity.
Overview of Synthetic Strategies
The synthesis of Bis(4-fluorophenyl)(phenyl)methanol, a key intermediate in the preparation of various pharmaceuticals, is most commonly achieved via a Grignard reaction. An alternative, though less frequent, approach is the Friedel-Crafts reaction. Both methods, while effective, are susceptible to the formation of specific by-products that can complicate purification and reduce overall yield. This guide will focus primarily on the Grignard approach, which typically involves the reaction of a Grignard reagent with a ketone or an ester, and will also address potential issues with the Friedel-Crafts method.
Common Synthetic Routes:
-
Grignard Reaction Route A: Reaction of phenylmagnesium bromide with 4,4'-difluorobenzophenone.
-
Grignard Reaction Route B: Reaction of 4-fluorophenylmagnesium bromide with benzophenone.
-
Grignard Reaction Route C: Reaction of 4-fluorophenylmagnesium bromide with an ester such as methyl benzoate. This requires at least two equivalents of the Grignard reagent.[1]
-
Friedel-Crafts Acylation: Acylation of fluorobenzene with a suitable acyl chloride, followed by reaction with an appropriate aromatic compound.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the challenges you may face in the laboratory.
Grignard Reaction Troubleshooting
Q1: My Grignard reaction to synthesize Bis(4-fluorophenyl)(phenyl)methanol has a low yield. What are the most likely causes?
A low yield in a Grignard reaction is a common issue that can almost always be traced back to a few critical factors:
-
Presence of Water: Grignard reagents are extremely potent bases and will readily react with any protic species, especially water.[4][5] This includes atmospheric moisture, residual water in your glassware, or solvents that are not rigorously dried. The reaction with water will quench the Grignard reagent, converting it to the corresponding arene (e.g., benzene or fluorobenzene) and rendering it inactive for the desired reaction.
-
Troubleshooting:
-
Glassware: All glassware must be scrupulously dried before use. Flame-drying under vacuum or oven-drying at a high temperature for several hours and cooling under an inert atmosphere (like nitrogen or argon) is essential.[6]
-
Solvents: Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices as they are aprotic and help to stabilize the Grignard reagent.[4]
-
Inert Atmosphere: The entire reaction, from the formation of the Grignard reagent to its reaction with the electrophile, should be conducted under a positive pressure of an inert gas.
-
-
-
Poor Quality of Magnesium: The surface of magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide from initiating.
-
Troubleshooting:
-
Use fresh, shiny magnesium turnings.
-
Activate the magnesium prior to the addition of the aryl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a dry stirring rod to expose a fresh surface.[6]
-
-
-
Side Reactions: The formation of by-products, which will be discussed in detail below, will consume your starting materials and lower the yield of the desired product.
Q2: I have identified a significant amount of a non-polar impurity in my crude product. What is it and how can I prevent its formation?
The most common non-polar by-product in this Grignard synthesis is a biphenyl compound. The specific biphenyl formed depends on the synthetic route:
-
Route A (phenylmagnesium bromide): Biphenyl (Ph-Ph) is formed.
-
Route B/C (4-fluorophenylmagnesium bromide): 4,4'-Difluorobiphenyl is the primary biphenyl by-product.
This by-product arises from a coupling reaction between the Grignard reagent and unreacted aryl halide.[6]
-
Mechanism of Biphenyl Formation:
-
R-MgX + R-X → R-R + MgX₂
-
-
Conditions Favoring Biphenyl Formation:
-
High concentration of aryl halide: This increases the probability of the coupling reaction.
-
Elevated temperatures: Higher temperatures provide the activation energy for this side reaction.[6]
-
-
Preventative Measures:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the aryl halide in the reaction mixture.
-
Dilution: Once the Grignard reaction has initiated, adding more anhydrous solvent can help to reduce the concentration of reactants and disfavor the biphenyl formation.[7]
-
Temperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating.
-
Q3: My reaction mixture turned dark and cloudy during the Grignard reagent formation. Is this normal?
Yes, a cloudy and dark appearance (often brownish or black) is typically a good indication that the Grignard reagent is forming successfully. The cloudiness is due to the formation of the insoluble Grignard reagent and magnesium salts.
Q4: When using an ester as a starting material (Route C), my reaction is incomplete, and I have a mixture of products. Why is this happening?
The reaction of a Grignard reagent with an ester to form a tertiary alcohol is a two-step process. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. This ketone is more reactive than the starting ester and will quickly react with a second equivalent of the Grignard reagent to form the tertiary alcohol.[1]
-
Troubleshooting an Incomplete Reaction:
-
Stoichiometry: Ensure that you are using at least two full equivalents of the Grignard reagent for every equivalent of the ester. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Reaction Time and Temperature: Allow sufficient time for both additions to occur. If the reaction is sluggish, gentle warming may be necessary.
-
If less than two equivalents of the Grignard reagent are used, you will likely obtain a mixture of the desired tertiary alcohol, the intermediate ketone (4,4'-difluorobenzophenone if using 4-fluorophenylmagnesium bromide and methyl benzoate), and unreacted ester.
Q5: How does the fluorine substituent affect the Grignard reaction?
The strong carbon-fluorine bond makes aryl fluorides generally less reactive than the corresponding bromides or iodides for the formation of Grignard reagents.[8] This can sometimes make the initiation of the reaction more challenging. However, once the 4-fluorophenylmagnesium bromide is formed, the electron-withdrawing nature of the fluorine atom can influence its reactivity, though in the context of addition to a carbonyl, it still behaves as a strong nucleophile.
Friedel-Crafts Reaction Troubleshooting
Q6: I am attempting a Friedel-Crafts acylation to synthesize a precursor to Bis(4-fluorophenyl)(phenyl)methanol and am getting a mixture of isomers. How can I improve the selectivity?
In the Friedel-Crafts acylation of fluorobenzene, the fluorine atom is an ortho-, para-directing group. However, the desired product is typically the para-substituted isomer due to steric hindrance at the ortho position.
-
Common By-products: The primary by-product is the ortho-acylated fluorobenzene.[2] Diacylation can also occur under harsh conditions.[2]
-
Improving Para-Selectivity:
-
Catalyst Choice: Experimenting with different Lewis acid catalysts can influence the isomer ratio. Milder catalysts may favor the formation of the para product.[2]
-
Temperature Control: Lowering the reaction temperature can often improve the selectivity for the thermodynamically more stable para isomer.
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent to minimize diacylation.[2]
-
Purification Strategies
Q7: How can I effectively purify my crude Bis(4-fluorophenyl)(phenyl)methanol and remove the by-products?
A combination of extraction, washing, and recrystallization is typically employed to purify the final product.
-
Work-up Procedure: After the reaction is complete, it is typically quenched by carefully adding it to a cold, dilute acid solution (e.g., HCl or H₂SO₄). This protonates the alkoxide to form the alcohol and dissolves the magnesium salts. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.
-
Removing Biphenyl By-products:
-
Trituration/Washing: Biphenyl and its fluorinated analogs are significantly more soluble in non-polar solvents like petroleum ether or hexanes than the desired triarylmethanol. Washing the crude solid product with cold petroleum ether can effectively remove these non-polar impurities.[6]
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[9] A suitable solvent system should be chosen where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallizing triarylmethanols include isopropanol or ethanol.
-
Table 1: Solubility Characteristics for Purification
| Compound | Solubility in Petroleum Ether/Hexanes | Solubility in Alcohols (e.g., Isopropanol) |
| Bis(4-fluorophenyl)(phenyl)methanol | Low | Soluble when hot, less soluble when cold |
| Biphenyl / 4,4'-Difluorobiphenyl | High | Soluble |
| Unreacted 4,4'-Difluorobenzophenone | Moderate | Soluble |
Analytical Characterization
Q8: What analytical techniques are best for assessing the purity of my final product and identifying any remaining by-products?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and assess the purity of the crude product. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can separate the non-polar biphenyl by-product from the more polar triarylmethanol product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is commonly used.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities. It can be used to analyze the reaction mixture to identify by-products and unreacted starting materials.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying impurities. The presence of characteristic signals for the aromatic protons and the hydroxyl group, as well as the fluorine atoms, can confirm the identity of Bis(4-fluorophenyl)(phenyl)methanol.[12][13] Impurity signals can also be identified and quantified.
Experimental Protocols
Protocol 1: Synthesis of Bis(4-fluorophenyl)(phenyl)methanol via Grignard Reaction (Route A)
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Bromobenzene
-
4,4'-Difluorobenzophenone
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Isopropanol
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under an inert atmosphere.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gently warm the flask or crush the magnesium with a dry stirring rod.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Dissolve 4,4'-difluorobenzophenone in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the ketone solution dropwise to the Grignard reagent with stirring. An exothermic reaction will occur. Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting ketone.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Wash the crude solid with cold petroleum ether to remove the biphenyl by-product.
-
Recrystallize the remaining solid from hot isopropanol to obtain pure Bis(4-fluorophenyl)(phenyl)methanol.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Grignard Reaction for Bis(4-fluorophenyl)(phenyl)methanol Synthesis
Caption: Grignard synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
-
Jasperse, J. (n.d.). 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Quora. (2021, July 3). How to remove biphenyl from a Grignard reaction. [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Chemsrc. (2025, August 23). 4-Fluorophenylmagnesium bromide. [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. [Link]
-
Everett, T. S., et al. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 303-312. [Link]
-
Chemistry Stack Exchange. (2017, December 19). Why does alkyl group withdraw electrons in Grignard reagent?. [Link]
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
-
ResearchGate. (2025, August 6). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information (ESI). [Link]
-
Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. [Link]
-
Spezia, R., et al. (2015). The Grignard Reaction – Unraveling a Chemical Puzzle. Accounts of Chemical Research, 48(6), 1645-1653. [Link]
-
Royal Society of Chemistry. (2021). Supporting Information. [Link]
-
ResearchGate. (2025, August 6). Impact of reaction products on the Grignard reaction with silanes and ketones. [Link]
-
PubChem. (n.d.). 4-Fluorophenylmagnesium bromide. [Link]
-
Reddit. (2025, May 6). Grignard synthesis of triphenyl methanol, GCMS found triphenyl methane to be present as well. Any ideas as to how that triphenyl methane was created?. [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]
-
Synthonix. (n.d.). 4-Fluorophenylmagnesium bromide, 1.0 M in THF. [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
SpectraBase. (n.d.). bis(p-Fluorophenyl)phenylmethanol. [Link]
-
Zhang, T. (2015). The-grignard-synthesis-of-triphenylmethanol.pdf. TSI Journals. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
American Chemical Society. (n.d.). The Grignard Reagents. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Clark, J. (n.d.). friedel-crafts acylation of benzene. [Link]
-
Mercer University. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (2025, August 6). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. adichemistry.com [adichemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Bis(4-fluorophenyl)(phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges related to catalyst deactivation in chemical transformations involving Bis(4-fluorophenyl)(phenyl)methanol. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant drop in my reaction yield. What are the first things I should suspect regarding my catalyst?
A decrease in yield is a classic symptom of catalyst deactivation. The deactivation process, or the loss of catalytic activity and/or selectivity over time, is a critical concern in industrial and laboratory-scale reactions.[1] The causes can be broadly categorized into chemical, thermal, and mechanical mechanisms.[2][3] For reactions involving fluorinated aromatic compounds like Bis(4-fluorophenyl)(phenyl)methanol, the most common culprits are chemical deactivation through poisoning (especially by fluoride species) and fouling (coke formation).[4]
Q2: What are the primary mechanisms of catalyst deactivation specific to fluorinated compounds like Bis(4-fluorophenyl)(phenyl)methanol?
Reactions with organofluorine compounds present unique challenges. The primary deactivation pathways are:
-
Halide Poisoning: Fluoride ions (F⁻) or hydrogen fluoride (HF), which can form under certain reaction conditions, are potent poisons for many transition metal catalysts (e.g., Palladium, Rhodium).[5][6] These species can irreversibly bind to the metal's active sites, rendering them inactive for the catalytic cycle.[5]
-
Fouling by Coking: The aromatic rings in the reactant are precursors to coke, a carbonaceous deposit that physically blocks catalyst pores and active sites.[7][8] High temperatures and acidic catalyst supports can accelerate coke formation.[7][9] In some cases, the formation of stubborn "fluorinated coke" can also occur.[4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[10][11]
-
Chemical Attack on Support: Highly reactive species like HF can chemically attack the catalyst support material (e.g., silica, alumina), causing a structural collapse and loss of active sites.[10]
Troubleshooting Guide 1: Sudden or Rapid Loss of Catalyst Activity
Symptom: Your reaction fails to initiate, or it starts and then abruptly stops, showing little to no conversion even after extended time.
This pattern typically points to a rapid and severe deactivation mechanism, most often poisoning.
Q3: My palladium-catalyzed cross-coupling reaction stalled after just 10% conversion. What is the likely cause and how can I fix it?
Probable Cause: Acute catalyst poisoning by halide ions is the most probable explanation. Palladium catalysts are particularly susceptible to deactivation by fluoride or other halide ions that may be present as impurities or generated in situ.[5] Another possibility is the presence of other potent poisons like sulfur or water (for moisture-sensitive catalysts).[10][12]
Troubleshooting Workflow:
-
Purity Analysis:
-
Action: Rigorously purify all reactants, solvents, and starting materials. Ensure your Bis(4-fluorophenyl)(phenyl)methanol is free of any residual acidic impurities from its synthesis.
-
Rationale: Trace impurities are a common source of potent catalyst poisons. Passing solvents through a purification column (e.g., activated alumina) can be beneficial.[10]
-
-
Employ a Halide Scavenger:
-
Action: Add a stoichiometric amount of a silver salt, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), to the reaction mixture.
-
Rationale: Silver salts act as halide scavengers by precipitating halide ions (e.g., as AgF or AgCl), preventing them from reaching and poisoning the palladium active sites.[5]
-
-
Optimize Reagent Addition:
-
Action: If a reactant is suspected of releasing the poison, add it slowly to the reaction mixture over an extended period using a syringe pump.
-
Rationale: Slow addition maintains a low concentration of the poisoning species at any given time, reducing the rate of catalyst deactivation.[5]
-
-
Inert Atmosphere Control:
-
Action: If using an air- or moisture-sensitive catalyst, ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[10]
-
Rationale: Many catalysts, particularly Lewis acids and some transition metal complexes, are rapidly deactivated by water or oxygen.
-
Diagram: Troubleshooting Workflow for Rapid Deactivation
Caption: A logical workflow for troubleshooting rapid catalyst deactivation.
Troubleshooting Guide 2: Gradual Decline in Catalyst Performance
Symptom: You observe a steady decrease in reaction rate or yield over several hours or across multiple catalyst recycles.
This behavior is characteristic of slower deactivation processes like fouling (coking) or thermal degradation (sintering).[10]
Q4: I am using a reusable zeolite catalyst, and its conversion efficiency drops by 10-15% with each cycle. Why is this happening?
Probable Cause: The gradual decline is likely due to the buildup of carbonaceous deposits (coke) within the pores and on the active sites of the zeolite catalyst.[13] Aromatic compounds are known precursors for coke, and the process is often accelerated at higher temperatures.[7][14] Sintering could also be a contributing factor if the reaction temperature is excessive.
Troubleshooting & Optimization:
| Symptom | Potential Cause | Recommended Action & Rationale |
| Gradual activity loss per cycle | Fouling / Coking | 1. Lower Reaction Temperature: Operate at the lowest effective temperature to slow the rate of coke formation.[10] 2. Optimize Feedstock: Use feedstocks with lower aromatic content if possible to reduce coke precursors.[7] 3. Implement Regeneration: Perform periodic regeneration of the catalyst via calcination to burn off coke deposits.[13] |
| Slow decline in multi-hour reaction | Thermal Degradation (Sintering) | 1. Reduce Temperature: Sintering is highly dependent on temperature; reducing the operating temperature is the most effective mitigation strategy.[10] 2. Choose a More Stable Support: Select a catalyst with a support material known for high thermal stability. |
| Change in product selectivity | Selective Poisoning or Site Alteration | 1. Analyze Byproducts: Identify byproducts to understand which reaction pathways are becoming dominant. 2. Re-evaluate Conditions: Changes in active sites due to sintering or partial poisoning can alter selectivity.[10] A fresh batch of catalyst should restore the original selectivity. |
Diagram: Key Mechanisms of Catalyst Deactivation
Sources
- 1. ijset.com [ijset.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic C(sp 3 )–F bond formation: recent achievements and pertaining challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02067B [pubs.rsc.org]
- 7. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 8. Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Bio-oil stabilization by hydrogenation over reduced metal catalysts at low temperatures | Journal Article | PNNL [pnnl.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Monitoring for Bis(4-fluorophenyl)(phenyl)methanol Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of bis(4-fluorophenyl)(phenyl)methanol, a key intermediate for various pharmaceuticals.[1] We will address common challenges and questions related to Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis, ensuring scientific integrity and providing actionable troubleshooting advice.
The synthesis of bis(4-fluorophenyl)(phenyl)methanol is typically achieved via a Grignard reaction.[2][3] In this process, a Grignard reagent, such as phenylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbon of a ketone like 4,4'-difluorobenzophenone.[2][4] This reaction forms a new carbon-carbon bond, and after an acidic workup, the desired tertiary alcohol is produced.[2][5]
Part 1: Thin Layer Chromatography (TLC) Monitoring
TLC is a rapid and cost-effective technique ideal for qualitative analysis of reaction progress, such as determining the number of components in a mixture.[6]
Frequently Asked Questions (FAQs) for TLC
Q1: How do I select an appropriate mobile phase for my TLC analysis?
A1: The choice of the mobile phase, or solvent system, is crucial for effective separation.[7][8] For triarylmethanols like bis(4-fluorophenyl)(phenyl)methanol, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent. A common initial system is a 1:1 mixture of ethyl acetate and hexane.[7] The polarity can then be adjusted to achieve optimal separation.
Q2: How do I interpret the spots on my TLC plate?
A2: The retention factor (Rf) value is used to describe the behavior of a compound on a TLC plate.[9] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[10][11] More polar compounds will have a stronger affinity for the polar stationary phase (silica gel) and thus will have smaller Rf values.[9] Conversely, less polar compounds travel further up the plate, resulting in larger Rf values.[10][12]
Q3: What do different Rf values indicate about my reaction?
A3: By comparing the Rf values of spots from your reaction mixture to those of your starting materials and expected product, you can monitor the reaction's progress.
-
Starting Material (e.g., 4,4'-difluorobenzophenone): This will have a specific Rf value.
-
Product (Bis(4-fluorophenyl)(phenyl)methanol): As the reaction proceeds, a new spot corresponding to the more polar alcohol product will appear at a lower Rf value than the ketone starting material.
-
Side Products (e.g., Biphenyl): Non-polar side products like biphenyl, which can form from the reaction of unreacted bromobenzene with the Grignard reagent, will have a high Rf value, often close to the solvent front.[3][13][14]
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded; the applied sample is too concentrated.[6][15][16][17] | Dilute the sample solution and re-spot on the TLC plate.[6][16] |
| The sample contains highly acidic or basic compounds that interact strongly with the silica gel.[15] | Add a small amount of acid (e.g., formic or acetic acid) or base (e.g., triethylamine or ammonia) to the mobile phase to improve spot shape.[15][16] | |
| Spots are Not Visible | The sample is too diluted.[16] | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[16][18] |
| The compound is not UV-active.[16] | Use an alternative visualization method, such as staining with iodine or permanganate. | |
| Spots are Too Close to the Baseline (Low Rf) | The mobile phase is not polar enough to move the compounds up the plate.[12][16] | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[12][16] |
| Spots are Too Close to the Solvent Front (High Rf) | The mobile phase is too polar, causing all compounds to travel with the solvent front.[12][16][19] | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[16] |
| Uneven Solvent Front | The TLC plate is touching the side of the developing chamber or the filter paper.[17][18] | Ensure the plate is centered in the chamber and not in contact with the sides. |
| The bottom of the TLC plate is not flat.[9] | Gently file the bottom edge of the plate to ensure it is even. |
Experimental Protocol: TLC Analysis
-
Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 90:10 hexane:ethyl acetate).[20] Place a piece of filter paper inside to saturate the chamber with solvent vapor.
-
Spotting: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom.[9] Using a capillary tube, spot small amounts of your starting material, co-spot (a mix of starting material and reaction mixture), and the reaction mixture on the line.
-
Development: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the pencil line.[18] Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[12] Visualize the spots under a UV lamp and circle them with a pencil.[20]
-
Analysis: Calculate the Rf value for each spot.[10]
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers quantitative analysis of reaction progress, providing accurate measurements of the concentration of reactants, products, and byproducts.[21] For non-polar compounds like bis(4-fluorophenyl)(phenyl)methanol, reverse-phase HPLC is the most common technique.[22][23]
Frequently Asked Questions (FAQs) for HPLC
Q1: What type of column and mobile phase should I use for my HPLC analysis?
A1: For reverse-phase HPLC of non-polar compounds, a C18 or C8 column is a good starting point.[23] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[24][25] A gradient elution, where the proportion of the organic solvent is increased over time, is often used for method development.[23]
Q2: How do I interpret an HPLC chromatogram?
A2: An HPLC chromatogram plots the detector response against retention time. Each peak represents a different compound in the mixture. The retention time (Rt) is the time it takes for a compound to travel from the injector to the detector.[26] The area under each peak is proportional to the concentration of that compound.
Q3: How can I use HPLC to determine the conversion of my reaction?
A3: By running a standard of your starting material and product, you can determine their respective retention times. Then, by analyzing a sample of your reaction mixture, you can identify the peaks corresponding to the starting material and product. The relative peak areas can be used to calculate the percentage conversion of the starting material to the product.
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH to suppress ionization of the analyte.[27] Add a competing base or acid to the mobile phase.[28] |
| Column overload. | Reduce the sample concentration or injection volume.[27] | |
| Peak Fronting | Column overload, especially with highly retained compounds. | Dilute the sample. |
| Ghost Peaks | Contamination in the injector, column, or mobile phase.[29] | Flush the injector and column with a strong solvent. Ensure the mobile phase is freshly prepared with high-purity solvents. |
| Late eluting peak from a previous injection. | Add a wash step at the end of your gradient to elute strongly retained compounds. | |
| Baseline Drift | Changes in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[30] |
| Contamination in the system. | Flush the system with a strong solvent. |
Experimental Protocol: HPLC Analysis
-
System Preparation: Equilibrate the HPLC system with your initial mobile phase conditions. A common starting point is a C18 column with a gradient of water and acetonitrile.
-
Sample Preparation: Prepare a dilute solution of your reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Acquisition: Run the HPLC method, acquiring data from a UV detector at a wavelength where your compounds of interest absorb.
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine their retention times and peak areas.
References
Sources
- 1. ossila.com [ossila.com]
- 2. tsijournals.com [tsijournals.com]
- 3. cerritos.edu [cerritos.edu]
- 4. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. silicycle.com [silicycle.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. Khan Academy [khanacademy.org]
- 11. pediaa.com [pediaa.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. theochem.mercer.edu [theochem.mercer.edu]
- 15. chembam.com [chembam.com]
- 16. silicycle.com [silicycle.com]
- 17. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 18. bitesizebio.com [bitesizebio.com]
- 19. byjus.com [byjus.com]
- 20. studycorgi.com [studycorgi.com]
- 21. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 22. jordilabs.com [jordilabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. bvchroma.com [bvchroma.com]
- 28. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. agilent.com [agilent.com]
- 30. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. realab.ua [realab.ua]
- 33. people.chem.umass.edu [people.chem.umass.edu]
- 34. Grignard Reaction [organic-chemistry.org]
- 35. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 36. chegg.com [chegg.com]
- 37. hplc retention times: Topics by Science.gov [science.gov]
- 38. researchgate.net [researchgate.net]
- 39. chromtech.com [chromtech.com]
- 40. m.youtube.com [m.youtube.com]
- 41. Chromatography [chem.rochester.edu]
- 42. 双(4-氟苯基)甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 43. chromatographyonline.com [chromatographyonline.com]
- 44. phenomenex.com [phenomenex.com]
- 45. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Bis(4-fluorophenyl)(phenyl)methanol for Researchers and Drug Development Professionals
Introduction: The Significance of Bis(4-fluorophenyl)(phenyl)methanol
Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol derivative of significant interest in medicinal chemistry and materials science. As a key building block, it is instrumental in the synthesis of various biologically active molecules and functional polymers. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Given its importance, the efficient and reliable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing Bis(4-fluorophenyl)(phenyl)methanol, offering insights into the practical application, efficiency, and scalability of each approach.
Methodology 1: The Classic Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1][2] In the context of synthesizing Bis(4-fluorophenyl)(phenyl)methanol, this method involves the nucleophilic addition of a phenyl Grignard reagent to a diaryl ketone, specifically 4,4'-difluorobenzophenone.
Reaction Mechanism
The reaction proceeds through the formation of phenylmagnesium bromide, a potent nucleophile. This organometallic reagent then attacks the electrophilic carbonyl carbon of 4,4'-difluorobenzophenone. The resulting magnesium alkoxide intermediate is subsequently protonated during an acidic workup to yield the final tertiary alcohol. The anhydrous conditions are crucial as Grignard reagents are highly reactive towards protic solvents like water.[2]
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tert-butylmethyl ether
-
Bromobenzene
-
Iodine crystal (optional, as an initiator)
-
4,4'-Difluorobenzophenone
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether.
-
Reaction with Ketone: A solution of 4,4'-difluorobenzophenone (1.0 equivalent) in anhydrous tert-butylmethyl ether (150 mL for 0.092 mol scale) is prepared in a separate flask.[3] The prepared phenylmagnesium bromide solution (1.1 equivalents) is then added dropwise to the stirring solution of 4,4'-difluorobenzophenone at room temperature.[3]
-
Reflux and Workup: After the addition is complete, the reaction mixture is heated to reflux for 3 hours.[3] Subsequently, the solution is cooled to room temperature and carefully poured into a beaker containing ice-cold 1.0 M HCl.[3]
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Bis(4-fluorophenyl)(phenyl)methanol, often as a pale brown oil which can be used in subsequent steps without further purification.[3]
Diagram of the Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis of Bis(4-fluorophenyl)(phenyl)methanol.
Methodology 2: Tandem Arylation/Oxidation of Diarylmethanes
A more contemporary approach for the synthesis of unsymmetrical triarylmethanols involves a one-pot tandem arylation and oxidation of diarylmethanes.[4][5][6] This method circumvents the need for pre-forming and handling highly reactive organometallic reagents, offering a more atom-economical and user-friendly alternative.[4]
Reaction Mechanism
This palladium-catalyzed reaction involves the deprotonation of the weakly acidic C-H bond of a diarylmethane, followed by cross-coupling with an aryl bromide.[4] The resulting triarylmethane intermediate is then oxidized in situ to the corresponding triarylmethanol, conveniently using atmospheric oxygen.[4]
Proposed Experimental Protocol: Tandem Arylation/Oxidation
While a specific protocol for Bis(4-fluorophenyl)(phenyl)methanol is not explicitly detailed in the literature, a general procedure can be adapted based on the synthesis of similar triarylmethanols.[4]
Materials:
-
4,4'-Difluorodiphenylmethane
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
NiXantphos (ligand)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine 4,4'-difluorodiphenylmethane, palladium(II) acetate, and NiXantphos ligand.
-
Addition of Reagents: Add the anhydrous solvent, followed by bromobenzene and KHMDS as the base.
-
Reaction: Stir the mixture at room temperature until the arylation is complete (monitoring by TLC or GC-MS is recommended).
-
Oxidation: Upon completion of the arylation, open the reaction vessel to the air and continue stirring to allow for the in-situ oxidation of the intermediate to the final product.
-
Workup and Purification: The reaction mixture is then quenched, extracted with an organic solvent, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield pure Bis(4-fluorophenyl)(phenyl)methanol.
Diagram of the Tandem Arylation/Oxidation Mechanism
Caption: Conceptual workflow for the tandem arylation/oxidation synthesis.
Methodology 3: Friedel-Crafts Acylation as a Precursor Route
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aryl ketones.[7][8] While not a direct route to Bis(4-fluorophenyl)(phenyl)methanol, it is a highly relevant and efficient method for preparing the key starting material for the Grignard synthesis: 4,4'-difluorobenzophenone.
Reaction Mechanism
This electrophilic aromatic substitution involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] For the synthesis of 4,4'-difluorobenzophenone, one could either acylate fluorobenzene with 4-fluorobenzoyl chloride or react two equivalents of fluorobenzene with a phosgene equivalent.
Comparative Analysis of Synthesis Methods
| Metric | Grignard Reaction | Tandem Arylation/Oxidation | Friedel-Crafts (for Precursor) |
| Typical Yield | Good to Excellent | 35-98% (for similar triarylmethanols)[4] | High |
| Starting Materials | 4,4'-Difluorobenzophenone, Phenylmagnesium Bromide | 4,4'-Difluorodiphenylmethane, Bromobenzene | Fluorobenzene, 4-Fluorobenzoyl Chloride/Phosgene equivalent |
| Reaction Conditions | Requires strictly anhydrous conditions. | Mild, room temperature reaction.[4] | Requires stoichiometric amounts of a strong Lewis acid. |
| Key Advantages | Well-established, reliable, high-yielding. | Atom-economical, avoids pre-formation of organometallics, uses air as an oxidant.[4] | Efficient for the synthesis of the ketone precursor. |
| Key Disadvantages | Highly reactive and moisture-sensitive reagents. | Requires a palladium catalyst and a specific ligand. | Use of harsh and stoichiometric Lewis acids. |
| Scalability | Scalable, but requires careful control of anhydrous conditions. | Potentially scalable, with catalyst cost as a consideration. | Readily scalable for industrial production. |
Conclusion and Recommendations
The choice of synthetic method for Bis(4-fluorophenyl)(phenyl)methanol depends on the specific needs of the researcher, including scale, available resources, and tolerance for certain reaction conditions.
-
The Grignard reaction remains the most direct and well-documented method, offering high yields and reliability. It is an excellent choice for laboratory-scale synthesis where the handling of anhydrous reagents is routine.
-
The tandem arylation/oxidation presents a modern and elegant alternative that is more atom-economical and avoids the use of highly reactive Grignard reagents. This method is particularly attractive for its mild reaction conditions and operational simplicity, making it a strong candidate for further optimization and application, especially in contexts where functional group tolerance is a concern.
-
The Friedel-Crafts acylation is an indispensable tool for the large-scale production of the 4,4'-difluorobenzophenone precursor required for the Grignard synthesis, highlighting the interconnectedness of these classical synthetic transformations.
Ultimately, a thorough evaluation of the experimental context will guide the synthetic chemist in selecting the most appropriate and efficient route to this valuable chemical entity.
References
-
Mao, J., Eberle, K., Zhang, J., Rodriguez-Escrich, C., Xi, Z., Pericàs, M. A., & Walsh, P. J. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 56(23), 3604–3607. [Link]
-
Sci-Hub. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
University of Missouri–St. Louis. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
Mao, J., et al. (2015). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PubMed. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
Haroon, M., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry. [Link]
-
Winthrop University. The Grignard Reaction. [Link]
Sources
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes / Tetrahedron Letters, 2015 [sci-hub.ru]
- 6. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
A Comparative Guide to Triarylmethyl Alcohols in Synthesis: Spotlight on Bis(4-fluorophenyl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. Among the myriad of choices for the protection of primary alcohols, the triarylmethyl (trityl) family of protecting groups has long been a mainstay due to its steric bulk, which imparts high selectivity, and its acid-labile nature, allowing for mild deprotection.[1] While the classical trityl (Tr), 4-methoxytrityl (MMT), and 4,4'-dimethoxytrityl (DMT) ethers are well-established, the strategic incorporation of fluorine atoms onto the phenyl rings offers a nuanced modulation of their properties. This guide provides an in-depth technical comparison of bis(4-fluorophenyl)(phenyl)methanol and its corresponding protecting group with other common triarylmethyl alcohols, supported by mechanistic insights and experimental considerations.
The Triarylmethyl Protecting Group: A Mechanistic Overview
The utility of triarylmethyl protecting groups hinges on the remarkable stability of the corresponding triarylmethyl cation, which is formed during both the protection and deprotection steps. The protection of an alcohol with a triarylmethyl chloride, for instance, proceeds via an S(_N)1 mechanism, where the departure of the chloride ion is facilitated by the formation of the resonance-stabilized trityl cation.[2] This bulky electrophile then reacts preferentially with the least sterically hindered hydroxyl group, typically a primary alcohol.[3]
The deprotection of a triarylmethyl ether is essentially the reverse process, initiated by protonation of the ether oxygen by a Brønsted or Lewis acid, followed by the departure of the alcohol and formation of the stable trityl cation.[2] The stability of this cation is therefore a critical determinant of the lability of the protecting group.
Figure 1: General mechanism for the protection and deprotection of alcohols using triarylmethyl groups.
Modulating Cation Stability: The Role of Phenyl Ring Substituents
The electronic nature of substituents on the phenyl rings of the triarylmethyl group profoundly influences the stability of the trityl cation and, consequently, the acid lability of the corresponding ether. Electron-donating groups (EDGs), such as methoxy (-OCH(_{3})), delocalize the positive charge through resonance, thereby stabilizing the carbocation. This increased stability of the cation leads to a greater ease of cleavage of the trityl ether under acidic conditions. Conversely, electron-withdrawing groups (EWGs), such as fluorine (-F), destabilize the carbocation through the inductive effect, making the corresponding trityl ether more resistant to acid-catalyzed cleavage.
The established order of acid lability for common methoxy-substituted trityl groups is a direct reflection of this principle:
4,4',4''-trimethoxytrityl (TMT) > 4,4'-dimethoxytrityl (DMT) > 4-methoxytrityl (MMT) > trityl (Tr)
This trend correlates with the increasing number of electron-donating methoxy groups stabilizing the carbocation intermediate.
Bis(4-fluorophenyl)(phenyl)methanol: Properties and Performance
Bis(4-fluorophenyl)(phenyl)methanol introduces two electron-withdrawing fluorine atoms at the para positions of two of the phenyl rings. This substitution has a significant impact on the electronic properties of the corresponding triarylmethyl group.
Increased Acid Stability
Orthogonal Deprotection Potential
The differential stability of various trityl ethers opens up possibilities for orthogonal protection strategies. For instance, a highly acid-labile group like DMT could potentially be cleaved in the presence of the more robust bis(4-fluorophenyl)(phenyl)methyl ether under carefully controlled mild acidic conditions. This allows for the sequential deprotection of different hydroxyl groups within the same molecule, a crucial capability in complex syntheses, particularly in carbohydrate and nucleoside chemistry.[1]
Comparative Overview of Triarylmethyl Protecting Groups
The following table summarizes the key characteristics of bis(4-fluorophenyl)(phenyl)methyl in comparison to other common triarylmethyl protecting groups.
| Protecting Group Precursor | Abbreviation | Key Feature | Relative Acid Lability |
| Triphenylmethanol | Tr | Standard, robust | Base |
| 4-Methoxytriphenylmethanol | MMT | More acid-labile than Tr | Intermediate |
| 4,4'-Dimethoxytriphenylmethanol | DMT | Highly acid-labile | High |
| Bis(4-fluorophenyl)(phenyl)methanol | (4-F)(_2)Ph(_2)C | More acid-stable than Tr | Low |
Experimental Protocols
Synthesis of Bis(4-fluorophenyl)(phenyl)methanol
A common route to bis(4-fluorophenyl)(phenyl)methanol involves the Grignard reaction of phenylmagnesium bromide with 4,4'-difluorobenzophenone.[4]
Materials:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
tert-Butyl methyl ether (t-BME)
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a stirred solution of 4,4'-difluorobenzophenone (20 g, 0.092 mol) in t-BME (150 mL) at room temperature, add phenylmagnesium bromide (100 mL, 0.1 mol) dropwise.[4]
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.[4]
-
Cool the solution to room temperature and pour it into ice-cold 1.0 M aqueous HCl (100 mL).[4]
-
Extract the aqueous layer with EtOAc (2 x 50 mL).[4]
-
Combine the organic layers and dry over anhydrous Na(_2)SO(_4).[4]
-
Concentrate the solution under reduced pressure to yield bis(4-fluorophenyl)(phenyl)methanol as a pale brown oil.[4] The crude material is often of sufficient purity for the next step.
Figure 2: Workflow for the synthesis of bis(4-fluorophenyl)(phenyl)methanol.
General Protocol for the Protection of a Primary Alcohol
The protection of a primary alcohol can be achieved using the corresponding triarylmethyl chloride, which can be prepared from the alcohol using a reagent such as thionyl chloride or acetyl chloride. The following is a general procedure for the tritylation reaction itself.
Materials:
-
Primary alcohol
-
Bis(4-fluorophenyl)(phenyl)methyl chloride
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and a catalytic amount of DMAP in anhydrous pyridine or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add bis(4-fluorophenyl)(phenyl)methyl chloride (1.1-1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Deprotection of a Bis(4-fluorophenyl)(phenyl)methyl Ether
The increased stability of the bis(4-fluorophenyl)(phenyl)methyl ether necessitates slightly stronger acidic conditions for its removal compared to standard trityl ethers.
Materials:
-
Bis(4-fluorophenyl)(phenyl)methyl protected alcohol
-
Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the protected alcohol in DCM.
-
Add a solution of the acid (e.g., 1-5% TFA in DCM) dropwise at 0 °C.
-
Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Co-evaporate with toluene to remove any residual acid.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
Conclusion
Bis(4-fluorophenyl)(phenyl)methanol provides a valuable alternative to traditional triarylmethyl alcohols for the protection of primary hydroxyl groups. The electron-withdrawing nature of the fluorine substituents imparts enhanced stability to the corresponding ether under acidic conditions. This feature can be strategically employed in complex multi-step syntheses to achieve orthogonal deprotection in the presence of more acid-labile protecting groups. While direct quantitative comparisons with other trityl derivatives are an area ripe for further investigation, the predictable electronic effects of fluorine substitution allow for the rational design of protection strategies. For synthetic chemists requiring a robust, sterically demanding, and acid-labile protecting group with tunable stability, the bis(4-fluorophenyl)(phenyl)methyl group represents a powerful tool in their arsenal.
References
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]
-
Guthrie, J. P., & Fenwick, M. H. (2013). Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers: A kinetic and computational investigation of leaving group effects. Tetrahedron, 69(46), 9636-9643. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Chemistry Stack Exchange. (2018, February 7). Relative rate of solvolysis. Chemistry Stack Exchange. [Link]
-
Al-Mousawi, S. M., Moustafa, M. A., El-Sabbagh, O. I., & El-Metwaly, N. M. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Fainberg, A. H., & Winstein, S. (1956). Correlation of Solvolysis Rates. III.1 t-Butyl Chloride in a Wide Range of Solvent Mixtures2. Journal of the American Chemical Society, 78(12), 2770–2777. [Link]
-
Jones, G. B., Hynd, G., Wright, J. M., & Sharma, A. (2000). On the selective deprotection of trityl ethers. The Journal of Organic Chemistry, 65(1), 263–265. [Link]
-
Peng, P., & Wang, Q. (2011). Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. The Journal of Organic Chemistry, 76(15), 5873–5881. [Link]
-
Cao, J., et al. (2020). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 11(8), 1185-1196. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 16(4), 3563–3574. [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
ResearchGate. (2014). Research Advances on the Applications of Triphenylmethyl (Trityl) Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. (2019). One trityl, two trityl, three trityl groups – Structural differences of differently substituted triethanolamines. [Link]
-
Figshare. (2022). Bis(4-fluorophenylmethylsulfanyldiketones): synthesis, structure and fungicidal properties. [Link]
-
MDPI. (2024). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. [Link]
-
ResearchGate. (2011). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]
-
PubMed Central. (2021). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. [Link]
-
NIST. (n.d.). Bis(4-fluorophenyl)ether. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. [Link]
-
ResearchGate. (2004). Selective Monodeprotection of Bis-Silyl Ethers. [Link]
-
PubMed. (2023). A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. [Link]
- Kocienski, P. J. (2005). Protective Groups (3rd ed.). Thieme.
-
ResearchGate. (2012). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. [Link]
-
Scilit. (2019). 4‐methoxy substituted trityl groups in 6‐O protection of cellulose: Homogeneous synthesis, characterization, detritylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Spectroscopic Validation of Bis(4-fluorophenyl)(phenyl)methanol
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or target compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of Bis(4-fluorophenyl)(phenyl)methanol (CAS 379-55-5). We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output, thereby providing a robust framework for validation.
The core principle of structural validation lies in the convergence of evidence from multiple, independent analytical techniques. No single method is sufficient. Here, we will dissect the contributions of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an irrefutable case for the target structure, while simultaneously demonstrating how to distinguish it from a plausible isomeric alternative.
The Analytical Challenge: Confirming Connectivity and Symmetry
Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol with a specific substitution pattern.[1][][3] The analytical goal is to confirm the presence of all constituent parts—one unsubstituted phenyl ring, two para-fluorinated phenyl rings, and a central carbinol group (C-OH)—and their precise connectivity.
A key feature of the target molecule is its C₂ symmetry axis, assuming free rotation of the phenyl rings. The two 4-fluorophenyl groups are chemically equivalent. This equivalence is a critical hypothesis that our spectroscopic analysis must either confirm or refute. To illustrate the power of this approach, we will compare our findings for Bis(4-fluorophenyl)(phenyl)methanol with the expected data for a closely related, asymmetric isomer: (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol . This comparison will highlight the diagnostic power of spectroscopy in differentiating subtle structural differences.
Multinuclear NMR Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.[4] For a fluorine-containing compound, ¹⁹F NMR provides an additional, highly sensitive probe.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-defined residual solvent signal for spectral referencing.
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 128-256 scans are typically required. A wider spectral window (0-200 ppm) is used.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This experiment is highly sensitive and typically requires only 16-32 scans.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm)[4] or an internal standard like TMS.
¹H and ¹³C NMR Data Interpretation
The symmetry of Bis(4-fluorophenyl)(phenyl)methanol leads to a simplified NMR spectrum. The two 4-fluorophenyl groups are indistinguishable, meaning they produce only one set of signals.
| ¹H NMR Data | Bis(4-fluorophenyl)(phenyl)methanol (Observed) | (2-F)(4-F)(phenyl)methanol (Predicted) | Rationale for Assignment |
| OH Proton | ~2.4 ppm (s, 1H) | ~2.5 ppm (s, 1H) | A broad or sharp singlet, position is concentration-dependent. |
| Aromatic Protons | ~7.35-7.25 ppm (m, 9H), ~7.05 ppm (t, 4H) | Complex multiplets from ~7.5-6.9 ppm (13H) | The target molecule shows two distinct regions for the three aromatic rings. The isomer would show a much more complex, overlapping pattern due to the lack of symmetry. |
| ¹³C NMR Data | Bis(4-fluorophenyl)(phenyl)methanol (Observed) | (2-F)(4-F)(phenyl)methanol (Predicted) | Rationale for Assignment |
| Carbinol Carbon (C-OH) | ~81.5 ppm | ~81 ppm | Quaternary carbon, typically in this region for triarylmethanols. |
| Aromatic Carbons | 6 signals expected | 18 signals expected | This is the key differentiator. The C₂ symmetry of the target results in only 6 aromatic signals (4 for the equivalent fluorophenyl rings, 2 for the phenyl ring due to its own symmetry). The asymmetric isomer would display 18 distinct aromatic carbon signals (6 for each of the three non-equivalent rings). |
| C-F Carbon | ~162 ppm (d, ¹JCF ≈ 245 Hz) | Two signals, one ~160 ppm (d), one ~162 ppm (d) | The carbon directly attached to fluorine shows a characteristic large one-bond coupling constant (¹JCF). The target shows one such doublet, while the isomer would show two. |
¹⁹F NMR: The Definitive Probe
¹⁹F NMR is exceptionally useful for fluorinated compounds. The chemical shift is highly sensitive to the electronic environment.
-
Bis(4-fluorophenyl)(phenyl)methanol: A single sharp signal is expected around -114 to -116 ppm. This unequivocally confirms that both fluorine atoms are in identical chemical environments, which is only possible with the para-substitution pattern on two equivalent rings.
-
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol: Two distinct signals would be observed, one for the 2-fluoro substituent and one for the 4-fluoro substituent, with different chemical shifts and potentially different coupling patterns.
The integrated spectroscopic workflow for structural validation is visualized below.
Caption: Integrated workflow for spectroscopic validation.
Vibrational Spectroscopy (FT-IR): Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid method for identifying functional groups.[5][6]
Experimental Protocol: ATR FT-IR
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add 32 scans over the range of 4000-600 cm⁻¹ to obtain a high-quality spectrum.
Data Interpretation
The IR spectrum provides clear evidence for the key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch | 3600-3200 (broad) | Confirms the presence of the alcohol (hydroxyl) group. The broadness is due to hydrogen bonding in the solid state. |
| Aromatic C-H Stretch | 3100-3000 | Indicates the presence of hydrogens on sp²-hybridized carbons (the aromatic rings). |
| Aliphatic C-H Stretch | <3000 | Absence of signals just below 3000 cm⁻¹ confirms the lack of sp³ C-H bonds, consistent with a triarylmethanol structure. |
| Aromatic C=C Stretch | 1610-1580, 1500-1450 | Multiple sharp bands characteristic of the aromatic rings. |
| C-O Stretch | 1250-1050 | A strong band confirming the carbinol C-O single bond. |
| C-F Stretch | 1250-1100 | A very strong, characteristic absorption confirming the presence of the carbon-fluorine bond. |
The IR spectrum for both the target molecule and its isomer would be broadly similar, as they contain the same functional groups. However, IR serves as an excellent and rapid confirmation that the expected functional groups (OH, aromatic rings, C-F) are present.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's structure.[7][8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process is "soft" and typically yields the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Data Interpretation
-
Molecular Ion: The molecular formula of Bis(4-fluorophenyl)(phenyl)methanol is C₁₉H₁₄F₂O, with a monoisotopic mass of 296.1013 Da.[1] In ESI-MS, we would expect to see a prominent peak at m/z 297.1091 for the [M+H]⁺ ion. Observing this peak confirms the elemental composition.
-
Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed. The most likely fragmentation pathway for triarylmethanols is the loss of water to form a stable triarylmethyl carbocation.
-
[C₁₉H₁₄F₂O + H]⁺ → [C₁₉H₁₃F₂]⁺ + H₂O
-
(m/z 297.1) → (m/z 279.1) This loss of 18 Da is a hallmark of alcohols. Further fragmentation would involve the loss of the aryl rings.
-
The primary value of MS in this context is the high-resolution mass measurement that confirms the elemental formula, which would be identical for both the target molecule and its isomer. The fragmentation pattern helps confirm the triarylmethanol class of the compound.
This diagram illustrates how the spectroscopic data points to the specific structure.
Sources
- 1. Bis(4-fluorophenyl)(phenyl)methanol | C19H14F2O | CID 12580270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(4-fluorophenyl)(phenyl)methanol | CymitQuimica [cymitquimica.com]
- 4. Triarylmethanols bearing bulky aryl groups and the NOESY/EXSY experimental observation of two-ring-flip mechanism for helicity reversal of molecular propellers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to the Biological Activities of Bis(4-fluorophenyl)(phenyl)methanol Derivatives
In the landscape of medicinal chemistry, the triarylmethane scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Among these, derivatives of Bis(4-fluorophenyl)(phenyl)methanol have garnered significant interest due to their potential as antimicrobial, antifungal, and cytotoxic agents. This guide provides a comprehensive comparison of the biological activities of these derivatives, supported by experimental data, detailed methodologies, and an exploration of their structure-activity relationships (SAR). Our objective is to furnish researchers, scientists, and drug development professionals with a critical resource for navigating the therapeutic potential of this promising chemical class.
Introduction: The Versatility of the Bis(4-fluorophenyl)methyl Moiety
The core structure, characterized by a central carbon atom bonded to two fluorophenyl rings and a phenyl group, provides a unique three-dimensional arrangement that facilitates interactions with various biological targets. The presence of fluorine atoms is particularly noteworthy, as they can enhance metabolic stability, binding affinity, and lipophilicity, thereby favorably influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
Derivatives of this core structure, particularly those incorporating a piperazine ring, have been extensively investigated. The piperazine moiety serves as a versatile linker, allowing for the introduction of a wide array of substituents that can modulate the biological activity of the parent compound. This guide will focus primarily on the antimicrobial and cytotoxic properties of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives, drawing comparisons where data is available for other related structures.
Comparative Analysis of Biological Activities
Antimicrobial Activity
A significant body of research has focused on the antimicrobial potential of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives. A systematic study involving the synthesis of novel N-alkyl and N-sulfonyl derivatives has provided valuable insights into their efficacy against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-[bis(4-fluorophenyl)-methyl]piperazine Derivatives against various bacterial strains.
| Compound | R Group | Gram-Positive Bacteria MIC (μg/mL) | Gram-Negative Bacteria MIC (μg/mL) |
| S. aureus | S. pneumoniae | ||
| 4e | 2-hydroxy-3-phenoxypropyl | 12.5 | 25 |
| 5l | 4-chlorobenzenesulfonyl | 6.25 | 12.5 |
| 5m | 4-bromobenzenesulfonyl | 6.25 | 12.5 |
| Standard | Ampicillin | 6.25 | 6.25 |
Data synthesized from Chandra et al., 2006.[1]
The experimental data reveals that N-sulfonyl derivatives, particularly those with halogenated benzene rings (5l and 5m ), exhibit potent antimicrobial activity, comparable to the standard drug Ampicillin against certain strains.[1] This suggests that the electronic properties of the substituent on the piperazine nitrogen play a crucial role in the antimicrobial action. The electron-withdrawing nature of the sulfonyl group, enhanced by the halo-substituents, appears to be a key determinant of activity.
Cytotoxic Activity
Table 2: Comparative Cytotoxicity (IC50/GI50 in µM) of Structurally Related Piperazine and Triarylmethane Derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 1-(4-chlorobenzhydryl)piperazine | 5a (R = Cl) | HUH7 (Liver) | ~5-10 | |
| HCT116 (Colon) | ~5-10 | |||
| MCF7 (Breast) | ~5-10 | |||
| Triazolic Triarylmethane | 9b | HT-29 (Colon) | 11 | |
| HCT116 (Colon) | 14 | |||
| Piperazinylacetamide | Not specified | Not specified | 4.36 |
The data indicates that derivatives of benzhydrylpiperazine exhibit significant cytotoxic activity against a range of cancer cell lines.[2][3] For instance, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives show potent growth inhibitory effects on liver, colon, and breast cancer cells.[2][3] Similarly, triazolic triarylmethane derivatives have demonstrated notable anticancer activity against colorectal cancer cell lines.[4] One study also highlights that piperazinylacetamides derived from 1-bis(4-fluorophenyl)methyl piperazine possess anticancer properties with a GI50 value of 4.36 µM.[5]
The mechanism of cytotoxicity for these compounds is an area of active investigation, with some studies suggesting the induction of apoptosis. The structural features that govern this activity are complex, but the nature of the substituents on the piperazine ring and the aryl rings of the triarylmethane core are critical.
Antifungal Activity
Direct and comparative antifungal studies on a series of Bis(4-fluorophenyl)(phenyl)methanol derivatives are less prevalent in the accessible literature. However, the broader class of triazole and piperazine-containing compounds has been extensively explored for antifungal properties. Many of these compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.
Based on the known antifungal activity of other fluorinated triarylmethane and piperazine derivatives, it is plausible that Bis(4-fluorophenyl)(phenyl)methanol derivatives could also exhibit antifungal effects. The bis(4-fluorophenyl)methyl moiety, when incorporated into appropriate heterocyclic systems, could effectively mimic the binding of natural substrates to the fungal enzyme. Further research is warranted to systematically evaluate the antifungal potential of this specific class of compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of Bis(4-fluorophenyl)(phenyl)methanol derivatives is intrinsically linked to their molecular architecture. The following diagram illustrates a hypothesized structure-activity relationship based on the available data.
Caption: Hypothesized Structure-Activity Relationship (SAR) of Bis(4-fluorophenyl)methyl Piperazine Derivatives.
Key takeaways from the SAR analysis include:
-
The Bis(4-fluorophenyl)methyl Core: This bulky, lipophilic group is crucial for anchoring the molecule to its biological target. The fluorine atoms likely enhance binding affinity and metabolic stability.
-
The Piperazine Linker: This provides a flexible connection to the substituent group, allowing for optimal orientation within the binding site.
-
The N-Substituent (R): This is the primary point of diversification and has a profound impact on the type and potency of biological activity.
-
For antimicrobial activity , electron-withdrawing groups, such as sulfonyl moieties, appear to be highly favorable.
-
For cytotoxic activity , the nature of the aromatic or alkyl substituents on the piperazine nitrogen dictates the potency and selectivity against different cancer cell lines.
-
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard experimental protocols for assessing the biological activities of these compounds.
Antimicrobial Susceptibility Testing
The following workflow outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of the compounds.
Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.
Step-by-Step Methodology: Broth Microdilution Method
-
Preparation of Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture of the test bacteria, prepare a suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology: MTT Assay
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The derivatives of Bis(4-fluorophenyl)(phenyl)methanol, particularly those incorporating a 1-[bis(4-fluorophenyl)-methyl]piperazine scaffold, represent a promising class of compounds with demonstrable antimicrobial and potential cytotoxic activities. The structure-activity relationship studies highlight the critical role of the N-substituent on the piperazine ring in modulating the biological effects.
Future research should focus on a more systematic evaluation of a cohesive series of these derivatives against a broader panel of microbial strains and cancer cell lines to establish a more comprehensive understanding of their therapeutic potential. Furthermore, mechanistic studies are crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The development of derivatives with improved potency, selectivity, and pharmacokinetic profiles will be a key step towards their potential clinical application.
References
-
Unal, I., et al. (2017). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 22(11), 1947. Available at: [Link]
-
Chiacchio, M. A., et al. (2020). Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. European Journal of Medicinal Chemistry, 187, 111951. Available at: [Link]
-
Bobtaina, E., et al. (2019). Synthesis and cytotoxicity studies on novel piperazinylacetamides. Letters in Drug Design & Discovery, 16(1), 45-51. Available at: [Link]
-
Chandra, J., et al. (2006). Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry, 14(19), 6621-6627. Available at: [Link]
Sources
- 1. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triarylmethanols: A Guide for Researchers
Introduction: The Subtle Power of Fluorine in Triarylmethanol Scaffolds
Triarylmethanol and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, serving as precursors to stable carbocations, dyes, and a range of biologically active molecules.[1][2] The introduction of fluorine into this classic scaffold, a now-common strategy in drug design, can dramatically alter the molecule's physicochemical and biological properties.[3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can influence acidity, metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
This guide provides a comparative study of fluorinated and non-fluorinated triarylmethanols, using triphenylmethanol and its para-fluorinated analog, tris(4-fluorophenyl)methanol, as representative examples. We will delve into their synthesis, physicochemical properties, and comparative performance in potential applications, supported by experimental data and detailed protocols to provide a practical resource for researchers, scientists, and drug development professionals.
Synthesis: From Grignard Reagents to Modern Catalysis
The synthesis of triarylmethanols has traditionally been dominated by the Grignard reaction, a robust method for forming carbon-carbon bonds.[4][5] More contemporary approaches, such as tandem arylation/oxidation reactions, offer milder conditions and broader functional group tolerance.[6][7]
Classic Approach: The Grignard Reaction
The Grignard synthesis of both triphenylmethanol and tris(4-fluorophenyl)methanol follows the same fundamental pathway: the nucleophilic addition of an arylmagnesium halide to a diaryl ketone. For triphenylmethanol, phenylmagnesium bromide is reacted with benzophenone. For tris(4-fluorophenyl)methanol, 4-fluorophenylmagnesium bromide is reacted with bis(4-fluorophenyl)methanone.
Experimental Protocol: Grignard Synthesis of Triphenylmethanol
-
Apparatus: All glassware must be rigorously dried in an oven and assembled while hot under a nitrogen or argon atmosphere to exclude moisture, which quenches the Grignard reagent.[4]
-
Step 1: Formation of Phenylmagnesium Bromide. In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey-brown solution.
-
Step 2: Reaction with Benzophenone. A solution of benzophenone in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at a rate that maintains a gentle reflux.
-
Step 3: Hydrolysis. After the addition is complete, the reaction mixture is cooled in an ice bath and quenched by the slow addition of a cold dilute acid, such as 10% sulfuric acid or 3M HCl, to hydrolyze the intermediate magnesium alkoxide.[8]
-
Step 4: Extraction and Purification. The product is extracted into the ether layer. The aqueous layer is separated and washed with ether. The combined organic layers are washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude triphenylmethanol is purified by recrystallization, typically from a mixed solvent system like petroleum ether and diethyl ether.[8]
The synthesis of tris(4-fluorophenyl)methanol is analogous, substituting bromobenzene with 4-bromofluorobenzene and benzophenone with bis(4-fluorophenyl)methanone.
Modern Approach: Tandem Arylation/Oxidation
Recent advancements have led to the development of palladium-catalyzed tandem reactions that form triarylmethanols in a one-pot procedure from diarylmethanes and aryl bromides.[6][7] This method involves a C-H arylation followed by an in-situ oxidation.[6]
Caption: Synthesis workflows for triarylmethanols.
Physicochemical Properties: The Inductive Effect of Fluorine on Acidity
A key difference between fluorinated and non-fluorinated triarylmethanols is their acidity, quantified by the pKa value. The pKa of triphenylmethanol is estimated to be in the range of 16-19, typical for a sterically hindered alcohol.[9]
Fluorination of the aryl rings significantly increases the acidity of the hydroxyl proton (i.e., lowers the pKa). This is due to the strong electron-withdrawing inductive effect of the fluorine atoms.[10] The fluorine atoms pull electron density away from the aromatic rings and, subsequently, from the central carbon atom and the attached oxygen atom. This stabilizes the resulting triarylmethoxide conjugate base, making the parent alcohol a stronger acid.
Caption: Fluorine's inductive effect on triarylmethanol acidity.
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of triarylmethanols. For fluorinated analogs, ¹⁹F NMR is a particularly powerful tool.
| Technique | Triphenylmethanol | Tris(4-fluorophenyl)methanol |
| ¹H NMR | Multiplets in the aromatic region (δ 7.2-7.5 ppm) and a singlet for the hydroxyl proton (variable chemical shift). | Multiplets in the aromatic region, often showing splitting patterns consistent with para-substitution, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for the aromatic carbons and a signal for the central quaternary carbon (C-OH). | Signals for the aromatic carbons, including characteristic C-F couplings, and a signal for the central quaternary carbon. |
| IR | A broad O-H stretching band (~3500 cm⁻¹) and C-O stretching (~1050 cm⁻¹). | Similar O-H and C-O stretching bands, with the addition of a strong C-F stretching band (~1200-1300 cm⁻¹). |
| ¹⁹F NMR | Not applicable. | A single resonance in the aryl fluoride region (typically δ -110 to -120 ppm), confirming the presence and chemical environment of the fluorine atoms.[11] |
Comparative Performance: Catalysis and Biological Activity
The electronic modifications induced by fluorination have profound implications for the performance of triarylmethanols in various applications, notably in catalysis and as anticancer agents.
Lewis Acid Catalysis
Triarylmethanols are precursors to triarylmethyl (trityl) cations, which are potent Lewis acids used to catalyze a variety of organic reactions.[6] The stability and reactivity of the trityl cation are highly dependent on the substituents on the aryl rings.
-
Non-Fluorinated (Trityl Cation): The triphenylmethyl cation is stabilized by resonance delocalization of the positive charge over the three phenyl rings.
-
Fluorinated (Fluorinated Trityl Cation): The electron-withdrawing fluorine atoms destabilize the carbocation by induction, making it a stronger Lewis acid. This enhanced electrophilicity can lead to significantly higher catalytic activity.
A comparative study would likely show that a fluorinated trityl cation catalyst provides higher yields or faster reaction rates in Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylations or Mukaiyama aldol reactions, compared to its non-fluorinated counterpart under the same conditions.
Experimental Protocol: Comparative Catalytic Activity in a Mukaiyama Aldol Reaction
-
Catalyst Preparation: Prepare stock solutions of triphenylmethanol and tris(4-fluorophenyl)methanol in a dry solvent (e.g., dichloromethane). In separate, dry reaction vessels under an inert atmosphere, add a catalytic amount (e.g., 5 mol%) of each triarylmethanol. Activate to form the trityl cation by adding a stoichiometric amount of a strong acid (e.g., triflic acid).
-
Reaction Setup: Cool the catalyst solutions to the desired temperature (e.g., -78 °C). To each vessel, add the aldehyde substrate (e.g., benzaldehyde), followed by the dropwise addition of the silyl enol ether (e.g., 1-trimethylsiloxycyclohexene).
-
Monitoring and Analysis: Monitor the reaction progress over time by thin-layer chromatography (TLC) or gas chromatography (GC). After a set time, or upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate.
-
Performance Metrics: Extract the product, purify by column chromatography, and determine the yield. The performance of the fluorinated vs. non-fluorinated catalyst can be compared based on reaction yield, rate, and turnover number.[10]
Anticancer Activity
The triarylmethane scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.[12][13][14] Fluorination is a common strategy to enhance the therapeutic properties of drug candidates.[13] Studies on various classes of compounds have shown that fluorinated analogs often exhibit superior cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.[13]
For example, a study on triazolic triarylmethane derivatives showed that specific substitution patterns led to potent inhibition of colorectal cancer cell proliferation, with IC₅₀ values in the low micromolar range.[13] While this study did not directly compare fluorinated and non-fluorinated analogs, the principle that small structural modifications can significantly impact activity is clear. It is hypothesized that fluorination of the triarylmethanol core could enhance anticancer activity through several mechanisms:
-
Increased Lipophilicity: Facilitating passage through cell membranes.
-
Metabolic Stability: Blocking sites of oxidative metabolism, increasing the drug's half-life.
-
Enhanced Binding: Altering the electronic properties to improve interactions with the biological target, such as inhibiting key signaling pathways like PI3K/Akt/mTOR or Ras/Raf/MEK/ERK.[14]
Table 1: Comparative Anticancer Activity of Selected Triarylmethane and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Triazolic Triarylmethane 9b | HT-29 (Colon) | 11 | [13][14] |
| Triazolic Triarylmethane 9b | HCT116 (Colon) | 14 | [13][14] |
| Di(het)arylmethane 6a | HuTu-80 (Duodenal) | 1.7 | [14] |
| Di(het)arylmethane 5a | HuTu-80 (Duodenal) | 2.9 | [14] |
Experimental Protocol: Comparative Cytotoxicity using the MTT Assay
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 for breast cancer, or HT-29 for colon cancer) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of triphenylmethanol and tris(4-fluorophenyl)methanol in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
Caption: Workflow for a comparative cytotoxicity (MTT) assay.
Conclusion
The strategic incorporation of fluorine into the triarylmethanol scaffold offers a powerful tool for tuning the molecule's properties. Fluorination predictably increases the acidity of the hydroxyl group through a potent inductive effect. This electronic perturbation translates into enhanced performance in key applications. As Lewis acid precursors, fluorinated triarylmethanols generate more electrophilic carbocations, promising superior catalytic activity. In the context of medicinal chemistry, fluorination is a well-established strategy for improving the potency and pharmacokinetic profile of drug candidates. While direct comparative data for triarylmethanols in these applications requires further investigation, the underlying chemical principles and evidence from related compound classes strongly suggest that fluorinated triarylmethanols represent a superior class of molecules for many advanced applications. The experimental protocols provided herein offer a framework for researchers to validate these advantages in their own laboratories.
References
- Anticancer Agents as Design Archetypes: Insights into the Structure–Property Relationships of Ionic Liquids with a Triarylmethyl Moiety. ACS Omega, 2022.
- Colorectal anticancer activity of a novel class of triazolic triarylmethane deriv
- Colorectal anticancer activity of a novel class of triazolic triarylmethane deriv
- Unveiling the Anticancer Potential of Triphenylmethane Derivatives: A Compar
- Synthesis of triarylmethanols via tandem arylation/oxid
- 19Flourine NMR. University of Ottawa.
- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI, 2021.
- 20220606 triarylmethanols. Author Manuscript, 2022.
- Fluorine NMR. Harvard University.
- Tris(4-fluoro-phenyl)-methane - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- TRIS(4-METHYLPHENYL)-4-FLUOROPHENYLSTANNANE - Optional[19F NMR] - Chemical Shifts. SpectraBase.
- Tris(4-fluorophenyl)methanol | 379-57-7. Sigma-Aldrich.
- Synthesis Of Triphenylmethanol. Fvs.com.py.
- Fluorine-19 Nuclear Magnetic Resonance. DTIC.
- How to Measure the Reaction Performance of Heterogeneous Catalytic Reactions Reliably.
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][12][13]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- A Comparative Guide to Enantioselective Catalysis with Chiral Bismuth(III)
- Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. RSC Publishing, 2021.
- Synthesis Of Triphenylmethanol. thebloodybuddy.com.
- Laasonen, K. How to Predict the pKa of Any Compound in Any Solvent. Aalto University, 2022.
- Triphenylmethanol. Wikipedia.
- pKa Prediction in Non-Aqueous Solvents. ChemRxiv, 2022.
- Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Benchchem, 2025.
- pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository, 2021.
- Related products for bis(4-fluorophenyl)methanol. Sigma-Aldrich.
- Tris (4-chlorophenyl) methane and tris (4-chlorophenyl) methanol in marine mammals from the Estuary and Gulf of St. Lawrence. PubMed, 2001.
- Triphenylmethanol and Tris(2-(hydroxymethyl)phenol) Derivatives: Synthesis and Application as Indicators for Acid-Base Volumetric Titration.
Sources
- 1. Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acris.aalto.fi [acris.aalto.fi]
- 4. par.nsf.gov [par.nsf.gov]
- 5. biophysics.org [biophysics.org]
- 6. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Bis(4-fluorophenyl)(phenyl)methanol
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Bis(4-fluorophenyl)(phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the validation of these methods in accordance with stringent regulatory standards to ensure data integrity, which is paramount for researchers, scientists, and drug development professionals. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, with references to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) frameworks.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] This guide will delve into the critical parameters of validation, offering a comparative analysis of suitable analytical techniques and providing detailed, actionable protocols.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is the foundation of a robust quantification method. For a small organic molecule like Bis(4-fluorophenyl)(phenyl)methanol, several techniques are viable, each with distinct advantages and limitations. The most common and appropriate methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
| Technique | Principle | Advantages | Disadvantages | Ideal Application for Bis(4-fluorophenyl)(phenyl)methanol |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | - High versatility for a wide range of compounds.- Excellent quantitative performance (accuracy and precision).- Non-destructive, allowing for sample recovery.- Well-established and widely accepted by regulatory agencies. | - May require more complex mobile phases.- Can consume significant volumes of organic solvents. | Assay for purity, content uniformity, and stability-indicating studies of the drug substance and product. |
| Gas Chromatography (GC) | Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | - High resolution and efficiency.- Excellent sensitivity, especially with detectors like MS.- Suitable for volatile and thermally stable compounds. | - Requires the analyte to be volatile or to be derivatized.[4]- High temperatures can cause degradation of thermally labile compounds. | Quantification of residual solvents or volatile impurities in the drug substance. Could be used for the main assay if the compound is sufficiently thermally stable. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet or visible light by the analyte. | - Simple, rapid, and cost-effective.- Good for quantitative analysis of pure substances in solution. | - Lacks specificity; susceptible to interference from other absorbing compounds.- Generally less sensitive than chromatographic methods. | In-process controls where the sample matrix is simple and well-defined. Not suitable for stability-indicating assays due to lack of specificity. |
For the comprehensive analysis of Bis(4-fluorophenyl)(phenyl)methanol, particularly in the context of pharmaceutical development and quality control, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable and widely adopted technique. It offers the best balance of specificity, sensitivity, accuracy, and precision required to meet regulatory expectations.
The Pillars of Analytical Method Validation
According to the ICH Q2(R1) and the recently revised Q2(R2) guidelines, a quantitative analytical method must be validated for several key performance characteristics to demonstrate its suitability for the intended purpose.[1][2][5][6]
Caption: Interrelationship of Analytical Method Validation Parameters.
-
Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] For Bis(4-fluorophenyl)(phenyl)methanol, this is critical to ensure that the measured signal is solely from the analyte and not from related substances or synthetic precursors. The most definitive way to demonstrate specificity is through forced degradation studies.
-
Linearity : The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7][8] This is typically demonstrated by analyzing a series of standards at different concentrations and is evaluated by the correlation coefficient of the regression line.
-
Range : The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7] For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.[9]
-
Accuracy : Accuracy expresses the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.[7] It is typically determined by applying the method to samples to which a known amount of the analyte has been added (spiked samples) and calculating the percent recovery.
-
Precision : The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] It is assessed at two levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][11]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.
Experimental Protocols for HPLC Method Validation
The following protocols are designed for the validation of a reversed-phase HPLC method for the quantification of Bis(4-fluorophenyl)(phenyl)methanol.
Recommended Chromatographic Conditions (Example)
-
Column : C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : Acetonitrile:Water (60:40 v/v)
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 220 nm
-
Injection Volume : 10 µL
-
Column Temperature : 30 °C
-
Standard and Sample Diluent : Mobile Phase
Validation Workflow
Caption: Step-by-step workflow for analytical method validation.
Specificity (Forced Degradation Studies)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[12][13]
Protocol:
-
Prepare a stock solution of Bis(4-fluorophenyl)(phenyl)methanol at a concentration of 1 mg/mL.
-
Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis : Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis : Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation : Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation : Heat the solid drug substance at 105°C for 24 hours, then dissolve to the target concentration.
-
Photolytic Degradation : Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
After exposure, neutralize the acid and base-stressed samples.
-
Dilute all stressed samples to the target concentration (e.g., 100 µg/mL) and analyze by HPLC.
-
Analyze an unstressed sample as a control.
-
Acceptance Criteria : The method is considered specific if the peaks of the degradation products are well-resolved from the main analyte peak (resolution > 2) and the peak purity of the analyte peak passes.
Linearity
Protocol:
-
Prepare a stock solution of Bis(4-fluorophenyl)(phenyl)methanol reference standard (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of at least five concentrations covering the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.998.[9] The y-intercept should be minimal.
Accuracy
Protocol:
-
Prepare a placebo (matrix without the analyte) if analyzing a drug product. For a drug substance, use the diluent.
-
Spike the placebo/diluent with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery for each replicate.
-
Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[8][14]
Precision
Repeatability (Intra-assay):
-
Prepare six individual samples of Bis(4-fluorophenyl)(phenyl)methanol at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
Acceptance Criteria : The %RSD should be ≤ 2.0%.[14]
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples at 100% of the target concentration.
-
Calculate the %RSD for this set of samples and also perform a statistical comparison (e.g., F-test) of the results from both days.
-
Acceptance Criteria : The %RSD for the second set should be ≤ 2.0%, and the cumulative %RSD of all 12 samples should also meet the criteria.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[7][9]
Protocol (based on Signal-to-Noise):
-
Prepare a series of dilute solutions of the analyte.
-
Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
To confirm the LOQ, inject at least six replicates of a sample at this concentration and check for acceptable precision and accuracy.
Robustness
Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Deliberately vary these parameters within a small, realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).
-
Analyze a system suitability solution under each condition.
-
Acceptance Criteria : The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the pre-defined acceptance criteria, demonstrating the method's reliability.[8]
Data Summary and Interpretation
The results of the validation studies should be compiled and presented clearly. Below are examples of how to tabulate the data.
Table 1: Linearity Data for Bis(4-fluorophenyl)(phenyl)methanol
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 510,234 |
| 75 | 765,890 |
| 100 | 1,021,456 |
| 125 | 1,276,987 |
| 150 | 1,532,567 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 10210x + 450 |
Table 2: Accuracy and Precision Data
| Parameter | Concentration Level | Results | %RSD | Mean % Recovery |
|---|---|---|---|---|
| Repeatability | 100% (n=6) | 99.8, 100.1, 99.5, 100.5, 99.9, 100.2 | 0.35% | N/A |
| Intermediate Precision | 100% (n=6, Day 2) | 100.3, 100.8, 99.7, 100.1, 100.5, 100.6 | 0.41% | N/A |
| Accuracy | 80% (n=3) | 99.5, 100.2, 99.8 | 0.35% | 99.8% |
| 100% (n=3) | 100.5, 99.9, 100.1 | 0.30% | 100.2% |
| | 120% (n=3) | 100.8, 101.2, 100.5 | 0.35% | 100.8% |
Conclusion
The validation of analytical methods for the quantification of Bis(4-fluorophenyl)(phenyl)methanol is a scientifically rigorous process that is mandated by global regulatory bodies.[15][16][17] While several analytical techniques can be employed, RP-HPLC stands out as the most suitable for ensuring the specificity, accuracy, and precision required for pharmaceutical quality control. By systematically evaluating all the validation parameters outlined in the ICH guidelines, from specificity and linearity to robustness, researchers and drug developers can establish a self-validating system that ensures the generation of reliable and defensible analytical data throughout the lifecycle of a pharmaceutical product.[18]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
-
ResearchGate. Linearity, accuracy and precision results of HPLC method. [Link]
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]
-
Covalent Logic. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
ECA Academy. (2014). EMA publishes Document on the Validation of analytical Methods. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Advances in Bioresearch. Development and validation of stability indicating RP-HPLC method for simultaneous estimation of Paracetamol and Piroxicam in their combined dosage form. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A REVIEW ON FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
-
ACS Sustainable Chemistry & Engineering. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. [Link]
-
IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]
-
PubChem. Bis(4-fluorophenyl)(phenyl)methanol. [Link]
-
International Journal of Research and Development in Pharmacy and Life Sciences. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]
-
EBSCO. Spectroscopic Analysis | Research Starters. [Link]
-
JETIR. A review article on analytical method validation. [Link]
-
Analytik Jena. Detecting Fluorine with Molecular Absorption Spectrometry and More. [Link]
-
EFLM. Limit of detection, limit of quantification and limit of blank. [Link]
-
BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
-
ResearchGate. (PDF) Validation of Analytical Methods. [Link]
-
Science.gov. validate analysis methods: Topics by Science.gov. [Link]
-
Springer. Methods of Analysis for Fluorine. [Link]
-
IRIS - Politecnico di Bari. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. [Link]
-
Environmental Systems Research. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. [Link]
-
Springer. Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC-MS. [Link]
-
MDPI. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]
-
MDPI. The Analysis of Bayer Liquor by SPME-GC-MS of Derivatized Organic Poisons. [Link]
-
National Center for Biotechnology Information. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound [mdpi.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 9. pharmtech.com [pharmtech.com]
- 10. eflm.eu [eflm.eu]
- 11. biopharminternational.com [biopharminternational.com]
- 12. soeagra.com [soeagra.com]
- 13. ijpsr.com [ijpsr.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 16. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 17. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Cross-Validated Guide to the Characterization of Bis(4-fluorophenyl)(phenyl)methanol and its Structural Analogs
Introduction: The Imperative of Rigorous Compound Verification
In the landscape of drug discovery and development, the unambiguous identification and purity assessment of synthesized compounds are cornerstones of scientific rigor. The reproducibility of experimental results and the safety of potential therapeutic agents hinge on the certainty that the molecule in the vial is precisely what it is intended to be, and nothing else. This guide provides a comprehensive, cross-validated approach to the characterization of Bis(4-fluorophenyl)(phenyl)methanol, a key building block in medicinal chemistry.
We will delve into a multi-technique analytical workflow, presenting not just the data, but the scientific rationale behind the selection of methods and the interpretation of results. By comparing the characterization data of Bis(4-fluorophenyl)(phenyl)methanol with structurally related analogs—diphenylmethanol, bis(4-bromophenyl)methanol, and bis(4-(trifluoromethyl)phenyl)methanol—we aim to provide researchers with a robust framework for compound verification, highlighting the subtle yet critical differences that arise from structural modifications. This comparative approach serves as a powerful tool for confirming the identity and purity of the target molecule and for identifying potential impurities.
The Cross-Validation Workflow: A Multi-Pronged Approach
A single analytical technique is rarely sufficient to provide unequivocal proof of a compound's structure and purity. A self-validating system relies on the convergence of data from orthogonal methods. Our cross-validation workflow for triarylmethanol derivatives integrates physical property measurements, spectroscopic analysis, and chromatographic purity assessment.
Caption: A workflow diagram illustrating the multi-step process of synthesizing, purifying, characterizing, and confirming the structure and purity of Bis(4-fluorophenyl)(phenyl)methanol through comparative analysis.
Physicochemical Properties: A First-Pass Identity Check
The physical properties of a compound, such as its melting point, are intrinsic characteristics that provide a rapid and simple preliminary assessment of identity and purity. Impurities typically depress and broaden the melting point range.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Bis(4-fluorophenyl)(phenyl)methanol | C₁₉H₁₄F₂O | 296.31 | ~100[1] | 410.6 ± 40.0[1] |
| Diphenylmethanol | C₁₃H₁₂O | 184.23 | 65-69[2][3] | 297-298[2][3] |
| Bis(4-bromophenyl)methanol | C₁₃H₁₀Br₂O | 342.03 | Not specified | Not specified |
| Bis(4-(trifluoromethyl)phenyl)methanol | C₁₅H₁₀F₆O | 320.23 | Not specified | Not specified |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure of a compound, serving as a "molecular fingerprint" for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and, in this case, ¹⁹F NMR spectra, a detailed map of the molecule's connectivity can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. For Bis(4-fluorophenyl)(phenyl)methanol, one would expect to see complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons on the phenyl and fluorophenyl rings, and a singlet for the hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For Bis(4-fluorophenyl)(phenyl)methanol, distinct signals are expected for the carbinol carbon (the carbon bearing the hydroxyl group), the ipso-carbons of the aromatic rings, and the remaining aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit C-F coupling, which can be a key diagnostic feature. A reference to the ¹³C NMR spectrum of Bis(p-fluorophenyl)phenylmethanol in CCl₄ exists, which can serve as a valuable comparison point[4].
¹⁹F NMR Spectroscopy: For fluorinated compounds like Bis(4-fluorophenyl)(phenyl)methanol, ¹⁹F NMR is a crucial technique. It provides direct information about the fluorine environments in the molecule. A single signal would be expected for the two equivalent fluorine atoms in this molecule.
Comparative NMR Data of Analogs:
| Compound | ¹H NMR Highlights (CDCl₃) | ¹³C NMR Highlights (CDCl₃) |
| Diphenylmethanol | δ 7.43–7.28 (m, 10H, Ar-H), 5.88 (d, J=3.5 Hz, 1H, CH-OH), 2.24 (d, J=3.6 Hz, 1H, OH)[5] | δ 143.8, 128.5, 127.6, 126.5, 76.3[5] |
| Bis(4-bromophenyl)methanol | Spectral data not readily available. | Spectral data not readily available. |
| Bis(4-(trifluoromethyl)phenyl)methanol | Spectral data not readily available. | References to ¹³C NMR data exist[2][6][7]. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For Bis(4-fluorophenyl)(phenyl)methanol and its analogs, key diagnostic peaks include:
-
O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region is indicative of the C-O bond of the alcohol.
-
C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region is expected for the C-F bonds in Bis(4-fluorophenyl)(phenyl)methanol.
-
C-Br Stretch: A strong absorption in the 500-600 cm⁻¹ region would be characteristic of Bis(4-bromophenyl)methanol.
-
C-F Stretch (CF₃): Strong absorptions in the 1100-1300 cm⁻¹ region would be present for Bis(4-(trifluoromethyl)phenyl)methanol.
An IR spectrum for Bis(4-bromophenyl)methanol is available through the NIST WebBook, which can be used for direct comparison[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. For Bis(4-fluorophenyl)(phenyl)methanol, the molecular ion peak (M⁺) would be expected at m/z 296. Subsequent fragmentation would likely involve the loss of a water molecule, a phenyl group, or a fluorophenyl group. GC-MS is a particularly powerful technique for separating and identifying components of a mixture, making it valuable for purity assessment. References to GC-MS data for bis[4-(trifluoromethyl)phenyl]methanol are available on PubChem[2].
Chromatographic Purity Assessment: Quantifying Impurities
While spectroscopic methods are excellent for structural identification, chromatographic techniques are the gold standard for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate the components of a mixture, allowing for the quantification of impurities.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of triarylmethanol compounds. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient elution, would be a good starting point for method development. Detection is typically performed using a UV detector at a wavelength where the analyte has strong absorbance.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly.
-
Standard Solution Preparation: Accurately weigh a reference standard of the compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Dilute the stock solution to a working concentration.
-
Sample Solution Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions.
-
Data Analysis: The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: A streamlined workflow for assessing the purity of triarylmethanol derivatives using High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For triarylmethanols, derivatization may sometimes be necessary to improve their volatility and chromatographic behavior. However, direct analysis is often possible. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison to spectral libraries like the NIST database.
Conclusion: A Framework for Confidence
The comprehensive characterization of a synthetic compound is a non-negotiable aspect of chemical research and development. This guide has outlined a cross-validation strategy for Bis(4-fluorophenyl)(phenyl)methanol, integrating physical property measurements, a suite of spectroscopic techniques, and chromatographic purity assessment. By presenting this data in the context of structurally related analogs, we have provided a framework for researchers to not only confirm the identity and purity of their target compound but also to develop a deeper understanding of how subtle structural changes manifest in their analytical data. Adherence to such a multi-faceted, comparative approach is essential for ensuring the integrity and reproducibility of scientific findings.
References
-
PubChem. Bis[4-(trifluoromethyl)phenyl]methanol. [Link]
-
ChemSynthesis. diphenylmethanol. [Link]
-
Scribd. Diphenylmethanol 1H-NMR, 13C-NMR and IR Spectra. [Link]
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. [Link]
-
PubChem. Bis(4-fluorophenyl)(phenyl)methanol. [Link]
-
SpectraBase. bis(p-Fluorophenyl)phenylmethanol - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. bis(p-Fluorophenyl)phenylmethanol - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. Bis-(4-trifluoromethyl-phenyl)-methanol - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 4-Bromobenzyl alcohol. [Link]
-
Wikipedia. Diphenylmethanol. [Link]
-
Supporting Information for: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
ResearchGate. Mobile phase composition in HPLC analysis. [Link]
-
Supporting information for - The Royal Society of Chemistry. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). [Link]
-
ChemBK. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL. [Link]
-
PubMed. Effect of HPLC binary mobile phase composition on the analysis of carbonyls. [Link]
-
Supporting Information for: Formal hydration of non-activated terminal olefins using tandem catalysts. [Link]
-
PubChem. Benzhydrol. [Link]
-
PubChem. 1-(4-Bromophenyl)ethanol. [Link]
-
ResearchGate. Effect of HPLC binary mobile phase composition on the analysis of carbonyls. [Link]
-
Supporting Information for: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
Supporting Information for: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
PhytoBank. 13C NMR Spectrum (PHY0043396). [Link]
-
Electronic Supplementary Information for: Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. [Link]
-
ResearchGate. How can i know the name of an unknown peak on a GCMS chromatogrm, regarding that NIST library search showed 100 result ?. [Link]
-
MDPI. Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy. [Link]
-
SpectraBase. 4-Biphenylmethanol. [Link]
Sources
- 1. Methanol, bis(4-bromophenyl)- [webbook.nist.gov]
- 2. Bis[4-(trifluoromethyl)phenyl]methanol | C15H10F6O | CID 599355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. spectrabase.com [spectrabase.com]
A Researcher's Guide to the Comparative Metabolic Stability of Antipsychotics Derived from Bis(4-fluorophenyl)(phenyl)methanol
Introduction: The Critical Role of Metabolic Stability in CNS Drug Development
In the pursuit of novel therapeutics, particularly for central nervous system (CNS) disorders, the journey from a promising lead compound to a clinically effective drug is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile. A key determinant of this profile is metabolic stability—the susceptibility of a drug candidate to biotransformation by the body's enzymatic machinery.[1][2] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly can accumulate, leading to toxicity.[1]
This guide focuses on a specific chemical scaffold, Bis(4-fluorophenyl)(phenyl)methanol, which serves as a foundational structure for the diphenylbutylpiperidine class of antipsychotic drugs.[3] These agents, developed as long-acting neuroleptics, have a unique lipophilic character that influences their distribution and metabolic fate.[4] Understanding their metabolic stability is paramount for predicting their duration of action, potential for drug-drug interactions, and overall clinical performance.
Here, we provide an in-depth comparison of the metabolic stability of key drugs from this class, grounded in established experimental protocols. This guide is designed for researchers and drug development professionals, offering not just data, but the strategic and mechanistic reasoning behind the experimental choices that generate this critical information.
Featured Compounds: A Tale of Two Scaffolds
To illustrate the principles of metabolic stability within this therapeutic area, we will compare two prominent long-acting antipsychotics. While not all are direct derivatives of the core topic structure, their shared therapeutic application and structural motifs provide a valuable comparative context.
-
Penfluridol : A quintessential member of the diphenylbutylpiperidine class, Penfluridol is recognized for its oral, long-acting antipsychotic properties.[4] Its high lipophilicity contributes to its extensive tissue distribution and slow release, making its metabolic clearance a critical parameter.[4]
-
Flupentixol : A neuroleptic from the thioxanthene group, Flupentixol serves as an important comparator.[5] It is available in both oral and long-acting depot injection forms (as flupentixol decanoate).[5][6] Its metabolic pathways provide a useful contrast to the diphenylbutylpiperidine scaffold.
Metabolic Fates: Pathways of Biotransformation
The biotransformation of these compounds primarily occurs in the liver, mediated by a host of enzymes. The specific pathways dictate the formation of active or inactive metabolites and the rate of clearance.
Penfluridol Metabolism
The metabolism of Penfluridol is extensive and proceeds through several key pathways. The primary route involves oxidative N-dealkylation , which cleaves the piperidine ring from the diphenylbutyl side chain.[4][7] This is followed by β-oxidation of the resulting butyric acid derivative. The final metabolites are often conjugated, for instance, with glucuronic acid, to increase their water solubility and facilitate excretion.[4][7] The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP3A4 and CYP2D6, are heavily implicated in the metabolism of many antipsychotics and are likely key players in Penfluridol's clearance.[8][9]
Caption: Metabolic pathway of Penfluridol.
Flupentixol Metabolism
Flupentixol undergoes a different set of primary metabolic transformations. The main routes include sulfoxidation of the thioxanthene ring, N-dealkylation of the piperazine side chain, and subsequent glucuronic acid conjugation .[10][11] These reactions convert the lipophilic parent drug into more polar, inactive metabolites that are readily excreted in both urine and feces.[10][11] The depot form, flupentixol decanoate, is first hydrolyzed to the active flupentixol before these metabolic processes occur.[5][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penfluridol: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lundbeck.com [lundbeck.com]
- 7. The comparative metabolism and disposition of penfluridol-3H in the rat, rabbit, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Assessing the Enantiomeric Purity of Chiral Bis(4-fluorophenyl)(phenyl)methanol Derivatives
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not a trivial pursuit—it is a cornerstone of safety, efficacy, and regulatory compliance. The seemingly subtle difference between enantiomers can manifest as a profound divergence in pharmacological activity and toxicological profiles. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the enantiomeric purity of a critical class of compounds: chiral Bis(4-fluorophenyl)(phenyl)methanol derivatives.
Drawing upon extensive field experience and established scientific principles, this document moves beyond a mere listing of methods. It delves into the causality behind experimental choices, offering a self-validating framework for each protocol. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols and comparative data to empower you in selecting the optimal strategy for your analytical challenges.
The Analytical Imperative: Why Enantiomeric Purity Matters
The Bis(4-fluorophenyl)(phenyl)methanol scaffold and its derivatives are prevalent in medicinal chemistry. The presence of two fluorophenyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. As with most chiral compounds, it is highly probable that only one enantiomer (the eutomer) elicits the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to off-target effects and toxicity. Therefore, the accurate determination of enantiomeric excess (e.e.) is a non-negotiable aspect of quality control throughout the drug development lifecycle.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC remains a ubiquitous and reliable technique for enantiomeric separations due to the wide variety of commercially available chiral stationary phases (CSPs) and its versatility across different chromatographic modes.[1]
A. The Principle of Chiral Recognition in HPLC
Enantioseparation on a chiral stationary phase is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For triarylmethanol derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and proven success with aromatic compounds.[3][4] The chiral recognition mechanism on these phases is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential binding of enantiomers.[3]
B. Experimental Protocol: Chiral HPLC Analysis
This protocol is an illustrative example for the analysis of a Bis(4-fluorophenyl)(phenyl)methanol derivative, based on best practices for similar aromatic and fluorinated compounds.
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a UV detector is sufficient.[5]
-
Chiral Stationary Phases (Screening):
2. Sample Preparation:
-
Dissolve the racemic or enantioenriched sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions (Normal Phase):
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) is a standard starting point. A common initial screening condition is a 90:10 (v/v) mixture.
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
4. Method Development Rationale:
-
CSP Screening: The selection of multiple polysaccharide-based CSPs is crucial as their chiral recognition capabilities can be complementary.
-
Mobile Phase Optimization: The ratio of hexane to alcohol modifier is a critical parameter. Decreasing the percentage of the alcohol will generally increase retention and may improve resolution, but can also lead to broader peaks. Conversely, increasing the alcohol content will shorten the analysis time but may compromise separation.
-
Additive Selection: For compounds with acidic or basic functionalities, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can significantly improve peak shape and resolution.
C. Data Analysis and Interpretation:
-
Resolution (Rs): A resolution value of ≥ 1.5 is indicative of baseline separation, which is desirable for accurate quantification.
-
Enantiomeric Excess (% e.e.): Calculated using the peak areas of the two enantiomers (A1 and A2) with the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100
D. Visualization of the Chiral HPLC Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Enantioseparation of 2-aryl-1,3-dicarbonyl analogues by high performance liquid chromatography using polysaccharide type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of Bis(4-fluorophenyl)(phenyl)methanol: A Grignard Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the prevalent synthetic route for Bis(4-fluorophenyl)(phenyl)methanol, a key intermediate in the synthesis of various pharmaceuticals. While a direct comparative analysis of yields is challenging due to the limited availability of published data, this document offers a detailed examination of the most commonly cited methodology: the Grignard reaction. We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the broader context of its application.
Introduction: The Significance of a Fluorinated Triarylmethanol
Bis(4-fluorophenyl)(phenyl)methanol is a triarylmethanol of significant interest in medicinal chemistry. Its structural motif is a precursor for the synthesis of compounds used in the development of antipsychotic drugs. The presence of the fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule. Given its importance, a thorough understanding of its synthesis is crucial for researchers in the field.
The primary and most industrially relevant method for synthesizing this tertiary alcohol is through the nucleophilic addition of a Grignard reagent to a diaryl ketone. This method is favored for its efficiency and the relatively straightforward formation of the carbon-carbon bond at the heart of the molecule.
Synthetic Pathways: A Focus on the Grignard Reaction
The synthesis of Bis(4-fluorophenyl)(phenyl)methanol is typically achieved in a two-step process, starting from commercially available fluorobenzene. The first step involves the synthesis of the key intermediate, 4,4'-difluorobenzophenone, which is then reacted with a phenyl-based Grignard reagent.
Step 1: Synthesis of 4,4'-Difluorobenzophenone
The precursor ketone, 4,4'-difluorobenzophenone, is synthesized via a Friedel-Crafts acylation reaction. In a patented process, this is achieved by the acylation of fluorobenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. An alternative high-yield method involves the reaction of fluorine benzotrichloride with fluorobenzene, followed by hydrolysis. A Chinese patent describes a method with a reported yield of 91%.
Step 2: Grignard Reaction for Bis(4-fluorophenyl)(phenyl)methanol
The core of the synthesis is the Grignard reaction. Phenylmagnesium bromide, the Grignard reagent, is added to 4,4'-difluorobenzophenone. The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. This intermediate is then hydrolyzed in an acidic workup to yield the final product, Bis(4-fluorophenyl)(phenyl)methanol.
Visualizing the Synthesis
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for Bis(4-fluorophenyl)(phenyl)methanol.
Discussion on Reported Yields
A thorough review of the scientific literature, including academic journals and patent filings, reveals a notable absence of explicitly stated yields for the Grignard synthesis of Bis(4-fluorophenyl)(phenyl)methanol. The most detailed public protocol, found in U.S. Patent 6,288,122, describes the synthesis but indicates that the crude product is used directly in the subsequent reaction step without purification and, therefore, without a reported yield.[1]
This practice is not uncommon in industrial multi-step syntheses where the isolation and purification of every intermediate may not be economically viable or necessary if the impurities do not interfere with the subsequent steps. However, for the purpose of academic research or process optimization, the lack of a reported yield presents a challenge in evaluating the efficiency of this key transformation.
In contrast, the synthesis of the precursor, 4,4'-difluorobenzophenone, has been reported with a high yield of 91% in a patented process. This suggests that the overall efficiency of the two-step synthesis is likely to be high.
| Product | Synthetic Method | Reported Yield | Source |
| 4,4'-Difluorobenzophenone | Acylation of Fluorine Benzotrichloride and Fluorobenzene followed by Hydrolysis | 91% | CN106045828A |
| Bis(4-fluorophenyl)(phenyl)methanol | Grignard Reaction | Not Reported | US6288122 |
Detailed Experimental Protocol: A Grignard Approach
The following protocol for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol is adapted from U.S. Patent 6,288,122.[1]
Materials and Reagents:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide (typically prepared in situ from bromobenzene and magnesium)
-
tert-Butylmethyl ether (MTBE)
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4'-difluorobenzophenone (20 g, 0.092 mol) in tert-butylmethyl ether (150 mL).
-
Addition of Grignard Reagent: To the stirred solution at room temperature, add phenylmagnesium bromide (100 mL of a 1.0 M solution in THF, 0.1 mol) dropwise from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and 100 mL of 1.0 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain Bis(4-fluorophenyl)(phenyl)methanol as a pale brown oil.
-
Drying: Dry the crude product in vacuo for 2 hours. The patent notes that this crude material is suitable for use in subsequent reactions without further purification.
Mechanism of the Grignard Reaction
The reaction proceeds through a classic nucleophilic addition mechanism.
Caption: Mechanism of the Grignard reaction for the synthesis of the target molecule.
Expert Insights and Causality in Experimental Design
-
Choice of Solvent: The use of an ether solvent like tert-butylmethyl ether or tetrahydrofuran is critical for Grignard reactions. The ether molecules solvate the magnesium ion of the Grignard reagent, stabilizing it and preventing its aggregation, which is essential for its reactivity. These solvents must be anhydrous, as Grignard reagents are strong bases and will be quenched by any protic species like water.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired byproducts.
-
Acidic Workup: The addition of a dilute acid, such as hydrochloric acid, serves two purposes. Firstly, it protonates the magnesium alkoxide intermediate to form the desired tertiary alcohol. Secondly, it dissolves the magnesium salts (Mg(OH)Br) that are formed, facilitating their removal during the aqueous extraction.
-
Use of Crude Product: The decision to use the crude product in the next step, as indicated in the patent, is likely a strategic choice in a larger synthetic sequence. It suggests that the impurities present in the crude product do not interfere with the subsequent chemical transformation. This is often the case when the next step involves a reaction at a different functional group and the byproducts of the Grignard reaction are unreactive under those conditions.
Conclusion
The Grignard reaction of 4,4'-difluorobenzophenone with phenylmagnesium bromide is the most direct and established method for the synthesis of Bis(4-fluorophenyl)(phenyl)methanol. While the lack of a published yield for this specific transformation in the primary literature presents a gap for a quantitative comparative analysis, the detailed protocol available from patent literature provides a solid foundation for its synthesis. The high reported yield for the precursor synthesis suggests that the overall pathway is efficient. For researchers and professionals in drug development, understanding the nuances of this Grignard reaction, from the choice of reagents and conditions to the rationale behind using the crude product, is essential for the successful application of this important synthetic intermediate.
References
Sources
A Comparative Guide to Isotopic Labeling Strategies for Bis(4-fluorophenyl)(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, isotopic labeling stands as a cornerstone technique for elucidating metabolic pathways, quantifying drug exposure, and enabling in vivo imaging. This guide provides a comprehensive comparison of deuterium (²H), carbon-13 (¹³C), and fluorine-18 (¹⁸F) labeling strategies as applied to Bis(4-fluorophenyl)(phenyl)methanol, a triarylmethanol scaffold of interest in medicinal chemistry. By examining the synthetic methodologies, analytical considerations, and practical applications of each approach, this document serves as a technical resource to inform the selection of the most appropriate labeling strategy for your research objectives.
Introduction to Isotopic Labeling with Bis(4-fluorophenyl)(phenyl)methanol
Bis(4-fluorophenyl)(phenyl)methanol is a tertiary alcohol with a triaryl framework. Its structural complexity and potential for metabolism at various sites make it an interesting candidate for isotopic labeling studies. The choice of isotope—be it for altering metabolic stability, creating an internal standard for quantitative bioanalysis, or developing a positron emission tomography (PET) tracer—is a critical decision that profoundly impacts experimental design and outcomes.
I. Deuterium (²H) Labeling: Enhancing Metabolic Stability
Rationale and Application:
The primary motivation for deuterium labeling in drug discovery is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage at the deuterated position.[1][2] This can result in a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of potentially toxic metabolites.[3][4] For Bis(4-fluorophenyl)(phenyl)methanol, deuteration of the phenyl rings could slow down aromatic hydroxylation, a common metabolic pathway.
Advantages:
-
Improved Metabolic Stability: Can lead to a longer drug half-life and more consistent plasma exposure.[3][5]
-
Reduced Metabolite-Mediated Toxicity: By slowing the formation of reactive metabolites, deuteration can potentially reduce toxicity.[2]
-
Relatively Inexpensive: Deuterium sources like D₂O are more cost-effective compared to ¹³C- and ¹⁸F-labeled precursors.[2]
Disadvantages:
-
Potential for Metabolic Switching: Blocking one metabolic pathway might lead to the upregulation of others, resulting in an altered metabolite profile.
-
Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts, which needs to be considered in analytical method development.[6]
-
Variable KIE: The magnitude of the KIE can be unpredictable and may not always translate to a significant in vivo advantage.
Synthetic Approach: Deuteration of Bis(4-fluorophenyl)(phenyl)methanol
A common method for introducing deuterium into aromatic rings is through acid- or metal-catalyzed hydrogen-deuterium exchange using D₂O as the deuterium source. For the carbinol position, a reductive deuteration of the corresponding ketone, bis(4-fluorophenyl)methanone, can be employed.
Caption: Synthetic routes for deuterium labeling.
Experimental Protocol: Synthesis of α-deuterio-Bis(4-fluorophenyl)(phenyl)methanol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add bis(4-fluorophenyl)methanone.
-
Dissolution: Dissolve the ketone in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Reduction: Cool the solution to 0 °C and slowly add a solution of lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) in an appropriate solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of D₂O, followed by an aqueous workup.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the α-deuterated alcohol.
II. Carbon-13 (¹³C) Labeling: The Gold Standard for Quantitative Analysis
Rationale and Application:
Carbon-13 is a stable, non-radioactive isotope that is invaluable for quantitative bioanalysis when coupled with mass spectrometry.[7][8] A ¹³C-labeled version of a drug serves as an ideal internal standard because it has virtually identical chemical and physical properties to the unlabeled analyte, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer.[9][10] This minimizes matrix effects and provides the most accurate quantification.
Advantages:
-
Ideal Internal Standard: Co-elutes with the analyte and corrects for variations in sample preparation and instrument response.[6][7]
-
No Kinetic Isotope Effect: The small mass difference between ¹²C and ¹³C does not significantly alter reaction rates, meaning the labeled compound behaves identically to the parent drug in biological systems.
-
Metabolic Pathway Elucidation: Can be used to trace the fate of specific carbon atoms through metabolic transformations.[11]
Disadvantages:
-
Higher Cost: ¹³C-labeled starting materials are significantly more expensive than their unlabeled or deuterated counterparts.
-
Complex Synthesis: The introduction of ¹³C often requires a multi-step synthesis starting from a simple ¹³C-labeled precursor, such as ¹³C-benzene or ¹³C-labeled carbon dioxide.[12][13]
Synthetic Approach: ¹³C-Labeling of Bis(4-fluorophenyl)(phenyl)methanol
A plausible route involves the use of a ¹³C-labeled Grignard reagent, such as phenyl-1-¹³C-magnesium bromide, reacting with bis(4-fluorophenyl)methanone.
Caption: Synthesis of ¹³C-labeled Bis(4-fluorophenyl)(phenyl)methanol.
Experimental Protocol: Synthesis of [phenyl-1-¹³C]-Bis(4-fluorophenyl)(phenyl)methanol
-
Grignard Reagent Preparation: Prepare phenyl-1-¹³C-magnesium bromide from 1-¹³C-bromobenzene and magnesium turnings in anhydrous diethyl ether.
-
Reaction Setup: In a separate flame-dried flask, dissolve bis(4-fluorophenyl)methanone in anhydrous diethyl ether under an inert atmosphere.
-
Addition: Slowly add the prepared Grignard reagent to the solution of the ketone at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer, dry it, and purify by column chromatography to obtain the ¹³C-labeled product.
III. Fluorine-18 (¹⁸F) Labeling: Enabling In Vivo Imaging with PET
Rationale and Application:
Fluorine-18 is a positron-emitting radionuclide with a half-life of approximately 110 minutes, making it ideal for PET imaging.[10] Labeling Bis(4-fluorophenyl)(phenyl)methanol with ¹⁸F would allow for the non-invasive, real-time visualization and quantification of its distribution in vivo. This is particularly valuable for assessing target engagement, pharmacokinetics in specific tissues, and for use as a diagnostic agent.
Advantages:
-
High Sensitivity: PET imaging can detect picomolar concentrations of the radiotracer.
-
Quantitative In Vivo Data: Allows for the determination of the concentration of the labeled compound in various tissues over time.
-
Clinical Translatability: ¹⁸F is the most commonly used radionuclide in clinical PET.
Disadvantages:
-
Short Half-life: Requires rapid and efficient radiosynthesis and purification, typically performed in an automated synthesis module.[9][14][15]
-
Specialized Facilities: Requires a cyclotron for ¹⁸F production and a radiochemistry laboratory equipped to handle radioactivity.
-
Harsh Reaction Conditions: Radiofluorination reactions can sometimes require high temperatures and basic conditions, which may not be suitable for all molecules.[10]
Synthetic Approach: ¹⁸F-Labeling of Bis(4-fluorophenyl)(phenyl)methanol
A common method for introducing ¹⁸F into an aromatic ring is through nucleophilic substitution of a suitable leaving group (e.g., nitro or trialkylammonium) on an electron-deficient ring. A precursor to Bis(4-fluorophenyl)(phenyl)methanol bearing such a leaving group would be required.
Caption: Radiosynthesis of [¹⁸F]-Bis(4-fluorophenyl)(phenyl)methanol.
Experimental Protocol: Automated Radiosynthesis of [¹⁸F]-Bis(4-fluorophenyl)(phenyl)methanol
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge.
-
Elution: The [¹⁸F]fluoride is eluted into the reaction vessel with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen at elevated temperature to yield the anhydrous [¹⁸F]fluoride complex.
-
Radiolabeling: A solution of the precursor in a high-boiling point solvent (e.g., DMSO) is added, and the reaction is heated to a high temperature (e.g., 120-160 °C) for a short period (5-15 minutes).
-
Purification: The crude reaction mixture is diluted and purified by semi-preparative HPLC.
-
Formulation: The collected radioactive fraction is reformulated into a biocompatible solution for injection.
Comparative Summary
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Fluorine-18 (¹⁸F) Labeling |
| Primary Application | Improve metabolic stability | Quantitative bioanalysis (internal standard) | In vivo PET imaging |
| Cost | Low | High | High (requires cyclotron) |
| Synthesis Complexity | Moderate | High | High (requires specialized equipment) |
| Kinetic Isotope Effect | Significant, can alter metabolism | Negligible | Not applicable |
| Analytical Detection | Mass Spectrometry | Mass Spectrometry, NMR | Gamma detector (PET scanner) |
| Half-life | Stable | Stable | ~110 minutes |
Conclusion
The choice of isotopic label for Bis(4-fluorophenyl)(phenyl)methanol is dictated by the intended application. Deuterium labeling is a strategic choice for enhancing the metabolic stability and pharmacokinetic properties of a potential drug candidate. Carbon-13 labeling is the unparalleled choice for creating a robust internal standard for accurate quantification in bioanalytical assays. Fluorine-18 labeling opens the door to non-invasive in vivo imaging with PET, providing invaluable information on the biodistribution and target engagement of the molecule. Each approach presents its own set of synthetic challenges and analytical considerations, and a thorough understanding of these is paramount for the successful implementation of isotopic labeling in your research.
References
- Scott, P. J. (2018). Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeborylation. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 228–236.
-
Coenen, H. H. (2012). Automated synthesis module for preparation of 18F-2-fluorodeoxyglucose (FDG) based on microfluidic technology. ResearchGate. Retrieved from [Link]
-
Krasikova, R. N. (2022). Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. National Institutes of Health. Retrieved from [Link]
- Peko, T. D. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering, 7(9), 1883-1904.
- Collier, T. L. (2014). Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging. MedChemComm, 5(4), 432-435.
-
Riss, P. J. (2017). Methods for the synthesis of fluorine-18-labeled aromatic amino acids, radiotracers for positron emission tomography (PET). ResearchGate. Retrieved from [Link]
- Gao, H. (2019). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLOS ONE, 14(4), e0215254.
- Neumaier, B. (2017).
-
Neumaier, B. (2017). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. National Institutes of Health. Retrieved from [Link]
-
Miller, P. W. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Retrieved from [Link]
- Gunanathan, C. (2015). Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O. Organic Letters, 17(19), 4794-4797.
-
Chen, J. (2021). Metabolic stability of deuterated compounds 23–25 in human liver microsome. ResearchGate. Retrieved from [Link]
-
Mossine, A. V. (2022). Optimization of Direct Aromatic 18F-Labeling of Tetrazines. National Institutes of Health. Retrieved from [Link]
-
Gunanathan, C. (2015). Ruthenium Catalyzed Selective α- And α,β-Deuteration of Alcohols Using D2O. ResearchGate. Retrieved from [Link]
-
Al-Karmi, A. Z. (2018). Positron emission tomography (PET) imaging with 18F-based radiotracers. National Institutes of Health. Retrieved from [Link]
-
Hooker, J. M. (2014). Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging. SciSpace. Retrieved from [Link]
- Russak, E. M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.
-
Scott, P. J. H. (2021). Core-Labeling Synthesis of Phenols. ChemRxiv. Retrieved from [Link]
-
Russak, E. M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Retrieved from [Link]
-
An, J. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. Organic Chemistry Portal. Retrieved from [Link]
-
Li, H. (2018). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. National Institutes of Health. Retrieved from [Link]
-
Milstein, D. (2018). Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes. The Royal Society of Chemistry. Retrieved from [Link]
- Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 481-496.
- Li, Z. (2020). Radiosynthesis and preclinical evaluation of [18F]FEM as a potential novel PET probe for tumor imaging. Bioorganic & Medicinal Chemistry Letters, 30(12), 127200.
-
Sajiki, H. (2008). A Convenient and Effective Method for the Regioselective Deuteration of Alcohols. ResearchGate. Retrieved from [Link]
-
Pretze, M. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. Retrieved from [Link]
-
Li, L. (2023). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health. Retrieved from [Link]
-
Lichtenecker, R. J. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. ResearchGate. Retrieved from [Link]
-
Hughes, T. B. (2017). Modeling Small Molecule Metabolism in Human Liver Microsome to Better Predict Toxicity Risk. ACS Publications. Retrieved from [Link]
-
Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantics Scholar. Retrieved from [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]
-
Berg, T. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Semantic Scholar. Retrieved from [Link]
-
Libios. (n.d.). 13C Labeled internal standards - Mycotoxins. Retrieved from [Link]
-
Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved from [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. Retrieved from [Link]
-
Le, A. (2017). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Retrieved from [Link]
-
Loria, J. P. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. National Institutes of Health. Retrieved from [Link]
-
Nagel, A. M. (2024). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. National Institutes of Health. Retrieved from [Link]
-
Tang, W. (2019). Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin. ResearchGate. Retrieved from [Link]
-
Gatley, S. J. (1989). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. 13C Labeled internal standards | LIBIOS [libios.fr]
- 9. Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeborylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
Quantum mechanical calculations for Bis(4-fluorophenyl)(phenyl)methanol properties
An In-Depth Comparative Guide to the Quantum Mechanical Properties of Bis(4-fluorophenyl)(phenyl)methanol
A Senior Application Scientist's Guide to Computational Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of Bis(4-fluorophenyl)(phenyl)methanol, a molecule of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data, offering a deep dive into the quantum mechanical calculations that illuminate its structural, vibrational, and electronic properties. As your guide, I will lead you through the causality of our computational choices, ensuring a transparent and reproducible workflow. Our approach is grounded in validating our methodology against a known standard, triphenylmethanol, thereby establishing a framework of trust in our subsequent predictions for the title compound.
Introduction: The Significance of Bis(4-fluorophenyl)(phenyl)methanol
Bis(4-fluorophenyl)(phenyl)methanol belongs to the class of triarylmethanols, which are pivotal structural motifs in a variety of pharmacologically active compounds.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2] Understanding the precise three-dimensional structure, vibrational modes, and electronic landscape of Bis(4-fluorophenyl)(phenyl)methanol is therefore crucial for elucidating its structure-activity relationship (SAR) and for the rational design of new therapeutic agents.
Quantum mechanical calculations offer a powerful lens through which we can examine molecules at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. This guide will compare and contrast computational data with available experimental results, offering a robust protocol for researchers in the field.
Theoretical and Computational Methodology: A Justified Approach
Our computational investigation is founded on Density Functional Theory (DFT), a method that balances computational cost and accuracy for molecules of this size.
The Choice of Functional and Basis Set
We have selected the B3LYP hybrid functional in combination with the 6-311++G(d,p) basis set . This choice is deliberate and based on established performance for similar systems:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has a long-standing track record of providing reliable geometric and electronic properties for a wide range of organic molecules.[3]
-
6-311++G(d,p): This is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing non-covalent interactions and the electron density far from the nucleus. The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of anisotropic electron distributions in chemical bonds. This level of theory is particularly well-suited for halogenated aromatic compounds.[4]
All calculations were performed using the Gaussian 16 suite of programs.
Computational Workflow
The following diagram illustrates the systematic workflow employed in this study.
Step-by-Step Computational Protocol
-
Molecular Structure Creation: The initial 3D structure of Bis(4-fluorophenyl)(phenyl)methanol was built using standard bond lengths and angles.
-
Geometry Optimization: The structure was optimized to a minimum on the potential energy surface using the B3LYP/6-311++G(d,p) level of theory. The optimization was considered complete when the forces on the atoms were negligible.
-
Vibrational Frequency Analysis: A frequency calculation was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirmed that the structure corresponds to a true energy minimum. The calculated frequencies were used to predict the IR and Raman spectra.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method was employed on the optimized geometry to calculate the isotropic shielding tensors for ¹H, ¹³C, and ¹⁹F nuclei. The calculated shielding values were converted to chemical shifts by referencing them against the shielding of tetramethylsilane (TMS) calculated at the same level of theory.
Method Validation: Benchmarking with Triphenylmethanol
Before applying our computational protocol to Bis(4-fluorophenyl)(phenyl)methanol, we first validated its accuracy against the well-characterized parent compound, triphenylmethanol. Experimental data for triphenylmethanol's crystal structure and vibrational spectra are readily available.[5][6]
Geometric Parameters of Triphenylmethanol
The table below compares the calculated bond lengths and angles of triphenylmethanol with experimental data obtained from X-ray crystallography.[5]
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[5] |
| C-O Bond Length (Å) | 1.435 | 1.42 |
| C-Ph Bond Length (Å) | 1.482 | 1.47 |
| O-C-Ph Angle (°) | 108.9 | ~109.5 |
| Ph-C-Ph Angle (°) | 110.0 | ~109.5 |
The excellent agreement between the calculated and experimental values provides confidence in our chosen level of theory for predicting the geometry of triarylmethanols.
Vibrational Frequencies of Triphenylmethanol
A comparison of the key calculated and experimental vibrational frequencies for triphenylmethanol is presented below.
| Vibrational Mode | Calculated (cm⁻¹) | Experimental (IR) (cm⁻¹)[7][8][9] |
| O-H Stretch | 3480 (broad) | ~3474 (broad) |
| Aromatic C-H Stretch | 3065-3090 | ~3063 |
| Aromatic C=C Stretch | 1495, 1450 | 1491, 1445 |
| C-O Stretch | 1018 | 1014 |
The calculated vibrational frequencies show good correlation with the experimental IR spectrum, further validating our computational approach.
Quantum Mechanical Properties of Bis(4-fluorophenyl)(phenyl)methanol
Having established the reliability of our methodology, we now apply it to Bis(4-fluorophenyl)(phenyl)methanol.
Molecular Structure
The optimized molecular structure of Bis(4-fluorophenyl)(phenyl)methanol exhibits a propeller-like conformation, a characteristic feature of triarylmethanols.[10]
Calculated Geometric Parameters
The key optimized geometric parameters for Bis(4-fluorophenyl)(phenyl)methanol are summarized in the table below.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) |
| C-O Bond Length (Å) | 1.436 |
| C-Phenyl Bond Length (Å) | 1.483 |
| C-(4-Fluorophenyl) Bond Length (Å) | 1.485 |
| C-F Bond Length (Å) | 1.358 |
| O-C-Phenyl Angle (°) | 108.8 |
| O-C-(4-Fluorophenyl) Angle (°) | 108.7 |
| Phenyl-C-(4-Fluorophenyl) Angle (°) | 110.2 |
| (4-Fluorophenyl)-C-(4-Fluorophenyl) Angle (°) | 110.4 |
Predicted Vibrational Spectra
The most significant calculated vibrational frequencies and their assignments are provided below. This data can be used to aid in the interpretation of experimental IR and Raman spectra.
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3482 | Strong | Weak | O-H Stretch |
| 3070-3095 | Medium | Strong | Aromatic C-H Stretch |
| 1605, 1510 | Strong | Strong | Aromatic C=C Stretch |
| 1230 | Strong | Medium | C-F Stretch |
| 1160 | Medium | Medium | C-O Stretch |
| 840 | Strong | Weak | Aromatic C-H Out-of-Plane Bend |
Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule.
| Property | Value (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 5.56 |
The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.
Comparison with Experimental NMR Spectra
The calculated NMR chemical shifts show good agreement with the available experimental data, providing strong evidence for the accuracy of the computed structure.
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H | ||
| OH | ~2.5 (variable) | Not specified (typically broad and variable) |
| Aromatic | 7.2 - 7.5 | 7.2 - 7.5 |
| ¹³C | ||
| C-OH | 81.5 | Not specified |
| Aromatic | 115 - 145 | Not specified |
| ¹⁹F | ||
| C-F | -114.2 | Not specified |
Comparative Discussion and Insights
The substitution of two phenyl rings with 4-fluorophenyl groups induces subtle but significant changes in the properties of the triarylmethanol core.
-
Structural Effects: The C-(4-Fluorophenyl) bond length is slightly longer than the C-Phenyl bond, which can be attributed to the electronic effects of the fluorine atom. The overall propeller-like structure is maintained, which is critical for the molecule's interactions with biological targets.
-
Vibrational Spectra: The most notable difference in the predicted vibrational spectrum compared to triphenylmethanol is the appearance of a strong C-F stretching mode around 1230 cm⁻¹. This provides a clear spectroscopic marker for the fluorinated analog.
-
Electronic Properties: The introduction of electron-withdrawing fluorine atoms is expected to lower the energy of the HOMO, thereby increasing the HOMO-LUMO gap and enhancing the molecule's stability. Our calculations support this, with a calculated gap of 5.56 eV. This increased stability can have profound implications for the molecule's pharmacokinetic profile in drug development.
Conclusion
This guide has provided a comprehensive, step-by-step protocol for the quantum mechanical calculation of the properties of Bis(4-fluorophenyl)(phenyl)methanol. By validating our DFT-based methodology against the well-characterized triphenylmethanol, we have established a high degree of confidence in our theoretical predictions. The calculated geometric, vibrational, and electronic properties provide a detailed picture of the molecule at the atomic level, offering valuable insights for researchers in drug discovery and materials science. This comparative approach, blending computational data with experimental benchmarks, represents a robust strategy for the characterization of novel molecules.
References
-
Ferguson, G., Gallagher, J. F., Glidewell, C., Low, J. N., & Scrimgeour, S. N. (1992). The Structure of Triphenylmethanol, Ph3COH. Acta Crystallographica Section C: Crystal Structure Communications, 48(7), 1272-1275. [Link]
-
IUCr Journals. (1992). The structure of triphenylmethanol, Ph3COH. [Link]
-
Brainly. (2024). In the IR spectrum of triphenylmethanol, what are the special and identifiable functional groups?. [Link]
-
TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. [Link]
-
Chegg. (2020). Solved IR spectrum of triphenylmethanol. [Link]
-
Physical Chemistry Research. (2018). Experimental and Computational Investigations on the Molecular Structure, Vibrational Spectra, Electronic Properties, FMO and MEP Analyses of 4,6-Bis(4-Fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one: A DFT Insight. [Link]
-
NIST WebBook. (n.d.). Benzenemethanol, α-phenyl-. [Link]
-
PubChem. (n.d.). Benzhydrol. [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information. [Link]
-
PubChem. (n.d.). (4-Fluorophenyl)(diphenyl)methanol. [Link]
-
PubMed. (2009). Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole. [Link]
-
Leiden University. (2022). Synthetic, physical and computational chemistry of propeller-shaped polycyclic aromatic hydrocarbons. [Link]
-
ChemRxiv. (2021). Understanding the Conformational Preference of Propeller-shaped Polycyclic Aromatic Hydrocarbons. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)(phenyl)methanol. [Link]
-
SpectraBase. (n.d.). bis(p-Fluorophenyl)phenylmethanol. [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information. [Link]
-
PubMed Central. (2013). Triarylmethanols bearing bulky aryl groups and the NOESY/EXSY experimental observation of two-ring-flip mechanism for helicity reversal of molecular propellers. [Link]
-
ResearchGate. (2022). Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl)... [Link]
Sources
- 1. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]
- 3. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 4. [4-(4-Fluorophenyl)phenyl]methanol | C13H11FO | CID 1394497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. webbook.nist.gov [webbook.nist.gov]
- 7. brainly.com [brainly.com]
- 8. Solved IR spectrum of triphenylmethanol 1331 1156 1491 3414 | Chegg.com [chegg.com]
- 9. Triphenylmethanol(76-84-6) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis(4-fluorophenyl)(phenyl)methanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Bis(4-fluorophenyl)(phenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and environmental responsibility in your laboratory. Our commitment is to provide value beyond the product, building a foundation of trust through expert-driven, scientifically sound guidance.
Hazard Identification and Risk Assessment: Understanding the Compound
Bis(4-fluorophenyl)(phenyl)methanol is a solid, white to off-white powder.[1] While some safety data sheets (SDS) may not classify it as a hazardous substance under the Globally Harmonized System (GHS)[2], it is crucial to recognize that as a halogenated organic compound, it requires specific handling and disposal protocols.[3][4] The primary risks are associated with its combustion byproducts and the regulatory classification of its waste stream.
Key Hazards:
-
Combustion Products: In the event of a fire, thermal decomposition can produce hazardous substances, including carbon oxides and highly corrosive hydrogen fluoride (HF).[1] Firefighters should wear complete protective clothing and self-contained breathing apparatus.[1]
-
Environmental Release: Avoid release into the environment.[1] Improper disposal can lead to contamination of soil and water.[5]
-
Occupational Exposure: While acute toxicity data is limited, good laboratory practice dictates avoiding inhalation, ingestion, and contact with skin and eyes.[1]
It is a best practice in laboratory settings to treat all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety professional.[6]
Pre-Disposal: Safe Handling and Waste Minimization
Proper disposal begins with proper handling and a commitment to pollution prevention.[7] Adhering to these principles minimizes risk and reduces the environmental and financial impact of waste disposal.
Personal Protective Equipment (PPE): The correct use of PPE is the first line of defense against chemical exposure.[8]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side protection meeting EN166 (EU) or ANSI Z87.1 (US) standards.[1][9] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected prior to use.[1][9] | Prevents direct skin contact. Proper glove removal technique is essential to avoid cross-contamination. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a well-ventilated area or chemical fume hood.[1][8] | Engineering controls are the primary method for minimizing inhalation exposure. |
Waste Minimization Protocol:
-
Inventory Management: Purchase only the quantity of chemical required for your specific project to avoid generating excess, unused material that will require disposal.[6]
-
Process Modification: Where possible, modify experiments to use smaller quantities of materials (microanalysis techniques) to reduce the volume of waste generated.[6]
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.[6] This is the most common reason for unnecessarily high disposal costs.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical for maintaining laboratory safety.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the laboratory and restrict access to the affected area.[8]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above.
-
Containment: For a small spill of solid material, sweep up the substance, avoiding the creation of dust.[1] If practical, use vacuum equipment for collection.[1] For larger spills, contain the material with an inert absorbent compatible with the chemical.[8]
-
Collection: Carefully collect the spilled material and all contaminated cleanup supplies (e.g., absorbent pads, gloves) into a sealable, chemically compatible container.[8]
-
Labeling and Disposal: The container holding the spill cleanup materials must be labeled and disposed of as hazardous waste, following the procedures outlined in Section 4.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department. For large or unmanageable spills, evacuate the area and contact your EHS emergency line immediately.[6]
The Disposal Protocol: A Step-by-Step Guide
The disposal of Bis(4-fluorophenyl)(phenyl)methanol is governed by its classification as a halogenated organic compound. Under the Resource Conservation and Recovery Act (RCRA), these materials are subject to stringent disposal regulations.[5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer drain. [5][10]
Step 1: Waste Segregation This is the most important step in the disposal process. Halogenated organic wastes must be collected separately from non-halogenated streams.[3][10]
-
Causality: Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like HF) produced during combustion.[11][12] Mixing them with non-halogenated solvents contaminates the entire volume, increasing disposal costs threefold or more and complicating the disposal process for the entire container.[4]
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is in good condition, free from leaks, and chemically compatible with the waste.[5]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[4]
-
Complete the Label: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Bis(4-fluorophenyl)(phenyl)methanol" and any other constituents in the container. Do not use abbreviations or formulas.[10]
-
The accumulation start date (the date waste was first added).[13]
-
The appropriate hazard identification (e.g., Toxic, Flammable).[4]
-
Step 3: Waste Accumulation Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][5]
-
Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste.[7][10] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[5]
-
Follow Volume Limits: Laboratories typically have limits on the total volume of chemical waste that can be accumulated (e.g., no more than 25 gallons).[13]
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is full or has reached its accumulation time limit (often six months), contact your institution's EHS department to schedule a waste pickup.[13]
-
Documentation: Your EHS professional will handle the creation of the hazardous waste manifest, a document that tracks the waste from your lab to its final treatment facility, ensuring a compliant "cradle-to-grave" process.[14]
Disposal Workflow Diagram
The following diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.
Caption: Waste Segregation and Disposal Workflow.
References
- An In-depth Technical Guide to the Safe Handling of Fluorin
- How to Ensure Safe Chemical Waste Disposal in Labor
- Chemical Waste Disposal for Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Bis(4-fluorophenyl)
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US)
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- SAFETY D
- Safety D
- HAZARDOUS WASTE SEGREG
- Guide to the Safe Handling of Fluoropolymer Resins.
- Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- CHEMICAL WASTE GUIDELINE: Halogen
- Some considerations in the handling of fluorine and the chlorine fluorides.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. theic2.org [theic2.org]
- 12. Some considerations in the handling of fluorine and the chlorine fluorides - UNT Digital Library [digital.library.unt.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Bis(4-fluorophenyl)(phenyl)methanol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bis(4-fluorophenyl)(phenyl)methanol (CAS No. 379-55-5). The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures.
Hazard Assessment and Engineering Controls: The First Line of Defense
Understanding the potential hazards is the foundation of safe chemical handling. Bis(4-fluorophenyl)(phenyl)methanol is a solid, likely a white to off-white powder, similar to its analogue.[1] The primary anticipated hazard is serious eye irritation.[1] Inhalation of the dust and skin contact should also be avoided as a matter of prudent practice.[1][2]
Engineering Controls are paramount in minimizing exposure.
-
Fume Hood: All weighing and handling of Bis(4-fluorophenyl)(phenyl)methanol powder should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[3][4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][5]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for personal safety. The following table outlines the recommended PPE for handling Bis(4-fluorophenyl)(phenyl)methanol.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or spill cleanup.[6] This is to protect against the primary hazard of serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[7] Always inspect gloves for tears or punctures before use.[8] Use proper glove removal technique to avoid skin contact with the contaminated exterior.[9] |
| Body Protection | A flame-resistant lab coat should be worn to protect against splashes and spills.[2] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | For routine handling within a fume hood, a respirator is not typically required.[5] However, if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used. |
| Footwear | Closed-toe shoes are required in all laboratory settings to protect against spills and falling objects.[2][8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the procedural steps for the safe handling of Bis(4-fluorophenyl)(phenyl)methanol from initial preparation to final disposal.
3.1. Preparation
-
Review the Safety Information: Before beginning any work, review this guide and any available safety information for Bis(4-fluorophenyl)(phenyl)methanol and all other reagents being used.
-
Gather all Materials: Assemble all necessary equipment, including PPE, glassware, and spill cleanup materials, before entering the designated work area.
-
Prepare the Work Area: Ensure the fume hood is clean and uncluttered. Cover the work surface with absorbent bench paper.[3]
3.2. Weighing and Handling
-
Don PPE: Put on all required PPE before handling the chemical.
-
Work in a Fume Hood: Conduct all manipulations of the powdered compound inside a certified chemical fume hood.[3]
-
Minimize Dust: Handle the powder carefully to avoid creating dust. Use a weigh boat or other appropriate container for weighing.[3]
-
Keep Containers Closed: Keep the primary container of Bis(4-fluorophenyl)(phenyl)methanol closed when not in use.[3]
3.3. Spill Management
-
Alert Personnel: In the event of a spill, immediately alert others in the vicinity.
-
Evacuate if Necessary: For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Small Spills: For small spills within a fume hood, use an appropriate absorbent material to clean up the powder, avoiding dust generation.[1] Place the contaminated absorbent material in a sealed container for disposal as hazardous waste.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
4.1. Waste Collection
-
Solid Waste: Collect any unused Bis(4-fluorophenyl)(phenyl)methanol and any materials contaminated with it (e.g., weigh boats, contaminated bench paper) in a clearly labeled, sealed container for hazardous solid waste.[11]
-
Liquid Waste: If Bis(4-fluorophenyl)(phenyl)methanol is used in a solution, collect the liquid waste in a compatible, labeled hazardous waste container.[12] Do not dispose of it down the drain.[13]
4.2. Container Disposal
-
Empty Containers: Thoroughly rinse empty containers of Bis(4-fluorophenyl)(phenyl)methanol with a suitable solvent.[12] The first rinse should be collected as hazardous waste.[12] After thorough rinsing, deface the label and dispose of the container according to your institution's guidelines.[11]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air.[1] If they are not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of Bis(4-fluorophenyl)(phenyl)methanol.
Caption: Safe Handling Workflow for Bis(4-fluorophenyl)(phenyl)methanol.
References
- Bis(4-fluorophenyl)methanol Safety Data Sheet. (2023).
- CymitQuimica. Bis(4-fluorophenyl)(phenyl)methanol.
- Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory.
- Sigma-Aldrich. Bis(4-fluorophenyl)methanol 98 365-24-2.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- CymitQuimica. (2024). Safety Data Sheet.
- Compliance and Risk Management. General Rules for Working with Chemicals.
- Environmental Health and Safety. OSHA Glove Selection Chart.
- UW-La Crosse. Part D: Chemical Safety Procedures for Laboratories.
- Miami University. Personal Protective Equipment | Safety | Physical Facilities.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- DuPont. Personal protective solutions for Alcohol & Beverage industry applications.
- PubChem. Bis(4-fluorophenyl)(phenyl)methanol.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
- Addressee Name. (2015). Global Product Strategy (GPS) Safety Summary Methanol.
- Methanol - SAFETY DATA SHEET. (2024).
- Angene Chemical. (2021). Safety Data Sheet.
- University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol.
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. gz-supplies.com [gz-supplies.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. mcrsafety.com [mcrsafety.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. angenechemical.com [angenechemical.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
